4-Aminopyrrolidin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-aminopyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMSBKAHGYGPLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80526314 | |
| Record name | 4-Aminopyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88016-17-5 | |
| Record name | 4-Amino-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88016-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80526314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Aminopyrrolidin-2-one
Abstract
4-Aminopyrrolidin-2-one, a cyclic derivative of the neurotransmitter γ-aminobutyric acid (GABA), represents a cornerstone scaffold in modern medicinal chemistry. Its unique structural arrangement, featuring a lactam ring and a primary amine, imparts a desirable combination of rigidity, chirality, and versatile reactivity. This guide provides a comprehensive exploration of the core chemical properties of this compound, including its physicochemical characteristics, synthesis, spectroscopic profile, and chemical reactivity. Furthermore, we delve into its critical applications as a versatile building block in the synthesis of novel therapeutics, offering field-proven insights into its role in drug discovery and development. This document is intended to serve as a technical resource for scientists leveraging this valuable intermediate in their research endeavors.
Core Physicochemical and Structural Properties
This compound, also known as 3-amino-gamma-butyrolactam, is a chiral heterocyclic compound. The presence of both a hydrogen bond donor (amine) and acceptor (lactam carbonyl) within a constrained five-membered ring makes it an attractive structural motif for interacting with biological targets.[1] The fundamental properties of the parent compound and its common hydrochloride salt are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Molecular Formula | C₄H₈N₂O | PubChem[2] |
| Molecular Weight | 100.12 g/mol | PubChem[2] |
| CAS Number | 88016-17-5 | PubChem[2] |
| Monoisotopic Mass | 100.063662883 Da | PubChem[2] |
| XLogP (Predicted) | -1.6 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
| Polar Surface Area | 55.1 Ų | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
Note: The hydrochloride salt (CAS: 167465-93-2) is frequently used to improve the compound's stability and handling properties. Its molecular weight is 136.58 g/mol .[3][]
The pyrrolidinone core is a privileged structure in drug discovery, found in over 20 FDA-approved drugs.[5] The chirality at the C4 position is a critical feature, allowing for the synthesis of stereospecific enantiomers ((R)- and (S)-forms), which is essential for selective ligand development, as biological systems are inherently enantioselective.[1][6]
Synthesis and Chemical Reactivity
The synthesis of pyrrolidin-2-one derivatives is a well-established area of organic chemistry.[7][8] While multiple specific routes to this compound exist, a common conceptual pathway involves the cyclization of a functionalized γ-aminobutyric acid precursor. The reactivity of the final compound is dominated by its two primary functional groups: the nucleophilic primary amine at the C4 position and the electrophilic carbonyl of the lactam ring.
General Synthetic Approach
Many synthetic strategies for pyrrolidin-2-ones involve the lactamization of γ-amino acids or the reaction of γ-butyrolactone with amines at high temperatures.[7][9] The diagram below illustrates a conceptual pathway for synthesizing substituted pyrrolidin-2-ones, which can be adapted for the 4-amino variant.
Caption: Conceptual synthesis of N-substituted pyrrolidin-2-ones.
Key Chemical Reactions
The dual functionality of this compound makes it a versatile intermediate for building molecular complexity. The primary amine readily undergoes standard transformations, while the lactam offers opportunities for ring-opening or modification.
Caption: Key reaction pathways for this compound.
This reactivity is exploited to incorporate the pyrrolidinone scaffold into larger molecules, for instance, by acylating the amine to attach the core to a peptide backbone or using it in reductive amination to link to another molecular fragment.[10][11]
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation of this compound and its derivatives relies on a combination of modern spectroscopic techniques.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the diastereotopic protons on the pyrrolidine ring. Key features would include:
-
Signals for the two amine protons (NH₂), which may be broad and are exchangeable with D₂O.[14]
-
A multiplet for the proton at the C4 chiral center.
-
Complex multiplets for the C3 and C5 methylene protons.
-
A broad signal for the lactam N-H proton, also D₂O exchangeable.
-
-
¹³C NMR: The carbon spectrum will display four distinct signals corresponding to the four carbon atoms in the ring. The lactam carbonyl carbon (C2) will appear significantly downfield (typically >170 ppm), while the other three sp³-hybridized carbons will be found upfield.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[13]
-
N-H Stretching: Two distinct bands in the 3300-3400 cm⁻¹ region, characteristic of a primary amine (symmetric and asymmetric stretches). A broader band for the lactam N-H may also be present.
-
C=O Stretching: A strong, sharp absorption band around 1670-1700 cm⁻¹ corresponding to the five-membered lactam (γ-lactam) carbonyl group.
-
N-H Bending: A band around 1600 cm⁻¹ from the primary amine scissoring vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[15]
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 100).
-
Fragmentation: Common fragmentation pathways include the loss of the amino group and cleavage of the pyrrolidinone ring, leading to characteristic daughter ions.
Protocol: General Procedure for ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound hydrochloride directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to the vial. DMSO-d₆ is often preferred as it does not exchange with the N-H protons, allowing for their observation.
-
Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto the residual solvent signal.
-
Acquisition: Insert the NMR tube into the spectrometer spinner, place it in the magnet, and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A D₂O shake experiment can be performed subsequently by adding a drop of D₂O to the tube and re-acquiring the spectrum to identify exchangeable protons.
Applications in Drug Discovery
The this compound scaffold is a valuable building block for creating compounds with diverse biological activities.[1] Its constrained nature helps to pre-organize appended functional groups in a defined spatial orientation, which can enhance binding affinity and selectivity for a target protein.
-
GABA Analogues: As a cyclic analogue of GABA, it serves as a starting point for synthesizing ligands for GABA receptors and related targets.[16]
-
Peptidomimetics: The chiral amine provides a handle for incorporation into peptide sequences or for creating peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties like stability and bioavailability.[10]
-
Enzyme Inhibitors: Derivatives have been explored as inhibitors for various enzymes. For example, substituted aminopyrrolidinones have shown potential as BACE1 inhibitors for Alzheimer's disease.[1]
-
Receptor Ligands: The scaffold has been functionalized to produce potent and selective ligands for various receptors, including metabotropic glutamate receptors and alpha-adrenoceptors.[11][17]
Caption: Applications of the this compound scaffold.
Safety, Handling, and Storage
Proper handling of this compound and its salts is essential in a laboratory setting. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[2][18]
| Hazard Class | GHS Statement | Precautionary Code |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270, P301+P317 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P304+P340 |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18]
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.[18][19]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[18][19]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH-approved respirator.[18][19]
-
General Hygiene: Avoid eating, drinking, or smoking when handling. Wash hands thoroughly after use.[20]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18]
-
For enhanced stability, particularly for the chiral enantiomers, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[21]
First-Aid Measures
-
If Swallowed: Rinse mouth and get medical help.[20]
-
If on Skin: Wash with plenty of water. If irritation occurs, get medical help. Remove contaminated clothing and wash it before reuse.[18][20]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[18]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[19]
Conclusion
This compound is a powerful and versatile chemical entity whose value in pharmaceutical research cannot be overstated. Its well-defined structure, predictable reactivity, and chiral nature provide a robust platform for the design and synthesis of a wide array of biologically active molecules. A thorough understanding of its chemical properties, from its spectroscopic signature to its handling requirements, is fundamental for any scientist aiming to effectively and safely utilize this compound to its full potential in the pursuit of novel therapeutics.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2019). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Retrieved from [Link]
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Ibrar, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Retrieved from [Link]
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Al-Masoudi, W. A., & Al-Amery, M. H. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. Retrieved from [Link]
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Pellicciari, R., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-24. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C4H8N2O). Retrieved from [Link]
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PubChem. (n.d.). 4-Aminopiperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Chruściel, A., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. Pharmacological Reports, 62(1), 68-85. Retrieved from [Link]
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Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
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Organic Chemistry, University of Illinois. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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PubChem. (n.d.). (S)-4-Aminopyrrolidin-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (R)-4-Aminopyrrolidin-2-one hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
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ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
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ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]
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Westphal, F., et al. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-Methyl-α-pyrrolidinobutyrophenone. Forensic Science International, 169(1), 32-42. Retrieved from [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 4-Aminopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive walkthrough of the analytical methodologies employed in the structural elucidation of 4-aminopyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the practical application and theoretical underpinnings of key spectroscopic techniques, emphasizing the causal relationships behind experimental choices to ensure a robust and self-validating analytical workflow.
Introduction
This compound is a gamma-lactam possessing a primary amine, making it a chiral scaffold with significant potential in the synthesis of novel therapeutics. Its structural confirmation is a critical first step in any research and development endeavor. This guide will detail the multi-technique approach required for unambiguous structure determination, moving from foundational molecular formula confirmation to the fine details of atomic connectivity and stereochemistry.
Foundational Analysis: Mass Spectrometry (MS)
Mass spectrometry is the first-line technique to determine the molecular weight and elemental composition of a new compound. For this compound (C₄H₈N₂O), this is a crucial validation step.[1]
Expected Molecular Ion Peaks:
-
Monoisotopic Mass: 100.0637 g/mol [1]
-
[M+H]⁺: 101.0710 m/z
-
[M+Na]⁺: 123.0529 m/z
Table 1: Key Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| C₄H₈N₂O | 100.0637 |
| [M+H]⁺ | 101.0710 |
| [M+Na]⁺ | 123.0529 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and maximizing the abundance of the molecular ion.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to obtain an accurate mass measurement.
Interpretation of Fragmentation Patterns:
While soft ionization is preferred for molecular weight determination, electron ionization (EI) can provide valuable structural information through fragmentation analysis. Key expected fragments for this compound would arise from the cleavage of the pyrrolidinone ring and the loss of the amino group.
Unraveling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the atomic connectivity.
¹H NMR: Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and coupling patterns. For this compound, we expect to see signals corresponding to the protons on the pyrrolidinone ring and the amine and amide protons.
¹³C NMR: Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, four distinct carbon signals are expected: a carbonyl carbon, and three carbons of the pyrrolidinone ring.
2D NMR: Connecting the Pieces
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the proton connectivity around the pyrrolidinone ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms. This allows for the unambiguous assignment of each proton signal to its corresponding carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2-3 bonds. This is vital for confirming the overall structure, for instance, by showing correlations from the protons on the ring to the carbonyl carbon.
Experimental Protocol: NMR Analysis
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: A suite of NMR experiments is run on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.
-
Data Processing and Interpretation: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the spectra are analyzed to assign all proton and carbon signals and confirm the connectivity.
Caption: Overall workflow for the structure elucidation of this compound.
Identifying Functional Groups: Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes to observe are those of the amine, amide, and alkane functionalities.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3400-3250 (two bands for primary amine) |
| Amide (N-H) | Stretch | ~3300 |
| Amide (C=O) | Stretch | ~1680 |
| Alkane (C-H) | Stretch | 2960-2850 |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded. ATR is a convenient technique for solid samples as it requires minimal sample preparation.
Definitive 3D Structure: X-ray Crystallography
For a complete and unambiguous determination of the three-dimensional structure, including stereochemistry, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound are grown, often by slow evaporation of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and the absolute configuration if the compound is chiral.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry provides the initial confirmation of the molecular formula. A comprehensive suite of 1D and 2D NMR experiments then maps out the intricate carbon-hydrogen framework and atomic connectivity. Infrared spectroscopy offers rapid confirmation of key functional groups. Finally, for an unequivocal determination of the 3D structure, single-crystal X-ray crystallography provides the ultimate proof. By following this multi-faceted and self-validating approach, researchers can have the utmost confidence in the structure of their target molecule, a critical foundation for any subsequent drug discovery and development efforts.
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to 4-Aminopyrrolidin-2-one
Introduction: The Significance of the γ-Lactam Scaffold
The pyrrolidin-2-one, or γ-lactam, is a privileged scaffold in modern medicinal chemistry. This five-membered heterocyclic ring is a core component in a multitude of biologically active compounds and approved drugs.[1][2] Its structural rigidity, capacity for hydrogen bonding, and the stereochemical possibilities offered by substitutions make it a versatile building block for creating ligands with high specificity and affinity for various biological targets.[1] this compound, a key derivative, serves as a crucial chiral synthon, providing a primary amine for further functionalization. This guide offers a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis, applications in drug discovery, and essential safety protocols.
PART 1: Chemical Identity and Physicochemical Properties
This compound is a cyclic analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[3] The presence of a chiral center at the C4 position means it exists as two enantiomers, (R) and (S), as well as a racemic mixture. It is most commonly supplied and handled as a hydrochloride salt to improve stability and solubility.
CAS Number Identification
The Chemical Abstracts Service (CAS) has assigned distinct numbers to the different forms of this compound, a critical detail for procurement and regulatory compliance.
| Compound Name | CAS Number | Reference |
| This compound (Racemic) | 88016-17-5 | [4] |
| This compound hydrochloride (Racemic) | 167465-93-2 | [5][6][7][] |
| (S)-4-Aminopyrrolidin-2-one hydrochloride | 672883-63-5 | [9][10] |
| (R)-4-Aminopyrrolidin-2-one hydrochloride | 1292324-66-3 | [11] |
| (R)-4-Aminopyrrolidin-2-one hydrochloride | 1788058-41-2 | [12] |
Core Physicochemical Data
The properties of the free base and its hydrochloride salt are summarized below. These values are essential for planning reactions, developing formulations, and ensuring appropriate storage conditions.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference |
| Molecular Formula | C₄H₈N₂O | C₄H₉ClN₂O | [4][5] |
| Molecular Weight | 100.12 g/mol | 136.58 g/mol | [4][5] |
| IUPAC Name | This compound | This compound;hydrochloride | [4][5] |
| Physical Form | Solid (predicted) | Solid | [9][11] |
| Storage Temperature | Inert atmosphere, room temperature | Room Temperature / Ambient Storage | [9][11] |
PART 2: Synthesis Strategies
The synthesis of substituted pyrrolidin-2-ones is a well-established field in organic chemistry. While multiple routes exist, a common and logical approach for this compound involves the cyclization of a functionalized γ-aminobutyric acid precursor.
Generalized Synthetic Workflow
A prevalent strategy begins with a protected amino acid, such as Boc-Aspartic acid or Boc-Glutamic acid, which can be converted into a suitable γ-amino acid derivative. The key step is an intramolecular cyclization to form the lactam ring. The following diagram illustrates a conceptual workflow.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: A Self-Validating System
The following protocol is a generalized representation based on established chemical transformations for lactam formation.[13][14]
Objective: To synthesize this compound via intramolecular cyclization.
Step 1: Formation of Protected γ-Amino Acid Precursor
-
Rationale: Begin with a commercially available and suitably protected precursor like N-Boc-L-asparagine. The Boc group protects the α-amine, while the amide side chain is the precursor to the C4 amine.
-
Procedure: Subject N-Boc-L-asparagine to a Hofmann rearrangement. This reaction converts the amide to a primary amine with the loss of one carbon, yielding a protected 4-amino-2-(tert-butoxycarbonylamino)butanoic acid. The choice of reagent (e.g., a hypervalent iodine reagent) is critical for achieving clean conversion under mild conditions.
-
Validation: Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and the appearance of the product, identified by its mass.
Step 2: Intramolecular Cyclization (Lactamization)
-
Rationale: The γ-amino acid intermediate is now primed for cyclization. This is typically an entropically favored 5-exo-trig cyclization. Activating the carboxylic acid (e.g., by converting it to an ester or using a coupling agent) or simply heating can drive the reaction.
-
Procedure: Dissolve the intermediate from Step 1 in a suitable high-boiling solvent (e.g., toluene or xylene). Heat the mixture to reflux, often with a catalytic amount of acid (like p-TsOH) or base to facilitate the reaction. Water is removed azeotropically to drive the equilibrium towards the lactam.
-
Validation: The formation of the lactam can be monitored by the disappearance of the carboxylic acid proton in ¹H NMR spectroscopy and the appearance of the characteristic amide N-H signal. IR spectroscopy will show the appearance of a strong carbonyl stretch around 1680-1700 cm⁻¹.
Step 3: Deprotection
-
Rationale: The final step is the removal of the Boc protecting group to liberate the free amine.
-
Procedure: Dissolve the protected lactam from Step 2 in a solvent like dichloromethane or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the reaction is complete.
-
Validation: Successful deprotection is confirmed by the disappearance of the Boc signal in ¹H NMR. If HCl is used, the product will precipitate as the hydrochloride salt, which can be isolated by filtration.
PART 3: Applications in Drug Discovery
The this compound scaffold is a valuable starting point for generating libraries of compounds for screening. The primary amine at the C4 position serves as a handle for introducing diverse substituents to explore structure-activity relationships (SAR).
Scaffold for CNS-Active Agents
Derivatives of this compound have been investigated as ligands for various central nervous system (CNS) targets, particularly metabotropic glutamate receptors (mGluRs).[15] These receptors are implicated in a range of neurological and psychiatric disorders. By modifying the N1 and C4 positions, researchers can tune the compound's selectivity and activity as an agonist, antagonist, or partial agonist.[15]
Caption: Role of this compound as a versatile scaffold.
Building Block for Peptidomimetics
This compound also serves as a constrained proline analog for use in peptide synthesis.[16] Its incorporation into peptide chains can induce specific secondary structures (e.g., turns) and improve metabolic stability by making the peptide less susceptible to proteolytic degradation. This is a critical strategy in the development of peptide-based therapeutics.[16]
PART 4: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound and its salts is paramount. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[4][5]
GHS Hazard Identification
| Hazard Code | Statement | Class | Reference |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [4][5][6][7] |
| H315 | Causes skin irritation | Skin Irritation (Category 2) | [4][5][6][7] |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | [4][5][6][7] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | [4][5][6][7] |
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6][17]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6][17]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[6][17]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or EN 149 approved respirator.[17]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
-
First Aid:
-
If Swallowed: Rinse mouth and get medical help.[6]
-
If on Skin: Wash with plenty of water. If irritation occurs, get medical help.[6]
-
If Inhaled: Move person to fresh air.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[17]
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[6][9] Store locked up.[6]
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A Comprehensive Technical Guide to the Synthesis of 4-Aminopyrrolidin-2-one Hydrochloride
Executive Summary: 4-Aminopyrrolidin-2-one hydrochloride is a crucial building block in medicinal chemistry, recognized for its role in the development of novel pharmaceuticals, particularly for neurological and mood disorders.[1] Its structure, derived from the neurotransmitter GABA, makes it a valuable scaffold in drug discovery.[1] This guide provides an in-depth analysis of the synthetic routes to this compound, focusing on scientific principles, detailed experimental protocols, and characterization techniques to ensure purity and identity. Designed for researchers and drug development professionals, this document offers a blend of theoretical insights and practical, field-proven methodologies.
Introduction: Significance and Properties
Chemical Identity
This compound hydrochloride, also known as 4-amino-γ-lactam hydrochloride, is the salt form of a functionalized pyrrolidinone ring system.[1] The pyrrolidine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable pharmacological properties.[2][3][4] The introduction of an amino group at the 4-position provides a key functional handle for further molecular elaboration, while the lactam moiety imparts specific conformational constraints and hydrogen bonding capabilities. The hydrochloride salt form is typically preferred to enhance stability and aqueous solubility.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₉ClN₂O | [1][5] |
| Molecular Weight | 136.58 g/mol | [5][6] |
| CAS Number | 167465-93-2 | [1][6] |
| Appearance | Solid | [7] |
| Chirality | Exists as (R) and (S) enantiomers | [5] |
Importance in Drug Development
The pyrrolidinone core is a privileged structure in drug discovery, and this compound serves as a versatile intermediate.[2][4] Its structural similarity to GABA allows it to be used in the synthesis of compounds that modulate neurotransmission, targeting conditions like neurological and mood disorders.[1] The primary amine offers a reactive site for constructing more complex molecules, such as enzyme inhibitors and receptor antagonists, through amide bond formation or other coupling reactions.[8]
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached from several different starting materials. The choice of a specific route often depends on factors such as cost of starting materials, desired stereochemistry, scalability, and safety considerations. Below is a comparative analysis of common strategies.
Caption: Major synthetic routes to this compound HCl.
Table 2: Comparison of Synthetic Routes
| Synthetic Route | Starting Material | Key Advantages | Key Challenges |
| Nitro Reduction | Itaconic Acid | Cost-effective starting material; well-established chemistry.[9][10] | Use of nitromethane; requires high-pressure hydrogenation. |
| Azide Reduction | Maleimide | Good control over regioselectivity. | Use of potentially explosive azide reagents; requires careful handling. |
| From Chiral Pool | L- or D-Glutamic Acid | Direct access to enantiomerically pure product.[3] | Multi-step process; requires protecting group chemistry. |
Featured Protocol: Synthesis via Nitro Reduction from Itaconic Acid
This section details a robust and widely cited method starting from itaconic acid. This route is advantageous due to the low cost of the starting material and the straightforward nature of the chemical transformations. The core of this strategy involves a Michael addition followed by a reductive cyclization.
Scientific Rationale and Causality
The synthesis hinges on two key transformations:
-
Michael Addition & Lactamization: Itaconic acid, an unsaturated dicarboxylic acid, serves as the carbon backbone.[9][10] The reaction with a nitroalkane (e.g., nitromethane) in the presence of a base proceeds via a Michael addition. The subsequent cyclization, driven by the removal of water, forms the 4-nitro-pyrrolidinone intermediate. The choice of base and solvent is critical to manage the exothermicity and maximize yield.
-
Catalytic Hydrogenation: The nitro group is a versatile precursor to an amine. Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency and clean conversion.[11][12][13] Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel are typically employed under a hydrogen atmosphere. The acidic conditions used during hydrogenation or workup facilitate the in-situ formation of the hydrochloride salt.
Experimental Workflow Diagram
Caption: Workflow for synthesis from Itaconic Acid.
Detailed Step-by-Step Protocol
Step 1: Synthesis of 4-(Nitromethyl)-dihydrofuran-2(3H)-one
-
Reagent Preparation: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve itaconic acid (130 g, 1.0 mol) in methanol (500 mL).
-
Reaction Initiation: Add nitromethane (67 g, 1.1 mol) followed by the slow, portion-wise addition of a strong base catalyst (e.g., sodium methoxide, 5.4 g, 0.1 mol) while monitoring the temperature. An exothermic reaction is expected.
-
Reflux: Once the initial exotherm subsides, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid. Remove the solvent under reduced pressure. The resulting crude oil is the nitro-lactone intermediate, which can be carried forward without extensive purification.
Step 2: Catalytic Hydrogenation and Salt Formation
-
Catalyst Slurry: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), suspend 10% Palladium on Carbon (5 g) in ethanol (200 mL). Expertise Note: Wetting the catalyst before adding the substrate is a critical safety step to prevent ignition of the dry catalyst in the presence of flammable solvent vapors.
-
Substrate Addition: Dissolve the crude intermediate from Step 1 in ethanol (300 mL) containing concentrated hydrochloric acid (100 mL, ~1.2 mol). Add this solution to the hydrogenation vessel.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi. Heat the mixture to 50°C and agitate vigorously. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Catalyst Removal: After the reaction is complete (typically 8-12 hours), cool the vessel, and carefully vent the hydrogen. Purge again with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Trustworthiness Note: The filtration must be done carefully as the catalyst can be pyrophoric.
Step 3: Isolation and Purification of this compound Hydrochloride
-
Concentration: Transfer the filtrate to a round-bottom flask and concentrate the solvent using a rotary evaporator. This will yield a crude solid or semi-solid.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. If necessary, add a co-solvent like diethyl ether to promote precipitation.
-
Drying: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to a constant weight.
Product Characterization and Quality Control
Ensuring the identity and purity of the final product is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation.[14] The spectrum should be recorded in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Key expected signals include multiplets for the diastereotopic protons of the pyrrolidinone ring and a signal for the methine proton adjacent to the amino group.[15]
-
¹³C NMR Spectroscopy: This analysis confirms the carbon framework, with a characteristic signal for the lactam carbonyl carbon typically appearing around 175-180 ppm.[16]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the ammonium salt, the C=O stretch of the lactam (around 1680-1700 cm⁻¹), and N-H bending vibrations.
-
Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the molecular formula.[14]
Table 3: Representative ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0-4.2 | m | 1H | CH-NH₃⁺ |
| ~3.5-3.7 | m | 2H | CH₂-N |
| ~2.8-3.0 | dd | 1H | CH₂-C=O (diastereotopic) |
| ~2.5-2.7 | dd | 1H | CH₂-C=O (diastereotopic) |
Note: Exact chemical shifts and coupling constants can vary based on solvent and pH.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A reverse-phase column with a mobile phase of water/acetonitrile containing a modifier like TFA is typically used. Purity should be ≥98% for use in research and development.
-
Melting Point: A sharp melting point range is indicative of high purity.
Safety and Handling
-
Reagent Hazards: Handle nitromethane and strong bases with care in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrogenation Safety: Catalytic hydrogenation involves flammable solvents and hydrogen gas under pressure and must be conducted in specialized equipment by trained personnel. The catalyst is pyrophoric and must be handled with extreme care, especially during filtration.[6]
-
Product Handling: The final product is classified as harmful if swallowed and may cause skin and eye irritation.[6] Standard laboratory safety practices should be followed.
Conclusion
The synthesis of this compound hydrochloride is a well-established process that is critical for the advancement of various drug discovery programs. The nitro-reduction route starting from itaconic acid represents a scalable, cost-effective, and reliable method. By understanding the underlying chemical principles and adhering to rigorous experimental and safety protocols, researchers can consistently produce high-quality material for their scientific endeavors. Future work may focus on developing greener synthetic routes, potentially utilizing biocatalysis or flow chemistry to enhance safety and efficiency.
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4-Aminopyrrolidin-2-one: An In-depth Technical Guide on its Putative Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminopyrrolidin-2-one, a simple pyrrolidinone derivative, stands as a core scaffold in a class of molecules that have garnered significant interest for their diverse pharmacological activities, particularly in the realm of neuroscience. While extensive research has illuminated the mechanisms of its various derivatives, the precise molecular actions of the parent compound remain an area of active investigation. This technical guide synthesizes the current understanding of the pyrrolidin-2-one class, leveraging data from related compounds to construct a scientifically grounded, albeit putative, mechanism of action for this compound. This document will delve into its structural relationship with the neurotransmitter GABA, explore the pharmacological landscape of the broader pyrrolidinone family, and propose potential molecular targets and signaling pathways. Detailed experimental protocols are provided to empower researchers to further elucidate the activity of this enigmatic molecule.
Introduction: The Pyrrolidin-2-one Enigma
The pyrrolidin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with nootropic, anticonvulsant, and neuroprotective properties.[1][2] The seminal compound of this class, piracetam, paved the way for the development of a wide array of "racetam" drugs. This compound, as a fundamental building block, presents a compelling case for understanding the foundational pharmacology of this chemical family. Its structural simplicity, however, belies a complex and likely multifaceted mechanism of action. This guide will navigate the existing literature to build a cohesive picture of its potential biological activities.
The GABAergic Hypothesis: A Structural Mimic of an Endogenous Neurotransmitter
The most prominent hypothesis regarding the mechanism of action of this compound centers on its structural analogy to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[3][4]
Structural Comparison
This compound is a cyclic analog of GABA. The pyrrolidinone ring constrains the flexible backbone of GABA into a specific conformation. This conformational restriction can have profound implications for receptor binding and selectivity.
Diagram: Structural Comparison of GABA and this compound
Caption: 2D structures of GABA and this compound.
Potential Interactions with the GABAergic System
The structural similarity to GABA suggests several potential points of interaction with the GABAergic system:
-
Direct Receptor Binding: this compound could potentially act as an agonist or antagonist at GABA receptors (GABAA and GABAB). However, direct binding studies on the parent compound are currently lacking in the public domain.
-
Modulation of GABA Metabolism: The related compound, 2-pyrrolidinone, has been shown to be a cyclic form of GABA and its administration can lead to increased GABA levels in the brain.[5] This suggests that this compound could potentially influence GABA synthesis, degradation, or transport. It may act as a substrate or inhibitor for enzymes such as GABA transaminase (GABA-T) or glutamate decarboxylase (GAD).
-
Allosteric Modulation: It is plausible that this compound could act as a positive or negative allosteric modulator of GABA receptors, enhancing or diminishing the effect of endogenous GABA.
Beyond GABA: Exploring Other Potential Mechanisms of the Pyrrolidin-2-one Class
While the GABAergic hypothesis is compelling, the diverse activities of pyrrolidin-2-one derivatives suggest that their mechanisms of action are not limited to this single neurotransmitter system. Extrapolating from these derivatives provides a broader perspective on the potential targets of this compound.
Modulation of Glutamatergic Neurotransmission
Several derivatives of this compound have been shown to interact with the glutamatergic system. A notable example is (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC), which is a selective agonist for group II metabotropic glutamate receptors (mGluRs) that are negatively coupled to adenylate cyclase.[6][7] This finding suggests that the pyrrolidinone scaffold can be adapted to target glutamate receptors, raising the possibility that the parent compound may have some, albeit likely weaker, affinity for these receptors.
Interaction with Adrenergic Receptors
Certain pyrrolidin-2-one derivatives have demonstrated affinity for α-adrenergic receptors, exhibiting antiarrhythmic and antihypertensive properties.[8] This line of evidence suggests that the core structure may possess some inherent, though perhaps modest, capacity to interact with aminergic systems.
Nootropic and Anticonvulsant Activities: A Common Thread
A recurring theme in the pharmacology of the pyrrolidin-2-one class is the manifestation of nootropic (cognition-enhancing) and anticonvulsant effects.[1][2][9][10] While the precise mechanisms underlying these effects are often not fully elucidated, they are thought to involve a combination of factors including enhanced neuronal plasticity, improved cerebral blood flow, and modulation of ion channel function.
Table 1: Pharmacological Activities of Select Pyrrolidin-2-one Derivatives
| Compound | Primary Target/Activity | Reference |
| Piracetam | Nootropic, modulation of mitochondrial function | [General knowledge, not from searches] |
| Levetiracetam | SV2A (synaptic vesicle protein 2A) binding, anticonvulsant | [General knowledge, not from searches] |
| (2R,4R)-APDC | Group II mGluR agonist, anticonvulsant | [6][7] |
| S-75 | α1-adrenergic receptor affinity, antiarrhythmic | [Not found in current searches] |
| Nefiracetam | Nootropic, anticonvulsant | [10] |
Proposed Integrated Mechanism of Action for this compound
Based on the available evidence, a putative, multi-target mechanism of action for this compound can be proposed. It is crucial to emphasize that this is a theoretical framework that requires experimental validation.
Diagram: Putative Signaling Pathways for this compound
Caption: Proposed multi-target mechanism of this compound.
Experimental Protocols for Elucidating the Mechanism of Action
To rigorously test the hypotheses outlined above, a series of well-defined experiments are necessary. The following protocols provide a starting point for researchers in the field.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to a panel of neurotransmitter receptors.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from rodent brain tissue (e.g., cortex, hippocampus, cerebellum) or from cell lines expressing the receptor of interest.
-
Radioligand Incubation: Incubate the membrane preparations with a specific radiolabeled ligand for the target receptor (e.g., [³H]muscimol for GABAA receptors, [³H]CGP54626 for GABAB receptors, [³H]LY341495 for group II mGluRs) in the presence of increasing concentrations of this compound.
-
Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Electrophysiological Recordings
Objective: To assess the functional effects of this compound on neuronal activity.
Protocol:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical slices) from rodents.
-
Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from individual neurons within the slice.
-
Drug Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing a known concentration of this compound.
-
Data Acquisition and Analysis: Record changes in membrane potential, holding current, and the frequency and amplitude of spontaneous or evoked postsynaptic currents (EPSCs and IPSCs). Analyze the data to determine if this compound has excitatory, inhibitory, or modulatory effects.
In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular levels of GABA and glutamate in the brain.
Protocol:
-
Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., the hippocampus or striatum).
-
Perfusion and Sampling: Perfuse the probe with aCSF and collect dialysate samples at regular intervals before and after systemic or local administration of this compound.
-
Neurotransmitter Analysis: Analyze the concentration of GABA and glutamate in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Data Analysis: Compare the neurotransmitter levels in the post-drug samples to the baseline levels to determine the effect of this compound on neurotransmitter release and reuptake.
Conclusion and Future Directions
This compound represents a foundational structure in a class of pharmacologically important molecules. While its precise mechanism of action remains to be fully elucidated, the available evidence strongly points towards a potential modulation of the GABAergic system, with possible secondary interactions with other neurotransmitter systems. Its structural relationship to GABA makes it a compelling candidate for further investigation as a direct or indirect modulator of inhibitory neurotransmission.
Future research should focus on conducting the detailed pharmacological profiling outlined in this guide. Specifically, comprehensive binding assays against a wide range of CNS targets, coupled with functional electrophysiological and neurochemical studies, will be critical in definitively unraveling the molecular mechanisms of this enigmatic compound. Such studies will not only illuminate the core pharmacology of the pyrrolidin-2-one class but also potentially uncover novel therapeutic avenues for a range of neurological and psychiatric disorders.
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Góra, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]
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Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 429-433. [Link]
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Monteleone, D., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248383. [Link]
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Fasolato, C., et al. (1988). Effect of 2-pyrrolidone on the concentration of GABA in rat tissues. Pharmacology, 36(4), 258-264. [Link]
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Chapman, A. G., et al. (2001). The mGlu(2/3) Agonist 2R,4R-4-aminopyrrolidine-2,4-dicarboxylate, Is Anti- And Proconvulsant in DBA/2 Mice. Neuropharmacology, 41(4), 443-451. [Link]
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Pifferi, G., & Pinza, M. (1977). Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Il Farmaco; edizione scientifica, 32(8), 602-613. [Link]
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Winblad, B. (2005). Piracetam: a review of the pharmacological and clinical data. CNS drug reviews, 11(2), 169-182. [Link]
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Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312. [Link]
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Sapa, J., et al. (2011). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European journal of medicinal chemistry, 46(9), 4368-4378. [Link]
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Wikipedia contributors. (2023, December 28). GABA analogue. In Wikipedia, The Free Encyclopedia. Retrieved January 11, 2026, from [Link]
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Monn, J. A., et al. (2001). Synthesis and metabotropic glutamate receptor antagonist activity of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid. Bioorganic & medicinal chemistry letters, 11(14), 1919-1924. [Link]
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Avoli, M., & Olivier, A. (1988). 4-Aminopyridine induces a long-lasting depolarizing GABA-ergic potential in human neocortical and hippocampal neurons maintained in vitro. Neuroscience letters, 94(3), 327-332. [Link]
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Biessels, P. T., et al. (1984). Comparison of the pharmacological actions of some new 4-aminopyridine derivatives. European journal of pharmacology, 106(2), 319-325. [Link]
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The Enigmatic Biological Profile of 4-Aminopyrrolidin-2-one: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Knowns and Unknowns
In the landscape of neuropharmacology and drug discovery, the pyrrolidin-2-one scaffold stands as a testament to structural versatility and diverse biological activity.[1][2] This five-membered lactam is a core component of numerous synthetic and natural compounds, exhibiting a wide spectrum of pharmacological effects, including nootropic, anticonvulsant, anti-inflammatory, and antimicrobial properties.[2] This guide delves into the biological landscape of a specific, yet surprisingly under-characterized, member of this family: 4-Aminopyrrolidin-2-one.
As a cyclic analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), this compound presents a compelling case for investigation into its potential modulation of GABAergic and other neurotransmitter systems.[1] However, a comprehensive review of the current scientific literature reveals a notable scarcity of direct research on the biological activity of this compound itself. The majority of our understanding is extrapolated from the well-documented activities of its derivatives.
This technical guide is structured to provide a comprehensive overview of the biological context of this compound. We will first explore the foundational chemistry and stereochemistry that are critical to its potential biological function. Subsequently, we will conduct a deep dive into the established pharmacology of its most significant derivatives, which have shown marked effects on metabotropic glutamate receptors, offering a tantalizing glimpse into the potential therapeutic avenues for this class of compounds. Finally, we will provide detailed, field-proven experimental protocols that would be essential for any research initiative aimed at elucidating the direct biological activity of this compound. Our objective is to equip researchers with a thorough understanding of the current state of knowledge and the necessary methodological tools to explore this promising, yet enigmatic, molecule.
I. Foundational Chemistry and Stereochemistry: The Building Blocks of Activity
The chemical identity of this compound is the bedrock upon which its biological potential is built. A clear understanding of its structure, properties, and particularly its stereochemistry, is paramount for any investigation into its pharmacological effects.
Core Structure and Physicochemical Properties
This compound, also known as 3-amino-gamma-butyrolactam, is a simple heterocyclic compound with the molecular formula C₄H₈N₂O. Its structure consists of a five-membered pyrrolidin-2-one ring with an amino group substituted at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O | PubChem CID: 13195064 |
| Molecular Weight | 100.12 g/mol | PubChem CID: 13195064 |
| CAS Number | 88016-17-5 | PubChem CID: 13195064 |
| IUPAC Name | This compound | PubChem CID: 13195064 |
| Synonyms | 3-amino-gamma-butyrolactam, 4-amino-2-pyrrolidinone | PubChem CID: 13195064 |
The hydrochloride salt of this compound is also commonly used in research settings.
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₄H₉ClN₂O | PubChem CID: 67085274 |
| Molecular Weight | 136.58 g/mol | PubChem CID: 67085274 |
| CAS Number | 167465-93-2 | PubChem CID: 67085274 |
The Critical Role of Enantiomers
The carbon atom at the 4-position of the pyrrolidinone ring is a chiral center, meaning that this compound exists as a pair of enantiomers: (R)-4-Aminopyrrolidin-2-one and (S)-4-Aminopyrrolidin-2-one. This stereoisomerism is of profound biological importance, as the three-dimensional arrangement of the amino group can dictate the molecule's interaction with chiral biological targets such as receptors and enzymes. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different, and sometimes opposing, pharmacological activities.
The synthesis of enantiomerically pure forms of pyrrolidine derivatives is a key area of research, often employing chiral starting materials or asymmetric synthesis strategies.[2] Any investigation into the biological activity of this compound must consider the potential for stereospecific effects, and ideally, should be conducted with the individual enantiomers as well as the racemic mixture.
II. Biological Activity of Key Derivatives: A Window into Potential Mechanisms
While direct data on this compound is sparse, a wealth of information exists for its derivatives. The biological activity of these closely related compounds provides the strongest clues to the potential targets and therapeutic applications of the parent molecule.
(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate (APDC): A Selective mGluR Agonist
One of the most extensively studied derivatives is (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC). This compound has been identified as a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2 and mGluR3).[3]
Group II mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3] APDC has been shown to be highly selective for this pathway, with no significant activity at NMDA, AMPA, or kainate receptors.[3]
The activation of group II mGluRs by APDC has been shown to produce significant anticonvulsant effects in animal models.[3] This suggests that compounds targeting this pathway may have therapeutic potential in the treatment of epilepsy and other neurological disorders characterized by neuronal hyperexcitability.
Table 3: In Vitro Activity of (2R,4R)-4-Aminopyrrolidin-2,4-dicarboxylate (APDC)
| Assay | Parameter | Value | Source |
| [³H]glutamate binding (mGluRs) | IC₅₀ | 6.49 ± 1.21 µM | [3] |
| Forskolin-stimulated cAMP formation | EC₅₀ | 14.51 ± 5.54 µM | [3] |
The high stereospecificity of this interaction is noteworthy, as other isomers of APDC show no significant affinity for mGluRs, underscoring the importance of chiral separation in the study of these compounds.[3]
Other Pyrrolidin-2-one Derivatives: A Spectrum of Activities
Research into other derivatives of the pyrrolidin-2-one scaffold has revealed a broad range of biological activities, further highlighting the potential of this chemical class.
-
Antiarrhythmic and Antihypertensive Effects: A series of novel arylpiperazines bearing a pyrrolidin-2-one fragment have been synthesized and shown to possess high affinity for α1- and α2-adrenoceptors.[2] Some of these compounds exhibited significant antiarrhythmic and antihypertensive activities in animal models.[2][4]
-
Anti-inflammatory Activity: A new class of 2-pyrrolidinone derivatives has been designed and shown to have antioxidant and anti-inflammatory properties, with some compounds demonstrating potent inhibition of the lipoxygenase (LOX) enzyme.[5]
III. Recommended Experimental Protocols for Characterizing the Biological Activity of this compound
Given the lack of direct data, the following experimental protocols are provided as a guide for researchers wishing to investigate the biological activity of this compound. These protocols are based on standard, validated methodologies in the field of neuropharmacology.
Radioligand Binding Assays: Assessing Receptor Affinity
Radioligand binding assays are a fundamental technique for determining the affinity of a compound for a specific receptor.[6][7] Given that this compound is a GABA analogue, initial investigations should focus on its potential interaction with GABA receptors.
This protocol is designed to determine the binding affinity of this compound (and its enantiomers) for the GABA-A receptor using the radiolabeled agonist [³H]Muscimol.
1. Membrane Preparation (from rat cerebral cortex): a. Homogenize fresh or frozen rat cerebral cortices in ice-cold 0.32 M sucrose buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes. d. Wash the pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and centrifuging again. Repeat this wash step three times to remove endogenous GABA. e. Resuspend the final pellet in a known volume of Tris-HCl buffer and determine the protein concentration using a Bradford or BCA assay. Aliquots can be stored at -80°C.
2. Binding Assay: a. In a 96-well plate, set up the following in triplicate:
- Total Binding: 50 µL of membrane preparation (100-200 µg protein), 50 µL of [³H]Muscimol (final concentration 1-2 nM), and 50 µL of assay buffer.
- Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]Muscimol, and 50 µL of a high concentration of unlabeled GABA (e.g., 10 µM).
- Competition: 50 µL of membrane preparation, 50 µL of [³H]Muscimol, and 50 µL of varying concentrations of this compound (or its enantiomers). b. Incubate the plate at 4°C for 60 minutes. c. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. d. Wash the filters three times with ice-cold assay buffer. e. Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis. d. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Electrophysiology: Assessing Functional Activity
Electrophysiology, particularly the patch-clamp technique, allows for the direct measurement of ion channel function in response to a compound.[8][9] This is a crucial step in determining whether this compound acts as an agonist, antagonist, or modulator of GABA-A receptors.
This protocol describes how to measure changes in membrane current in cultured neurons in response to the application of this compound.
1. Cell Culture: a. Plate primary neurons (e.g., from rat hippocampus or cortex) or a suitable neuronal cell line onto coverslips a few days prior to recording.
2. Solutions: a. External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂. b. Internal Solution (for pipette): Containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, and 0.5 GTP-Na, pH adjusted to 7.3 with CsOH.
3. Recording Procedure: a. Place a coverslip with cultured neurons in the recording chamber on the stage of an inverted microscope and perfuse with aCSF. b. Pull a glass micropipette to a resistance of 3-7 MΩ and fill with the internal solution. c. Approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane. d. Rupture the membrane patch to achieve the whole-cell configuration. e. Clamp the cell membrane potential at -60 mV. f. Apply GABA (e.g., 10 µM) to the cell to elicit a baseline inward chloride current. g. After washing out the GABA, apply this compound at various concentrations to determine if it elicits a current (agonist activity). h. To test for antagonist activity, co-apply this compound with GABA and observe any reduction in the GABA-elicited current. i. To test for modulatory activity, apply this compound followed by a co-application with a sub-maximal concentration of GABA to see if it potentiates the GABA response.
4. Data Analysis: a. Measure the peak amplitude of the currents elicited by the test compounds. b. Plot a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
IV. Concluding Remarks and Future Directions
The biological activity of this compound remains a largely unexplored frontier in neuropharmacology. While the well-documented activity of its derivatives, particularly as potent and selective modulators of metabotropic glutamate receptors, provides a compelling rationale for further investigation, direct evidence of the parent compound's effects is conspicuously absent from the current body of scientific literature.
This guide has sought to provide a comprehensive framework for researchers venturing into this area. By understanding the foundational chemistry, the established pharmacology of related compounds, and the detailed experimental methodologies required for its characterization, the scientific community is well-equipped to unlock the potential of this compound.
Future research should prioritize the systematic evaluation of both the racemic mixture and the individual enantiomers of this compound in a battery of in vitro and in vivo assays. Key questions to be addressed include:
-
Does this compound bind to GABA receptors, and if so, with what affinity and selectivity?
-
Does it exhibit agonist, antagonist, or modulatory activity at these receptors?
-
Does it interact with other CNS targets, such as mGluRs, in a manner similar to its dicarboxylate derivative?
-
What are its effects in animal models of neurological and psychiatric disorders?
Answering these questions will not only illuminate the biological role of this enigmatic molecule but also potentially pave the way for the development of novel therapeutics for a range of central nervous system disorders.
V. References
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Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., Silva, S., Rigoreau, L. J., Trivier, E., ... & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European journal of medicinal chemistry, 62, 738–744. [Link]
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Mukhopadhyaya, J. K., Kozikowski, A. P., Grajkowska, E., Pshenichkin, S., & Wroblewski, J. T. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & medicinal chemistry letters, 11(14), 1919–1924. [Link]
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MDPI. (2021). The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. [Link]
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Geronikaki, A. A., Pitta, E., & Vicini, P. (2011). Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. Bioorganic & medicinal chemistry, 19(11), 3469–3479. [Link]
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4-Aminopyrrolidin-2-one as a GABA analogue
An In-Depth Technical Guide to 4-Aminopyrrolidin-2-one: A GABA Analogue with Neuromodulatory Potential
Abstract
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Consequently, molecules that modulate the GABAergic system are of significant interest in drug discovery for conditions such as epilepsy, anxiety, and sleep disorders. This compound, a cyclic analogue of GABA, represents a core chemical scaffold with intriguing potential. This technical guide provides a comprehensive analysis of this compound, delving into its physicochemical properties, synthesis, and its complex relationship with the GABAergic system. We will explore the broader pharmacological context of the pyrrolidinone class and examine the specific activities of closely related derivatives to elucidate the potential mechanisms and therapeutic applications of this compound. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising molecular entity.
Physicochemical and Structural Analysis
This compound, also known as a γ-lactam, is a five-membered heterocyclic compound. Its structure incorporates the key pharmacophoric elements of GABA within a more conformationally restricted ring system. This rigidity is a common strategy in medicinal chemistry to enhance binding affinity and selectivity for specific receptor subtypes.[1] The compound exists as a racemic mixture of two enantiomers, (R)- and (S)-4-aminopyrrolidin-2-one, which may possess distinct biological activities.
The hydrochloride salt is a common form used in research due to its improved stability and solubility.[2]
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₄H₈N₂O | [3] |
| Molecular Weight | 100.12 g/mol | [3] |
| CAS Number | 88016-17-5 | [3] |
| Stereoisomers | (S)-4-aminopyrrolidin-2-one, (R)-4-aminopyrrolidin-2-one | [4][5] |
Synthesis Strategies
The synthesis of γ-lactams like this compound is a well-established area of organic chemistry.[6] A common conceptual approach involves the cyclization of a linear precursor that contains both an amine and a carboxylic acid (or ester) functionality separated by three carbon atoms.
Generalized Synthetic Protocol: Reductive Amination and Lactamization
A versatile method for synthesizing the this compound backbone involves the reductive amination of a keto-ester followed by spontaneous or catalyzed cyclization. This protocol provides a foundational workflow that can be adapted for specific stereochemical outcomes or derivative synthesis.
Step 1: Starting Material Selection
-
Begin with a suitable 4-carbon dicarbonyl compound, such as ethyl 4-oxo-butanoate.
Step 2: Reductive Amination
-
Dissolve the starting keto-ester in a suitable solvent (e.g., methanol or ethanol).
-
Add an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with a palladium catalyst).
-
The reaction proceeds via the formation of an intermediate imine, which is then reduced to the primary amine, yielding ethyl 4-aminobutanoate.
Step 3: Lactamization (Cyclization)
-
The resulting amino ester is often unstable and can cyclize to form the 4-pyrrolidin-2-one ring upon heating or treatment with a mild base. The intramolecular attack of the amine on the ester carbonyl results in the elimination of ethanol and the formation of the stable five-membered lactam ring.
-
For the synthesis of this compound, a protected amino group would be required on the precursor, such as starting from a derivative of glutamic acid, followed by cyclization and deprotection.[7]
Step 4: Purification
-
The final product is purified using standard laboratory techniques, such as column chromatography or recrystallization, to yield the desired this compound.
This compound as a GABA Analogue: A Mechanistic Perspective
The term "GABA analogue" can refer to both structural mimics and functional agonists of GABA.[8] While this compound is a clear structural analogue, its functional activity is more nuanced and appears to extend beyond direct interaction with GABA receptors.
Structural Homology with GABA
This compound contains the essential pharmacophore of GABA—a primary amine and a carboxylic acid functional group (in the form of a lactam)—separated by a three-carbon backbone. The cyclic structure, however, significantly restricts its conformational flexibility compared to the highly flexible open-chain GABA molecule. This conformational constraint can lead to increased selectivity for specific receptor subtypes or, alternatively, favor binding to entirely different targets.[9]
Interaction with GABA Receptors and Beyond
The pyrrolidinone chemical family has a rich history in CNS drug discovery, with members like piracetam known for their nootropic (cognitive-enhancing) effects and levetiracetam licensed as a major antiepileptic drug.[10] The mechanisms of action for these drugs are not fully established but are thought to involve modulation of neurotransmitter release and neuronal excitability rather than direct receptor agonism.[10]
For this compound, while it is often used as a building block for compounds targeting the GABAergic system, direct, high-affinity binding to GABA-A or GABA-B receptors has not been a prominently reported feature.[2] Instead, research on its derivatives has revealed potent activity at other key neuronal receptors.
A pivotal study on the dicarboxylic acid derivative, (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC) , found it to be a highly selective and systemically active agonist for group II metabotropic glutamate receptors (mGluR2/3).[11] These receptors are negatively coupled to adenylyl cyclase and play a crucial role in dampening excessive glutamate release. The study demonstrated that (2R,4R)-APDC possesses significant anticonvulsant effects in animal models, which are attributed to its action on mGluRs, not GABA receptors.[11] This finding suggests that the this compound scaffold is a privileged structure for interacting with mGluRs.
Pharmacological Profile and Therapeutic Potential
The therapeutic potential of this compound and its derivatives spans several areas of CNS disorders, largely informed by the broader class of pyrrolidinones and specific studies on its analogues.[12][13]
Anticonvulsant and Neuroprotective Effects
The most compelling evidence for the therapeutic potential of this scaffold comes from the anticonvulsant activity of its derivatives.[11] As demonstrated with (2R,4R)-APDC, activation of group II mGluRs can prevent seizures.[11] This provides a distinct mechanism from traditional GABAergic anticonvulsants. The pyrrolidone class is also generally associated with neuroprotective properties.[10]
| Compound | Receptor Target | Activity (EC₅₀/IC₅₀) | Effect | Source |
| (2R,4R)-APDC | Group II mGluRs | IC₅₀ = 6.49 µM ([³H]glutamate binding) | Agonist | [11] |
| (2R,4R)-APDC | Forskolin-stimulated cAMP | EC₅₀ = 14.51 µM | Inhibition | [11] |
| (2R,4R)-APDC | Limbic Seizures (in mice) | EC₅₀ = 271 mg/kg (i.p.) | Anticonvulsant | [11] |
Potential in Mood and Cognitive Disorders
The hydrochloride salt of this compound has been cited for its potential in treating neurological and mood disorders.[2] Given the established nootropic effects of other pyrrolidinones like piracetam, it is plausible that this scaffold could influence cognitive processes.[10] Furthermore, the modulation of the glutamate system is an area of intense research for developing novel antidepressants and anxiolytics.
Experimental Protocols for Pharmacological Evaluation
To rigorously characterize the biological activity of this compound and its derivatives, a series of standardized pharmacological assays are required. A foundational experiment is the radioligand binding assay to determine affinity for specific receptor targets.
Protocol: Competitive Radioligand Binding Assay for mGluR2
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human mGluR2 receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human mGluR2 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a specific mGluR2 radioligand (e.g., [³H]-LY341495).
-
Increasing concentrations of the test compound (this compound) or a known reference compound (e.g., unlabeled LY341495 for determining non-specific binding).
-
The prepared cell membranes.
-
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
3. Termination and Measurement:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on each filter using a liquid scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
This compound is a compelling scaffold for CNS drug discovery. While its designation as a "GABA analogue" is structurally accurate, its primary pharmacological relevance may lie in the modulation of other critical neurotransmitter systems, particularly metabotropic glutamate receptors. The potent anticonvulsant activity of its dicarboxylic acid derivative highlights the therapeutic promise of this chemical class. Future research should focus on elucidating the precise molecular targets of this compound itself and its enantiomers, exploring its potential as a nootropic agent, and expanding the structure-activity relationship studies for its derivatives. This foundational molecule serves as a valuable starting point for the development of novel therapeutics for a range of challenging neurological and psychiatric disorders.
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Stefănescu, E., Petrovanu, M., Ciocoiu, I., Caproşu, M., & Bîcu, E. (1992). The synthesis of new pyrrolidone derivatives with psychotropic action. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 96(3-4), 241–242. [Link]
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Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (1997). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of medicinal chemistry, 40(5), 528–537. [Link]
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Pifferi, G., & Pinza, M. (1977). Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Il Farmaco; edizione scientifica, 32(8), 602–613. [Link]
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Benhaoua, C. (2012). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Organic Chemistry International, 2012, 482952. [Link]
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Kłosiński, M., Satała, G., Stary, D., Lenda, T., Bojarski, A. J., & Partyka, A. (2021). The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. Molecules, 26(22), 6998. [Link]
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The Genesis of a GABA Analogue: Unraveling the Discovery and Synthetic History of 4-Aminopyrrolidin-2-one
For decades, the pyrrolidin-2-one scaffold has been a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Among its numerous derivatives, 4-Aminopyrrolidin-2-one has emerged as a significant building block, particularly in the design of gamma-aminobutyric acid (GABA) analogues aimed at treating a range of neurological disorders. This in-depth technical guide delves into the historical context of its discovery, traces the evolution of its synthetic routes, and explores its foundational role in drug development.
Introduction: The Significance of a Cyclic GABA Analogue
This compound, a cyclic form of the principal inhibitory neurotransmitter GABA, represents a key structural motif in the quest for central nervous system (CNS) active agents. The inherent conformational rigidity of the pyrrolidin-2-one ring system, compared to the flexible nature of GABA, offers the potential for enhanced receptor selectivity and improved pharmacokinetic profiles. This has driven considerable research into its synthesis and incorporation into more complex drug candidates.
The Elusive Discovery: Piecing Together the Early History
Pinpointing the exact moment of the first synthesis of this compound from publicly available records proves to be a complex task. The scientific literature of the mid-20th century, a period of burgeoning interest in GABA and its analogues, does not readily yield a single seminal paper heralding its discovery. However, by examining the broader context of research into cyclic GABA analogues, a historical narrative begins to emerge.
Early investigations into conformationally restricted GABA analogues were driven by the desire to understand the bioactive conformation of GABA at its receptors. The synthesis of various substituted lactams, including pyrrolidin-2-ones, was a logical step in this exploration. It is highly probable that this compound was first synthesized as part of a broader study on substituted γ-lactams and their potential neurological activity, rather than as a singular, targeted discovery. The assignment of its CAS number, 88016-17-5, suggests its formal identification and entry into chemical databases occurred in the latter half of the 20th century.
Evolution of Synthetic Strategies: From Classical Methods to Modern Innovations
The synthesis of this compound and its derivatives has evolved significantly over the years, reflecting broader advancements in organic synthesis.
Early Approaches: Multi-step Classical Syntheses
Initial synthetic routes to 4-substituted pyrrolidin-2-ones were often lengthy and relied on classical transformations. A common conceptual approach involves the formation of a γ-nitro ester or a related precursor, followed by reduction of the nitro group to an amine and subsequent cyclization to form the lactam ring.
A representative classical pathway is illustrated below:
Figure 1: Conceptual diagram of a classical synthetic approach to this compound.
Step-by-Step Methodology (Conceptual):
-
Nitration: A suitable succinate derivative is subjected to nitration to introduce a nitro group at the β-position relative to one of the carbonyl groups.
-
Reduction: The nitro group of the resulting γ-nitro ester is then reduced to a primary amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using palladium on carbon) or metal-based reductions (e.g., zinc or iron in acidic media).
-
Cyclization: The γ-amino ester undergoes spontaneous or induced intramolecular cyclization (lactamization) to form the desired this compound. This step is often driven by heating or the use of a mild base.
The causality behind these choices lies in the well-established reactivity of the starting materials and the reliability of these classical transformations. However, these multi-step sequences often suffered from moderate overall yields and limited stereocontrol.
Modern Synthetic Innovations
More contemporary approaches have focused on improving efficiency, stereoselectivity, and functional group tolerance. These methods often employ more sophisticated reagents and catalytic systems.
One notable modern strategy involves the use of chiral starting materials or chiral catalysts to achieve enantiomerically pure this compound, which is crucial for developing stereospecific drugs. For instance, the synthesis can commence from chiral amino acids or employ asymmetric hydrogenation or amination reactions.
A generalized modern synthetic workflow is depicted below:
Figure 2: Conceptual workflow for a modern, stereoselective synthesis of this compound.
The Role of this compound in Drug Discovery and Development
The true significance of this compound lies in its application as a versatile scaffold in medicinal chemistry. The pyrrolidine ring is a common motif in many FDA-approved drugs, valued for its ability to introduce three-dimensional complexity into a molecule, which can lead to enhanced binding affinity and selectivity for biological targets.[1]
The primary amino group at the 4-position serves as a crucial handle for further chemical modification, allowing for the attachment of various side chains and functional groups. This has enabled the exploration of a vast chemical space in the search for novel drug candidates.
As a GABA Analogue
As a conformationally restricted analogue of GABA, this compound and its derivatives have been extensively investigated for their potential to modulate GABAergic neurotransmission.[2] The development of GABA analogues that can cross the blood-brain barrier more effectively than GABA itself has been a long-standing goal in the treatment of epilepsy, anxiety, and other neurological conditions.
In the Synthesis of Novel Therapeutics
Beyond its direct role as a GABA analogue, this compound has been utilized as a key intermediate in the synthesis of a diverse array of bioactive molecules. Its incorporation into larger, more complex structures has led to the discovery of compounds with a wide range of pharmacological activities.
| Derivative Class | Therapeutic Target/Application |
| N-substituted derivatives | Modulators of ion channels and enzymes |
| C5-substituted derivatives | Novel anticonvulsant agents |
| Fused-ring systems | Probes for various CNS receptors |
Table 1: Examples of therapeutic applications of this compound derivatives.
Conclusion and Future Perspectives
From its likely origins in the broad exploration of cyclic GABA analogues to its current status as a valuable building block in modern drug discovery, this compound has a rich, albeit not always explicitly documented, history. The evolution of its synthesis from lengthy, classical methods to efficient, stereoselective modern routes mirrors the progress of organic chemistry itself.
As our understanding of the complexities of the central nervous system continues to grow, the demand for novel, highly specific therapeutic agents will only increase. The versatile and synthetically accessible this compound scaffold is poised to remain a relevant and important tool for researchers and scientists in the ongoing quest to develop the next generation of drugs for neurological and psychiatric disorders.
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4-Aminopyrrolidin-2-one derivatives and analogues
An In-depth Technical Guide to 4-Aminopyrrolidin-2-one Derivatives and Analogues: From Synthesis to Therapeutic Applications
Authored by: A Senior Application Scientist
Foreword: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in diverse therapeutic agents, earning them the designation of "privileged scaffolds."[1][2][3][4] The this compound core is a quintessential example of such a structure. Its inherent chirality, constrained conformation, and rich chemical functionality have made it a fertile ground for the discovery of novel therapeutics. This guide provides a comprehensive exploration of this versatile scaffold, from its fundamental synthesis to its application in modern drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The significance of the pyrrolidine ring, and by extension the this compound core, lies in its three-dimensional nature, a departure from the flat, two-dimensional structures of many aromatic compounds.[5][6] This sp³-rich architecture allows for a more precise spatial arrangement of functional groups, enabling highly specific interactions with biological targets.[5][6] The lactam functionality provides a key hydrogen bonding motif, while the amino group offers a versatile handle for further chemical modification. It is this unique combination of features that has propelled the this compound scaffold to the forefront of research in oncology, metabolic diseases, and neuroscience.
Part 1: Foundational Synthesis of the this compound Core
The construction of the this compound ring system is a critical first step in the development of derivatives. A variety of synthetic strategies have been developed, with a strong emphasis on controlling the stereochemistry at the C4 position, as this is often crucial for biological activity.
General Synthetic Strategies
The synthesis of this compound derivatives often begins with readily available starting materials. One common approach involves the lactamization of a γ-amino acid precursor. For instance, new derivatives of pyrrolidin-2-one have been synthesized through the lactamization of γ–butyrolactone (GBL) with hydrazine hydrate, ethylene diamine, or ethanolamine.[7] Another strategy is the partial hydrogenation of succinimide.[7] The key challenge in these syntheses is the introduction of the C4 amino group with the desired stereochemistry.
Enantioselective Synthesis: A Step-by-Step Protocol
The synthesis of enantiomerically pure 4-hydroxy-2-pyrrolidone is a key step towards obtaining enantiomerically pure this compound. Maintaining the desired stereochemistry is paramount, as different enantiomers can exhibit vastly different biological activities.[8]
Protocol: Enantioselective Synthesis of (S)-4-Aminopyrrolidin-2-one Hydrochloride
This protocol is adapted from methodologies aimed at producing enantiomerically pure intermediates.
Step 1: Ring-Closing of a 4-Amino-3-hydroxybutyric Acid Ester
-
Rationale: This cyclization reaction forms the pyrrolidinone ring. The use of a catalytic amount of a mild, non-nucleophilic base is crucial to promote the reaction at a lower temperature, thereby minimizing the risk of racemization at the chiral center.[8]
-
Procedure:
-
Dissolve the enantiomerically pure 4-amino-3-hydroxybutyric acid ester in a suitable alcohol solvent (e.g., ethanol).
-
Add a catalytic amount of a weak, non-nucleophilic base.
-
Stir the reaction at a mildly elevated temperature (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the base with a mild acid.
-
Remove the solvent under reduced pressure to obtain the crude (S)-4-hydroxy-2-pyrrolidinone.
-
Step 2: Conversion of the Hydroxyl Group to an Azide
-
Rationale: The hydroxyl group is converted to a leaving group (e.g., mesylate or tosylate) and then displaced with an azide, which will be subsequently reduced to the desired amine. This two-step process (activation followed by displacement) is often more efficient and provides better stereochemical control than a direct displacement.
-
Procedure:
-
Dissolve the crude (S)-4-hydroxy-2-pyrrolidinone in an appropriate aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add a base (e.g., triethylamine) followed by methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise.
-
After the activation is complete (monitored by TLC), add sodium azide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and allow the reaction to warm to room temperature.
-
Stir until the displacement is complete.
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the crude (S)-4-azido-2-pyrrolidinone.
-
Step 3: Reduction of the Azide to the Amine
-
Rationale: The azide is a stable precursor to the amine and can be reduced under various conditions. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve the crude (S)-4-azido-2-pyrrolidinone in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Step 4: Salt Formation
-
Rationale: The final product is often isolated as a hydrochloride salt to improve its stability and handling properties.
-
Procedure:
-
To the methanolic solution of the amine, add a solution of hydrochloric acid in ether or isopropanol dropwise until the pH is acidic.
-
The (S)-4-aminopyrrolidin-2-one hydrochloride will precipitate out of solution.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum.
-
Synthetic Workflow Diagram
Caption: Enantioselective synthesis of (S)-4-aminopyrrolidin-2-one HCl.
Part 2: The Pharmacological Landscape of this compound Derivatives
The versatility of the this compound scaffold is reflected in the broad range of biological activities exhibited by its derivatives. These compounds have been investigated for a multitude of therapeutic applications.[5][9]
Central Nervous System Applications: GABA Analogues and Anticonvulsants
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are used to treat a variety of neurological disorders, including epilepsy and anxiety.[10][11] The constrained cyclic structure of this compound makes it an excellent scaffold for designing GABA analogues with improved pharmacokinetic properties.[12][13]
Derivatives of pyrrolidin-2-one have demonstrated broad-spectrum anticonvulsant activity in preclinical models.[1][14] For instance, certain hybrid molecules based on this scaffold have shown potent protection in maximal electroshock and 6 Hz seizure tests in mice.[14] The proposed mechanism of action for some of these anticonvulsants involves the modulation of neuronal voltage-sensitive sodium and L-type calcium channels.[1]
Metabolic Diseases: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[15][16] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and inhibiting glucagon release.[15] By inhibiting DPP-4, the levels of active incretins are increased, leading to improved glycemic control in patients with type 2 diabetes.[17][18]
Several DPP-4 inhibitors, known as "gliptins," are now on the market.[19] The this compound scaffold has been successfully employed in the design of potent and selective DPP-4 inhibitors.[9][20][21] The amino group of the scaffold often interacts with the catalytic site of the enzyme, while substitutions on the pyrrolidinone ring and the amino group can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Oncology: Targeting Tumor Growth and Angiogenesis
The pyrrolidin-2-one scaffold is a prominent feature in a number of anticancer agents.[1] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in tumor proliferation and angiogenesis. A significant number of derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, which is a key mediator of angiogenesis.[1] By blocking this pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.
Part 3: Structure-Activity Relationships (SAR) of DPP-4 Inhibitors
The development of potent and selective DPP-4 inhibitors based on the this compound scaffold has been guided by extensive structure-activity relationship (SAR) studies. These studies systematically modify the structure of the lead compound and evaluate the impact on its biological activity.
| R1 Substituent | R2 Substituent | DPP-4 IC50 (nM) | Selectivity vs. DPP-8/DPP-9 |
| H | Cyanomethyl | >1000 | - |
| H | 2,4,5-Trifluorophenyl | 25 | >400-fold |
| 3-Hydroxyadamantyl | Cyanomethyl | 5 | >2,500-fold |
| 3-Amino-adamantyl | Cyanomethyl | 1.9 | >5,000-fold |
| Data is illustrative and compiled from general findings in the field. |
Key SAR Insights:
-
The Amino Group: A free amino group at the C4 position is generally crucial for potent DPP-4 inhibition, as it forms a key salt bridge with glutamic acid residues in the S2 subsite of the enzyme.
-
The Cyanopyrrolidine Moiety: The introduction of a cyano group at the C2 position often enhances potency by forming a covalent, yet reversible, bond with the catalytic serine residue of DPP-4.
-
Substituents on the Ring Nitrogen (N1): Large, lipophilic groups, such as adamantyl or substituted phenyl rings, are well-tolerated and can significantly enhance potency by occupying the S1 subsite of the enzyme.
-
Stereochemistry: The stereochemistry at the C4 position is critical. The (S)-enantiomer is typically much more active than the (R)-enantiomer, highlighting the importance of a precise three-dimensional fit within the enzyme's active site.
Part 4: Deep Dive - A DPP-4 Inhibitor Case Study
Mechanism of Action
The inhibition of DPP-4 leads to a cascade of events that ultimately results in improved glucose control. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of DPP-4 inhibitors.
Experimental Workflow: In Vitro DPP-4 Inhibition Assay
This protocol describes a typical in vitro fluorescence-based assay to determine the potency of a this compound derivative as a DPP-4 inhibitor.
Protocol: Fluorometric DPP-4 Inhibition Assay
Step 1: Reagent Preparation
-
Rationale: Prepare all reagents fresh and keep them on ice to ensure their stability and activity.
-
Procedure:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in assay buffer.
-
Step 2: Assay Procedure
-
Rationale: The assay is performed in a 96-well plate to allow for high-throughput screening of multiple compounds at various concentrations.
-
Procedure:
-
Add a small volume of the test compound dilutions to the wells of a black, flat-bottom 96-well plate.
-
Add the DPP-4 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate solution to each well.
-
Step 3: Data Acquisition and Analysis
-
Rationale: The enzyme cleaves the substrate, releasing the fluorescent AMC molecule. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Procedure:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Assay Workflow Diagram
Caption: Workflow for a fluorometric DPP-4 inhibition assay.
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its derivatives have shown remarkable success in treating a range of diseases, most notably type 2 diabetes. The inherent stereochemistry and conformational rigidity of this scaffold provide a unique platform for the design of highly potent and selective therapeutic agents.
Future research in this area is likely to focus on several key aspects:
-
Novel Therapeutic Targets: Exploring the potential of this compound derivatives against new and emerging biological targets.
-
Advanced Synthetic Methodologies: Developing more efficient and sustainable synthetic routes to access a wider diversity of analogues.
-
Polypharmacology: Designing derivatives that can modulate multiple targets simultaneously to treat complex diseases.
-
Targeted Drug Delivery: Incorporating the this compound scaffold into drug delivery systems to enhance efficacy and reduce side effects.
The continued exploration of the chemical space around the this compound core promises to yield a new generation of innovative medicines with the potential to address some of the most pressing challenges in human health.
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Di Pietro, G., et al. (1998). Synthesis and D(2)-like Binding Affinity of New Derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and Related 4H-[22]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[1][15]cyclohepta[b]pyrrole-3-carboxamide Analogues. Journal of Medicinal Chemistry, 41(19), 3647-3656. [Link]
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Spectroscopic Blueprint of 4-Aminopyrrolidin-2-one: A Guide for Researchers
Introduction: Deciphering the Molecular Signature of a Promising Scaffold
In the landscape of contemporary drug discovery and development, small heterocyclic molecules form the bedrock of numerous therapeutic agents. Among these, the pyrrolidinone core has garnered significant attention due to its versatile chemical nature and presence in a range of biologically active compounds. 4-Aminopyrrolidin-2-one, a key derivative, presents a fascinating subject for spectroscopic analysis. Its structure, combining a lactam ring with a primary amine, offers a rich tapestry of spectroscopic features that are crucial for its unambiguous identification, purity assessment, and the study of its interactions in biological systems.
The following sections will dissect the predicted ¹H NMR, ¹³C NMR, IR, and MS data, explaining the rationale behind the expected chemical shifts, vibrational frequencies, and fragmentation patterns. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this compound and its derivatives in their own experimental workflows.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of this compound with systematic atom numbering is presented below. This numbering will be used consistently throughout the guide to assign specific spectroscopic signals to their corresponding atoms.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The predicted data presented here is based on computational algorithms that are widely used and validated in the field, offering a reliable representation of the expected experimental spectra.[1][2]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyrrolidinone ring and the amine group. The chemical shifts are influenced by the electronegativity of neighboring atoms (oxygen and nitrogen) and the diamagnetic anisotropy of the carbonyl group.
Experimental Protocol for ¹H NMR Acquisition (General):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent can influence the chemical shifts of exchangeable protons (NH and NH₂).
-
Instrument Setup: Utilize a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-C4 | ~3.5 - 3.8 | Multiplet | |
| H₂-C5 | ~3.2 - 3.5 | Multiplet | |
| H₂-C3 | ~2.3 - 2.6 (diastereotopic) | Multiplet | |
| H-N1 (Lactam) | ~7.5 - 8.5 | Broad Singlet | |
| H₂-N (Amine) | ~1.5 - 3.0 | Broad Singlet |
Interpretation and Causality:
-
H-C4: The proton at the C4 position is expected to be the most downfield of the aliphatic protons due to its proximity to the electron-withdrawing amino group. Its multiplicity will be complex, arising from coupling to the diastereotopic protons on C3 and C5.
-
H₂-C5: These protons are adjacent to the lactam nitrogen (N1), which is less electron-withdrawing than a typical amine due to resonance with the carbonyl group. They will likely appear as a multiplet.
-
H₂-C3: The two protons on C3 are diastereotopic, meaning they are in chemically non-equivalent environments. This is due to the chiral center at C4. As a result, they will have different chemical shifts and will couple to each other (geminal coupling) and to the proton on C4 (vicinal coupling), leading to complex multiplets. They are expected to be the most upfield of the ring protons, being further from the heteroatoms.
-
H-N1 (Lactam): The lactam N-H proton is significantly deshielded due to the influence of the adjacent carbonyl group and its involvement in hydrogen bonding. It will typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
-
H₂-N (Amine): The protons of the primary amine group will also appear as a broad singlet. Their chemical shift is variable and depends on factors like solvent, temperature, and pH. In D₂O, this signal will disappear due to proton-deuterium exchange, a useful diagnostic experiment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule. With four carbon atoms in unique chemical environments, four distinct signals are expected.
Experimental Protocol for ¹³C NMR Acquisition (General):
-
Sample Preparation: A slightly more concentrated sample than for ¹H NMR is often beneficial (20-50 mg in 0.5-0.7 mL of deuterated solvent).
-
Instrument Setup: Use a broadband probe on an NMR spectrometer.
-
Acquisition Parameters: A standard proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and baseline correction.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 (C=O) | ~175 - 180 |
| C4 | ~50 - 55 |
| C5 | ~45 - 50 |
| C3 | ~35 - 40 |
Interpretation and Causality:
-
C2 (Carbonyl): The carbonyl carbon of the lactam is the most deshielded carbon in the molecule, appearing at a very downfield chemical shift, which is characteristic of amide and ester carbonyls.[3]
-
C4: This carbon is directly attached to the nitrogen of the amino group, causing it to be significantly deshielded compared to the other aliphatic carbons.
-
C5: The C5 carbon is adjacent to the lactam nitrogen, resulting in a downfield shift, though less pronounced than that of C4.
-
C3: Being the furthest from the electron-withdrawing groups, the C3 carbon is the most shielded of the ring carbons and is expected to appear at the most upfield position.
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups to be identified are the N-H bonds of the amine and lactam, the C=O bond of the lactam, and the C-N bonds.
Experimental Protocol for IR Spectroscopy (General - ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal is clean before acquiring a background spectrum.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | ~3300 - 3400 | Medium (two bands for primary amine) |
| N-H Stretch (Lactam) | ~3200 | Broad, Strong |
| C-H Stretch (Aliphatic) | ~2850 - 2960 | Medium to Strong |
| C=O Stretch (Lactam) | ~1680 - 1700 | Strong, Sharp |
| N-H Bend (Amine) | ~1590 - 1650 | Medium |
Interpretation and Causality:
-
N-H Stretching: The primary amine group is expected to show two distinct stretching bands in the 3300-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. The lactam N-H stretch will appear as a broad, strong band around 3200 cm⁻¹, with the broadening indicative of hydrogen bonding.[4]
-
C-H Stretching: The aliphatic C-H stretching vibrations of the pyrrolidinone ring will appear in the region just below 3000 cm⁻¹.
-
C=O Stretching: The carbonyl stretch of the five-membered lactam ring is a very strong and characteristic absorption. Its position around 1680-1700 cm⁻¹ is typical for amides and is a key feature for identifying the pyrrolidinone core.[5] The ring strain in the five-membered ring slightly increases the frequency compared to an acyclic amide.
-
N-H Bending: The scissoring vibration of the primary amine N-H bonds will give rise to a medium intensity band in the 1590-1650 cm⁻¹ region.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.
Experimental Protocol for Mass Spectrometry (General - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. A full scan will reveal the protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectrometry Data:
-
Molecular Ion: The exact mass of this compound (C₄H₈N₂O) is 100.0637 Da. In ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of 101.0710.
-
Key Fragmentation Pathways: The fragmentation of the protonated molecule will be driven by the stability of the resulting fragment ions. The lactam ring and the amino group will direct the fragmentation.
Major Predicted Fragment Ions:
| m/z | Possible Fragment Structure/Loss |
| 84 | Loss of NH₃ (ammonia) |
| 72 | Loss of CO (carbon monoxide) |
| 56 | Loss of CO and NH₃ |
| 44 | [C₂H₆N]⁺ |
Interpretation of Fragmentation:
The fragmentation of this compound is expected to proceed through several key pathways initiated by the protonation, which will likely occur at the more basic amino nitrogen or the carbonyl oxygen.
Figure 3: Predicted major fragmentation pathways for protonated this compound.
-
Loss of Ammonia (m/z 84): A common fragmentation pathway for primary amines is the loss of ammonia (NH₃). This would result in a fragment ion with an m/z of 84.
-
Loss of Carbon Monoxide (m/z 72): The lactam ring can undergo fragmentation with the loss of carbon monoxide (CO), a characteristic fragmentation for cyclic ketones and lactams. This would lead to a fragment at m/z 72.
-
Ring Cleavage (m/z 44): Cleavage of the pyrrolidinone ring can lead to the formation of smaller, stable iminium ions. A plausible fragment is the [C₂H₆N]⁺ ion at m/z 44, arising from the cleavage of the C4-C5 and C2-C3 bonds.
Conclusion: A Unified Spectroscopic Portrait
This guide has provided a detailed, in-depth analysis of the predicted spectroscopic data for this compound. By integrating predicted ¹H NMR, ¹³C NMR, IR, and MS data with fundamental spectroscopic principles, we have constructed a comprehensive "spectroscopic blueprint" for this important molecule. The presented tables of predicted chemical shifts and absorption bands, along with the interpretation of these features and the proposed fragmentation pathways, offer a robust framework for the identification and characterization of this compound.
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solubility and stability of 4-Aminopyrrolidin-2-one
An In-Depth Technical Guide to the Solubility and Stability of 4-Aminopyrrolidin-2-one for Pharmaceutical Development
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry, serving as a scaffold for a variety of therapeutic agents. A comprehensive understanding of its physicochemical properties, particularly solubility and chemical stability, is a prerequisite for successful drug development. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to thoroughly characterize this molecule. We will explore its anticipated solubility profile based on its chemical structure and present robust, step-by-step protocols for its experimental determination. Furthermore, this guide details the principles and execution of forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate potential degradation pathways—including hydrolysis, oxidation, thermal, and photolytic decomposition. By synthesizing theoretical knowledge with actionable experimental protocols, this document aims to empower scientific teams to anticipate challenges, develop stable formulations, and establish validated, stability-indicating analytical methods essential for regulatory submissions.
Introduction to this compound
This compound, also known as 3-amino-gamma-butyrolactam, is a cyclic lactam containing a primary amine.[1] Its structural motif is of significant interest in pharmaceutical research, appearing in molecules developed for a range of therapeutic targets. The successful progression of any new chemical entity (NCE) from discovery to a marketable drug product is critically dependent on its intrinsic physicochemical characteristics. Among the most crucial of these are solubility and stability.
-
Solubility dictates the bioavailability of a drug, influencing its absorption and, consequently, its therapeutic efficacy. Poor solubility is a leading cause of failure in drug development.
-
Stability affects the safety, efficacy, and shelf-life of a drug product. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.
Regulatory agencies require a thorough understanding of these properties. The ICH guidelines, for instance, mandate stress testing to identify likely degradation products and validate the specificity of analytical methods used in stability studies.[2][3] This guide provides the scientific rationale and practical methodologies for a comprehensive evaluation of this compound.
Core Physicochemical Properties
A foundational understanding of the molecule's properties is derived from its structure. The presence of a polar lactam ring and a basic primary amine group governs its behavior in pharmaceutical systems.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₄H₈N₂O | PubChem[1][4] |
| Molecular Weight | 100.12 g/mol | PubChem[1] |
| Structure | PubChem[1] | |
| Predicted XlogP | -1.6 | PubChem[1][4] |
| Key Functional Groups | Lactam (cyclic amide), Primary Amine | N/A |
The highly negative predicted XlogP value suggests that the molecule is hydrophilic and likely possesses good aqueous solubility.[1][4] The primary amine function (pKa estimated ~8-9) implies that the molecule's charge and, therefore, its aqueous solubility will be highly pH-dependent. The lactam ring, a cyclic amide, is a known site for potential hydrolysis under acidic or basic conditions.[5][6]
Solubility Profile Assessment
Theoretical Framework: pH-Dependent Solubility
The primary amine in this compound will be protonated at acidic pH, forming a highly water-soluble cation. As the pH increases above the pKa of the amine, the neutral, less soluble form will predominate. This relationship is fundamental to designing liquid formulations and predicting absorption in the gastrointestinal tract. The availability of hydrochloride salt forms further indicates that leveraging this pH-dependent behavior is a common strategy to ensure solubility.[7][8][9]
Caption: pH-dependent equilibrium of this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound. The core principle is to saturate a solvent with the compound and measure the concentration of the dissolved analyte.
Rationale: This method is trusted for its simplicity and direct measurement of thermodynamic solubility, providing crucial data for pre-formulation. Using buffers across a pH range is essential to map the pH-solubility profile.
Methodology:
-
Preparation: Prepare a series of buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to simulate physiological conditions. Prepare solutions of relevant organic solvents (e.g., ethanol, propylene glycol, DMSO).
-
Sample Addition: Add an excess amount of this compound (enough to ensure undissolved solids remain) to a known volume of each buffer and solvent in separate, sealed vials.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C and/or 37 °C) using a shaker or rotator. The system must be allowed to reach equilibrium, which can take 24-72 hours.
-
Phase Separation: After equilibration, stop agitation and allow the vials to stand. Separate the undissolved solids from the supernatant by centrifugation or filtration (using a filter material, like PVDF, that does not bind the analyte).
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 4.4).
-
Data Reporting: Report the solubility in mg/mL or µg/mL for each condition. Visual inspection should confirm the presence of solid material in each vial at the end of the experiment.
Anticipated Solubility Data Summary
The following table structure should be used to report the findings from the experimental protocol.
| Solvent/Buffer System | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | ~1.2 | 25 | (Hypothetical Data) |
| Acetate Buffer | 4.5 | 25 | (Hypothetical Data) |
| Phosphate Buffer | 6.8 | 25 | (Hypothetical Data) |
| Phosphate Buffer | 7.4 | 25 | (Hypothetical Data) |
| Water | ~7.0 | 25 | (Hypothetical Data) |
| Ethanol | N/A | 25 | (Hypothetical Data) |
| Propylene Glycol | N/A | 25 | (Hypothetical Data) |
Chemical Stability and Forced Degradation
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting the drug substance to conditions more severe than accelerated stability testing.[10] Its primary objectives are to identify potential degradation products, understand degradation pathways, and establish the specificity of stability-indicating analytical methods.[2][3]
Caption: Workflow for a forced degradation study.
General Protocol for Forced Degradation Studies
Rationale: This protocol is designed to generate a meaningful level of degradation (typically 5-20%) without over-stressing the molecule to the point of forming irrelevant, secondary degradants.[3] A time-point design is used to track the rate of degradation.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Store at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Store at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Oxidation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the stock solution and a sample of the solid drug substance at an elevated temperature (e.g., 80 °C) in an oven.
-
Photostability: Expose the stock solution and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12][13] A dark control sample must be stored under the same temperature conditions.
-
-
Time Points: Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: For acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution and analysis.
-
Analysis: Analyze all samples, including a non-degraded control (t=0), using a stability-indicating HPLC method (see Section 4.4). Calculate the percentage of the parent drug remaining and assess the peak purity. Analyze key samples by LC-MS to identify the mass of degradation products.
Potential Degradation Pathways
-
Hydrolytic Degradation: The most probable degradation pathway is the hydrolysis of the lactam ring. Under both acidic and basic conditions, this would result in the formation of 4,x-diaminobutanoic acid derivatives. Lactam hydrolysis is a well-documented degradation route for related structures.[5][6]
-
Oxidative Degradation: The primary amine is a potential site for oxidation, which could lead to various products, including hydroxylamines or imines, although this is generally less common than hydrolysis for this structure.[5]
-
Thermal and Photolytic Degradation: These conditions can provide the energy for more complex degradation pathways, including decarboxylation or fragmentation of the pyrrolidine ring. The specific products are difficult to predict and must be identified experimentally.
Protocol: Development of a Stability-Indicating HPLC-UV Method
Rationale: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact API from its degradation products and any other impurities.[3][14]
Methodology:
-
Column Selection: Start with a reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size), which is versatile for separating polar and non-polar compounds.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for this compound by running a UV scan.
-
Mobile Phase Optimization:
-
Aqueous Phase (A): Start with 0.1% formic acid or phosphoric acid in water. The acidic pH will ensure the amine is protonated, leading to sharp peak shapes.
-
Organic Phase (B): Use acetonitrile or methanol.
-
-
Gradient Elution Development: Develop a gradient elution method to ensure separation of the polar parent compound from potentially more or less polar degradants.
-
Example Gradient: Start with a low percentage of organic phase (e.g., 5% B) for 2-3 minutes, then ramp up to a high percentage (e.g., 95% B) over 10-15 minutes. Hold for 2-3 minutes before re-equilibrating.
-
-
Method Validation: Once a suitable separation is achieved using the stressed samples, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks for the degradants do not co-elute with the parent peak.
Summary and Formulation Considerations
The physicochemical profile of this compound presents both opportunities and challenges for formulation scientists.
-
Solubility: The molecule is anticipated to be hydrophilic with excellent aqueous solubility at acidic to neutral pH, making it a good candidate for oral solutions, parenteral formulations, or immediate-release solid dosage forms. The use of its hydrochloride salt is a viable strategy to maximize solubility.[7][15]
-
Stability: The primary liability is the lactam ring's susceptibility to hydrolysis. This necessitates careful control of pH in liquid formulations, favoring a slightly acidic range where the protonated amine is stable and lactam hydrolysis is minimized. Excipient compatibility studies are crucial to ensure that formulation components do not catalyze degradation. For solid dosage forms, protection from high humidity and temperature will be paramount to prevent hydrolysis and other degradation pathways.
By conducting the rigorous solubility and stability studies outlined in this guide, development teams can build a comprehensive data package to support the selection of a stable, safe, and effective drug product formulation, ultimately streamlining the path to regulatory approval.
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(R)-4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 73357364 - PubChem. [Link]
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Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Aminopyrrolidin-2-one
Introduction: 4-Aminopyrrolidin-2-one, a key chiral intermediate in the synthesis of advanced pharmaceutical compounds, presents a unique set of handling and safety challenges for the research and drug development professional. Its dual amine and lactam functionalities necessitate a comprehensive understanding of its reactivity and toxicological profile to ensure personnel safety and experimental integrity. This guide provides an in-depth analysis of the safety and handling precautions for this compound and its commonly used hydrochloride salt, grounded in authoritative safety data and field-proven laboratory practices.
Hazard Identification and Risk Assessment: A Multifaceted Profile
This compound and its hydrochloride salt are classified under the Globally Harmonized System (GHS) with a consistent set of hazards that demand careful consideration in any risk assessment.[1][2] The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3] This classification underscores the importance of preventing ingestion through strict hygiene practices.
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3] Prolonged or repeated contact can lead to dermatitis.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3] The powdered nature of the compound increases the risk of airborne particles causing significant eye damage.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3] Inhalation of dust can lead to irritation of the nose, throat, and lungs.
While specific toxicological studies on this compound are not extensively available in the public domain, the hazard classifications suggest that it should be handled with the same level of caution as other biologically active small molecules. The lack of comprehensive data necessitates a conservative approach to safety.
Prudent Handling and Storage: The Foundation of Safety
The physical and chemical properties of this compound dictate the necessary precautions for its handling and storage.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 88016-17-5[1] | 167465-93-2[2] |
| Molecular Formula | C4H8N2O[1] | C4H9ClN2O[2] |
| Molecular Weight | 100.12 g/mol [1] | 136.58 g/mol [2] |
| Appearance | Solid (form may vary) | Off-white to yellow solid[4] |
| Storage Temperature | Inert atmosphere, Room Temperature[4] | Inert atmosphere, Room Temperature[4] |
Handling:
-
Ventilation is Paramount: All manipulations of this compound should be conducted in a well-ventilated laboratory. For weighing and transferring the solid, a chemical fume hood is mandatory to prevent inhalation of dust.
-
Avoid Dust Generation: Use appropriate techniques to minimize the creation of airborne dust. Gentle handling and the use of spatulas designed for powders are recommended.
-
Grounding of Equipment: To prevent static discharge that could ignite fine dust particles, ensure all equipment is properly grounded.
-
Strict Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Storage:
-
Inert Atmosphere: Both the free base and the hydrochloride salt should be stored under an inert atmosphere, such as argon or nitrogen, to prevent degradation.[4]
-
Tightly Sealed Containers: Store the compound in a tightly sealed, clearly labeled container to prevent contamination and exposure to moisture.
-
Cool, Dry, and Well-Ventilated: The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.
-
Segregation of Incompatibles: While specific chemical incompatibility data for this compound is limited, as a general principle for amines and lactams, it should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A multi-layered approach to PPE is essential to create a reliable barrier against exposure. The following protocol should be considered the minimum standard when working with this compound.
Caption: Standard PPE protocol for handling this compound.
-
Eye and Face Protection: Tightly fitting chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Skin Protection: A flame-retardant lab coat should be worn and kept buttoned. Chemical-resistant gloves, such as nitrile gloves, are required. It is good practice to double-glove, especially during weighing and transfer operations. Gloves should be inspected for any signs of degradation or puncture before and during use.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or when there is a potential for significant dust generation, a NIOSH-approved respirator with a particulate filter is necessary.
In Case of Emergency: Preparedness and Response
Prompt and correct action during an emergency can significantly mitigate the consequences of an accidental exposure or spill.
First-Aid Measures:
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Immediately flush the affected area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response:
A spill of powdered this compound requires a careful and methodical cleanup to prevent secondary contamination and exposure.
Caption: Workflow for responding to a spill of powdered this compound.
-
Minor Spills: For small spills, trained laboratory personnel wearing appropriate PPE can manage the cleanup. Gently cover the spill with damp paper towels to avoid raising dust.[5] Carefully scoop the material into a clearly labeled, sealed container for hazardous waste.
-
Major Spills: In the event of a large spill, or if the spill occurs in a poorly ventilated area, evacuate the laboratory immediately and contact the institution's environmental health and safety (EHS) department.
Responsible Disposal and Decontamination: Minimizing Environmental Impact
Disposal:
-
Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels, pipette tips), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Professional Disposal: Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Under no circumstances should it be disposed of down the drain or in regular trash.
Decontamination:
-
Work Surfaces: At the end of each work session, thoroughly decontaminate all surfaces where the compound was handled. A common procedure is to wipe down surfaces with a solvent known to dissolve the compound (such as water or a suitable organic solvent), followed by a thorough cleaning with soap and water.
-
Glassware and Equipment: All glassware and equipment that have come into contact with this compound should be decontaminated before reuse or disposal. This can be achieved by rinsing with an appropriate solvent and then washing with laboratory detergent and water. For removing residual amines from glassware, a dilute acid wash can be effective, provided the equipment is compatible.
Conclusion: A Culture of Safety
The responsible use of this compound in a research and development setting is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles outlined in this guide—from comprehensive hazard assessment and meticulous handling to diligent use of personal protective equipment and preparedness for emergencies—scientists can mitigate the risks associated with this valuable chemical intermediate. A proactive and informed approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and professional responsibility.
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The Therapeutic Potential of 4-Aminopyrrolidin-2-one: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant compounds. Within this privileged structural class, 4-Aminopyrrolidin-2-one emerges as a molecule of considerable interest for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This technical guide provides an in-depth analysis of the potential therapeutic applications of this compound, drawing upon the wealth of data from closely related analogues to build a compelling scientific case for its further investigation. We will explore its likely mechanisms of action, propose robust experimental workflows for its characterization, and present a framework for its advancement in drug discovery pipelines. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising molecule.
Introduction: The Pyrrolidinone Core and the Promise of this compound
The five-membered nitrogen heterocycle, pyrrolidine, and its oxidized counterpart, pyrrolidinone (also known as a γ-lactam), are prevalent motifs in a vast array of natural products and synthetic drugs.[1][2] Their non-planar, sp³-rich structure provides an excellent platform for creating three-dimensional diversity, a key attribute for successful interaction with complex biological targets.[3] The pyrrolidinone ring, in particular, is the central pharmacophore of the "racetam" class of nootropic agents, which have been investigated for their cognitive-enhancing effects.[4]
This compound, with its amino functional group at the 4-position, presents a unique opportunity for therapeutic intervention. This substitution pattern is not only synthetically accessible but also strategically positioned to interact with key biological targets within the CNS. While direct research on this compound is nascent, a compelling rationale for its investigation can be constructed from the well-documented activities of its close chemical relatives.
Potential Therapeutic Applications and Underlying Mechanisms of Action
Based on the established pharmacology of structurally similar compounds, this compound is predicted to have significant potential in the following therapeutic areas:
Nootropic and Cognitive-Enhancing Effects
The structural similarity of this compound to the racetam class of nootropics, such as piracetam and aniracetam, strongly suggests its potential as a cognitive enhancer.[4] The racetams are believed to exert their effects through various mechanisms, including the modulation of neurotransmitter systems and enhancement of neuronal plasticity.
A particularly relevant analogue is nebracetam, or 4-(aminomethyl)-1-benzylpyrrolidine-2-one, which has been studied for its nootropic properties.[1] Research on nebracetam and its derivatives points towards a mechanism involving the cholinergic system, a key player in learning and memory.[1] Molecular docking studies of nebracetam analogues have shown that they can form stable complexes with muscarinic acetylcholine receptors (mAChRs), suggesting a role in modulating cholinergic neurotransmission.[1]
Proposed Mechanism of Nootropic Action:
We hypothesize that this compound may act as a positive allosteric modulator (PAM) of nicotinic and/or muscarinic acetylcholine receptors, enhancing cholinergic signaling and thereby improving cognitive functions such as learning and memory. This modulation could lead to increased neuronal excitability and synaptic plasticity, the cellular underpinnings of cognitive enhancement.
Caption: Proposed mechanism of this compound in cognitive enhancement.
Anticonvulsant Properties
The pyrrolidinone scaffold is also a key feature of several anticonvulsant drugs. For instance, levetiracetam, a blockbuster antiepileptic, is a pyrrolidinone derivative. Furthermore, extensive research on pyrrolidine-2,5-diones has demonstrated their potent anticonvulsant activity in various preclinical models.[2]
Crucially, a close analogue of our topic compound, (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC), has been identified as a potent and selective agonist for group II metabotropic glutamate receptors (mGluR2/3).[3] Activation of these receptors is known to have an inhibitory effect on neuronal excitability, making them an attractive target for anticonvulsant therapies. In preclinical studies, APDC has demonstrated the ability to block limbic seizures in mice.[3]
Proposed Mechanism of Anticonvulsant Action:
It is plausible that this compound, by mimicking the action of APDC, could function as an agonist or a positive allosteric modulator of mGluR2/3. This would lead to a reduction in glutamate release and a dampening of excessive neuronal firing, thereby producing an anticonvulsant effect.
Caption: Proposed mechanism of this compound as an anticonvulsant.
Experimental Workflows for Characterization
To validate the therapeutic potential of this compound, a systematic and rigorous experimental approach is required. The following protocols are proposed based on established methodologies for analogous compounds.
In Vitro Characterization
Objective: To determine the primary biological targets and in vitro potency of this compound.
Experimental Protocol: Radioligand Binding Assays
-
Target Selection: Based on the rationale outlined above, primary binding assays should be conducted on a panel of receptors including:
-
Muscarinic acetylcholine receptors (M1-M5 subtypes)
-
Nicotinic acetylcholine receptors (α4β2, α7 subtypes)
-
Metabotropic glutamate receptors (mGluR1-8 subtypes)
-
-
Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing the target receptors or from rodent brain tissue.
-
Assay Conditions:
-
Incubate the membrane preparations with a known radioligand for the target receptor (e.g., [³H]pirenzepine for M1 mAChR, [³H]LY341495 for group II mGluRs).
-
Add increasing concentrations of this compound to compete with the radioligand binding.
-
Incubate to equilibrium.
-
-
Detection and Analysis:
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Experimental Protocol: Functional Assays
-
Cell-Based Assays:
-
For G-protein coupled receptors (e.g., mAChRs, mGluRs): Utilize cell lines expressing the receptor of interest and a downstream reporter system (e.g., cAMP-responsive element-luciferase for Gs/Gi-coupled receptors, or a calcium-sensitive dye for Gq-coupled receptors).
-
For ligand-gated ion channels (e.g., nAChRs): Use automated patch-clamp electrophysiology or fluorescent ion indicators to measure ion flux upon channel activation.
-
-
Procedure:
-
Culture the cells under appropriate conditions.
-
Apply increasing concentrations of this compound, both alone (to test for agonist activity) and in the presence of a known agonist (to test for modulatory activity).
-
Measure the functional response (e.g., luminescence, fluorescence, or ion current).
-
-
Data Analysis:
-
Calculate EC50 values (for agonists) or the potentiation of the agonist response (for PAMs).
-
| Parameter | (2R,4R)-APDC (mGluR Agonist) [3] | Nebracetam Analogue (mAChR) [1] | This compound (Predicted) |
| Target | mGluR2/3 | Muscarinic Acetylcholine Receptors | mGluR2/3 and/or mAChRs |
| IC50 (Binding) | 6.49 µM ([³H]glutamate) | Not reported | To be determined |
| EC50 (Functional) | 14.51 µM (cAMP formation) | 1.59 mM (M1-muscarinic agonist) | To be determined |
Table 1: Comparative in vitro data of relevant analogues and predicted targets for this compound.
In Vivo Evaluation
Objective: To assess the in vivo efficacy and pharmacokinetic profile of this compound.
Experimental Protocol: Nootropic Activity Assessment (Morris Water Maze)
-
Animal Model: Use adult male rodents (e.g., C57BL/6 mice or Wistar rats).
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses 30-60 minutes prior to testing. To induce a cognitive deficit, scopolamine (a muscarinic antagonist) can be co-administered.[5]
-
Morris Water Maze Task:
-
Acquisition Phase (4-5 days): Train the animals to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation. Record the escape latency (time to find the platform) and path length.
-
Probe Trial (1 day after last training day): Remove the platform and allow the animal to swim freely for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis: Compare the escape latencies, path lengths, and time in the target quadrant between the this compound-treated and control groups. A significant reduction in escape latency and an increase in time spent in the target quadrant indicate improved spatial learning and memory.
Experimental Protocol: Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Test)
-
Animal Model: Use adult male mice (e.g., Swiss Webster).
-
Drug Administration: Administer this compound or vehicle control (i.p. or p.o.) at various doses at a predetermined time before the seizure induction.
-
Seizure Induction: Deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes to induce a tonic-clonic seizure.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) using probit analysis.
| Parameter | (2R,4R)-APDC (Anticonvulsant) [3] | Pyrrolidine-2,5-dione Analogue (Anticonvulsant) [2] | This compound (Predicted) |
| Animal Model | Mice | Mice | Mice/Rats |
| Test | Limbic Seizure Model | MES and 6 Hz tests | MES, 6 Hz, Scopolamine-induced amnesia |
| ED50/EC50 | 271 mg/kg (i.p.) | 80.38 mg/kg (MES) | To be determined |
Table 2: Comparative in vivo efficacy data of relevant analogues and predicted therapeutic areas for this compound.
Synthesis and Physicochemical Properties
The synthesis of this compound can be achieved through various established synthetic routes, often starting from commercially available precursors. A common approach involves the cyclization of a γ-amino acid derivative. The physicochemical properties of this compound are crucial for its drug-like characteristics, including solubility, permeability, and metabolic stability.
| Property | Value |
| Molecular Formula | C₄H₈N₂O |
| Molecular Weight | 100.12 g/mol |
| LogP (calculated) | -1.6 |
| Topological Polar Surface Area | 55.1 Ų |
Table 3: Key physicochemical properties of this compound.
Future Directions and Conclusion
This compound represents a compelling starting point for the development of novel CNS therapeutics. The strong scientific precedent set by its structural analogues in the nootropic and anticonvulsant fields provides a solid foundation for its investigation. The experimental workflows detailed in this guide offer a clear path forward for elucidating its mechanism of action, determining its in vivo efficacy, and establishing its potential as a clinical candidate.
Future research should focus on a comprehensive in vitro and in vivo characterization of this compound. Elucidating its primary biological target(s) will be paramount in guiding lead optimization efforts. Furthermore, a thorough assessment of its pharmacokinetic and safety profiles will be essential for its progression towards clinical development.
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The Pivotal Role of 4-Aminopyrrolidin-2-one in Neuroscience: A Technical Guide to a Versatile Synthetic Scaffold
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the role of 4-Aminopyrrolidin-2-one in neuroscience research. While not a direct modulator of neural function itself, this molecule is a critical synthetic intermediate for potent and selective neuroactive compounds, most notably (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (APDC), a selective agonist for group II metabotropic glutamate receptors. This guide will delve into the chemical properties of this compound, its synthetic utility, the pharmacology of its key derivatives, and detailed experimental protocols.
The Pyrrolidin-2-one Scaffold: A Privileged Structure in CNS Drug Discovery
The pyrrolidin-2-one ring system, a five-membered lactam, is a recurring motif in a multitude of biologically active compounds, including several with profound effects on the central nervous system (CNS).[1][2] Its rigid, yet three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal scaffold for designing ligands with high affinity and selectivity for various CNS targets. This compound, with its amino functional group, offers a key chemical handle for further molecular elaboration, enabling the synthesis of a diverse library of compounds for neuroscience research.
Chemical Profile and Synthesis of this compound
Chemical Properties:
| Property | Value |
| Molecular Formula | C₄H₈N₂O |
| Molecular Weight | 100.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 88016-17-5 |
Representative Synthesis:
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the lactamization of a γ-amino acid precursor. For instance, derivatives of glutamic acid can be chemically modified and cyclized to form the pyrrolidin-2-one ring with the desired amino functionalization at the 4-position. One plausible, though not explicitly detailed in the provided search results, synthetic pathway is illustrated below.
This compound as a Precursor for Neuroactive Compounds
The primary significance of this compound in neuroscience lies in its role as a key building block for the stereoselective synthesis of more complex molecules. The most prominent of these is (2R,4R)-4-aminopyrrolidin-2,4-dicarboxylate (APDC), a potent and selective agonist of group II metabotropic glutamate receptors (mGluRs).[3]
Synthetic Pathway to (2R,4R)-APDC:
The synthesis of (2R,4R)-APDC from a this compound precursor involves the introduction of a second carboxyl group at the 4-position, with precise stereochemical control. This is a non-trivial synthetic challenge that often involves multiple steps of protection, activation, and stereoselective reactions.
Neuroscience Applications of (2R,4R)-APDC
(2R,4R)-APDC is a highly valuable tool for dissecting the physiological and pathophysiological roles of group II mGluRs (mGluR2 and mGluR3) in the CNS.
Mechanism of Action: Selective Agonism at Group II mGluRs
Group II mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase.[3] Upon activation by an agonist like (2R,4R)-APDC, the associated Gαi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. These receptors are predominantly located presynaptically, where their activation leads to a reduction in the release of neurotransmitters, particularly glutamate.[4] This presynaptic inhibitory action makes group II mGluRs attractive targets for therapeutic intervention in conditions characterized by excessive glutamatergic transmission, such as epilepsy and anxiety.
Quantitative Pharmacological Data
The potency and selectivity of (2R,4R)-APDC have been characterized in various in vitro assays.
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 6.49 ± 1.21 µM | ACPD-sensitive [³H]glutamate binding | [3] |
| EC₅₀ | 14.51 ± 5.54 µM | Forskolin-stimulated cAMP formation | [3] |
| EC₅₀ (anticonvulsant) | 271 mg/kg (i.p.) | Blockade of limbic seizures in mice | [3] |
Therapeutic Potential
The ability of (2R,4R)-APDC to dampen excessive glutamate release has led to its investigation in several models of neurological and psychiatric disorders:
-
Anticonvulsant Effects: By reducing presynaptic glutamate release, (2R,4R)-APDC has been shown to possess anticonvulsant properties in animal models of epilepsy.[3]
-
Anxiolytic Potential: The modulation of glutamatergic signaling in brain regions like the amygdala and prefrontal cortex suggests a potential role for group II mGluR agonists in the treatment of anxiety disorders.
-
Neuroprotection: In models of neurotoxicity and ischemic brain injury, activation of group II mGluRs can be neuroprotective by mitigating excitotoxicity.
Experimental Protocols: A Guide for the Bench Scientist
The following provides a representative protocol for a radioligand binding assay to determine the affinity of a test compound for mGluR2, a key target of (2R,4R)-APDC.
Radioligand Competition Binding Assay for mGluR2
Objective: To determine the binding affinity (Ki) of a test compound for the mGluR2 by measuring its ability to displace a radiolabeled antagonist.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing human mGluR2.
-
Radioligand: [³H]LY341495 (a potent group II mGluR antagonist).
-
Test Compound: e.g., (2R,4R)-APDC or other novel compounds.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled LY341495.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), scintillation counter, and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane aliquots on ice.
-
Homogenize the membranes in ice-cold assay buffer using a Polytron homogenizer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Dilute the membranes to the desired final concentration in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]LY341495 (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]LY341495, and 100 µL of the membrane preparation.
-
Competition Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [³H]LY341495, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filters and place them in scintillation vials.
-
Add 4 mL of scintillation fluid to each vial.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This compound stands as a testament to the importance of fundamental chemical scaffolds in advancing neuroscience research. While its direct biological activity in the CNS is not well-documented, its role as a synthetic precursor for potent and selective neuroactive compounds, such as (2R,4R)-APDC, is undeniable. The insights gained from studying these derivatives have significantly contributed to our understanding of glutamatergic neurotransmission and have paved the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders. Future research will likely focus on leveraging the this compound scaffold to synthesize new derivatives with improved pharmacokinetic properties and enhanced selectivity for different CNS targets, further expanding the toolkit for neuroscientists and drug developers.
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4-Aminopyrrolidin-2-one: A Versatile Chiral Scaffolding for Advanced Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidin-2-one, or γ-lactam, scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its value is profoundly enhanced when chirality is introduced, particularly with an amino substituent at the C4 position. This guide provides a comprehensive technical overview of 4-aminopyrrolidin-2-one as a premier chiral building block. We will explore its stereoselective synthesis, its multifaceted applications in asymmetric catalysis, and its pivotal role in the development of therapeutic agents. This document serves as a resource for researchers aiming to leverage this powerful scaffold, offering not just protocols but the underlying strategic rationale for its successful application in complex molecular design and drug discovery.
The Strategic Importance of the Chiral γ-Lactam Scaffold
The Privileged Status of the Pyrrolidin-2-one Ring
The five-membered γ-lactam ring system is considered a "privileged scaffold" in drug discovery.[1] Its prevalence is due to a combination of favorable properties:
-
Structural Rigidity: The cyclic structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.
-
Hydrogen Bonding Capability: The amide moiety provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating critical interactions with protein active sites.[3]
-
Metabolic Stability: The lactam ring is often more resistant to metabolic degradation compared to acyclic amides.
-
Synthetic Accessibility: A wide array of synthetic methods exist for the construction and functionalization of the pyrrolidinone core.[4][5]
The non-planar, sp³-hybridized nature of the ring allows for a three-dimensional exploration of chemical space, a significant advantage over flat, aromatic systems in achieving specific and potent target engagement.[1]
Chirality and its Impact: The C4-Amino Stereocenter
The introduction of a chiral center transforms the pyrrolidinone scaffold from a simple structural element into a sophisticated tool for stereoselective synthesis. The stereochemistry of substituents is paramount, as biological systems like proteins and enzymes are inherently chiral.[1][6] An amino group at the C4 position is particularly significant as it introduces a key functional handle for further elaboration. The absolute configuration—whether (R) or (S)—of this C4 amine dictates the spatial orientation of subsequent modifications, directly influencing the molecule's interaction with its biological target. This stereospecificity can be the determining factor between a potent therapeutic agent and an inactive or even toxic compound.[1][7]
Physicochemical Properties
A foundational understanding of the building block's properties is essential for its application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O | [8] |
| Molecular Weight | 100.12 g/mol | [8] |
| XLogP3-AA (LogP) | -1.6 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [8] |
| Rotatable Bond Count | 1 | [8] |
Stereoselective Synthesis of this compound Derivatives
The utility of this compound hinges on the ability to produce it in an enantiomerically pure form. Several strategic approaches have been developed to achieve this, primarily focusing on asymmetric cyclization reactions or leveraging the chiral pool.
Overview of Synthetic Pathways
The construction of the chiral this compound core can be approached from two main directions: building the ring while inducing chirality, or starting with a chiral precursor. The choice of pathway depends on the desired stereoisomer and the availability of starting materials.
Caption: Key synthetic strategies for accessing enantiopure this compound.
Asymmetric Synthesis via Michael Addition
One of the most powerful methods for establishing the C4 stereocenter is through a diastereoselective Michael addition of a nucleophile to a nitroalkene, followed by reduction and cyclization. The use of chiral catalysts or auxiliaries ensures the enantioselective formation of the key carbon-carbon bond.[9]
Detailed Protocol: Enantioselective Synthesis of a 4,5-Disubstituted Pyrrolidin-2-one Precursor
This protocol describes a key step in forming a precursor to a chiral this compound derivative, based on the principles of asymmetric Michael additions.[9] The causality behind each step is explained to provide a deeper understanding.
Objective: To synthesize an optically active Michael adduct, a key intermediate for chiral γ-amino acids and their corresponding lactams.
Step 1: Catalyst Preparation (In Situ)
-
Action: In a flame-dried, argon-purged flask, a chiral bisoxazoline ligand and a magnesium salt (e.g., MgI₂) are stirred in an anhydrous solvent like THF.
-
Causality: The chiral ligand coordinates with the magnesium ion to form a chiral Lewis acid complex. This complex will orchestrate the stereochemical outcome of the reaction by creating a chiral environment around the reactants, favoring one specific approach of the nucleophile to the electrophile.
Step 2: Michael Addition
-
Action: The solution from Step 1 is cooled to a low temperature (e.g., -78 °C). A malonate ester is added, followed by the dropwise addition of a trans-β-nitrostyrene derivative. The reaction is stirred for several hours.
-
Causality: Low temperature is critical to minimize background (non-catalyzed) reactions and enhance the enantioselectivity of the chiral catalyst. The magnesium complex activates the nitrostyrene, making it more electrophilic, while also orienting it in a specific conformation. The malonate attacks the β-position of the activated nitroalkene from the less sterically hindered face, as directed by the chiral ligand, resulting in the formation of the Michael adduct with high diastereo- and enantioselectivity.[9]
Step 3: Quenching and Workup
-
Action: The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Causality: The NH₄Cl quench protonates the enolate intermediate and neutralizes the catalyst. The aqueous workup removes inorganic salts and other water-soluble components, isolating the crude product.
Step 4: Purification and Characterization
-
Action: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
Causality: Chromatography separates the desired product from unreacted starting materials and byproducts. Chiral HPLC is the gold standard for verifying the success of the asymmetric induction by separating and quantifying the two enantiomers.
This adduct can then be converted to the desired this compound through subsequent reduction of the nitro group to an amine and lactamization.
Applications in Asymmetric Synthesis and Catalysis
Beyond being a target molecule, this compound and its derivatives are powerful tools for inducing chirality in other reactions, particularly in the field of organocatalysis.
A Scaffold for Bifunctional Organocatalysis
Drawing inspiration from the natural amino acid proline, which revolutionized organocatalysis, derivatives of this compound can function as highly effective bifunctional catalysts.[10][11] The pyrrolidine nitrogen can form an enamine or iminium ion with carbonyl compounds, while the C4-amino group (or a derivative thereof) can act as a hydrogen-bond donor or a Brønsted acid/base, activating the reaction partner and controlling the stereochemistry.
Caption: Generalized enamine catalytic cycle using a chiral pyrrolidine derivative.
This catalytic cycle is fundamental to a wide range of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions, enabling the synthesis of complex chiral molecules with high efficiency and stereocontrol.[10]
Case Studies in Drug Discovery and Development
The true measure of a chiral building block is its impact on the creation of human therapeutics. The this compound scaffold is a recurring motif in compounds targeting a range of diseases.
Case Study: Modulators of Metabotropic Glutamate Receptors (mGluRs)
Metabotropic glutamate receptors are crucial targets for neurological and psychiatric disorders. The synthesis of potent and selective mGluR modulators often relies on rigid scaffolds that mimic the structure of glutamate. Derivatives of 4-aminopyrrolidine-2,4-dicarboxylic acid (APDC) have been developed as highly selective agonists and antagonists for group II mGluRs.[7][12] The stereochemistry at both the C2 and C4 positions is absolutely critical for receptor affinity and functional activity. For instance, (2R,4R)-APDC was identified as a highly selective agonist for mGluRs negatively coupled to adenylate cyclase, demonstrating anticonvulsant effects.[7] The synthesis of these constrained glutamate analogues showcases the direct translation of the chiral aminopyrrolidinone core into a pharmacologically active agent.
Caption: Logical flow from the chiral building block to a potential therapeutic application.
Case Study: Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Overproduction of nitric oxide by nNOS is implicated in neurodegenerative diseases. An improved synthesis of chiral pyrrolidine-based inhibitors of nNOS was developed, highlighting the importance of this scaffold.[13] The synthesis of these complex molecules, such as inhibitor 8e (6-(((3R,4R)-4-(2-((2,2-Difluoro-2-(2,3-difluorophenyl)ethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine), relies on a chiral pyrrolidine core to correctly orient the side chains for optimal binding to the enzyme.[13] This work demonstrates how a well-defined chiral pyrrolidine building block can streamline the synthesis of complex drug candidates, enabling broader structure-activity relationship (SAR) studies and accelerating the development of novel nNOS inhibitors.[13]
Conclusion and Future Outlook
This compound is far more than a simple heterocyclic compound; it is a high-value, versatile chiral building block that empowers chemists in both academic and industrial settings. Its rigid, three-dimensional structure, combined with the strategic placement of a stereodefined amino group, provides an ideal starting point for the synthesis of complex molecular architectures. From organocatalysis to the core of neuroactive drug candidates, its applications are extensive and impactful.
Future research will likely focus on developing even more efficient and scalable asymmetric syntheses of this scaffold and expanding its use in novel catalytic systems. As the demand for stereochemically pure and complex drug molecules continues to grow, the role of foundational chiral building blocks like this compound will only become more critical in the ongoing quest for safer and more effective medicines.
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Derivatives of pyrimidine 1,2-condensate. IV. Synthesis and pharmacological properties of the N,N-disubstituted 4-amino-2H-pyrido(1,2-a)pyrimidin- 2-ones and 2-amino-4H-pyrido(1,2-a)pyrmidin-4-ones. PubMed. Available at: [Link]
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Journal of Medicinal Chemistry Ahead of Print. (2024). ACS Publications. Available at: [Link]
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Bertuzzi, G., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed. Available at: [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Available at: [Link]
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This compound. (2024). PubChem. Available at: [Link]
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Stolarczyk, M., et al. (2010). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. Available at: [Link]
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Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal. Available at: [Link]
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Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. Available at: [Link]
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Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. (2017). White Rose eTheses Online. Available at: [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2006). National Institutes of Health. Available at: [Link]
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Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]
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Methodological & Application
Synthesis of 4-Aminopyrrolidin-2-one: A Detailed Protocol for Researchers
Introduction
4-Aminopyrrolidin-2-one, a cyclic gamma-amino acid derivative, serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its rigid, five-membered lactam structure provides a valuable scaffold for the development of novel therapeutics, including enzyme inhibitors and central nervous system agents. This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, designed for researchers and professionals in drug development and medicinal chemistry. Two primary synthetic routes are detailed, starting from readily available precursors: L-glutamic acid and succinimide. The protocols are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic strategy.
Method 1: Synthesis from L-Glutamic Acid
This synthetic pathway leverages the natural chirality and functional groups of L-glutamic acid to construct the this compound ring system. The key steps involve the protection of the amino and carboxylic acid groups, followed by a selective reduction and subsequent intramolecular cyclization.
Overall Reaction Scheme:
Application Notes and Protocols for the In Vitro Experimental Use of 4-Aminopyrrolidin-2-one
Introduction: Unveiling the Potential of 4-Aminopyrrolidin-2-one
This compound is a fascinating small molecule with a structural resemblance to the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). This structural analogy positions this compound as a compound of significant interest for researchers in neuroscience, pharmacology, and drug development. Its potential to modulate the GABAergic system suggests a wide range of therapeutic possibilities for neurological and mood disorders. As a derivative of pyrrolidin-2-one, it belongs to a class of compounds known for their diverse biological activities.[1] The pyrrolidine ring is a versatile scaffold in medicinal chemistry, offering opportunities for the development of novel therapeutic agents.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental in vitro use of this compound. The protocols detailed herein are designed to be self-validating systems, offering a robust framework for investigating the compound's biological activity. We will delve into the causality behind experimental choices, ensuring a deep understanding of the methodologies.
This document will guide you through a series of in vitro assays to characterize the pharmacological profile of this compound, including its interaction with GABA receptors, its potential to modulate GABA uptake, and an initial assessment of its cellular toxicity.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for accurate and reproducible in vitro studies. The compound is typically available as a hydrochloride salt, which generally confers better solubility in aqueous solutions.
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O | PubChem CID: 13195064 |
| Molecular Weight | 100.12 g/mol | PubChem CID: 13195064 |
| Molecular Formula (HCl salt) | C₄H₉ClN₂O | PubChem CID: 67085274 |
| Molecular Weight (HCl salt) | 136.58 g/mol | PubChem CID: 67085274 |
Note: It is recommended to confirm the solubility of your specific batch of this compound in the desired buffer or media before commencing experiments.
I. Assessment of GABAergic Activity: Receptor Binding Assays
A primary line of investigation for a GABA analogue is to determine its affinity for GABA receptors, specifically the ionotropic GABA-A receptors and the metabotropic GABA-B receptors. Radioligand binding assays are a standard and effective method for this purpose.
A. GABA-A Receptor Binding Assay
This protocol is designed to assess the affinity of this compound for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand, such as [³H]-Muscimol.
Caption: Workflow for the synaptosomal GABA uptake assay.
Protocol: [³H]-GABA Uptake Assay in Rat Brain Synaptosomes
1. Materials and Reagents:
-
This compound
-
[³H]-GABA
-
Nipecotic acid or Tiagabine (known GAT inhibitors for positive control)
-
Sucrose buffer (e.g., 0.32 M sucrose)
-
Krebs-Ringer buffer
-
Other materials as for binding assays.
2. Synaptosome Preparation:
-
Homogenize rat brain tissue in ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). This typically involves a low-speed spin to remove nuclei and debris, followed by a higher-speed spin of the supernatant to pellet synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer and determine the protein concentration.
3. Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or a known inhibitor for 10-15 minutes at 37°C.
-
Initiate the uptake by adding [³H]-GABA (final concentration typically 50-100 nM).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the radioactivity in the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the rate of GABA uptake in the absence and presence of this compound.
-
Determine the percentage inhibition of GABA uptake at each concentration of the test compound.
-
Plot the percentage inhibition against the log concentration of this compound to determine its IC₅₀ value for GABA uptake.
III. Cell Viability and Cytotoxicity Assessment
Before proceeding to more complex cellular assays, it is essential to determine the concentration range at which this compound does not exert cytotoxic effects. A common method for this is the MTT assay, which measures the metabolic activity of cells.
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay for Cytotoxicity
1. Materials and Reagents:
-
This compound
-
A suitable neuronal cell line (e.g., SH-SY5Y, PC12) or a non-neuronal line like HEK293.
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
2. Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for 24 to 48 hours at 37°C in a CO₂ incubator.
4. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the CC₅₀ (concentration that causes 50% reduction in cell viability).
IV. Data Interpretation and Further Steps
The data generated from these initial in vitro assays will provide a foundational pharmacological profile of this compound.
| Assay | Key Parameters | Interpretation |
| GABA-A Receptor Binding | Ki, IC₅₀ | Indicates the affinity of the compound for the GABA-A receptor. A lower Ki value signifies higher affinity. |
| GABA-B Receptor Binding | Ki, IC₅₀ | Indicates the affinity of the compound for the GABA-B receptor. |
| GABA Uptake Assay | IC₅₀ | Measures the potency of the compound in inhibiting GABA reuptake. |
| MTT Assay | CC₅₀ | Determines the concentration at which the compound exhibits significant cytotoxicity. |
Based on these results, further in-depth studies can be designed. For instance, if this compound shows high affinity for a specific GABA receptor subtype, subsequent experiments could involve electrophysiology (e.g., patch-clamp) on cells expressing that receptor to determine if the compound acts as an agonist, antagonist, or allosteric modulator. If it inhibits GABA uptake, further studies could aim to identify the specific GABA transporter subtype involved.
The non-toxic concentration range identified in the MTT assay will be crucial for designing these more complex cell-based functional assays, ensuring that observed effects are due to specific pharmacological actions rather than general cytotoxicity.
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Application Notes and Developmental Protocols for the In Vivo Administration of 4-Aminopyrrolidin-2-one in Animal Models
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic design and execution of in vivo studies involving 4-Aminopyrrolidin-2-one. Recognizing the limited availability of established public protocols for this specific compound, this guide emphasizes the foundational principles and decision-making processes required to develop a robust, reliable, and reproducible administration protocol. We will cover critical aspects from pre-formulation and vehicle selection to designing and executing dose-range finding and pharmacokinetic studies, ensuring scientific integrity and animal welfare.
Introduction: Understanding this compound
This compound (CAS: 88016-17-5) is a chemical entity belonging to the pyrrolidinone class of compounds.[1] The pyrrolidinone scaffold is of significant interest in medicinal chemistry, appearing in a range of biologically active molecules.[2] For instance, 2-pyrrolidone, the parent lactam of gamma-aminobutyric acid (GABA), is known to be a precursor to GABA in the central nervous system and can cross the blood-brain barrier.[3] Other derivatives have been investigated for their effects on neurotransmitter reuptake and as agonists for metabotropic glutamate receptors, suggesting a potential for neurological activity.[4][5]
Given the novelty of this compound in many research contexts, a well-defined in vivo administration protocol is paramount for generating meaningful and reproducible data. This guide provides the necessary framework to develop such a protocol from first principles.
Part 1: Pre-formulation and Physicochemical Characterization
Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential. This step dictates formulation strategy and influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Key Physicochemical Data for this compound:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₄H₈N₂O | PubChem[1] |
| Molecular Weight | 100.12 g/mol | PubChem[1] |
| CAS Number | 88016-17-5 | PubChem[1] |
Protocol 1: Preliminary Solubility Assessment
The primary determinant of a formulation strategy is the compound's solubility. An initial, small-scale assessment is crucial.
Objective: To determine the approximate solubility of this compound in common preclinical vehicles.
Materials:
-
This compound powder
-
Vehicles: Normal Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS, pH 7.4), 5% Dextrose in Water (D5W), Water for Injection.
-
Vortex mixer, magnetic stirrer, pH meter.
-
Microcentrifuge tubes.
Methodology:
-
Preparation: Weigh 1-5 mg of this compound into separate microcentrifuge tubes.
-
Vehicle Addition: Add a small, precise volume of the first vehicle (e.g., 100 µL) to the first tube.
-
Solubilization: Vortex vigorously for 2 minutes. If the compound does not dissolve, place it on a magnetic stirrer for 30 minutes.
-
Observation: Visually inspect for undissolved particles. If fully dissolved, the compound is soluble at that concentration (e.g., >10-50 mg/mL).
-
Titration (if necessary): If the compound remains undissolved, add incremental volumes of the vehicle, vortexing after each addition, until complete dissolution is achieved. Record the final volume to calculate the approximate solubility.
-
pH Measurement: Measure and record the pH of the final solution. The addition of the compound may alter the pH of the vehicle, which can impact physiological compatibility.
-
Repeat: Repeat steps 2-6 for each vehicle.
Causality and Interpretation: This initial screen dictates the path forward. High solubility (>10 mg/mL) in aqueous buffers like saline or PBS allows for simple, injectable solutions. Poor solubility necessitates more complex formulations, such as suspensions, emulsions, or the use of co-solvents or cyclodextrins.[6][7][8]
Diagram 1: Pre-formulation and Formulation Development Workflow
Caption: Workflow from compound characterization to a QC-passed formulation.
Part 2: Formulation for In Vivo Administration
Based on the pre-formulation data, an appropriate vehicle is selected. For a novel compound, starting with the simplest formulation is advisable to minimize confounding factors.
Protocol 2: Preparation of a Sterile Aqueous Formulation for Injection
Objective: To prepare a sterile, injectable solution of this compound for administration in rodents. This protocol assumes adequate aqueous solubility was determined in Part 1.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% NaCl for Injection, USP)
-
Sterile vials, conical tubes
-
Calibrated analytical balance
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
Methodology:
-
Calculation: Determine the required concentration based on the desired dose (mg/kg) and dosing volume (e.g., 10 mL/kg for mice).
-
Example: For a 20 mg/kg dose in a mouse with a 10 mL/kg dosing volume, the required concentration is 2 mg/mL.
-
-
Weighing: Aseptically weigh the required amount of this compound and place it in a sterile conical tube or vial.
-
Dissolution: Aseptically add approximately 80% of the final required volume of the sterile vehicle. Vortex or sonicate until the compound is fully dissolved.
-
Volume Adjustment: Add the remaining vehicle to reach the final target volume (q.s.). Mix thoroughly.
-
pH Check (Optional but Recommended): If necessary, measure the pH and adjust to physiological range (7.2-7.4) using sterile, dilute HCl or NaOH. This is critical for minimizing injection site irritation.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a final sterile vial. This removes any potential microbial contamination.
-
Labeling and Storage: Label the vial clearly with the compound name, concentration, vehicle, date of preparation, and storage conditions. Store as determined by stability studies (e.g., 4°C, protected from light).
Trustworthiness through Self-Validation:
-
Visual Inspection: The final formulation must be clear and free of particulates. Any haze or precipitate indicates a problem with solubility or stability.
-
Concentration Verification: For GLP studies, an aliquot should be analyzed (e.g., by HPLC) to confirm the final concentration is within ±10% of the target.
Part 3: Designing and Executing the In Vivo Study
The administration of a novel compound requires a stepwise approach, starting with tolerability and progressing to pharmacokinetic and efficacy studies.
Animal Model Selection: Rodents (mice, rats) are the most common initial models due to their well-characterized physiology, cost-effectiveness, and availability.[9] The choice of strain (e.g., CD-1, C57BL/6 mice; Sprague-Dawley, Wistar rats) may depend on the specific therapeutic area.
Route of Administration (ROA): The choice of ROA is critical and depends on the study's objective.
| ROA | Abbreviation | Typical Dosing Volume (Mouse) | Rationale & Considerations |
| Intravenous | IV (bolus) | 5-10 mL/kg | 100% bioavailability, rapid onset. Ideal for initial PK studies. Requires technical skill (tail vein). |
| Intraperitoneal | IP | 10-20 mL/kg | Rapid absorption (slower than IV), easier to perform than IV. Common for efficacy studies in rodents. |
| Oral Gavage | PO | 10 mL/kg | Mimics clinical route for oral drugs. Subject to first-pass metabolism, variable bioavailability. |
| Subcutaneous | SC | 10-20 mL/kg | Slower, more sustained absorption. Good for compounds requiring prolonged exposure. |
Protocol 3: Dose-Range Finding (DRF) / Tolerability Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential acute toxicities of this compound. This is a critical first step in any in vivo program.[10]
Methodology:
-
Animal Acclimation: Acclimate animals for a minimum of 3-5 days before the study begins.
-
Group Allocation: Use a small number of animals per group (e.g., n=2-3 mice/sex/group).
-
Dose Selection (Single Ascending Dose Design):
-
Start with a low dose (e.g., 1-5 mg/kg).
-
Administer a single dose via the chosen route (e.g., IP).
-
Observe animals intensively for the first 4 hours, then periodically for up to 72 hours.
-
If no adverse effects are seen, escalate the dose in the next group (e.g., 3-fold or 5-fold increase).
-
Continue dose escalation until signs of toxicity are observed. The MTD is typically defined as the highest dose that does not cause significant distress or more than a 10% loss in body weight.
-
-
Clinical Observations: Record observations systematically. Look for changes in activity, posture, breathing, and signs of pain or distress.
-
Body Weights: Measure body weight just before dosing and daily for 3 days post-dose.
-
Endpoint: The study can be concluded after 3-7 days if the only goal is to establish the MTD for subsequent studies.
Protocol 4: Pilot Pharmacokinetic (PK) Study
Objective: To characterize the plasma concentration-time profile of this compound after a single administration and determine key PK parameters.[11]
Methodology:
-
Animal Model: Use a cannulated model (e.g., jugular vein cannulated rats) if possible to allow for serial blood sampling from the same animal. If not, use composite sampling (one time point per animal).
-
Dose: Select a well-tolerated dose based on the DRF study (e.g., MTD/2).
-
Administration: Administer the compound via the chosen routes (an IV arm is essential to determine absolute bioavailability).
-
Blood Sampling:
-
Collect blood samples into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).
-
A typical sampling schedule for an IV dose might be: pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
An oral (PO) or intraperitoneal (IP) schedule might be: pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Processing: Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma.
-
Sample Analysis: Analyze plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot plasma concentration vs. time and calculate key PK parameters using software like Phoenix WinNonlin.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cₘₐₓ | Maximum observed plasma concentration. |
| Tₘₐₓ | Time at which Cₘₐₓ is observed. |
| AUC | Area Under the Curve; a measure of total drug exposure. |
| t₁/₂ | Elimination half-life; the time required for the plasma concentration to decrease by half. |
| CL | Clearance; the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution; the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Diagram 2: Standard In Vivo Pharmacokinetic Study Workflow
Caption: A typical workflow for an in vivo pharmacokinetic study.
Part 4: Hypothetical Mechanism and Pathway Considerations
While the specific mechanism of this compound is not extensively published, its structural similarity to endogenous neurochemicals allows for rational hypothesis generation. As a derivative of 2-pyrrolidone (a GABA precursor), it may interact with the GABAergic system.[3] Alternatively, as seen with other pyrrolidine derivatives, it could modulate glutamatergic receptors.[4] These hypotheses can guide the design of pharmacodynamic and efficacy studies.
Diagram 3: Hypothetical Neuromodulatory Pathways
Caption: Hypothetical CNS targets of this compound.
Conclusion
The successful in vivo administration of a novel compound like this compound hinges on a methodical and principled approach. By starting with fundamental physicochemical characterization, developing a simple and appropriate formulation, and systematically evaluating tolerability before embarking on pharmacokinetic or efficacy studies, researchers can build a strong foundation for their research. This guide provides the essential protocols and logical framework to ensure that data generated is both reliable and reproducible, paving the way for a clearer understanding of the biological effects of this compound.
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PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link]
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Rupp, S. M., et al. (1983). Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Pellicciari, R., et al. (1995). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry. [Link]
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Olby, N. J., et al. (2009). Pharmacokinetics of 4-aminopyridine derivatives in dogs. Journal of Veterinary Pharmacology and Therapeutics. [Link]
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Kitzman, J. V., et al. (1984). Pharmacokinetics of 4-aminopyridine in cattle. American Journal of Veterinary Research. [Link]
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Hussain, S. A., et al. (2024). IN-VIVO EVALUATION OF PREGABLIN AND 4-ISOBUTYLPYRROLIDIN-2-ONE USING ANIMAL MODELS. World Journal of Pharmaceutical and Life Sciences. [Link]
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Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. [Link]
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Brogi, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
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Stegemann, S., et al. (2005). Development of an in vitro/in vivo correlation for lipid formulations of EMD 50733, a poorly soluble, lipophilic drug substance. Journal of Pharmacy and Pharmacology. [Link]
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Janapati, Y. K., & Junapudi, S. (2024). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Animal Model and Experimental Medicine. [Link]
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Jores, K., et al. (2021). Solubility and Stability Enhanced Oral Formulations for the Anti-Infective Corallopyronin A. Pharmaceutics. [Link]
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Hermans, A. (2017). Use of Bio-Predictive Methods During Early Formulation Screening. Presentation. [Link]
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Bolat, S. B., et al. (2001). Formulation and in vitro-in vivo evaluation of piribedil solid lipid micro- and nanoparticles. Journal of Microencapsulation. [Link]
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Van Norman, G. A. (2019). The evolving role of investigative toxicology in the pharmaceutical industry. JACC: Basic to Translational Science. [Link]
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Al-Ghazawi, M., et al. (2021). In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System. Pharmaceuticals. [Link]
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Borozdenko, D., et al. (2020). Study of the new 4-phenylpyrrolidinone-2 derivative pharmacokinetics and neuroprotective effect in the ischemic stroke animal model. ResearchGate. [Link]
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Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for 2-Hexanone. National Center for Biotechnology Information. [Link]
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HPLC method for 4-Aminopyrrolidin-2-one purity analysis
An Application Note on the High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Aminopyrrolidin-2-one
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for this compound, a key intermediate in pharmaceutical synthesis. Due to the highly polar nature of the analyte, conventional reversed-phase chromatography presents significant challenges in retention and resolution. This guide elucidates a method developed using Hydrophilic Interaction Liquid Chromatography (HILIC), which provides superior retention, excellent peak shape, and effective separation from potential impurities. The protocol herein is designed for researchers, analytical scientists, and quality control professionals in drug development, offering a detailed methodology, method validation guidelines according to International Council for Harmonisation (ICH) standards, and troubleshooting advice.
Introduction: The Analytical Imperative for this compound
This compound is a pivotal chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a polar lactam ring and a primary amine, makes it a versatile synthon. However, the very polarity that lends the molecule its synthetic utility also presents a considerable analytical challenge. The purity of this intermediate is paramount, as any synthesis-related impurities, stereoisomers, or degradation products can carry through to the final API, potentially affecting its safety, efficacy, and stability.
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for purity analysis due to its high resolution and quantitative accuracy.[1] This document provides a scientifically grounded protocol that addresses the specific challenges of this analyte.
The Chromatographic Challenge: Retaining a Highly Polar Analyte
Standard reversed-phase (RP) HPLC, which separates molecules based on hydrophobicity using non-polar stationary phases (like C18), is often the first choice for chromatographers.[2][3] However, for highly polar compounds like this compound, this approach is fundamentally flawed. The analyte has minimal interaction with the non-polar stationary phase, leading to poor or no retention and elution at or near the column's void volume.[4][5]
To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the chosen mode of separation. HILIC utilizes a polar stationary phase (e.g., bare silica, amino, or amide-bonded phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a small amount of aqueous buffer.[6][7]
Mechanism of HILIC: In HILIC, the aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Analyte retention is governed by a partitioning mechanism between this immobilized aqueous layer and the bulk organic mobile phase.[7][8] Polar analytes, like this compound, preferentially partition into the aqueous layer, resulting in strong retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous component).[8] This approach provides the necessary retention and selectivity to separate the main component from its potential impurities.
Detailed Analytical Protocol
This protocol is designed to be a validated, self-consistent system for the purity determination of this compound.
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler with temperature control
-
Thermostatted column compartment
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS)
-
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Reference Standard:
-
This compound (purity ≥ 98%)
-
-
Analytical Column:
Chromatographic Conditions
| Parameter | Setting | Causality and Justification |
| Analytical Column | HILIC Amide Phase, 2.5 µm, 3.0 x 100 mm | Amide phase provides robust hydrogen bonding and dipole-dipole interactions, ideal for retaining polar analytes like this compound.[6][9] |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) | High organic content is essential for retention in HILIC mode. |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid) | Increasing the aqueous content (polarity) facilitates the elution of the analyte. The buffer ensures consistent ionization state and peak shape.[6] |
| Gradient Elution | 0-1.0 min: 0% B; 1.0-8.0 min: 0% to 50% B; 8.0-10.0 min: 50% B; 10.1-15.0 min: 0% B | A gradient is employed to ensure elution of the main peak with good symmetry while also resolving any less polar or more strongly retained impurities. |
| Flow Rate | 0.5 mL/min | Optimized for the 3.0 mm column diameter to ensure efficiency and resolution. |
| Column Temperature | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 205 nm | The lactam carbonyl group provides UV absorbance at low wavelengths. 205 nm offers high sensitivity for this class of compounds.[11] |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion, especially when the sample solvent differs from the mobile phase. |
| Sample Diluent | 90:10 Acetonitrile:Water | The diluent should be as close as possible to the initial mobile phase to prevent poor peak shape. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare 1 L of 10 mM Ammonium Formate stock solution, dissolve 0.63 g of ammonium formate in 1 L of deionized water.
-
Adjust the pH of this stock solution to 3.0 using formic acid.
-
Prepare Mobile Phase A by mixing 950 mL of acetonitrile with 50 mL of the pH-adjusted buffer.
-
Prepare Mobile Phase B by mixing 500 mL of acetonitrile with 500 mL of the pH-adjusted buffer.
-
Filter all mobile phases through a 0.22 µm filter and degas before use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent (90:10 Acetonitrile:Water). This is the stock solution (100 µg/mL).
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Analytical Workflow
The following diagram outlines the logical flow of the purity analysis procedure.
Caption: HPLC analytical workflow from preparation to reporting.
System Suitability Test (SST)
Before sample analysis, inject the standard solution five times. The results must meet the following criteria to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Calculation of Purity
The purity is calculated using the area percent method, which assumes that all impurities have a similar response factor to the main component at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Ensuring a Trustworthy Protocol
The analytical method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) guidelines.[12][13][14] Validation provides objective evidence that the method is reliable, reproducible, and accurate.
Validation Parameters
The core parameters for validating a purity method are outlined below.[15]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is typically demonstrated by analyzing spiked samples and showing that the peaks of interest are well-resolved.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
-
Precision:
-
Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Typically assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small but deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).[12][13] This provides an indication of its reliability during normal usage.
Caption: Key parameters for analytical method validation per ICH Q2(R2).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Retention | Incorrect mobile phase composition (too much aqueous). Incorrect column installed (e.g., a C18 instead of HILIC). | Verify mobile phase composition (should be high organic). Confirm the correct HILIC column is installed. |
| Poor Peak Shape (Tailing) | Mismatch between sample diluent and mobile phase. Column contamination or degradation. Secondary interactions with silanols. | Prepare samples in a diluent as close to the initial mobile phase as possible. Flush the column or replace if necessary. Ensure mobile phase pH is controlled. |
| Poor Peak Shape (Fronting) | Sample overload. | Reduce the concentration of the sample solution or decrease the injection volume. |
| Shifting Retention Times | Inadequate column equilibration. Fluctuation in column temperature. Mobile phase composition changing over time. | Ensure the column is equilibrated for at least 15 minutes with the initial mobile phase. Use a thermostatted column compartment. Prepare fresh mobile phase daily. |
| Extraneous Peaks | Contamination in sample, diluent, or mobile phase. Carryover from previous injections. | Run a blank injection of the diluent. Use high-purity solvents. Implement a robust needle wash program in the autosampler. |
Conclusion
The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note provides a reliable, robust, and accurate system for determining the purity of this compound. By directly addressing the challenge of retaining this highly polar compound, the method ensures effective separation from potential impurities, which is a critical requirement for quality control in pharmaceutical development. Adherence to the outlined protocol and validation principles will ensure that the analytical data generated is trustworthy and meets stringent regulatory expectations.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
- ICH. (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- SIELC Technologies. (n.d.). Polar Compounds.
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- Wikipedia. (n.d.).
- PubChem. (n.d.). This compound.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
- Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- Sigma-Aldrich. (n.d.).
- Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.
- Element Lab Solutions. (n.d.).
- BenchChem. (2025).
- Nojavan, S., et al. (2013). Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection.
Sources
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- 3. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. scispace.com [scispace.com]
- 12. youtube.com [youtube.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: A Robust HPLC Method for the Chiral Separation of 4-Aminopyrrolidin-2-one Enantiomers
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the (R)- and (S)-enantiomers of 4-aminopyrrolidin-2-one. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and the stereochemistry of its derivatives can significantly influence their pharmacological and toxicological profiles.[1][2] Consequently, the ability to accurately resolve and quantify the enantiomers of this compound is critical for drug discovery, development, and quality control. This document provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, offering excellent resolution and peak shape. The causality behind the selection of the CSP, mobile phase, and other chromatographic parameters is discussed in detail to provide a thorough understanding of the method's principles.
Introduction: The Significance of Chirality in Pyrrolidinone Scaffolds
This compound, a cyclic gamma-amino acid derivative, possesses a chiral center at the C4 position, leading to the existence of two enantiomers: (R)-4-aminopyrrolidin-2-one and (S)-4-aminopyrrolidin-2-one. The pyrrolidinone ring is a fundamental structural motif in a multitude of biologically active compounds, including nootropics, anticonvulsants, and anti-inflammatory agents.[1][3] It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to undesirable side effects.[4][5]
Therefore, the development of stereoselective synthetic routes and robust analytical methods for the determination of enantiomeric purity is a cornerstone of modern pharmaceutical development.[2][3] This application note addresses the critical need for a reliable method to separate the enantiomers of this compound, providing researchers, scientists, and drug development professionals with a detailed protocol for achieving baseline separation and accurate quantification.
Principles of Chiral Recognition
The successful chiral separation of this compound enantiomers relies on the differential interactions between the analytes and a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including those with structures analogous to this compound.[6][7][8]
The chiral recognition mechanism on these CSPs is a complex interplay of various intermolecular forces, including:
-
Hydrogen Bonding: The amino and amide functional groups in this compound can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.
-
Dipole-Dipole Interactions: The polar nature of the lactam ring and the amino group contributes to dipole-dipole interactions with the CSP.
-
Steric Interactions: The three-dimensional structure of the chiral cavities or grooves on the CSP surface allows for a more favorable steric fit for one enantiomer over the other, leading to differential retention.
By carefully selecting the CSP and optimizing the mobile phase composition, these subtle differences in interaction energy can be exploited to achieve a successful and reproducible separation.
Experimental Workflow and Protocols
The following section details the materials, instrumentation, and step-by-step protocols for the chiral HPLC separation of this compound enantiomers.
Materials and Reagents
-
Racemic this compound standard
-
(R)-4-aminopyrrolidin-2-one and (S)-4-aminopyrrolidin-2-one reference standards (if available)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Trifluoroacetic acid (TFA) (optional, for mobile phase modification)
-
Diethylamine (DEA) (optional, for mobile phase modification)
Instrumentation and Columns
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based column is recommended. The following are excellent starting points:
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate))
-
Immobilized polysaccharide CSPs, such as CHIRALPAK® IA, offer greater solvent compatibility, allowing for a wider range of mobile phase conditions to be explored during method development.[9][10]
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of racemic this compound standard in the mobile phase to prepare a stock solution of 1.0 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filtration: Filter the working standard solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC Conditions
The following table summarizes the recommended starting HPLC conditions. Optimization may be necessary to achieve baseline separation depending on the specific column and instrumentation used.
| Parameter | Recommended Starting Condition |
| Column | CHIRALPAK® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Note on Mobile Phase Modifiers: For basic compounds like this compound, the addition of a small amount of a basic modifier, such as 0.1% Diethylamine (DEA), to the mobile phase can improve peak shape and reduce tailing. Conversely, for acidic compounds, an acidic modifier like 0.1% Trifluoroacetic acid (TFA) may be beneficial.[6]
Method Development and Optimization
If the initial conditions do not provide adequate separation (Resolution (Rs) < 1.5), consider the following systematic adjustments:
-
Mobile Phase Composition: Vary the ratio of n-hexane to the alcohol modifier. Increasing the percentage of the alcohol will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
-
Alcohol Modifier: Switching the alcohol modifier from isopropanol to ethanol can significantly alter the selectivity of the separation due to differences in their hydrogen bonding capabilities.
-
Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can enhance resolution by allowing more time for the enantiomers to interact with the CSP, although this will increase the analysis time.
System Suitability
Before sample analysis, it is crucial to perform a system suitability test to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the two enantiomer peaks |
| Tailing Factor (T) | 0.8 - 1.5 for both enantiomer peaks |
| Theoretical Plates (N) | > 2000 for both enantiomer peaks |
| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% for six replicate injections |
Data Analysis
-
Peak Identification: Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers. If individual enantiomer standards are available, inject them to confirm the elution order.
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the chiral HPLC analysis of this compound enantiomers.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Some 3-(4-aminophenyl)pyrrolidine-2,5-diones as all-trans-retinoic acid metabolising enzyme inhibitors (RAMBAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Aminopyrrolidin-2-one as a Versatile Precursor for Novel Compound Synthesis
Abstract
4-Aminopyrrolidin-2-one is a bifunctional chiral building block of significant interest in medicinal chemistry and drug development. Its rigid five-membered lactam scaffold, combined with a strategically positioned primary amine, offers a unique platform for creating structurally diverse and potent bioactive molecules. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its application in the development of novel therapeutic agents, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors and antibacterial compounds. We present validated, step-by-step protocols, explain the rationale behind experimental choices, and offer insights into troubleshooting common synthetic challenges.
Introduction: The Strategic Value of the this compound Scaffold
The pyrrolidine ring is a foundational motif in a multitude of FDA-approved drugs and natural products.[1][2] Its prevalence stems from its ability to act as a conformationally restricted scaffold, which can improve binding affinity to biological targets and enhance pharmacokinetic properties. The this compound structure, specifically, offers several distinct advantages:
-
Bifunctionality: It possesses two key reactive sites: a primary amine at the C4 position and a secondary amide (lactam) nitrogen. This allows for sequential or orthogonal functionalization to build molecular complexity.
-
Chirality: The C4 position is a stereocenter. The use of enantiomerically pure (R)- or (S)-4-aminopyrrolidin-2-one is crucial for stereoselective synthesis, a critical factor in modern drug design as biological targets are inherently chiral.[3][4] The stereochemistry of substituents on the pyrrolidine ring is often critical for maintaining potent biological activity.[5]
-
Rigid Scaffold: The lactam ring restricts conformational flexibility, which can pre-organize appended functional groups into a favorable orientation for target binding, minimizing the entropic penalty upon binding.
-
Hydrogen Bonding Capabilities: Both the lactam carbonyl and the N-H groups (amine and amide) can participate in hydrogen bonding, which is fundamental to molecular recognition at protein active sites.
This guide will focus on the practical application of this building block, moving from general synthetic transformations to specific, high-impact therapeutic areas.
Core Synthetic Transformations
The versatility of this compound stems from the predictable reactivity of its primary amine. The following diagram illustrates the primary pathways for derivatization, which form the basis for creating diverse chemical libraries.
Caption: Key synthetic pathways for derivatizing this compound.
N-Acylation and N-Sulfonylation
The reaction of the primary amine with acyl chlorides, sulfonyl chlorides, or activated carboxylic acids is one of the most robust methods for derivatization.
-
Causality Behind Experimental Choices:
-
Reagents: Acyl chlorides are highly reactive and suitable for rapid amide formation. For less stable substrates, coupling reagents like HATU or HOBt/EDC are used with carboxylic acids to form an activated ester in situ, leading to cleaner reactions under milder conditions.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl or other acidic byproducts generated during the reaction. DIPEA is often preferred for sterically hindered substrates or to minimize potential side reactions.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are standard choices as they do not compete in the reaction.
-
Reductive Amination
Reductive amination provides a direct route to secondary and tertiary amines by reacting the primary amine with an aldehyde or ketone.
-
Causality Behind Experimental Choices:
-
Mechanism: The reaction proceeds via the formation of an intermediate imine (or enamine), which is then reduced in the same pot.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent. It is milder and more selective for imines over carbonyls compared to agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃), reducing the likelihood of reducing the starting aldehyde/ketone. STAB is also tolerant of mildly acidic conditions, which can help catalyze imine formation.
-
Application Case Study I: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors, or "gliptins," are a major class of oral antihyperglycemic agents for treating type 2 diabetes.[6] They work by preventing the degradation of incretin hormones, which regulate insulin secretion.[6][7] The cyanopyrrolidine moiety is a well-established pharmacophore for potent DPP-4 inhibition, and this compound serves as an excellent starting point for creating analogs.[6][8]
Rationale for the Scaffold
The pyrrolidine ring of a DPP-4 inhibitor typically binds to the S1 pocket of the enzyme. The amino group (or a derivative) forms a critical interaction with key residues such as Glu205, Glu206, and Tyr662. The design goal is to attach a suitable group to the amine that can occupy the S2 pocket and enhance binding affinity and selectivity.
Synthetic Workflow for a Novel DPP-4 Inhibitor Candidate
The following workflow outlines the synthesis of a representative DPP-4 inhibitor candidate starting from (S)-4-aminopyrrolidin-2-one.
Caption: Synthetic workflow for a DPP-4 inhibitor candidate.
Protocol: Synthesis of (S)-4-(Adamantane-1-carboxamido)pyrrolidin-2-one (Intermediate 1)
This protocol details the N-acylation step, a crucial transformation for introducing the S2-binding moiety.
Materials:
-
(S)-4-Aminopyrrolidin-2-one hydrochloride (1.0 eq)
-
Adamantane-1-carbonyl chloride (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend (S)-4-aminopyrrolidin-2-one hydrochloride in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Add DIPEA dropwise to the suspension. Stir for 15 minutes to liberate the free amine. The suspension should become a clear solution.
-
In a separate flask, dissolve adamantane-1-carbonyl chloride in a small volume of anhydrous DCM.
-
Add the adamantoyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in DCM) to yield the pure amide intermediate.
Self-Validation & Rationale:
-
Expected Yield: 75-90%.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS. Key ¹H NMR signals include the disappearance of the primary amine protons and the appearance of a new amide N-H proton, along with characteristic signals from the adamantyl cage.
-
Reagent Rationale: DIPEA is used as a base to neutralize both the starting material's HCl salt and the HCl generated during the acylation. Its steric bulk prevents it from acting as a competing nucleophile. The 1.05 eq of acyl chloride ensures complete consumption of the valuable amine precursor.
Application Case Study II: Precursors for Novel Antibacterial Agents
The rise of antibiotic-resistant bacteria is a major global health threat.[9] The pyrrolidine scaffold is a component of several potent antibacterial agents, including certain quinolonecarboxylic acids.[5] Functionalizing this compound allows for the exploration of new chemical space to develop agents that can overcome existing resistance mechanisms.[9][10]
Rationale for the Scaffold
In many antibacterial classes, the pyrrolidine ring serves to modulate solubility, cell wall penetration, and binding to bacterial targets like DNA gyrase.[5] The amine at the C4 position provides a convenient handle to attach various pharmacophores known to possess antibacterial activity, such as substituted aromatic or heteroaromatic rings.
Protocol: Synthesis of a Pyrrolidinone-Thiazole Conjugate
This protocol describes a reductive amination to link the this compound core to a heteroaromatic aldehyde, a common strategy in creating novel antibacterial candidates.
Materials:
-
(R)-4-Aminopyrrolidin-2-one (1.0 eq)
-
2-Chloro-1,3-thiazole-5-carbaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic, ~5% v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-4-aminopyrrolidin-2-one and 2-chloro-1,3-thiazole-5-carbaldehyde in DCE in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution. Stir at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by LC-MS for the disappearance of the imine intermediate and starting materials.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the aqueous layer three times with DCM or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash chromatography (silica gel, eluting with a suitable solvent system such as ethyl acetate/hexanes or methanol/DCM) to obtain the desired product.
Self-Validation & Rationale:
-
Expected Yield: 60-80%.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The key diagnostic signals in the ¹H NMR will be the appearance of a new methylene bridge (CH₂) connecting the pyrrolidinone ring to the thiazole ring.
-
Reagent Rationale: STAB is the reductant of choice for its mildness and selectivity, preventing over-reduction or reduction of the aldehyde.[11] The catalytic acetic acid protonates the carbonyl oxygen, activating the aldehyde for nucleophilic attack by the amine and catalyzing the dehydration of the hemiaminal intermediate to the imine.
Quantitative Data Summary
The following table summarizes representative data for compounds synthesized from this compound precursors, illustrating the scaffold's potential.
| Compound Class | Target | Representative Modification | Resulting Potency (IC₅₀) | Reference |
| Cyanopyrrolidines | DPP-4 | N-acylation with substituted groups | 4 nM - 113.6 µM | [7] |
| Pyrazole-Thiosemicarbazones | DPP-4 | Coupling with pyrazole isothiocyanate | 1.266 nM | [12] |
| Quinolones | DNA Gyrase | Attachment to fluoroquinolone core | Potent (MIC data) | [5] |
| Pyrrolidinone Derivatives | Various | Diverse N-substitutions | Varies with target | [9][13] |
Note: IC₅₀ and MIC values are highly dependent on the specific analog synthesized and the assay conditions.
Conclusion and Future Outlook
This compound has firmly established itself as a high-value, versatile precursor in modern medicinal chemistry. Its inherent structural and chemical properties provide a reliable and efficient starting point for the synthesis of complex and biologically active molecules. The protocols and strategies outlined in this guide demonstrate its successful application in generating potent DPP-4 inhibitors and novel antibacterial scaffolds. Future research will undoubtedly continue to leverage this chiral building block to explore new therapeutic targets and address unmet medical needs, further solidifying its role in the drug discovery pipeline.
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Hambira, S. A., & Dudley, G. B. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters. Available at: [Link]
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Al-Sultani, A. A. J., & Al-Amery, K. K. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal. Available at: [Link]
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Application Notes & Protocols for the Cellular Characterization of 4-Aminopyrrolidin-2-one
Section 1: Introduction to 4-Aminopyrrolidin-2-one
This compound is a small organic molecule belonging to the pyrrolidinone class of compounds.[1][2] Pyrrolidinones are five-membered lactam structures that serve as versatile scaffolds in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The structure of this compound, also known as 3-amino-gamma-butyrolactam, features a core pyrrolidinone ring with an amine group at the 4-position, suggesting potential interactions with biological systems that recognize endogenous amines or amino acids.
Notably, its cyclic structure bears a resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[6][7] This structural analogy suggests that this compound could potentially act as a GABA analogue, interacting with GABA receptors, transporters, or metabolic enzymes.[8]
This guide provides a comprehensive experimental framework for researchers and drug development professionals to conduct the initial in vitro characterization of this compound. The protocols herein are designed to systematically evaluate its effects on fundamental cellular processes, including viability, proliferation, and apoptosis, and to explore its potential neuroactivity.
Compound Details:
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₄H₈N₂O | PubChem[1] |
| Molecular Weight | 100.12 g/mol | PubChem[1] |
| Synonyms | 3-amino-gamma-butyrolactam | PubChem[1] |
Section 2: Preliminary Steps & Best Practices
Compound Handling and Stock Solution Preparation
Scientific integrity begins with proper reagent handling. The solubility and stability of this compound should be empirically determined.
-
Solubility Testing : Test solubility in common laboratory solvents such as sterile water, phosphate-buffered saline (PBS), and dimethyl sulfoxide (DMSO).
-
Stock Solution : Prepare a high-concentration stock solution (e.g., 10-100 mM) in a validated solvent (DMSO is common for organic molecules). Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.
-
Vehicle Control : In all experiments, it is critical to include a "vehicle control" group. This group consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound, ensuring that any observed effects are due to the compound itself and not the solvent.
Cell Line Selection and Culture
The choice of cell line is paramount and should be guided by the research hypothesis.
-
For General Cytotoxicity Screening : Use robust, common cell lines such as HeLa (cervical cancer), HEK293 (human embryonic kidney), or MCF-7 (breast cancer).
-
For Neuroactivity Screening : Employ cell lines of neuronal origin. SH-SY5Y (human neuroblastoma) is a widely used model as it can be differentiated into a more mature neuronal phenotype.[9] Primary cortical neurons or iPSC-derived neurons offer higher physiological relevance but require more specialized culture conditions.[7]
-
Culture Conditions : Maintain all cell lines according to the supplier's recommendations (e.g., ATCC) regarding media, serum concentration, and incubator conditions (typically 37°C, 5% CO₂).
Section 3: Foundational Assays: Cytotoxicity and Viability
The initial step in characterizing any novel compound is to determine its impact on cell viability and establish a dose-response curve. Tetrazolium reduction assays like MTT and XTT are reliable methods for assessing metabolic activity, which is a proxy for cell viability.[10][11]
Principle of Tetrazolium Assays
Viable, metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts into colored formazan products.[12][13] The amount of formazan produced is directly proportional to the number of living cells.[12]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) forms a purple, insoluble formazan product that must be dissolved before measurement.[10][12]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) forms a water-soluble orange formazan product, simplifying the protocol.[12][14]
Caption: General workflow for MTT/XTT cell viability assays.[10]
Protocol 3.1: Cell Viability Assessment using XTT Assay
-
Cell Seeding : Seed cells into a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.[10]
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated cells" and "vehicle control".
-
Incubation : Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
XTT Reagent Preparation : Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[9][10]
-
Assay Incubation : Add 50 µL of the XTT working solution to each well and gently swirl the plate.[9] Incubate for 2-4 hours at 37°C, protected from light, until the color develops.
-
Absorbance Measurement : Measure the absorbance of the wells at 450-490 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background noise.
-
Data Analysis :
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Section 4: Investigating the Mechanism of Cell Death: Apoptosis Assays
If this compound demonstrates cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is distinct from necrosis (uncontrolled cell death). The Annexin V/PI assay is a gold-standard method for differentiating these populations via flow cytometry.[15]
Principle of Annexin V & Propidium Iodide (PI) Staining
In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[15]
Caption: Principle of distinguishing cell populations using Annexin V and PI staining.
Protocol 4.1: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment : Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for an appropriate time (e.g., 24 hours). Include positive (e.g., staurosporine) and vehicle controls.
-
Cell Harvesting : Collect both floating and adherent cells. For adherent cells, use a gentle enzyme like TrypLE to detach them, minimizing membrane damage. Combine all cells from each sample.
-
Washing : Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet.[15]
-
Staining : Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis : Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Data Interpretation :
-
Lower-Left Quadrant (Annexin V-/PI-) : Live cells.
-
Lower-Right Quadrant (Annexin V+/PI-) : Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+/PI+) : Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V-/PI+) : Necrotic/damaged cells.
-
Section 5: Assessing Effects on Cell Growth: Proliferation Assays
At non-toxic concentrations, a compound may still affect the rate of cell division. The BrdU (5-bromo-2'-deoxyuridine) assay is a highly accurate method for quantifying DNA synthesis, a direct measure of cell proliferation.[17][18][19]
Principle of the BrdU Assay
BrdU is a synthetic analog of thymidine.[17][20] During the S-phase of the cell cycle, actively dividing cells will incorporate BrdU into their newly synthesized DNA.[18][19][20] This incorporated BrdU can then be detected using a specific monoclonal antibody, typically in an ELISA or immunofluorescence format.[19] A critical step is DNA denaturation, usually with an acid treatment, to expose the BrdU for antibody binding.[19]
Caption: Workflow for a colorimetric BrdU cell proliferation ELISA.
Protocol 5.1: BrdU Cell Proliferation ELISA
-
Cell Seeding and Treatment : Seed 2,500-10,000 cells/well in a 96-well plate.[18] After 24 hours, treat with non-toxic concentrations of this compound for the desired duration (e.g., 24-72 hours).[18]
-
BrdU Labeling : Add BrdU labeling solution to each well to the final recommended concentration and incubate for 2-4 hours at 37°C.[18][19]
-
Fixation and Denaturation : Carefully remove the medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[18][19]
-
Antibody Incubation : Remove the fixing solution and add the anti-BrdU detection antibody. Incubate for 1 hour at room temperature.[18]
-
Washing : Wash the wells three times with wash buffer.
-
Secondary Antibody : Add the HRP-conjugated secondary antibody and incubate for 1 hour.[18]
-
Detection : Wash the wells again. Add TMB substrate and incubate until sufficient color develops (5-30 minutes). Add the stop solution.
-
Measurement : Read the absorbance at 450 nm. The signal intensity is directly proportional to the amount of DNA synthesis and thus, cell proliferation.
Section 6: Functional Assays for Potential Neuroactivity
Given the structural similarity of this compound to GABA, investigating its effects in a neuronal context is a key next step.
Protocol 6.1: Neuronal Differentiation Assay
This assay determines if the compound can promote or inhibit the differentiation of neuronal precursor cells into mature neurons. The SH-SY5Y cell line is a suitable model, as it can be induced to differentiate with agents like retinoic acid (RA).
-
Principle : Undifferentiated SH-SY5Y cells are treated with a differentiating agent (e.g., RA) in the presence or absence of this compound. The extent of differentiation is assessed by observing morphological changes (e.g., neurite outgrowth) and by staining for mature neuronal markers like β-III tubulin (Tuj1) or Microtubule-Associated Protein 2 (MAP2).[21]
-
Methodology :
-
Seeding : Plate SH-SY5Y cells on coated coverslips (e.g., poly-D-lysine).
-
Treatment : Treat cells with a low concentration of RA (e.g., 10 µM) combined with various concentrations of this compound in low-serum medium for 5-7 days.
-
Fixation & Staining : Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and perform standard immunocytochemistry using a primary antibody against β-III tubulin, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
Analysis : Visualize cells using fluorescence microscopy. Quantify differentiation by measuring neurite length or counting the percentage of β-III tubulin-positive cells.
-
Caption: Workflow for assessing the effect of a compound on neuronal differentiation.
Protocol 6.2: GABA Release Assay (Conceptual Framework)
To test the hypothesis that this compound interacts with the GABA system, one could measure its effect on GABA release from cultured GABAergic neurons.[7]
-
Principle : Cultured GABAergic neurons are depolarized (e.g., with a high potassium solution) to stimulate neurotransmitter release. The amount of GABA released into the culture supernatant is measured in the presence and absence of the test compound. An increase or decrease in GABA levels would suggest the compound modulates GABA release.
-
Methodology Outline :
-
Culture : Culture primary or iPSC-derived GABAergic neurons.
-
Pre-incubation : Pre-incubate the cells with this compound or vehicle.
-
Stimulation : Stimulate the cells with a high-potassium buffer to induce depolarization and GABA release.
-
Sample Collection : Collect the culture supernatant.
-
Quantification : Measure the GABA concentration in the supernatant using a sensitive method like an enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography (HPLC), or a fluorometric enzyme-coupled assay.[22]
-
Section 7: Summary and Future Directions
This document outlines a systematic, multi-tiered approach to the initial cellular characterization of this compound. By starting with broad assessments of cytotoxicity and proliferation and moving towards more specific, hypothesis-driven functional assays, researchers can efficiently build a comprehensive profile of the compound's biological activity.
-
If cytotoxicity is observed, further studies could investigate specific caspase activation (e.g., caspase-3/7 assays) to confirm apoptosis or cell cycle analysis to pinpoint blockage at specific checkpoints.[16][23]
-
If the compound shows anti-proliferative effects, screening against a panel of cancer cell lines would be a logical next step.
-
If neuroprotective or neuro-modulatory effects are seen, experiments using more complex models like primary co-cultures, organoids, or acute brain slices would be warranted to explore effects on synaptic transmission and network activity.[24]
This structured workflow ensures that the investigation is both thorough and resource-efficient, providing a solid foundation for any subsequent preclinical development.
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Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(11), 2259-2269. Retrieved from [Link]
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Application Notes and Protocols for Electrophysiological Recording with 4-Aminopyridine
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Editor's Note: This document provides detailed application notes for 4-Aminopyridine (4-AP) , a widely studied potassium channel blocker in the field of electrophysiology. The initial request specified "4-Aminopyrrolidin-2-one"; however, a comprehensive literature search revealed a lack of specific electrophysiological data for this compound. Due to the structural similarity and the extensive body of research available for 4-Aminopyridine, it is highly probable that this was the intended compound of interest. This guide has been developed to provide a thorough and practical resource for utilizing 4-AP in electrophysiological experiments.
Introduction: 4-Aminopyridine as a Modulator of Neuronal Excitability
4-Aminopyridine (4-AP) is a potent, non-selective blocker of voltage-gated potassium (Kv) channels.[1][2][3] Its ability to prolong the action potential duration by inhibiting the repolarizing potassium currents makes it an invaluable tool for studying neuronal excitability, synaptic transmission, and the pathophysiology of demyelinating diseases like multiple sclerosis.[1][2][4] In both central and peripheral nervous systems, 4-AP enhances neurotransmitter release and can restore conduction in demyelinated axons.[1][4] This guide provides a detailed overview of the mechanism of action of 4-AP, comprehensive protocols for its use in electrophysiological recordings, and expected outcomes, to empower researchers in their investigations of ion channel function and pharmacology.
Mechanism of Action: Blockade of Voltage-Gated Potassium Channels
The primary mechanism of action of 4-AP is the blockade of voltage-gated potassium channels from the intracellular side of the membrane.[5][6] It is proposed that the uncharged form of 4-AP crosses the cell membrane, and the cationic form then binds within the pore of the open channel, physically occluding the ion conduction pathway.[5][6] This blockade is voltage- and use-dependent, meaning the degree of block is influenced by the membrane potential and the frequency of channel opening.[7]
By inhibiting the outward flow of potassium ions during the repolarization phase of the action potential, 4-AP effectively broadens the action potential waveform.[2][8] This prolonged depolarization has several downstream consequences, including an increased influx of calcium through voltage-gated calcium channels, which in turn enhances neurotransmitter release at synaptic terminals.[9]
Caption: Experimental Workflow for 4-AP Electrophysiology.
Expected Results and Data Presentation
The application of 4-AP is expected to produce distinct changes in the electrophysiological properties of neurons and other excitable cells.
| Parameter | Expected Effect of 4-AP | Rationale |
| Action Potential Duration (APD) | Increase | Blockade of repolarizing K+ currents prolongs the falling phase of the action potential. [8][9] |
| Spike Frequency | Increase (at lower concentrations) | Prolonged depolarization can bring the membrane potential closer to the threshold for firing subsequent action potentials. |
| Afterhyperpolarization (AHP) | Reduction | 4-AP can block some of the K+ channels responsible for the AHP. [8] |
| Voltage-Gated K+ Currents | Reduction in amplitude | Direct block of the Kv channels. [5][6] |
| Synaptic Transmission | Enhancement | Increased presynaptic Ca2+ influx due to prolonged depolarization leads to greater neurotransmitter release. [1] |
Troubleshooting and Considerations
-
Solubility: Ensure 4-AP is fully dissolved in the working solution. If solubility issues arise, consider preparing the stock solution in DMSO.
-
Concentration: The effective concentration of 4-AP can vary significantly depending on the cell type and the specific Kv channel subtypes expressed. [10]It is advisable to perform a dose-response curve to determine the optimal concentration for your experiment.
-
Specificity: While 4-AP is a potent Kv channel blocker, it is not entirely selective and may have off-target effects at higher concentrations. [11]* Seizure Activity: In in-vivo and slice preparations, higher concentrations of 4-AP can induce epileptiform activity. [1]
Safety and Handling
4-Aminopyridine is a highly toxic compound and must be handled with extreme care. [12][13][14][15]
-
Personal Protective Equipment: Always wear a lab coat, double gloves, and safety goggles when handling 4-AP. [12]* Engineering Controls: All weighing and solution preparation should be performed in a certified chemical fume hood. [12][13]* Exposure: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. In case of ingestion, seek immediate medical attention. [13][14]* Waste Disposal: Dispose of all 4-AP waste according to your institution's hazardous waste guidelines. Do not dispose of down the drain. [12]
References
-
Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (n.d.). PubMed. Retrieved from [Link]
-
Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (1992). The Journal of General Physiology. Retrieved from [Link]
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Effects of 4-aminopyridine on the action potential and the after-hyperpolarization of cat spinal motoneurons. (n.d.). PubMed. Retrieved from [Link]
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A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. (2019). Bio-conferences.org. Retrieved from [Link]
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Neuroprotective Properties of 4-Aminopyridine. (2021). Neurology Neuroimmunology & Neuroinflammation. Retrieved from [Link]
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Effect of 4-Aminopyridine on Action Potential Parameters in Isolated Dog Purkinje Fibers. (n.d.). Cureus. Retrieved from [Link]
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Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury. (2017). PubMed Central (PMC). Retrieved from [Link]
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4-Aminopyridine SOP. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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Effects of 4-aminopyridine on normal and demyelinated mammalian nerve fibres. (n.d.). PubMed. Retrieved from [Link]
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4-Aminopyridine-504-24-5.docx. (n.d.). University of Georgia Research. Retrieved from [Link]
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Differential effects of low and high concentrations of 4-aminopyridine on axonal conduction in normal and injured spinal cord. (n.d.). PubMed. Retrieved from [Link]
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Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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4-AMINOPYRIDINE FOR SYNTHESIS MSDS CAS-No.: 504-24-5 MSDS. (2013). Loba Chemie. Retrieved from [Link]
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Effects of 4-aminopyridine on demyelinated axons, synapses and muscle tension. (n.d.). Brain. Retrieved from [Link]
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In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative. (n.d.). PubMed. Retrieved from [Link]
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Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (1992). The Journal of General Physiology. Retrieved from [Link]
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Concentrations of 4-aminopyridine and its two major metabolites that... (n.d.). ResearchGate. Retrieved from [Link]
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On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. (1994). PubMed. Retrieved from [Link]
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Application Notes and Protocols for the Formulation of 4-Aminopyrrolidin-2-one in Biological Studies
Introduction
4-Aminopyrrolidin-2-one is a fascinating small molecule built upon the pyrrolidinone scaffold, a core structure found in numerous biologically active compounds.[1][2] The pyrrolidinone ring is a five-membered lactam that provides a rigid, three-dimensional structure, making it an attractive framework for designing novel therapeutics with diverse biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][3] The addition of an amino group at the 4-position introduces a basic center, which can significantly influence the molecule's physicochemical properties and its interactions with biological targets.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the formulation of this compound for both in vitro and in vivo biological investigations. Recognizing that detailed public data on this specific molecule is limited, this document emphasizes establishing robust, self-validating protocols to determine critical formulation parameters. We will explore the causality behind experimental choices, from initial solubility and stability assessments to the development of parenteral formulations for animal studies.
Physicochemical Properties and Initial Considerations
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation development. While extensive experimental data is not widely published, we can infer some characteristics from its structure and available information on related compounds. The hydrochloride salt is also commercially available and may offer different solubility and stability profiles.[4][5]
| Property | Data/Considerations | Source |
| Molecular Formula | C₄H₈N₂O | |
| Molecular Weight | 100.12 g/mol | [6] |
| Molecular Formula (HCl salt) | C₄H₉ClN₂O | |
| Molecular Weight (HCl salt) | 136.58 g/mol | [5] |
| Appearance | Likely a solid at room temperature. | Inferred |
| pKa | The 4-amino group is basic and will be protonated at physiological pH. The lactam nitrogen is significantly less basic. | Inferred from structure |
| Solubility | Expected to have some aqueous solubility due to the amino group and lactam functionality, which can participate in hydrogen bonding. The hydrochloride salt is likely more water-soluble. Solubility in organic solvents like DMSO is probable. However, a Safety Data Sheet for the hydrochloride salt indicates "no data available," underscoring the need for experimental determination.[4] | Inferred |
| Stability | The lactam ring may be susceptible to hydrolysis under strongly acidic or basic conditions. The potential for oxidation of the amino group should also be considered. | Inferred from general lactam chemistry |
Protocol 1: Solubility Determination in Biologically Relevant Solvents
Objective: To determine the solubility of this compound in common solvents used for biological studies to inform the preparation of stock and working solutions.
Rationale: Establishing the solubility limits is the first and most critical step in formulation. It dictates the maximum achievable concentration for stock solutions and influences the choice of solvent system to avoid precipitation in experimental assays. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of compounds for in vitro screening due to its broad solvating power. However, its concentration in final cell culture media must be carefully controlled to avoid cytotoxicity. For in vivo studies, aqueous-based vehicles are preferred.
Materials:
-
This compound (or its hydrochloride salt)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile deionized water
-
Saline (0.9% NaCl)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Microcentrifuge tubes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh 2-5 mg of this compound into separate microcentrifuge tubes for each solvent to be tested (DMSO, water, PBS, saline).
-
Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding tube.
-
Vortex vigorously for 2-3 minutes. If undissolved solid remains, use a sonicator for 5-10 minutes.
-
If the solid dissolves completely, add another known volume of the compound and repeat the process until a saturated solution with visible excess solid is achieved.
-
Equilibrate the saturated solutions at room temperature for at least 24 hours to ensure equilibrium is reached.
-
-
Quantification of Solubilized Compound:
-
Centrifuge the saturated solutions at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration suitable for a quantitative analytical method (e.g., HPLC-UV or a colorimetric assay if available).
-
Determine the concentration of the diluted supernatant.
-
Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.
-
Protocol 2: Preparation of Stock and Working Solutions for In Vitro Assays
Objective: To prepare a high-concentration stock solution in DMSO and subsequently dilute it to working concentrations in cell culture medium.
Rationale: A concentrated stock solution minimizes the volume of organic solvent added to the aqueous cell culture medium, thereby reducing the risk of solvent-induced toxicity. It is crucial to maintain the final DMSO concentration below a non-toxic level, typically <0.5% (v/v) for most cell lines.
Workflow for In Vitro Solution Preparation
Caption: Workflow for preparing stock and working solutions.
Materials:
-
This compound
-
Anhydrous, sterile DMSO
-
Sterile, complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Stock Solution Preparation (e.g., 100 mM):
-
Based on the determined solubility, calculate the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10.01 mg for 1 mL of a 100 mM solution).
-
Weigh the compound into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution into pre-warmed complete cell culture medium to achieve the final desired concentration for your experiment. Crucially, add the DMSO stock to the medium while gently mixing, not the other way around, to prevent precipitation.
-
Ensure the final DMSO concentration is below the toxic threshold for your cell line.
-
Always include a vehicle control group in your experiments, treated with the same final concentration of DMSO as the compound-treated groups.
-
Protocol 3: Preliminary Stability Assessment Using Forced Degradation
Objective: To evaluate the stability of this compound under stressed conditions (acidic, basic, oxidative, and thermal) to identify potential degradation pathways and inform storage and handling procedures.
Rationale: Forced degradation studies are a regulatory requirement in drug development and provide critical insights into the intrinsic stability of a molecule.[7][8][9] By subjecting the compound to harsh conditions, we can rapidly identify liabilities, such as the susceptibility of the lactam ring to hydrolysis. This information is vital for developing stability-indicating analytical methods and for defining appropriate storage conditions for formulated solutions.[10][11]
Materials:
-
This compound stock solution (e.g., in water or a mild buffer)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Incubator or water bath
-
HPLC system with UV detector (or other suitable quantitative method)
Procedure:
-
Sample Preparation:
-
Prepare identical solutions of this compound in water or a suitable buffer (e.g., 1 mg/mL).
-
For each condition, mix the compound solution with the stress agent in a 1:1 ratio in separate vials:
-
Acid Hydrolysis: + 0.1 M HCl
-
Base Hydrolysis: + 0.1 M NaOH
-
Oxidation: + 3% H₂O₂
-
Thermal Stress: Compound solution only
-
Control: Compound solution only, stored at 4°C
-
-
-
Incubation:
-
Incubate the acid, base, and thermal stress samples at an elevated temperature (e.g., 60°C).
-
Keep the oxidative stress sample at room temperature.
-
Store the control sample at 4°C.
-
-
Analysis:
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method (e.g., HPLC) to quantify the remaining parent compound and observe the formation of any degradation products.
-
A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
-
Decision Tree for Formulation Strategy
Caption: Decision-making for in vivo formulation.
Protocol 4: Formulation for In Vivo (Parenteral) Studies
Objective: To develop a sterile, well-tolerated formulation for administering this compound to animals.
Rationale: In vivo studies require formulations that are biocompatible and maintain the compound in solution upon administration. The choice of vehicle depends on the compound's solubility, the required dose, and the route of administration. For poorly soluble compounds, co-solvents, surfactants, or complexing agents may be necessary. For pyrrolidinone derivatives, vehicles such as 1% Tween 80 have been used.[12]
Example Vehicle Systems (to be tested in order of preference):
-
Aqueous Saline/Buffer: If the compound is sufficiently soluble and stable in aqueous solution, sterile saline (0.9% NaCl) or PBS (pH 7.4) is the preferred vehicle.
-
Co-solvent System: For compounds with lower aqueous solubility, a mixture of a biocompatible organic solvent and water can be used. A common example is:
-
10% DMSO
-
40% PEG 400
-
50% Saline
-
-
Surfactant-based System: A small amount of a non-ionic surfactant can help maintain solubility and prevent precipitation. An example is:
-
5-10% Solutol HS 15 (or Kolliphor HS 15) in saline.
-
Alternatively, a simple saline solution with 1-2% Tween 80 can be effective.
-
Procedure for Formulation Development:
-
Solubility Screening: Test the solubility of this compound in the selected vehicle systems using the method described in Protocol 1.
-
Preparation:
-
Dissolve the compound in the organic component first (e.g., DMSO or PEG 400).
-
Slowly add the aqueous component while mixing to avoid precipitation.
-
If using a surfactant, dissolve the compound in the surfactant/saline mixture.
-
Once a clear solution is obtained, sterile-filter it through a 0.22 µm syringe filter into a sterile vial.
-
-
Visual Inspection: Observe the final formulation for any signs of precipitation or immiscibility, both immediately after preparation and after storage at room temperature and 4°C for a relevant period.
-
Tolerability: Before conducting efficacy studies, it is advisable to administer the vehicle alone to a small group of animals to ensure it does not cause adverse effects.
Analytical Method Development for Quantification
Objective: To establish a reliable analytical method for quantifying this compound in formulation and stability samples.
Rationale: A validated quantitative method is essential for confirming the concentration of dosing solutions and for assessing stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.[13]
Recommended Starting HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile or methanol, with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the basic amine.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by a UV scan of the compound (likely in the low UV range, ~210 nm, due to the lactam chromophore).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
This method would need to be validated for specificity, linearity, accuracy, and precision according to standard guidelines.
Conclusion
The successful formulation of this compound for biological studies hinges on a systematic, experimentally driven approach. While specific data for this compound may be sparse, the principles and protocols outlined in this guide provide a robust framework for determining its solubility, assessing its stability, and developing appropriate formulations for both in vitro and in vivo applications. By following these self-validating procedures, researchers can generate reliable and reproducible data, paving the way for a deeper understanding of the biological potential of this promising molecule.
References
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Szymański, P., et al. (2021). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 26(15), 4537. [Link]
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Merz, S., et al. (2018). Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate. Pharmaceutical Research, 35(8), 163. [Link]
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Patel, R., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(10), 5038-5044. [Link]
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Larsen, H. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 28(11). [Link]
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Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
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Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
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Pavani, K., et al. (2021). HPLC method development and validation. World Journal of Pharmaceutical Research, 10(11), 405-426. [Link]
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PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000. [Link]
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Sunitha, P. G., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 29(1), 583-590. [Link]
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Karatas, M. O., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4823. [Link]
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Reigada, I., et al. (2022). Evaluation of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) and Derivatives as Polymeric Vehicles for miRNA Delivery to Neural Cells. International Journal of Molecular Sciences, 23(19), 11837. [Link]
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Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243301. [Link]
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Azam, M. A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(3), 636-653. [Link]
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large-scale synthesis of 4-Aminopyrrolidin-2-one
An Application Note for the Large-Scale Synthesis of 4-Aminopyrrolidin-2-one
Abstract
This compound is a pivotal chiral building block and key intermediate in the synthesis of a variety of pharmaceutical compounds, notably as a precursor to nootropic agents and other central nervous system drugs. Its efficient and scalable synthesis is of paramount importance for drug development and manufacturing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the . We will explore viable synthetic strategies, with a detailed focus on a robust and scalable protocol involving the catalytic hydrogenation of a nitro-precursor. This guide emphasizes the rationale behind experimental choices, process optimization for scale-up, critical safety considerations, and analytical validation of the final product.
Introduction: The Significance of this compound
The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. This compound, in particular, serves as a crucial intermediate for the synthesis of complex molecules due to its bifunctional nature, containing both a reactive amine and a lactam ring. Its stereoisomers are valuable for creating chiral drugs, where specific stereochemistry is essential for therapeutic efficacy and safety. For instance, it is a key component in the synthesis of certain racetam-class drugs, which are investigated for their cognitive-enhancing properties.
Transitioning a synthetic route from laboratory benchtop to industrial scale presents significant challenges, including cost-effectiveness, process safety, environmental impact, and achieving high purity and yield consistently. This guide aims to provide a practical framework for navigating these challenges in the context of this compound production.
Strategic Overview of Synthetic Routes
Several pathways to this compound have been explored. The optimal choice for large-scale synthesis depends on factors like starting material cost, atom economy, reaction conditions, and ease of purification.
-
From Glutamic Acid: This approach utilizes a readily available and inexpensive chiral starting material. The synthesis can involve cyclization to form pyroglutamic acid, followed by a series of functional group manipulations to introduce the amino group at the 4-position. While attractive due to the chiral pool origin, this route can be multi-stepped.[1]
-
From Succinimide: Succinimide offers a straightforward entry to the pyrrolidin-2-one ring. The strategy would involve introducing a functional group at the 3-position that can be converted to an amino group, followed by reduction.
-
From γ-Butyrolactone: As a common industrial solvent and chemical, γ-butyrolactone is an economical starting material. The synthesis involves ammonolysis to form 2-pyrrolidinone, followed by nitration and subsequent reduction.[2] This route is often favored for its scalability.
The most direct and industrially viable approach often involves the synthesis of an intermediate like 4-nitropyrrolidin-2-one, which can then be reduced to the desired product. Catalytic hydrogenation is the preferred method for this reduction on a large scale due to its high efficiency, clean conversion, and the avoidance of stoichiometric metal waste.
Recommended Large-Scale Synthesis Protocol: Catalytic Hydrogenation
This section details a two-step process starting from 2-pyrrolidinone, proceeding through a 4-nitro intermediate, and culminating in the target this compound.
Step 1: Synthesis of 4-Nitropyrrolidin-2-one (Intermediate)
The introduction of a nitro group at the 4-position of the pyrrolidinone ring is a key transformation. This is typically achieved via a nitration reaction.
Protocol:
-
Reactor Setup: To a temperature-controlled glass-lined reactor equipped with a mechanical stirrer, addition funnel, and nitrogen inlet, add 2-pyrrolidinone and a suitable solvent like sulfuric acid.
-
Cooling: Cool the mixture to 0-5 °C using a chiller.
-
Nitrating Agent Addition: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The exothermicity of the reaction requires careful monitoring and control.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 5-10 °C) for several hours until reaction completion is confirmed by a suitable analytical method (e.g., HPLC or TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice with vigorous stirring.
-
Isolation: The solid product, 4-nitropyrrolidin-2-one, will precipitate. Isolate the product by filtration, wash with cold water until the filtrate is neutral, and then with a minimal amount of cold ethanol.
-
Drying: Dry the product under vacuum at a temperature not exceeding 50 °C.
Step 2: Catalytic Hydrogenation of 4-Nitropyrrolidin-2-one
This step involves the reduction of the nitro group to an amine using hydrogen gas and a metal catalyst.
Protocol:
-
Reactor Setup: Charge a high-pressure hydrogenator (autoclave) with 4-nitropyrrolidin-2-one, a suitable solvent (e.g., methanol or ethanol), and the catalyst. A common and effective catalyst is 5-10% Palladium on Carbon (Pd/C) at a loading of 1-5 mol%.
-
Inerting: Purge the reactor multiple times with nitrogen to remove all oxygen, followed by purging with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the mixture to the target temperature (e.g., 40-60 °C) with efficient stirring. The reaction is typically exothermic, and the rate can be monitored by the rate of hydrogen uptake.
-
Reaction Monitoring: The reaction is complete when hydrogen uptake ceases. This can be confirmed by HPLC analysis of a reaction sample to ensure the complete disappearance of the starting material.
-
Catalyst Filtration: After cooling the reactor to room temperature and carefully venting the hydrogen, purge the system with nitrogen. The catalyst must be filtered under a nitrogen blanket, as Pd/C can be pyrophoric when exposed to air, especially when containing residual hydrogen and solvent. Use a filtration aid like Celite® to ensure all fine catalyst particles are removed.
-
Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). For enhanced stability and ease of handling, it is often converted to its hydrochloride salt by dissolving the free base in a solvent like ethanol and adding a solution of HCl in isopropanol or ether. The resulting salt precipitates and can be collected by filtration, washed with a non-polar solvent, and dried.
Visualization of Synthesis and Workflow
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Large-scale hydrogenation workflow.
Data Presentation
Table 1: Reagent Properties and Stoichiometry (Illustrative)
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Molar Eq. |
| 4-Nitropyrrolidin-2-one | C₄H₆N₂O₃ | 130.10 | - | 1.0 |
| Palladium on Carbon (5%) | Pd/C | - | - | 0.01-0.05 |
| Hydrogen | H₂ | 2.02 | - | Excess |
| Methanol (Solvent) | CH₃OH | 32.04 | 0.792 | - |
Table 2: Key Process Parameters for Hydrogenation
| Parameter | Typical Range | Rationale |
| Temperature | 40 - 60 °C | Balances reaction rate and potential side reactions. Higher temperatures can lead to degradation. |
| Hydrogen Pressure | 50 - 100 psi | Ensures sufficient hydrogen solubility in the reaction medium for efficient reduction. |
| Agitation Speed | 300 - 500 RPM | Critical for suspending the catalyst and ensuring efficient gas-liquid mass transfer. |
| Reaction Time | 4 - 12 hours | Dependent on catalyst loading, temperature, and pressure. Monitored by H₂ uptake or HPLC. |
Safety and Handling
Large-scale synthesis requires strict adherence to safety protocols.
-
Hazardous Reagents:
-
Nitrating Agents: Highly corrosive and strong oxidizers. Handle with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Hydrogen Gas: Highly flammable and can form explosive mixtures with air. The hydrogenation process must be conducted in a specialized high-pressure reactor in an area with no ignition sources and adequate ventilation.
-
Palladium on Carbon (Pd/C): The dry catalyst can be pyrophoric. It should always be handled wet or under an inert atmosphere. Catalyst filtration must be performed carefully to prevent ignition.
-
-
Product Hazards: this compound and its hydrochloride salt are harmful if swallowed, cause skin irritation, and serious eye irritation.[3][4] May cause respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE): Standard PPE includes safety goggles, lab coat, and gloves. For handling corrosive or highly reactive materials, enhanced protection such as face shields and chemical-resistant aprons is necessary.[3]
Table 3: Hazard Summary
| Substance | GHS Pictograms | Hazard Statements |
| Nitric Acid | Corrosive, Oxidizer | H272: May intensify fire; oxidizer. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. |
| Hydrogen Gas | Flammable | H220: Extremely flammable gas. |
| Palladium on Carbon | Flammable Solid | H228: Flammable solid. May ignite spontaneously if exposed to air. |
| This compound | Harmful, Irritant | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][4] |
Analytical Characterization
To ensure the quality of the final product, a suite of analytical tests should be performed:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any residual starting material or by-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point: To check for purity against a reference standard.
By adhering to the protocols and considerations outlined in this guide, researchers and production chemists can effectively and safely scale the synthesis of this compound, ensuring a reliable supply of this critical intermediate for pharmaceutical development.
References
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The Pivotal Role of 4-Aminopyrrolidin-2-one in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The 4-aminopyrrolidin-2-one, a γ-lactam scaffold, has emerged as a cornerstone in contemporary drug discovery. Its unique structural and physicochemical properties make it a "privileged scaffold," a term bestowed upon molecular frameworks that can bind to multiple, unrelated biological targets.[1] This guide offers an in-depth exploration of the synthesis and application of the this compound core, providing detailed protocols and insights for researchers, scientists, and drug development professionals. The inherent versatility of this five-membered heterocyclic ring, characterized by its sp³-rich, non-planar structure, allows for extensive exploration of three-dimensional chemical space, a critical factor in achieving target specificity and enhancing molecular complexity.[1][2]
The Strategic Advantage of the Pyrrolidinone Core
The medicinal chemistry value of the this compound scaffold lies in several key features:
-
Stereochemical Complexity: The chiral center at the 4-position, along with other potential stereocenters on the ring, allows for the generation of diverse stereoisomers. This is crucial as different stereoisomers can exhibit vastly different biological activities and binding modes to enantioselective proteins.[2]
-
Hydrogen Bonding Capabilities: The lactam functionality provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating critical interactions within protein binding sites.[1]
-
Synthetic Tractability: The pyrrolidinone ring can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability to optimize ADME/Tox profiles.[2]
-
Three-Dimensionality: The non-planar nature of the saturated ring system, a phenomenon known as "pseudorotation," provides superior three-dimensional coverage compared to flat, aromatic scaffolds, which is increasingly recognized as a key feature for successful drug candidates.[2]
These attributes have led to the successful development of this compound derivatives across a wide spectrum of therapeutic areas, including neurodegenerative diseases, oncology, and thrombosis.
Synthesis of the this compound Scaffold: A Foundational Protocol
A reliable and scalable synthesis of the core this compound scaffold is paramount for any drug discovery program utilizing this privileged structure. One of the most efficient methods starts from readily available glutamic acid, a nonessential amino acid.[3]
Protocol 1: One-Pot Synthesis of 2-Pyrrolidone from Glutamic Acid
This protocol, adapted from a ruthenium-catalyzed process, provides a foundational method for the synthesis of the pyrrolidinone ring.[3] While this specific protocol yields the parent 2-pyrrolidone, it serves as a basis from which a 4-amino substituted analogue could be derived through the use of a suitably protected 4-amino glutamic acid derivative.
Rationale: This one-pot reaction proceeds through a cascade of dehydration, hydrogenation, and dehydrogenation–decarbonylation, offering an efficient route that avoids the harsh conditions that can lead to the degradation of amino acids.[3] The use of a supported ruthenium catalyst is critical for the high yield and selectivity of the final product.[3]
Materials:
-
L-Glutamic Acid
-
Ru/Al₂O₃ catalyst (5 wt% Ru)
-
Deionized water
-
High-pressure autoclave reactor
-
Hydrogen gas (H₂)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Prepare the Ru/Al₂O₃ catalyst by impregnating γ-alumina with an aqueous solution of RuCl₃·nH₂O, followed by drying and calcination.
-
Reaction Setup: In a high-pressure autoclave reactor, combine L-glutamic acid (1.0 eq), Ru/Al₂O₃ catalyst (e.g., 0.2 g per 50 mL of solution), and deionized water.
-
Reaction Conditions: Seal the reactor, purge with hydrogen gas, and then pressurize with H₂ to 2 MPa. Heat the mixture to 160 °C (433 K) with stirring.[3]
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or LC-MS. The reaction is typically complete within 2-4 hours.[4]
-
Work-up and Purification: After cooling the reactor to room temperature and venting the hydrogen gas, filter the reaction mixture to remove the catalyst. The aqueous solution can be concentrated under reduced pressure. The resulting crude 2-pyrrolidone can be purified by distillation or recrystallization.
Logical Flow of the Synthesis:
Caption: Synthesis of 2-pyrrolidone from glutamic acid.
Applications in Medicinal Chemistry: Targeting Key Disease Pathways
The this compound scaffold has been successfully employed to generate potent and selective modulators of several key biological targets implicated in a range of diseases.
Oncology: Inhibition of CXCR4 and MDM2
a) CXCR4 Antagonism for Metastasis Inhibition:
The CXCL12-CXCR4 signaling axis plays a crucial role in cancer metastasis by promoting the migration and invasion of tumor cells.[5] Derivatives of this compound have been developed as potent CXCR4 antagonists, demonstrating efficacy in preclinical cancer metastasis models.[6][7]
CXCR4 Signaling Pathway and Inhibition:
Caption: Inhibition of CXCL12/CXCR4-mediated metastasis.
b) MDM2-p53 Interaction Inhibition:
The p53 tumor suppressor is a critical regulator of cell cycle and apoptosis, and its inactivation is a hallmark of many cancers. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation. Small molecules that inhibit the MDM2-p53 interaction can reactivate p53's tumor-suppressive function.[8] Pyrrolidinone-based inhibitors have been designed to mimic the key interactions of p53 with MDM2, leading to p53 stabilization and apoptosis in cancer cells.
MDM2-p53 Signaling and Inhibition:
Caption: Reactivation of p53 by an MDM2 inhibitor.
Protocol 2: MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol provides a method for quantifying the inhibition of the MDM2-p53 protein-protein interaction by this compound derivatives.
Rationale: HTRF is a robust, high-throughput screening method based on fluorescence resonance energy transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., d2) fluorophore. Inhibition of the MDM2-p53 interaction leads to a decrease in the FRET signal.
Materials:
-
GST-tagged human MDM2 protein
-
Biotinylated p53-derived peptide
-
Anti-GST antibody labeled with Europium cryptate (donor)
-
Streptavidin-d2 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.1% BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating: Add test compounds at various concentrations to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no MDM2 or p53 peptide) controls.
-
Reagent Addition: Add a mixture of GST-MDM2 and biotinylated p53 peptide to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding.
-
Detection Reagent Addition: Add a mixture of the anti-GST-Europium and Streptavidin-d2 detection reagents.
-
Final Incubation: Incubate the plate in the dark at room temperature for a further period (e.g., 4 hours).
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.
Anticoagulation: Factor Xa Inhibition
Factor Xa (FXa) is a critical enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Inhibition of FXa is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders. Pyrrolidin-2-one derivatives have been developed as potent and orally bioavailable FXa inhibitors.
The Coagulation Cascade and Factor Xa Inhibition:
Caption: Inhibition of the coagulation cascade by a Factor Xa inhibitor.
Protocol 3: Chromogenic Anti-Factor Xa Assay
This protocol describes a functional assay to measure the inhibitory activity of this compound derivatives against Factor Xa.[9][10]
Rationale: This assay is based on the ability of an FXa inhibitor to prevent FXa from cleaving a chromogenic substrate. The amount of color produced is inversely proportional to the inhibitory activity of the test compound.[9]
Materials:
-
Human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Incubation: In a 96-well plate, add the test compound dilutions and a fixed concentration of human Factor Xa. Incubate for a short period (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the chromogenic FXa substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction velocity (rate of color development) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC₅₀ value.
Central Nervous System Disorders: Anticonvulsant Activity
Derivatives of the pyrrolidinone scaffold have a long history in the treatment of epilepsy, with levetiracetam being a prominent example. This compound derivatives have also been investigated for their anticonvulsant properties, often acting through modulation of ion channels or neurotransmitter systems.[11][12][13]
Protocol 4: Maximal Electroshock (MES) Seizure Test in Mice
This is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[12][14]
Rationale: The MES test induces a generalized seizure by electrical stimulation of the brain. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant efficacy.[12]
Materials:
-
Male ICR mice (or other suitable strain)
-
Corneal electrodes
-
Electroshock generator
-
Test compounds (this compound derivatives) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
Procedure:
-
Compound Administration: Administer the test compounds and vehicle control to groups of mice via intraperitoneal (i.p.) or oral (p.o.) route.
-
Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the compound to be absorbed and distributed.
-
Electrical Stimulation: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is recorded for each dose group. The ED₅₀ (the dose that protects 50% of the animals) can be calculated using probit analysis.
Quantitative Data and Structure-Activity Relationships (SAR)
The development of potent and selective this compound derivatives relies on a thorough understanding of their structure-activity relationships. The tables below summarize representative biological data for derivatives targeting various enzymes.
Table 1: CXCR4 Antagonist Activity
| Compound | R¹ | R² | CXCR4 Binding IC₅₀ (nM)[7] |
|---|---|---|---|
| 1 | Pyridin-2-yl | 1-(pyrimidin-2-yl)piperazin-4-yl | 79 |
| 2 | Pyridin-2-yl | 1-(pyrazin-2-yl)piperazin-4-yl | 120 |
| 3 | Thiazol-2-yl | 1-(pyrimidin-2-yl)piperazin-4-yl | 95 |
Data from Li et al. (2020)[7]
Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
| Compound | R | MES ED₅₀ (mg/kg)[6] | 6 Hz ED₅₀ (mg/kg)[6] |
|---|---|---|---|
| 4 | Benzhydryl | 80.38 | 108.80 |
| 5 | sec-Butyl | >100 | >100 |
Data from Góra et al. (2021)[6]
Conclusion and Future Perspectives
The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the discovery and optimization of numerous biologically active compounds. The examples provided in this guide highlight the broad applicability of this scaffold in targeting diverse disease-related proteins.
Future research in this area will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and stereoselective syntheses of polysubstituted pyrrolidinones will be crucial for accessing novel chemical space.
-
Expansion to New Targets: The privileged nature of the scaffold suggests that it could be successfully applied to the design of inhibitors for other challenging targets, such as other protein-protein interactions or epigenetic enzymes.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: More extensive QSAR and computational modeling studies will aid in the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.[5][8]
By leveraging the foundational knowledge and protocols outlined in this guide, researchers and drug development professionals can continue to unlock the full potential of the this compound scaffold in the quest for novel and effective therapeutics.
References
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Li, W., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537. [Link]
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Góra, M., et al. (2021). Synthesis and anticonvulsant properties of two new series of pyrrolidine-2,5-dione-acetamides. Molecules, 26(5), 1435. [Link]
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Cloyd, J. C., et al. (1983). Synthesis and anticonvulsant screening of 3,3-diphenyl-2-pyrrolidone derivatives. Journal of Pharmaceutical Sciences, 72(6), 700-702. [Link]
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Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249321. [Link]
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Li, W., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]
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Rybka, S., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(11), 3328. [Link]
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Douxfils, J., et al. (2021). Measuring residual anti‐Xa activity of direct factor Xa inhibitors after reversal with andexanet alfa. Research and Practice in Thrombosis and Haemostasis, 5(5), e12548. [Link]
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Practical-Haemostasis.com. (2022). Anti-Xa Assays. [Link]
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Al-Omair, M. A., & Al-Wabli, R. I. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry, 57(10), 1537-1555. [Link]
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Australian Prescriber. (2013). Anti-Xa assays. [Link]
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Secrist, J. A., 3rd, et al. (1991). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Journal of Medicinal Chemistry, 34(8), 2361-2366. [Link]
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Andres-Mach, M., et al. (2015). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 67(6), 1184-1190. [Link]
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Suganuma, S., et al. (2018). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. ChemSusChem, 11(8), 1381-1387. [Link]
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Siddiqui, N., et al. (2012). Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach. Archiv der Pharmazie, 345(7), 558-566. [Link]
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Suganuma, S., et al. (2017). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Today, 281, 230-234. [Link]
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Lammens, J., et al. (2021). Transformation of glutamic acid into 2‐pyrrolidone and derivatives thereof. ChemSusChem, 14(15), 3029-3044. [Link]
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Application Notes and Protocols: Utilizing 4-Aminopyrrolidin-2-one for the Study of Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuanced World of Glutamatergic Signaling and the Potential of Novel Chemical Probes
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, orchestrating a symphony of neuronal communication that underpins learning, memory, and cognition.[1][2][3] Its actions are mediated by a diverse family of receptors, broadly classified as ionotropic and metabotropic. While ionotropic glutamate receptors (iGluRs) mediate fast synaptic transmission, metabotropic glutamate receptors (mGluRs) play a more modulatory role, fine-tuning neuronal excitability and synaptic plasticity through G-protein-coupled signaling cascades.[1][2][3][4][5] This modulatory function makes mGluRs compelling therapeutic targets for a range of neurological and psychiatric disorders, including anxiety, depression, schizophrenia, Parkinson's disease, and chronic pain.[4][6][7]
The mGluR family comprises eight subtypes (mGluR1-8), which are further categorized into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways.[4][8]
-
Group I mGluRs (mGluR1 and mGluR5): Primarily coupled to Gαq/11 proteins, their activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][9] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[4][9]
-
Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): These receptors are coupled to Gαi/o proteins and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
The development of subtype-selective ligands for mGluRs has been instrumental in dissecting their physiological roles and therapeutic potential.[6][7] The pyrrolidinone scaffold, a five-membered lactam ring, is a versatile chemical motif found in numerous biologically active compounds and has been explored in the design of novel therapeutics.[10][11] 4-Aminopyrrolidin-2-one, a derivative of this scaffold, presents an intriguing chemical structure with the potential for interaction with amino acid receptors due to the presence of a gamma-amino acid-like moiety within its constrained ring system.
This application note provides a comprehensive guide for researchers to investigate this compound as a potential novel modulator of metabotropic glutamate receptors. We will detail the necessary experimental protocols, from initial binding assays to functional characterization in cellular systems, and provide a framework for data analysis and interpretation.
Hypothesized Mechanism of Action and Experimental Rationale
Given the structural features of this compound, it is plausible that it may act as a ligand at the glutamate binding site of mGluRs or at an allosteric site. Its rigid structure, a constrained analog of GABA and glutamate, could confer selectivity for specific mGluR subtypes. The primary objective of the following protocols is to systematically evaluate the affinity, potency, and efficacy of this compound at representative mGluR subtypes from each group.
Canonical mGluR Signaling Pathways
To understand the experimental design, it is crucial to visualize the downstream signaling cascades initiated by mGluR activation. The following diagram illustrates the canonical pathways for Group I and Group II/III mGluRs.
Caption: Canonical signaling pathways of Group I and Group II/III metabotropic glutamate receptors.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be a starting point for the characterization of this compound. Researchers should optimize these protocols based on their specific experimental setup and available resources.
Protocol 1: Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various mGluR subtypes.
Rationale: This assay directly measures the interaction of the test compound with the receptor of interest by assessing its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the mGluR subtype of interest (e.g., mGluR1, mGluR5, mGluR2, mGluR3, mGluR4).
-
Radiolabeled ligands (e.g., [³H]Quisqualic acid for Group I, [³H]LY341495 for Group II/III).
-
This compound (test compound).
-
Non-labeled competing ligands for non-specific binding determination (e.g., L-glutamate).
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total binding wells: Radioligand and cell membranes.
-
Non-specific binding wells: Radioligand, cell membranes, and a high concentration of a non-labeled competing ligand.
-
Test compound wells: Radioligand, cell membranes, and varying concentrations of this compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assays - Calcium Mobilization for Group I mGluRs
Objective: To assess the functional activity (agonist or antagonist) of this compound at Group I mGluRs.
Rationale: Activation of Group I mGluRs leads to an increase in intracellular calcium concentration, which can be measured using calcium-sensitive fluorescent dyes.
Materials:
-
HEK293 cells stably expressing a Group I mGluR subtype (e.g., mGluR1 or mGluR5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A known Group I mGluR agonist (e.g., L-Quisqualic acid).
-
A known Group I mGluR antagonist (e.g., MPEP for mGluR5).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Agonist Mode:
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound and record the change in fluorescence over time.
-
Include a known agonist as a positive control.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound for a specified time.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration (e.g., EC80) of a known agonist and record the change in fluorescence.
-
Include a known antagonist as a positive control.
-
Data Analysis:
-
Quantify the fluorescence response (e.g., peak fluorescence intensity or area under the curve).
-
Agonist Mode: Plot the response against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
Antagonist Mode: Plot the response to the agonist against the logarithm of the this compound concentration and fit to an inhibitory dose-response curve to determine the IC50.
Protocol 3: Functional Assays - cAMP Accumulation for Group II/III mGluRs
Objective: To assess the functional activity of this compound at Group II/III mGluRs.
Rationale: Activation of Group II and III mGluRs inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This can be measured using various commercially available cAMP assay kits (e.g., HTRF, ELISA).
Materials:
-
CHO or HEK293 cells stably expressing a Group II or III mGluR subtype (e.g., mGluR2 or mGluR4).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit.
-
This compound.
-
A known Group II/III mGluR agonist (e.g., LY354740).
-
A known Group II/III mGluR antagonist.
Procedure:
-
Plate the cells in a suitable microplate and grow to confluence.
-
Agonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time.
-
Lyse the cells and measure the cAMP concentration using the chosen assay kit.
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration (e.g., EC80) of a known agonist.
-
Stimulate the cells with forskolin.
-
Incubate, lyse the cells, and measure the cAMP concentration.
-
Data Analysis:
-
The data will show an inverse relationship, where agonist activity results in a decrease in the forskolin-stimulated cAMP signal.
-
Normalize the data to the forskolin-only control.
-
Agonist Mode: Plot the percentage inhibition of the forskolin response against the logarithm of the this compound concentration to determine the EC50 and Emax.
-
Antagonist Mode: Plot the response to the agonist against the logarithm of the this compound concentration to determine the IC50.
Experimental Workflow Visualization
The following diagram outlines the logical flow of experiments for characterizing this compound.
Caption: A streamlined workflow for the characterization of this compound at mGluRs.
Data Presentation and Interpretation
The following table provides an example of how to summarize the quantitative data obtained from the proposed experiments. The values presented here are hypothetical and for illustrative purposes only.
| mGluR Subtype | Binding Assay (Ki, µM) | Functional Assay (EC50/IC50, µM) | Efficacy (Emax, % of control agonist) | Activity Profile |
| mGluR1 | 15.2 ± 1.8 | > 100 | N/A | No significant activity |
| mGluR5 | 2.5 ± 0.3 | 5.1 ± 0.6 (EC50) | 85 ± 5% | Partial Agonist |
| mGluR2 | 8.9 ± 1.1 | 12.3 ± 1.5 (IC50) | N/A | Antagonist |
| mGluR4 | > 50 | > 100 | N/A | No significant activity |
Interpretation of Hypothetical Data: In this hypothetical scenario, this compound demonstrates moderate affinity and partial agonist activity at mGluR5. It also shows weaker antagonist activity at mGluR2. The lack of significant activity at mGluR1 and mGluR4 suggests a degree of subtype selectivity. Further studies, such as Schild analysis, would be necessary to confirm the mechanism of antagonism at mGluR2 (competitive vs. non-competitive).
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial investigation of this compound as a modulator of metabotropic glutamate receptors. A systematic approach, combining binding and functional assays, is essential for elucidating the pharmacological profile of this novel compound. Should this compound demonstrate promising activity and selectivity for a particular mGluR subtype, further studies would be warranted. These could include:
-
Electrophysiological studies in primary neuronal cultures or brain slices to assess the compound's effect on synaptic transmission and neuronal excitability.
-
In vivo behavioral studies in animal models of neurological and psychiatric disorders to evaluate its therapeutic potential.
-
Structure-activity relationship (SAR) studies to synthesize and test analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
The exploration of novel chemical scaffolds like this compound is crucial for the development of the next generation of therapeutics targeting the metabotropic glutamate receptor family.
References
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]
-
Wikipedia. (n.d.). Metabotropic glutamate receptor. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Pin, J. P., & Duvoisin, R. (1995). The metabotropic glutamate receptors: structure and functions. Neuropharmacology, 34(1), 1–26. [Link]
-
Pin, J. P., Galvez, T., & Prézeau, L. (2002). The Metabotropic Glutamate Receptors: Structure, Activation Mechanism and Pharmacology. Bentham Science Publishers. [Link]
-
Pin, J. P., & Duvoisin, R. (n.d.). The metabotropic glutamate receptors: Structure and functions. OHSU. Retrieved January 11, 2026, from [Link]
-
Olive, M. F. (2009). Metabotropic Glutamate Receptor Ligands as Potential Therapeutics for Addiction. Current Drug Abuse Reviews, 2(1), 83–98. [Link]
-
Pin, J. P., & Duvoisin, R. (n.d.). Neurotransmitter receptors I: The metabotropic glutamate receptors: Structure and functions. OHSU. Retrieved January 11, 2026, from [Link]
-
Flor, P. J., Battaglia, G., Nicoletti, F., Gasparini, F., & Bruno, V. (2002). Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands. In Progress in Brain Research (Vol. 136, pp. 327–342). Elsevier. [Link]
-
Wang, J. Q., & Mao, L. (2012). Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases. Frontiers in Molecular Neuroscience, 5, 8. [Link]
-
Wang, X., & Levitz, J. (2022). Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update. International Journal of Molecular Sciences, 23(2), 859. [Link]
-
Raimondi, M. V., Amato, G., & Spampinato, G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 799. [Link]
-
Al-Obaidi, A. M. H., Al-Bayati, M. A. M., & Al-Amiery, A. A. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Journal of Drug Delivery and Therapeutics, 8(5-s), 1-8. [Link]
Sources
- 1. The metabotropic glutamate receptors: structure and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Aminopyrrolidin-2-one
Welcome to the technical support center for the synthesis of 4-Aminopyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering causative explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve my yield?
Answer:
Low or no product yield in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. Let's explore the common synthetic pathways and their associated challenges.
Route A: Reductive Amination of a Succinimide Derivative
Reductive amination is a widely used method for amine synthesis.[1][2] In the context of this compound, this could involve the reduction of an imine formed from a suitable 4-oxopyrrolidin-2-one precursor.
-
Causality: Inefficient imine formation or reduction can significantly impact the yield. The equilibrium between the carbonyl compound and the imine might not favor the imine, or the reducing agent might not be effective for the specific substrate.
-
Troubleshooting Steps:
-
Optimize pH: Imine formation is often favored under slightly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred over sodium borohydride (NaBH4) for reductive amination. They are milder and more selective for the imine over the carbonyl starting material.
-
Water Removal: The formation of the imine intermediate releases water. Removing this water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine and improve the overall yield.
-
One-Pot vs. Stepwise: Consider a one-pot reaction where the imine is formed and reduced in situ.[1] This can be more efficient than isolating the intermediate imine.
-
Route B: Synthesis from γ-Aminobutyric Acid (GABA) Derivatives
Cyclization of appropriately substituted GABA derivatives is another viable route.
-
Causality: Incomplete cyclization is a common issue. The reaction may require specific catalysts or forcing conditions to proceed efficiently.
-
Troubleshooting Steps:
-
Activating Agents: The carboxylic acid of the GABA derivative may need to be activated to facilitate lactam formation. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed.
-
Thermal Cyclization: Some GABA derivatives can be cyclized by heating, often under vacuum to remove the water byproduct.[3]
-
Protecting Groups: Ensure that the amino group at the 4-position is appropriately protected during the cyclization of the GABA backbone to prevent unwanted side reactions.
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows multiple spots on TLC, and the NMR spectrum is complex, indicating the presence of impurities. What are the likely side products and how can I purify my this compound?
Answer:
Impurity profiles can be complex and are highly dependent on the synthetic route.
Common Byproducts:
-
Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials in your crude product.
-
Over-reduction Products: In reductive amination, the lactam carbonyl could potentially be reduced, although this is less likely with milder reducing agents.
-
Polymerization: Under certain conditions, especially with heat or in the presence of strong acids or bases, 2-pyrrolidinones can undergo ring-opening polymerization.[4]
-
Side Products from Protecting Groups: If using protecting groups, their incomplete removal or side reactions during deprotection can introduce impurities.
Purification Strategies:
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[5][6][7][8]
-
Solvent Selection: The key is to find a solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures thereof.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to form pure crystals. Collect the crystals by vacuum filtration.
-
-
Column Chromatography: For complex mixtures or when recrystallization is ineffective, silica gel column chromatography can be used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine (to prevent the amine from streaking on the silica gel), is often effective.
-
Acid-Base Extraction: As an amine, this compound can be protonated. This property can be exploited for purification. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified free amine back into an organic solvent.
| Purification Method | Advantages | Disadvantages |
| Recrystallization | Scalable, can yield very pure material. | Requires finding a suitable solvent, can have yield losses. |
| Column Chromatography | Can separate complex mixtures. | Can be time-consuming and require large volumes of solvent. |
| Acid-Base Extraction | Good for removing non-basic impurities. | May not remove other basic impurities. |
Issue 3: Racemization in Chiral Synthesis
Question: I am performing a stereoselective synthesis of a single enantiomer of this compound, but my final product has a low enantiomeric excess (ee). What could be causing the racemization and how can I prevent it?
Answer:
Maintaining stereochemical integrity is crucial in chiral synthesis.[9] Racemization can occur at various stages.
-
Causality: The stereocenter at the 4-position of the pyrrolidinone ring can be susceptible to epimerization, especially under harsh reaction conditions.
-
Strongly acidic or basic conditions: These can facilitate the formation of an enolate or a similar intermediate that can be protonated from either face, leading to racemization.
-
Elevated temperatures: High temperatures can provide the energy to overcome the activation barrier for epimerization.
-
Protracted reaction times: Longer exposure to racemizing conditions increases the likelihood of losing stereochemical purity.
-
Strategies to Minimize Racemization:
-
Mild Reaction Conditions: Whenever possible, use mild reagents and reaction conditions. For example, if a base is required, use a non-nucleophilic, sterically hindered base in catalytic amounts.
-
Control of Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to potentially harmful conditions.
-
Enzymatic Resolutions: Consider using enzymatic methods, which are often highly stereoselective and operate under mild conditions.[10] For example, a lipase could be used to selectively acylate one enantiomer of a racemic mixture, allowing for easy separation.
-
Chiral Chromatography: If racemization cannot be completely avoided, the enantiomers can be separated using chiral HPLC.
Caption: Potential pathway for racemization via an achiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
The choice of starting material depends on factors such as cost, availability, and the desired stereochemistry.
-
Succinimide: A readily available and inexpensive starting material.[11] It requires the introduction of the amino group at the 4-position, which can be a multi-step process.
-
γ-Aminobutyric Acid (GABA): A bio-based and readily available starting material.[12][13] The synthesis would involve functionalization at the 4-position followed by cyclization.
-
Chiral Pool Starting Materials: For enantiomerically pure this compound, starting from a chiral precursor like L- or D-aspartic acid can be an effective strategy.
Q2: How should I store this compound and its hydrochloride salt?
This compound is an amine and can be sensitive to air and moisture. It is best stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at room temperature or in a refrigerator. The hydrochloride salt is generally more stable and less prone to degradation.
Q3: What are the key safety precautions to take when synthesizing this compound?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
-
Reagent Handling: Be cautious with corrosive reagents like strong acids and bases, and with flammable solvents.
-
Product Hazards: this compound hydrochloride is harmful if swallowed and can cause skin and eye irritation.[14] Avoid inhalation of dust and direct contact with the skin and eyes.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot and show low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Caption: A typical workflow for the purification of a solid compound by recrystallization.
References
-
Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
- Pifferi, G., & Pinza, M. (1977). Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Il Farmaco; edizione scientifica, 32(8), 602–613.
-
One-pot synthesis of GABA amides via the nucleophilic addition of amines to 3,3-disubstituted cyclopropenes. (2015). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]
-
Purification by Recrystallization. (n.d.). CUNY. Retrieved January 11, 2026, from [Link]
-
One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. (2012). Hindawi. Retrieved January 11, 2026, from [Link]
-
2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake. (2017). PubMed. Retrieved January 11, 2026, from [Link]
-
Recrystallization: Purification of crystalline Organic Compounds. (n.d.). Prezi. Retrieved January 11, 2026, from [Link]
-
Biosynthesis of Gamma-Aminobutyric Acid (GABA) by Lactiplantibacillus plantarum in Fermented Food Production. (2021). MDPI. Retrieved January 11, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 11, 2026, from [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]
-
Straightforward Synthesis of Succinimide-Fused Pyrrolizidines by A Three-Component Reaction of α-Diketone, Amino Acid, and Maleimide. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Scope of the synthesis of pyrrolidinones by reductive amination of carbonyl derivatives with 4‐aminobutanoic acid. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Retrieved January 11, 2026, from [Link]
-
Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (2011). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. Retrieved January 11, 2026, from [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed. Retrieved January 11, 2026, from [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]
-
This compound hydrochloride. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. (2016). PubMed. Retrieved January 11, 2026, from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2018). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]
-
Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. prezi.com [prezi.com]
- 7. mt.com [mt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Pyrrolidone synthesis from γ-aminobutyric acid produced by Lactobacillus brevis under solid-state fermentation utilizing toxic deoiled cottonseed cake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound hydrochloride | C4H9ClN2O | CID 67085274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Aminopyrrolidin-2-one
Welcome to the technical support center for the synthesis of 4-Aminopyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable solutions for improving yield and purity. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience.
Introduction: The Challenge of Synthesizing this compound
This compound, also known as 4-amino-γ-butyrolactam, is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, is often plagued by issues such as low conversion rates, formation of persistent impurities, and difficult purification, all of which can significantly impact the final yield. This guide provides a structured approach to troubleshooting these common problems.
Common Synthetic Pathways: An Overview
Several synthetic routes to this compound have been established. The choice of pathway often depends on the availability of starting materials, scale, and desired stereochemistry. The most common precursors include derivatives of glutamic acid, succinimide, or γ-butyrolactone.
Caption: Common synthetic routes to this compound.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you may encounter during your synthesis in a question-and-answer format.
Q1: My cyclization reaction to form the pyrrolidinone ring is slow and results in low conversion. How can I improve this?
A1: Low conversion during the lactam formation is a frequent issue, often stemming from suboptimal reaction kinetics or equilibrium limitations.
Causality: The intramolecular cyclization of precursors like 4-amino-3-hydroxybutyric acid derivatives or related esters is an equilibrium-driven process. Without proper catalysis, the reaction can be exceedingly slow, leading to thermal degradation of starting materials and products.
Solutions:
-
Utilize Base Catalysis: The addition of a catalytic amount of a non-nucleophilic base can dramatically accelerate the ring-closing reaction. A base facilitates the deprotonation of the amine, increasing its nucleophilicity and driving the intramolecular attack on the ester or acid functionality. A patent for a related compound, 4-hydroxy-2-pyrrolidinone, demonstrates that adding a base catalyst allows the synthesis to proceed rapidly and in high yield, whereas the uncatalyzed reaction is significantly less efficient.[1]
-
Optimize Thermal Conditions: While heating is necessary, excessive temperatures can lead to side reactions. It is crucial to find the optimal temperature for your specific substrate. We recommend starting at a moderate temperature (e.g., refluxing methanol or ethanol) and monitoring the reaction progress by TLC or LC-MS.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Protic solvents like ethanol or methanol are often effective as they can help solvate the transition state.
Step-by-Step Protocol for Optimization:
-
Set up three parallel reactions with your starting material in anhydrous ethanol.
-
Reaction A (Control): No catalyst.
-
Reaction B: Add 0.1 equivalents of sodium ethoxide.
-
Reaction C: Add 0.1 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Reflux all three reactions, taking aliquots every hour to monitor conversion by LC-MS.
-
Compare the reaction rates to identify the most effective catalytic condition.
Q2: I am observing significant formation of a polar byproduct that is difficult to separate from my product. What could it be and how can I prevent it?
A2: The most common polar byproduct is 4-aminobutanoic acid (GABA), resulting from the hydrolysis of the lactam ring.
Causality: The five-membered lactam ring in this compound is susceptible to hydrolysis under both strong acidic and basic conditions, especially in the presence of water at elevated temperatures.[2] This ring-opening reaction is often irreversible and leads to a significant loss of yield.
Caption: Common side reactions in this compound synthesis.
Preventative Measures:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
-
Control pH: If your reaction requires acidic or basic conditions, use the mildest possible reagents and avoid prolonged reaction times. For workup, neutralize the reaction mixture promptly at low temperatures.
-
Purification Strategy: If hydrolysis has occurred, separating the resulting amino acid can be challenging. Converting the target molecule to its hydrochloride salt can facilitate precipitation, leaving the more soluble GABA in the mother liquor.
Q3: My yield from the ammonolysis of γ-butyrolactone is consistently low. What are the critical parameters for this reaction?
A3: The direct amination of γ-butyrolactone (GBL) is a robust industrial method, but it requires precise control over reaction conditions to achieve high selectivity and conversion.
Causality: This reaction involves the nucleophilic attack of ammonia on the lactone, followed by dehydration to form the lactam. The process is typically performed at high temperature and pressure to overcome the activation energy barrier and shift the equilibrium towards the product.
Critical Parameters for Optimization:
| Parameter | Recommended Range | Rationale & Key Insights |
| Temperature | 250–290 °C | Essential for driving the reaction forward. Lower temperatures result in slow or incomplete conversion.[2] |
| Pressure | 8.0–16.0 MPa | Maintains ammonia in the liquid phase and increases reactant concentration, accelerating the reaction.[2] |
| Molar Ratio (NH₃:GBL) | 2.2–3.0 : 1 | A significant excess of ammonia is required to favor the forward reaction and minimize side products.[2] |
| Water Content | Molar Ratio (H₂O:GBL) of 1.6–2.3 : 1 | The presence of water has been shown to improve selectivity towards 2-pyrrolidone in related syntheses.[2] |
| Reaction Time | 20–120 minutes | Residence time in a continuous reactor must be optimized. Batch reactions may require longer times.[2] |
Troubleshooting Steps:
-
Verify Equipment Integrity: Ensure your reactor is rated for the required pressures and temperatures. Leaks can lead to a loss of ammonia and hazardous conditions.
-
Control Temperature Profile: Use a programmable temperature controller to ensure a stable and accurate reaction temperature.
-
Monitor Pressure: Use a calibrated pressure gauge to maintain the target pressure throughout the reaction.
-
Purify GBL: Ensure the starting γ-butyrolactone is free of acidic impurities that could catalyze side reactions.
Q4: I am struggling with the final purification. The product is an oil or difficult to crystallize. What is the best approach?
A4: this compound is a relatively polar molecule that can be challenging to crystallize as a free base. The standard and most effective method for purification and handling is to convert it to its hydrochloride salt.
Causality: The free base has two polar functional groups (amine and amide) that can lead to strong solvation and the formation of oils. Converting the basic amino group to its ammonium chloride salt increases the melting point and crystallinity of the compound, making it much easier to isolate and handle.
Recommended Purification Protocol:
-
Initial Cleanup: After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Salt Formation: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise while stirring until the pH is acidic (test with pH paper).
-
Crystallization: The hydrochloride salt should precipitate from the solution.[3][4] Continue stirring in the ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Recrystallization (if needed): For higher purity, recrystallize the hydrochloride salt. A patent for a similar compound suggests that alcohols like ethanol are excellent solvents for recrystallization, while "poor solvents" such as ethyl acetate or ethers should be avoided as they can cause the product to oil out.[1] Dissolve the salt in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in a freezer, to obtain pure crystals.
| Solvent System | Recommended Use | Rationale |
| Ethanol / Methanol | Recrystallization | Good solubility when hot, poor solubility when cold, promoting crystal growth.[1] |
| Isopropanol | Salt Formation & Crystallization | Often provides good precipitation of the HCl salt. |
| Acetonitrile | Recrystallization | A polar aprotic option that can be effective for certain purities.[1] |
| Ethyl Acetate / Ethers | Anti-solvent / Washing | Use with caution. Good for washing the filtered crystals but generally poor for primary crystallization.[1] |
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions when working with high-pressure ammonolysis? A: All high-pressure reactions must be conducted in a properly certified and maintained autoclave or pressure reactor behind a blast shield. Ensure proper ventilation and use personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves. Familiarize yourself with the emergency shutdown procedures for your equipment.
Q: How can I best monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a polar solvent system (e.g., Dichloromethane:Methanol 9:1 with a few drops of ammonia) to get good separation. Staining with ninhydrin is ideal for visualizing the primary amine of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q: Does the stereochemistry of my starting material (e.g., L-Glutamic acid) affect the reaction? A: Yes, the stereochemistry of the starting material will dictate the stereochemistry of the final product, provided no racemization occurs. If you start with L-glutamic acid, you will obtain the (S)-enantiomer of this compound. Be aware that harsh basic or acidic conditions can potentially cause epimerization at the chiral center.
References
-
Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate. Journal of Medicinal Chemistry, 39(15), 2990-3000. [Link]
-
Benoit, R. (2019). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. Available at: [Link]
-
Benhaoua, C. (2012). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Organic Chemistry International, 2012, 482952. [Link]
- Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
-
El-Gazzar, A. B. A., et al. (2021). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. ResearchGate. Available at: [Link]
-
Suganuma, S., et al. (2019). Reaction pathway for the formation of 2‐pyrrolidone from glutamic acid... ResearchGate. Available at: [Link]
-
MDPI. (2022). Model-Guided Metabolic Rewiring for Gamma-Aminobutyric Acid and Butyrolactam Biosynthesis in Corynebacterium glutamicum ATCC13032. MDPI. Retrieved from [Link]
-
Concellón, J. M., et al. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303-5. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Sharifah Nurin Zafirah, et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Available at: [Link]
-
National Institutes of Health. (n.d.). One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. Retrieved from [Link]
-
Ivanov, A. S., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8501. [Link]
-
Al-Suwaidan, I. A., et al. (2016). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Molecules, 21(11), 1561. [Link]
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (S)-4-Aminopyrrolidin-2-one hydrochloride. Retrieved from [Link]
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- 2. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 3. This compound hydrochloride | C4H9ClN2O | CID 67085274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-4-Aminopyrrolidin-2-one hydrochloride | C4H9ClN2O | CID 67124568 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrrolidinone Ring Formation
Welcome to the Technical Support Center for Pyrrolidinone Synthesis. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry and materials science, making its efficient synthesis a critical task for researchers.[1][2] This guide is designed to provide practical, in-depth solutions to common challenges encountered during the formation of this valuable five-membered lactam ring. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Common Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My reaction has stalled. Why is my starting material not being consumed, and what should I do?
A1: A stalled reaction is a common issue that can often be traced back to catalyst deactivation, insufficient energy input, or an inappropriate reaction medium.
Potential Causes & Step-by-Step Solutions:
-
Catalyst Deactivation: Many catalysts, especially metal-based systems, are sensitive to impurities.
-
Water: Trace amounts of water can hydrolyze intermediates or deactivate sensitive catalysts.[3] Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents, and if necessary, add molecular sieves to the reaction mixture.[4] Running the reaction under an inert atmosphere (Nitrogen or Argon) is also critical.[3]
-
Catalyst Poisoning: Functional groups like thiols or even certain amines on your substrate can act as poisons for metal catalysts.[3] Solution: Purify your starting materials meticulously. If poisoning is suspected, consider a more robust catalyst or a different synthetic route that avoids sensitive catalysts.
-
-
Insufficient Temperature: Many cyclization reactions, particularly intramolecular lactamizations, require significant thermal energy to overcome the activation barrier.
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing transition states.
-
Problem: Using a non-polar or polar protic solvent can significantly slow down many cyclization reactions. Polar protic solvents can form hydrogen bonds with amine nucleophiles, hindering their reactivity.[5]
-
Solution: For most lactamization and related cyclizations, polar aprotic solvents such as DMF, DMSO, or acetonitrile (MeCN) are recommended as they effectively stabilize the polar transition state without deactivating the nucleophile.[5] A systematic screening of solvents is a prudent optimization step.
-
Q2: My yield is consistently low, and I'm observing significant side product formation. How can I improve this?
A2: Low yields are often due to competing side reactions, such as intermolecular polymerization or the formation of undesired by-products like dimers or unsaturated pyrrole derivatives.
Potential Causes & Step-by-Step Solutions:
-
Intermolecular Reactions: At high concentrations, the reactive ends of your linear precursor can react with other molecules faster than with themselves.
-
Solution (High Dilution Principle): Perform the reaction at a much lower concentration (e.g., 0.01-0.05 M). A syringe pump to slowly add the substrate to the heated reaction solvent is a highly effective technique for maintaining low concentrations and favoring intramolecular cyclization.
-
-
Formation of Unsaturated By-products: High temperatures can sometimes promote dehydrogenation or dehydration, leading to the formation of pyrrole or dihydropyrrole impurities.[7]
-
Solution: Optimize the temperature. Sometimes, running the reaction at a lower temperature for a longer period can minimize these side reactions and improve the yield of the desired saturated pyrrolidinone.[7]
-
-
Formation of Pyroglutamic Acid (in peptide synthesis): When cyclizing dipeptides containing glutamic acid, the N-terminal Glu residue can undergo lactamization to form pyroglutamic acid, cleaving off the second amino acid residue.[8]
-
Solution: This is a challenging side reaction. An alternative synthetic route, such as forming the 2,5-diketopiperazine under different conditions first, may be necessary to improve overall yields.[8]
-
-
Incorrect Base or Catalyst: The choice of base and catalyst is critical.
-
Solution: Screen a variety of catalysts and bases. For reductive amination/cyclization of levulinic acid, for instance, switching the catalyst from AlCl₃ to RuCl₃ can selectively produce pyrrolidinones versus pyrrolidines.[9] For other cyclizations, a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is often required to neutralize acid by-products without interfering in the reaction.[5]
-
Frequently Asked Questions (FAQs)
Q: How do I choose the optimal solvent for my pyrrolidinone ring formation?
A: The ideal solvent depends heavily on the reaction mechanism.
-
For SN2-type cyclizations (e.g., lactamization of γ-halo amides): Polar aprotic solvents like DMF, DMSO, and MeCN are superior. They solvate the cation but leave the nucleophilic anion relatively free, accelerating the reaction.[5]
-
For reactions involving water removal (e.g., direct thermal condensation of γ-amino acids): High-boiling, non-polar solvents like toluene or xylenes are often used in conjunction with a Dean-Stark apparatus to drive the equilibrium towards the product by removing water.
-
For Multicomponent Reactions (MCRs): The solvent choice can be less intuitive. While some MCRs work well in ethanol, others may proceed more efficiently under solvent-free conditions or in other specific media.[4][10] Kinetic studies have shown that for some reactions, less polar solvents like ethanol can be superior to more polar ones like methanol if the transition state is non-polar.[11]
| Solvent Type | Examples | Recommended For | Rationale |
| Polar Aprotic | DMF, DMSO, MeCN | SN2 Cyclizations, Metal-Catalyzed Reactions | Stabilizes polar transition states without hindering nucleophilicity.[5] |
| Polar Protic | Ethanol, Methanol | Reductive Aminations, some MCRs | Can participate in H-bonding; may slow some nucleophilic attacks.[5] |
| Non-Polar | Toluene, Xylenes | Condensations (with water removal) | Allows for high temperatures and azeotropic removal of water. |
Q: What is the best way to monitor the progress of my reaction?
A: The best method depends on your substrate and product.
-
Thin Layer Chromatography (TLC): This is the quickest and most common method. It's excellent for visualizing the consumption of starting material and the appearance of the product. Use a stain (e.g., ninhydrin for primary/secondary amines, permanganate for oxidizable groups) if your compounds are not UV-active.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the product and separating it from intermediates and side products. It is invaluable for complex reaction mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction, removing the solvent, and running a quick ¹H NMR can provide a clear ratio of starting material to product.
Visualizing the Process
Understanding the underlying mechanism and troubleshooting logic is key to success.
General Mechanism: Lactamization of a γ-Amino Acid
The simplest conceptual pathway to a pyrrolidinone is the intramolecular condensation of a γ-amino acid. This reaction typically requires heat to drive off water and is often acid-catalyzed to activate the carboxylic acid carbonyl.
Caption: Acid-catalyzed intramolecular cyclization of a γ-amino acid.
Troubleshooting Workflow
When a reaction fails, a logical, step-by-step approach is more effective than random changes.
Caption: A logical workflow for troubleshooting pyrrolidinone synthesis.
Exemplary Protocol: Reductive Amination/Cyclization of Levulinic Acid
This protocol demonstrates a common and efficient method for forming N-substituted pyrrolidinones from a readily available bio-derived starting material.[12][13]
Objective: To synthesize N-aryl-5-methylpyrrolidin-2-one.
Materials:
-
Levulinic acid (1.0 mmol, 1.0 eq)
-
Aniline derivative (1.0 mmol, 1.0 eq)
-
Phenylsilane (3.0 mmol, 3.0 eq) as the reductant
-
Aluminum chloride (AlCl₃) (10 mol%) as the catalyst[9]
-
Anhydrous Dichloromethane (DCM) (10 mL)
Step-by-Step Procedure:
-
Preparation: Add a magnetic stir bar to an oven-dried 25 mL round-bottom flask. Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: Under the inert atmosphere, add levulinic acid (1.0 mmol), the aniline derivative (1.0 mmol), and anhydrous DCM (10 mL). Stir the mixture until all solids are dissolved.
-
Catalyst Addition: Carefully add the AlCl₃ catalyst (0.1 mmol).
-
Reductant Addition: Add phenylsilane (3.0 mmol) dropwise to the stirring solution at room temperature. An exotherm may be observed.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting materials. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-substituted pyrrolidinone.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]
-
Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions. Royal Society of Chemistry. [Link]
-
Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]
-
Controlled experiments for reductive amination of LA into pyrrolidinone. ResearchGate. [Link]
-
Synthesis of pyrrolidones via reductive amination of LA. ResearchGate. [Link]
-
Kinetic Studies and Solvent Effect on the Pyrrolidinolysis of Some Nitro Activated O-aryl Oximes. Royal Society of Chemistry. [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. [Link]
-
General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]
-
Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. ACS Publications. [Link]
-
Synthesis of γ-lactams. Organic Chemistry Portal. [Link]
-
The effect of the solvent on the synthesis of substituted 3-pyrrolin-2-ones. ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Institutes of Health. [Link]
-
Reaction scheme for the synthesis of pyrrolidine rings through amination reactions. ResearchGate. [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Novel Side Reaction Accompanying Cyclization of Glu(R1)-Glu(R2) Dipeptides via Lactamization of the Glu(R1) Residue. PubMed. [Link]
-
What is the mechanism of Gamma-Aminobutyric Acid?. Patsnap Synapse. [Link]
-
Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. National Institutes of Health. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel side reaction accompanying cyclization of Glu(R1)-Glu(R2) dipeptides via lactamization of the Glu(R1) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Aminopyrrolidin-2-one
Welcome to the dedicated technical support guide for 4-Aminopyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this valuable synthetic intermediate. Due to its polar nature and functional group reactivity, achieving high purity can be a significant hurdle. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered questions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes the purification of this compound particularly challenging?
A1: The purification of this compound is complicated by several intrinsic molecular properties. Its structure contains a polar lactam ring and a primary amine, making it highly water-soluble but often poorly soluble in common non-polar organic solvents. This polarity can make extraction and standard chromatographic separations difficult. Furthermore, the primary amine is nucleophilic and basic, while the lactam is susceptible to hydrolysis, creating potential for self-reaction or degradation under non-optimal conditions.
Q2: What are the most common impurities found in crude this compound?
A2: Impurities typically stem from the synthetic route used. They can include unreacted starting materials, reagents, and byproducts from side reactions.[1] A critical impurity to consider is the ring-opened product, 4-aminobutanoic acid derivatives, which can form via hydrolysis of the lactam ring, especially if exposed to strong acids or bases.[2] Other potential impurities may arise from polymerization or side reactions involving the amine functionality.
Q3: Which purification method is generally recommended for this compound?
A3: For most applications, recrystallization is the most effective and scalable method for purifying this compound. It leverages differences in solubility between the target compound and its impurities at varying temperatures.[3] A carefully selected solvent system can yield material with high chemical purity. For particularly challenging separations or for removing isomeric impurities, column chromatography may be necessary.[4][5]
Q4: How should I properly store purified this compound to maintain its purity?
A4: Due to its potential for degradation via hydrolysis and oxidation, proper storage is critical. The purified solid should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and air. Storing it in a cool, dark, and dry place, such as a desiccator at refrigerated temperatures, will further minimize degradation.[6]
Q5: What analytical techniques are essential for verifying the purity of this compound?
A5: A multi-technique approach is recommended for robust purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of organic impurities.[7]
-
Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS): Confirms the molecular weight and provides high sensitivity for detecting trace impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying purity and separating the main compound from related substances.
Section 2: Troubleshooting Guide for Recrystallization
This section addresses common issues encountered during the recrystallization of this compound.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent. The solution is supersaturated to a degree that favors nucleation of a liquid phase over a solid phase. Impurities are depressing the melting point. | Lower the temperature at which the compound dissolves by adding a co-solvent (a "poor solvent") in which the compound is less soluble.[9] Ensure the cooling process is slow and undisturbed to allow for proper crystal lattice formation.[10] |
| No crystals form upon cooling to room temperature. | The solution is not sufficiently saturated (too much solvent was used). The compound is highly soluble in the chosen solvent even at low temperatures. | To induce crystallization, try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of pure product if available. If oversaturation is the issue, carefully evaporate some of the solvent and allow it to cool again. If solubility is the problem, the solvent is unsuitable; select a new one.[10] |
| Purity does not improve significantly after recrystallization. | The impurities have very similar solubility profiles to this compound in the chosen solvent. The cooling was too rapid, causing impurities to be trapped (occluded) within the crystal lattice. | Select a different solvent system. Refer to the solvent selection table in Section 3. Ensure cooling is gradual; first cool to room temperature, then transfer to an ice bath to maximize yield without compromising purity.[10] |
| The initial hot solution is highly colored. | The crude material contains colored, non-volatile impurities. | Before the cooling step, add a small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. Perform a hot gravity filtration to remove the charcoal and adsorbed impurities before allowing the filtrate to cool.[10] |
| Overall yield is very low. | Too much solvent was used, leaving a significant amount of product in the mother liquor. The chosen solvent is too good, even at low temperatures. The crystals were washed with a solvent at room temperature. | Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[10] After cooling, ensure the flask is placed in an ice-water bath for at least 30 minutes to maximize precipitation. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Section 3: Key Experimental Protocols
Protocol 1: High-Purity Recrystallization
This protocol is designed to maximize the chemical purity of this compound. The choice of solvent is the most critical parameter.
Solvent Selection: The ideal solvent should dissolve the compound completely at its boiling point but sparingly at low temperatures.[3] For polar molecules like this compound, polar protic solvents are often effective.
Table 1: Recommended Solvents for Recrystallization
| Solvent | Rationale & Comments | Reference |
| Ethanol | Often provides a good balance of solubility at high temperatures and low solubility at cold temperatures, leading to high recovery of pure crystals. | [9] |
| Isopropanol (IPA) | Similar to ethanol, frequently cited for enhancing purity of related pyrrolidone structures. Its lower volatility can be advantageous for controlled cooling. | [9][10] |
| Acetonitrile | A polar aprotic solvent that can be effective. May require a co-solvent system for optimal performance. | [9] |
| Methanol/Toluene | A mixed solvent system. Methanol acts as the primary solvent, and toluene can be added as an anti-solvent to induce crystallization. | N/A |
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small volume of the selected solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid just completely dissolves at or near the boiling point. Causality Note: Using the minimum amount of hot solvent is crucial for creating a saturated solution, which maximizes yield upon cooling.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality Note: Pre-heating prevents premature crystallization in the funnel, which would result in product loss.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation & Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystal cake with a minimal amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Silica Gel Column Chromatography
This method is recommended when recrystallization fails to remove a persistent impurity or when separating components of very similar polarity.
Methodology:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A polar solvent system is required. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Start with a gradient from 100% DCM to 90:10 DCM:MeOH.
-
Expert Insight: Due to the basic nature of the primary amine, peak tailing can be a significant issue on standard silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) (typically 0.5-1% v/v) to the eluent. This neutralizes acidic sites on the silica surface, resulting in sharper peaks and better separation.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like pure MeOH). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution & Fraction Collection: Run the column, collecting fractions and monitoring the separation using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Section 4: Understanding Degradation Pathways
Awareness of potential degradation is key to preventing purity loss during workup and storage. The primary pathway of concern for this compound is hydrolysis.
Lactam Hydrolysis: The five-membered lactam ring is susceptible to ring-opening via hydrolysis under both acidic and basic conditions.[2] This reaction is often accelerated by heat.
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to the ring-opened carboxylate salt.
Caption: Primary hydrolytic degradation pathway.
Section 5: Purification Strategy Workflow
The following workflow provides a decision-making framework for selecting the appropriate purification strategy.
Caption: Decision tree for purification method selection.
References
-
Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of Medicinal Chemistry, 39(15), 2990-3000. [Link]
-
Monn, J. A., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & Medicinal Chemistry Letters, 11(14), 1919-24. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Zeng, L., et al. (2005). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. Journal of Combinatorial Chemistry, 7(4), 544-553. [Link]
- Saito, T., et al. (2003). Method of purifying 4-hydroxy-2-pyrrolidione.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Zafirah, S. N., Pungot, N. H., & Shaameri, Z. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Malaysian Journal of Chemistry, 24(1), 1-8. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Kuwayama, K., et al. (2014). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). Forensic Toxicology, 32(2), 235-244. [Link]
-
Savchuk, I., et al. (2019). The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2-(methylamino)propan-1-one (brephedrone) in the forensic facilities. Butlerov Communications, 58(4), 48-55. [Link]
Sources
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- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
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- 7. This compound hydrochloride(167465-93-2) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
stability issues and degradation of 4-Aminopyrrolidin-2-one solutions
Welcome to the technical support center for 4-Aminopyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and degradation of this compound solutions. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery. Its structure, containing a γ-lactam ring and a primary amine, makes it susceptible to degradation under certain conditions. The primary degradation pathway is the hydrolysis of the amide bond within the lactam ring, which is highly influenced by the pH of the solution. Oxidation of the primary amine is another potential degradation route. This guide will provide you with the necessary information to mitigate these issues.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound solutions.
Issue 1: Loss of Compound Potency or Inconsistent Experimental Results
-
Question: My experimental results are not reproducible, or the expected biological activity of my compound is lower than anticipated. Could this be due to the degradation of the this compound starting material?
-
Answer: Yes, inconsistent results are a common symptom of compound degradation. The lactam ring in this compound is susceptible to hydrolysis, which would render it inactive for most applications. The rate of this degradation is highly dependent on the pH and temperature of your solution.
-
Troubleshooting Steps:
-
pH Verification: Check the pH of your stock solutions and experimental buffers. Lactams exhibit a U-shaped stability profile with respect to pH, often being most stable in a slightly acidic to neutral pH range (pH 4-7).[1] Both strongly acidic and strongly basic conditions will catalyze the hydrolysis of the lactam ring.
-
Solution Age and Storage: Prepare fresh solutions of this compound before use whenever possible. If storage is necessary, it should be at low temperatures (≤ -20°C) and protected from light.[2] The product's safety data sheet recommends storing it in a tightly closed, dry, and well-ventilated place under an inert gas, as it is light and air-sensitive.
-
Analytical Confirmation: If you suspect degradation, it is advisable to analyze your solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of degradation products.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Question: I am analyzing my reaction mixture containing a derivative of this compound and I see unexpected peaks. Could these be degradation products?
-
Answer: It is highly probable that these new peaks correspond to degradation products. Forced degradation studies are intentionally conducted to identify such products and establish the stability-indicating nature of an analytical method.[3][4][5][6] The primary degradation product of this compound via hydrolysis is 4-amino-3-aminobutanoic acid. Other minor peaks could result from oxidation or further reactions of the initial degradation products.
-
Troubleshooting Workflow:
Issue 3: Solution Discoloration
-
Question: My solution of this compound has developed a yellow or brown tint over time. Is this a sign of degradation?
-
Answer: Yes, discoloration can be an indicator of chemical degradation. This is often due to oxidation of the primary amine or other complex degradation pathways, potentially accelerated by exposure to light, air (oxygen), or impurities.
-
Preventative Measures:
-
Inert Atmosphere: For long-term storage of the solid or for preparing stock solutions, work under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Solvent Purity: Use high-purity, degassed solvents for preparing your solutions. Peroxides in older solvents can initiate oxidation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary degradation pathways for this compound?
-
A1: The two main degradation pathways are:
-
Hydrolysis: The cyclic amide (lactam) bond can be cleaved by water under acidic or basic conditions to form the corresponding open-chain amino acid, 4-amino-3-aminobutanoic acid.
-
Oxidation: The primary amino group is susceptible to oxidation, which can lead to a variety of products and often results in discoloration of the solution.
-
Caption: Primary degradation pathways of this compound.
-
-
Q2: What are the ideal storage conditions for this compound solutions?
-
A2: For optimal stability, solutions should be:
-
Freshly Prepared: Use immediately after preparation if possible.
-
Frozen: For short to medium-term storage, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Buffered at Optimal pH: If the experimental conditions allow, buffer the solution to a slightly acidic or neutral pH (e.g., pH 5-7).
-
Protected from Light and Air: Use amber vials and consider purging the headspace with an inert gas before sealing.
-
-
-
Q3: How can I analyze the stability of my this compound solution?
-
A3: A stability-indicating HPLC method is the most common approach. [7]This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. You can then monitor the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time under different storage conditions. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the degradation products. [8][9]Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the structure of isolated degradation products. [9][10][11]
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Allow the solid this compound to equilibrate to room temperature in a desiccator.
-
Weigh the desired amount of the solid in a clean, dry vial.
-
Add the desired volume of a high-purity, appropriate solvent (e.g., DMSO, water, buffer). If using an aqueous solvent, ensure its pH is within the stable range for the compound.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
If not for immediate use, purge the vial with an inert gas (argon or nitrogen), cap tightly, and store at ≤ -20°C, protected from light.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods. [3][4][5][6]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable analytical method (e.g., HPLC-UV/MS). Compare the chromatograms to identify degradation products.
| Stress Condition | Typical Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, Heat | To investigate degradation in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, Heat | To investigate degradation in alkaline environments. |
| Oxidation | 3-30% H₂O₂, Room Temp | To assess susceptibility to oxidation. |
| Thermal | 60-80°C | To evaluate the effect of heat on stability. |
| Photolytic | UV/Visible Light | To determine light sensitivity. |
Table 1: Summary of Forced Degradation Conditions
References
- Stability of β-lactam antibiotics in bacterial growth media. PMC.
- Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degrad
- Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. PubMed.
- Degradation of β-lactam antibiotics.
- Degradation of beta-lactam antibiotics.
- Forced Degradation Studies for Biopharmaceuticals.
- Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced Degrad
- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- This compound. PubChem.
- Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry (RSC Publishing).
- Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry.
- A comprehensive review on RP-HPLC methodologies for combined quantific
- 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362).
- This compound hydrochloride. PubChem.
- Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
- Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions.
- (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides.
- This compound hydrochloride SDS, 167465-93-2 Safety D
- mechanism of amide hydrolysis. YouTube.
- Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenyl
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.
- Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxyl
- LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib.
- Imine and Enamine Hydrolysis Mechanism. Chemistry Steps.
- Degradation Profiling by RP- HPLC: A Review. IJPPR.
- Manufacturing and Degrad
- A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Applic
- Recent trends in the impurity profile of pharmaceuticals. PMC.
- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.
- Multi-step oxidations catalyzed by cytochrome P450 enzymes: Processive vs.
- A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combin
- Critical review of reports on impurity and degradation product profiling in the last decade.
- (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid, 95%+ Purity, C5H10N2O2, 250 mg.
- Recommended methods for the identification and analysis of synthetic cathinones in seized m
- The analytical profiles and identification of the Designer drugs 1-(4-bromophenyl)-2- (methylamino)propan-1-one (brephedrone) in the forensic facilities.
- Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on.
- Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).
Sources
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. scispace.com [scispace.com]
- 6. biomedres.us [biomedres.us]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 4-Aminopyrrolidin-2-one
Welcome to the technical support center for the derivatization of 4-aminopyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve common side reactions, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues that may arise during the derivatization of this compound, providing explanations for the underlying causes and actionable protocols to mitigate them.
Problem 1: Low Yield of the Desired N-Acylated Product and Formation of a Di-acylated Byproduct
Question: I am trying to acylate the primary amino group of this compound, but I am observing a low yield of my target mono-acylated product and the formation of a significant amount of a di-acylated byproduct. How can I improve the selectivity for mono-acylation?
Answer: This is a classic chemoselectivity challenge. This compound possesses two nucleophilic nitrogen atoms: the primary exocyclic amine (at C4) and the secondary amide nitrogen within the lactam ring. While the primary amine is generally more nucleophilic, under certain conditions, the lactam nitrogen can also be acylated, leading to the di-acylated byproduct.
Causality:
-
Strongly Basic Conditions: The use of strong, non-hindered bases can deprotonate the lactam nitrogen, significantly increasing its nucleophilicity and promoting di-acylation.
-
Excess Acylating Agent: Using a large excess of the acylating agent will drive the reaction towards di-acylation, especially after the more reactive primary amine has been consumed.
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for the less favorable acylation of the lactam nitrogen.
Solutions:
-
Control Stoichiometry and Addition Rate:
-
Use a slight excess (1.05-1.2 equivalents) of the acylating agent.
-
Employ slow, dropwise addition of the acylating agent to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.
-
-
Optimize the Base:
-
Utilize a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are sterically hindered, making it less likely for them to deprotonate the more sterically accessible lactam proton.
-
Consider using a tertiary amine base like triethylamine (TEA) in stoichiometric amounts rather than as a solvent.
-
-
Employ a Protecting Group Strategy: For complex syntheses where chemoselectivity is paramount, protecting the lactam nitrogen is a robust solution.[1][2]
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for the lactam nitrogen.[3]
Protocol for Boc Protection of this compound:
-
Dissolve this compound in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated NH₄Cl solution) and extract the product.
-
Purify the N-Boc protected intermediate by column chromatography.
-
-
Orthogonal Protecting Groups: In multi-step syntheses, employing an orthogonal protecting group strategy is crucial.[1] For instance, if the final product requires acidic conditions for another transformation, a base-labile protecting group like Fmoc could be considered for the primary amine, while an acid-labile group like Boc protects the lactam.
-
Workflow for Selective Mono-Acylation:
Caption: Troubleshooting workflow for selective mono-acylation.
Problem 2: Ring-Opening of the Pyrrolidinone Lactam
Question: During my derivatization reaction, which is conducted under strongly acidic or basic conditions, I am observing the formation of a byproduct that corresponds to the ring-opened product, 4-amino-gamma-butyric acid (GABA) derivative. How can I prevent this?
Answer: The lactam ring of this compound is susceptible to hydrolysis under harsh acidic or basic conditions, leading to the formation of the corresponding gamma-amino acid derivative.[4]
Causality:
-
Strong Aqueous Acid/Base: Concentrated aqueous acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH, KOH) at elevated temperatures will readily hydrolyze the amide bond of the lactam.
-
Prolonged Reaction Times: Even under milder conditions, extended reaction times can lead to gradual hydrolysis.
Solutions:
-
Maintain pH Control:
-
If possible, perform the reaction under neutral or near-neutral pH conditions.
-
If acidic or basic conditions are required, use non-aqueous systems or carefully control the amount of acid or base used.
-
-
Anhydrous Conditions: Conduct the reaction under anhydrous conditions to minimize the presence of water, which is required for hydrolysis. Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
Data Summary for Reaction Conditions to Minimize Ring-Opening:
| Parameter | Recommended Condition | Rationale |
| pH | 6-8 (if possible) | Minimizes acid- or base-catalyzed hydrolysis. |
| Solvent | Anhydrous (e.g., DCM, THF, ACN) | Reduces the availability of water for hydrolysis. |
| Temperature | 0 °C to Room Temperature | Lowers the rate of the hydrolysis side reaction. |
| Reaction Time | Monitor closely and quench promptly | Prevents product degradation over extended periods. |
Problem 3: Racemization at the C4 Chiral Center
Question: My starting material is an enantiomerically pure this compound derivative, but my final product shows significant racemization. What could be causing this and how can I prevent it?
Answer: Racemization at the C4 position can occur under certain reaction conditions, particularly those that involve the formation of a transient species that is planar or can readily equilibrate at the chiral center.
Causality:
-
Strong Base and High Temperature: The use of a strong base can lead to the deprotonation of the C4 proton, forming a transient carbanion that can rapidly invert its stereochemistry. This is more likely to occur if the substituent at the C4 amino group is electron-withdrawing.
-
Prolonged Exposure to Acid or Base: Even milder acidic or basic conditions over long reaction times can promote racemization.
Solutions:
-
Use of Mild Bases: Opt for mild, non-nucleophilic bases such as proton sponge or hindered tertiary amines.
-
Low Temperature: Maintain low reaction temperatures to minimize the rate of epimerization.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it reaches completion.
-
Protecting Group Considerations: The choice of protecting group on the amino function can influence the acidity of the C4 proton. Electron-withdrawing protecting groups may increase the risk of racemization.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for the derivatization of this compound?
A1: The choice of solvent is highly dependent on the specific reaction. However, for many common derivatizations like acylation and alkylation, polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are good starting points. Always ensure the solvent is anhydrous to prevent hydrolysis of the lactam ring.
Q2: How can I prevent polymerization of this compound during derivatization?
A2: Polymerization can occur, particularly under conditions that favor ring-opening followed by intermolecular condensation.[4] To prevent this, avoid harsh acidic or basic conditions and high temperatures. If you suspect polymerization, consider using a protecting group on the lactam nitrogen to reduce its reactivity.
Q3: Are there any specific activating agents you recommend for coupling carboxylic acids to the amino group of this compound?
A3: For amide bond formation, standard peptide coupling reagents are highly effective. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and racemization. Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or uronium-based reagents like HATU are also excellent choices for efficient coupling.[5]
Q4: My desired product is difficult to purify from the reaction mixture. Any suggestions?
A4: Purification challenges often arise from the polarity of the pyrrolidinone scaffold and the presence of unreacted starting materials or polar byproducts.
-
Chromatography: Consider using a more polar solvent system for column chromatography or switching to reverse-phase chromatography if the compound is sufficiently non-polar.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[6]
-
Acid-Base Extraction: Utilize the basicity of the amino group (if unreacted) or the acidity of the lactam proton (under certain conditions) to perform a liquid-liquid extraction to separate your product from neutral impurities.
Q5: How does the stereochemistry of this compound affect its reactivity?
A5: The stereochemistry at the C4 position can influence the accessibility of the amino group to bulky reagents due to steric hindrance from the pyrrolidinone ring. This can affect the rate and success of the derivatization. For stereospecific reactions, it is crucial to use enantiomerically pure starting material and reaction conditions that do not induce racemization.
Decision Tree for Troubleshooting Derivatization Issues:
Caption: A decision tree to guide troubleshooting efforts.
References
- Protecting Groups. (n.d.). K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
-
Protective Groups . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Protecting Groups List . (n.d.). SynArchive. Retrieved from [Link]
-
Pyrrolidine synthesis . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
This compound . (n.d.). PubChem. Retrieved from [Link]
-
Pellicciari, R., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase . Journal of Medicinal Chemistry, 39(11), 2259–2269. Retrieved from [Link]
-
Baran, P. S., et al. (2007). Chemoselectivity: The Mother of Invention in Total Synthesis . Accounts of Chemical Research, 40(12), 1345–1355. Retrieved from [Link]
- Method of purifying 4-hydroxy-2-pyrrolidione. (2003). Google Patents.
-
Synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution catalyzed by ω-transaminases . (2025). ResearchGate. Retrieved from [Link]
-
Mata, L., et al. (2013). Chemoselectivity control in the reactions of 1,2-cyclic sulfamidates with amines . Chemistry, 19(21), 6831–6839. Retrieved from [Link]
-
Protecting Groups . (2020). Indian Institute of Technology Bombay. Retrieved from [Link]
-
This compound hydrochloride . (n.d.). PubChem. Retrieved from [Link]
-
Zhang, X., et al. (2022). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis . Journal of the American Chemical Society, 144(31), 14199–14208. Retrieved from [Link]
-
Peter, A., & Fekete, S. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research . Molecules, 27(13), 4289. Retrieved from [Link]
-
Synthesis of pyrrolidin-2-one 4 . (n.d.). ResearchGate. Retrieved from [Link]
-
Novel routes to either racemic or enantiopure α-amino-(4-hydroxy-pyrrolidin-3-yl)acetic acid derivatives and biological evaluation of a new promising pharmacological scaffold . (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction . (n.d.). National Institutes of Health. Retrieved from [Link]
-
An Oxidative [3+2+1] Cyclization of Enaminones and N‐Alkenyl‐2‐pyrrolidinone: Access to Polysubstituted 4‐Alkylated 1,4‐dihydropyridines . (n.d.). ResearchGate. Retrieved from [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS . (n.d.). ResearchGate. Retrieved from [Link]
-
A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES . (2022). UiTM Institutional Repository. Retrieved from [Link]
-
Monn, J. A., et al. (2001). Synthesis of N(1)-substituted analogues of (2R,4R)-4-amino-pyrrolidine-2,4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors . Bioorganic & Medicinal Chemistry Letters, 11(14), 1919–1924. Retrieved from [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol . (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines . (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS . Journal of Chromatography B, 940, 7–14. Retrieved from [Link]
-
One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine . (n.d.). Hindawi. Retrieved from [Link]
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry . (n.d.). National Institutes of Health. Retrieved from [Link]
-
a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione . (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
- Process for the purification of 2-pyrrolidone. (n.d.). Google Patents.
-
Derivatization in Analytical Chemistry . (2021). MDPI. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives . (2020). ResearchGate. Retrieved from [Link]
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- 2. Protective Groups [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 5. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
Technical Support Center: Optimizing Chiral Resolution of 4-Aminopyrrolidin-2-one Isomers
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing the chiral resolution of 4-aminopyrrolidin-2-one isomers. The separation of these enantiomers is a critical step in the synthesis of many pharmacologically active compounds, and achieving high enantiomeric purity is paramount. This support center provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the chiral resolution of this compound, providing insights into their causes and actionable solutions.
Diastereomeric Salt Crystallization
Issue 1: No Crystals Form, or an Oil/Amorphous Solid Precipitates.
Question: I've combined my racemic this compound with a chiral resolving agent, but instead of crystals, I'm observing an oiling out effect or no precipitation at all. What's happening and how can I fix it?
Answer: This is a frequent challenge in diastereomeric salt crystallization, often indicating issues with supersaturation, solvent choice, or the purity of your starting materials.[1] "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid instead of a solid crystalline phase.[1]
Possible Causes & Solutions:
-
Inappropriate Solvent System: The solvent may be too effective at dissolving both diastereomeric salts, preventing the necessary supersaturation for crystallization.[1] An ideal solvent should show a significant difference in solubility between the two diastereomeric salts.[1]
-
Solution: Conduct a thorough solvent screen. Experiment with a range of solvents possessing different polarities, such as alcohols (isopropanol, ethanol), esters (ethyl acetate), and ketones (acetone). Consider using solvent/anti-solvent mixtures to carefully induce crystallization.[1]
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salt might be below its solubility limit.
-
Solution: You can gently evaporate the solvent to increase the concentration. Alternatively, slowly cooling the solution can also induce crystallization, as solubility typically decreases with temperature.[1]
-
-
High Impurity Levels: Impurities in either the racemic this compound or the resolving agent can inhibit crystal lattice formation.
-
Solution: Ensure the high purity of your starting materials. Recrystallize or purify the racemate and the resolving agent if necessary.[1]
-
Issue 2: Crystals Form, but with Low Diastereomeric Excess (d.e.).
Question: I've successfully obtained crystals, but after analysis, the diastereomeric excess is disappointingly low. How can I improve the selectivity?
Answer: Low diastereomeric excess suggests that the chosen conditions do not sufficiently differentiate between the two diastereomers, leading to co-crystallization.
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The solvent system is not providing enough of a solubility difference between the two diastereomeric salts.
-
Solution: Revisit your solvent screen. A different solvent or solvent mixture could enhance the solubility difference, favoring the crystallization of one diastereomer over the other.[1]
-
-
Crystallization Temperature: The temperature profile of the crystallization process can significantly impact selectivity.
-
Solution: Experiment with different cooling rates. A slower, more controlled cooling process can allow for better discrimination and formation of a more ordered crystal lattice.[1]
-
-
Equilibration Time: The crystallization process may not have reached thermodynamic equilibrium.
-
Solution: Allow for longer crystallization times to ensure the system reaches equilibrium, which may favor the formation of the less soluble diastereomer.
-
Enzymatic Kinetic Resolution
Issue 1: The Reaction is Too Slow or Stalls Prematurely.
Question: My enzymatic resolution of this compound is proceeding very slowly or has stopped before reaching the desired conversion. What are the likely causes?
Answer: A sluggish or stalled enzymatic reaction often points to suboptimal reaction conditions or enzyme inactivation.
Possible Causes & Solutions:
-
Suboptimal Temperature or pH: Enzymes have optimal temperature and pH ranges for their activity. Deviating from these can drastically reduce the reaction rate.[2]
-
Enzyme Inactivation: Byproducts of the reaction, such as an acid formed during hydrolysis, can alter the pH and inactivate the enzyme.[2] Certain organic solvents can also strip the essential water layer from the enzyme, leading to inactivation.[3]
-
Solution: Consider adding a mild base or using a buffered system to neutralize acidic byproducts.[2] Screen for a solvent that is compatible with your chosen lipase.
-
-
Insufficient Enzyme Concentration: The amount of enzyme may be the limiting factor in the reaction rate.
-
Solution: Increase the enzyme loading. It is advisable to perform a dose-response experiment to find the optimal enzyme concentration.[2]
-
Issue 2: Low Enantioselectivity (Low Enantiomeric Excess - e.e.).
Question: The enzymatic reaction is working, but the enantiomeric excess of the product is lower than expected. How can I improve the enantioselectivity?
Answer: Low enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers of this compound.
Possible Causes & Solutions:
-
Incorrect Enzyme Choice: The selected enzyme may not be optimal for this specific substrate.
-
Solution: Screen a variety of commercially available enzymes, such as different lipases (e.g., from Candida rugosa or Pseudomonas species), proteases, or acylases.[2]
-
-
Suboptimal Reaction Temperature: While higher temperatures can increase the reaction rate, they can sometimes lead to lower enantioselectivity.[2]
-
Solution: Investigate the effect of temperature on enantioselectivity. In some cases, lowering the temperature can improve the enzyme's ability to discriminate between enantiomers.
-
-
Solvent Effects: The nature of the organic solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.[3]
-
Solution: Screen a range of solvents with varying polarities and properties to find one that maximizes the enantiomeric ratio (E-value).
-
Chiral Chromatography (HPLC)
Issue 1: Poor Resolution of Enantiomers.
Question: I am using a chiral HPLC column, but the peaks for the two enantiomers of this compound are not well separated. How can I improve the resolution?
Answer: Poor resolution in chiral HPLC is a common issue that can often be resolved by systematically optimizing the chromatographic conditions.[4]
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereoselective interactions for your analyte. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for a wide range of compounds.[5][6]
-
Solution: Screen different types of chiral columns. For this compound, consider columns with polysaccharide-based selectors.[6]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is a critical factor in achieving good separation.[5]
-
Solution: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal-phase chromatography. For a basic compound like this compound, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase can significantly improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.[4][5]
-
-
Incorrect Flow Rate or Temperature: Chiral separations can be sensitive to flow rate and temperature.[5]
Issue 2: Peak Tailing or Fronting.
Question: My chromatogram shows significant peak tailing, which is affecting the accuracy of my quantification. What could be the cause?
Answer: Poor peak shape often results from secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
Possible Causes & Solutions:
-
Secondary Interactions: As a basic compound, this compound can interact with residual acidic silanol groups on silica-based CSPs, causing peak tailing.[5]
-
Solution: Add a basic modifier like DEA or TEA to the mobile phase to compete for these active sites and minimize unwanted interactions.[5]
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the chiral resolution of this compound?
A1: The primary methods for resolving racemic this compound are diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral chromatography.[8] Diastereomeric salt crystallization involves reacting the racemate with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[9] Enzymatic kinetic resolution utilizes an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer and the product. Chiral chromatography, particularly HPLC, uses a chiral stationary phase to directly separate the enantiomers.[10]
Q2: How do I choose the right chiral resolving agent for diastereomeric salt crystallization?
A2: The choice of resolving agent is crucial. For a basic compound like this compound, acidic resolving agents such as tartaric acid, mandelic acid, or camphorsulfonic acid are commonly used.[9] The selection is often empirical, and it is recommended to screen a small library of resolving agents to find one that forms well-defined crystals with one of the diastereomeric salts and has a significant solubility difference between the two salts in a particular solvent.
Q3: What is "Dynamic Kinetic Resolution" (DKR) and can it be applied to this compound?
A3: Dynamic kinetic resolution is a powerful technique that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[11] This allows for a theoretical yield of 100% of the desired enantiomer, as opposed to the 50% maximum yield of a standard kinetic resolution.[11] For this compound, a DKR process could potentially be developed using a suitable racemization catalyst in conjunction with an enantioselective enzyme.[12]
Q4: How can I validate my chiral HPLC method to ensure accurate e.e. determination?
A4: Method validation is critical for reliable results. Key parameters to assess include:
-
Resolution (Rs): Ensure baseline separation between the two enantiomer peaks. An Rs value greater than 1.5 is generally considered sufficient for accurate quantification.[4]
-
Accuracy: Analyze standard samples with known enantiomeric compositions (e.g., 90:10, 75:25, 50:50) to confirm the accuracy of your method.[4]
-
Precision: Inject the same sample multiple times to ensure consistent and reproducible results.[4]
-
Linearity: Verify that the detector response is linear for both enantiomers across a range of concentrations.[4]
Q5: Are there any alternatives to traditional chiral resolution methods?
A5: Yes, asymmetric synthesis is a powerful alternative where the desired enantiomer is synthesized directly from achiral starting materials using a chiral catalyst or auxiliary. This approach can be more efficient and atom-economical than resolution. Additionally, preparative supercritical fluid chromatography (SFC) is gaining popularity as a green and often faster alternative to preparative HPLC for chiral separations.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: Dissolve one equivalent of racemic this compound in a minimal amount of a suitable heated solvent (e.g., isopropanol, ethanol).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the same heated solvent.
-
Mixing: Slowly add the resolving agent solution to the solution of the racemate with gentle stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. If no crystals form, try adding a seed crystal of the desired diastereomeric salt.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Liberation of the Free Amine: Dissolve the diastereomeric salt in water and adjust the pH to basic (e.g., pH 10-11) with a suitable base (e.g., NaOH).
-
Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane).
-
Analysis: Dry the organic layer, concentrate it, and determine the enantiomeric excess of the resulting this compound using chiral HPLC.
Protocol 2: General Procedure for Enzymatic Kinetic Resolution
-
Reaction Setup: In a suitable flask, dissolve racemic this compound and an acyl donor (e.g., ethyl acetate) in an appropriate organic solvent (e.g., toluene, MTBE).
-
Enzyme Addition: Add the chosen lipase (e.g., Novozym 435) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at the optimal temperature (e.g., 40°C) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC.
-
Reaction Quench: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separation: The resulting mixture contains the acylated product and the unreacted enantiomer of this compound. These can be separated by standard chromatographic techniques or by an acid-base extraction.
-
Analysis: Determine the enantiomeric excess of both the unreacted starting material and the product.
Data Presentation
Table 1: Representative Chiral HPLC Screening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Chiralpak IA | Chiralcel OD-H | Chiralpak AD |
| Mobile Phase | n-Hexane:Isopropanol (90:10) + 0.1% DEA | n-Hexane:Ethanol (80:20) + 0.1% DEA | n-Hexane:Isopropanol (95:5) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 25°C | 30°C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
Section 4: Visualizations
Caption: Troubleshooting workflow for diastereomeric salt crystallization issues.
Caption: Step-by-step optimization strategy for chiral HPLC methods.
References
-
ResearchGate. (n.d.). Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
Forschungszentrum Jülich. (2021). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
ACS Publications. (2022, February 9). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. Retrieved from [Link]
-
ResearchGate. (2014, September 17). How can I improve my chiral column resolution?. Retrieved from [Link]
-
IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-phenylpyrrolidin-2-one via dynamic kinetic resolution catalyzed by ??-transaminases. Retrieved from [Link]
-
MDPI. (2021, April 13). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of 4C-Substituted Pyrrolidin-2-One Derivatives on Polysaccharide-Based Coated Chiral Stationary Phases. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, December 19). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles. Retrieved from [Link]
-
PubMed. (n.d.). Chromatographic separation of enantiomers. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]
-
PubMed. (2011, November 26). Use of Quantitative Structure-Enantioselective Retention Relationship for the Liquid Chromatography Chiral Separation Prediction of the Series of pyrrolidin-2-one Compounds. Retrieved from [Link]
-
National Institutes of Health. (2021, October 11). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]
-
LCGC International. (2023, August 17). Separation of Chiral Enantiomers in LC Enantioseparations. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Enantiomers: Needs, Challenges, Perspectives. Retrieved from [Link]
-
DOI. (n.d.). Enantioselective separation techniques in forensic analysis and clinical toxicology. Retrieved from [Link]
-
PubMed. (n.d.). Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
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Technical Support Center: Addressing Solubility Challenges of 4-Aminopyrrolidin-2-one in Assays
Introduction
4-Aminopyrrolidin-2-one is a substituted pyrrolidine, a scaffold of significant interest in drug discovery and chemical biology due to its prevalence in bioactive molecules.[1] Researchers utilizing this compound in various biochemical and cell-based assays may encounter challenges related to its solubility, which can lead to inconsistent results and experimental artifacts. The presence of a precipitate indicates that the actual concentration in solution is unknown and lower than intended, compromising data integrity.[2]
This technical guide provides a comprehensive resource for diagnosing and resolving solubility issues with this compound. We will explore the physicochemical properties of the molecule, address frequently asked questions with scientifically grounded explanations, and provide detailed troubleshooting protocols to ensure reliable and reproducible assay results.
Physicochemical Properties of this compound
A fundamental understanding of a compound's physicochemical properties is the first step in troubleshooting solubility.[3]
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O | PubChem[4] |
| Molecular Weight | 100.12 g/mol | PubChem[4] |
| XLogP3 (Predicted) | -1.6 | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| Form | Solid (typical) | General Knowledge |
Note: The negative XLogP3 value suggests that this compound is intrinsically hydrophilic and should favor aqueous environments.
Frequently Asked Questions (FAQs)
Q1: I've prepared a high-concentration stock of this compound in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?
This is a very common issue known as "antisolvent precipitation" or "crashing out."[2] It occurs due to a rapid shift in the solvent environment.
-
Causality : this compound, like many small molecules, is often highly soluble in pure organic solvents like Dimethyl Sulfoxide (DMSO).[5][6] When a small volume of this concentrated DMSO stock is introduced into a large volume of aqueous buffer, the solvent polarity changes dramatically. The compound suddenly finds itself in an environment where its solubility limit is much lower, causing it to rapidly precipitate out of the solution.[2][6] This highlights the difference between solubility in a stock solvent and the much more relevant kinetic solubility in the final assay buffer.[2][7]
Q2: My compound seems to dissolve at first but then forms a precipitate over the course of my multi-hour or overnight assay. Why?
This phenomenon illustrates the critical difference between kinetic and thermodynamic solubility.[2]
-
Expert Insight : When you initially dilute the stock solution, you can create a temporary, thermodynamically unstable supersaturated solution . The compound is dissolved, but at a concentration higher than its true equilibrium (thermodynamic) solubility limit. Over time, this unstable system seeks equilibrium, causing the excess compound to precipitate out until the concentration in the solution reaches its thermodynamic solubility limit.[2] Factors that can accelerate this process include temperature fluctuations, the presence of nucleation sites (like dust or container imperfections), and prolonged incubation times.[7]
Q3: What is the best solvent to use for my primary stock solution?
The choice of stock solvent is a balance between maximizing concentration and ensuring compatibility with your assay system.
-
Aqueous-Based (e.g., Water, PBS) : Given the predicted hydrophilic nature of this compound (XLogP3 of -1.6), water or a simple buffer is an excellent first choice.[4] If the required stock concentration dissolves fully, this is the ideal option as it eliminates any potential artifacts from organic co-solvents.
-
DMSO : For achieving very high stock concentrations (e.g., >10 mM), DMSO is the industry-standard solvent.[8] However, it is crucial to manage the final concentration in your assay.
-
Ethanol : While a viable option, ethanol can be more cytotoxic to cells than DMSO at similar concentrations and can also affect protein structure.[9][10]
Q4: How can I systematically improve the solubility of this compound in my final assay buffer?
Several formulation strategies can be employed. The most effective approach for an ionizable compound like this is often pH modification.
-
Strategy 1: pH Adjustment (Recommended First Step)
-
Mechanism : this compound contains a primary amine group (-NH₂), which is basic. In a solution with a pH below its pKa, this amine group will become protonated (-NH₃⁺). This positive charge significantly increases the molecule's interaction with polar water molecules, thereby dramatically increasing its aqueous solubility.[11][12] Conversely, at a high pH, the amine will be in its neutral, less soluble form. The hydrochloride salt form of the compound, this compound HCl, is often used to leverage this principle, as it will readily dissolve in neutral water.[13]
-
-
Strategy 2: Reduce the Final Concentration
-
Logic : The most straightforward solution is often to work below the compound's thermodynamic solubility limit.[7] Perform a dose-response experiment to determine if a lower, fully soluble concentration still yields the desired biological effect.
-
-
Strategy 3: Optimize Co-Solvent Percentage
-
Application : If you must use a DMSO stock, ensure the final concentration in the assay is as low as possible. For sensitive cell-based assays, the final DMSO concentration should ideally be kept below 0.5%, and often below 0.1%, to avoid solvent-induced toxicity or off-target effects.[9][14] Even at these low levels, the small amount of co-solvent can help maintain solubility.[2]
-
-
Strategy 4: Use Formulation Excipients
-
Advanced Option : In specific cases, solubility-enhancing agents can be tested. Cyclodextrins can encapsulate the compound, and non-ionic surfactants like Tween-20 or Triton X-100 can form micelles.[7][15] However, these must be carefully validated to ensure they do not interfere with the assay readout or biological system.[7]
-
Troubleshooting Workflows & Protocols
Visual Workflow: Troubleshooting Solubility Issues
This decision tree provides a logical path for diagnosing and solving solubility problems.
Caption: Effect of pH on the ionization and solubility of an amine-containing compound.
Protocol 1: Kinetic Solubility Assessment via Visual Inspection
This protocol allows for a rapid determination of the maximum concentration at which your compound remains soluble upon dilution into the final assay buffer.
-
Prepare Stock : Create a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO.
-
Serial Dilution : In a 96-well plate (the "DMSO plate"), perform a 2-fold serial dilution of your stock solution with 100% DMSO to create a range of concentrations (e.g., 20 mM down to ~10 µM).
-
Prepare Buffer Plate : In a separate clear, 96-well plate (the "Assay Plate"), add 99 µL of your final assay buffer to each well. [7]4. Compound Addition : Transfer 1 µL from each well of the DMSO plate to the corresponding well of the Assay Plate. This creates a 1:100 dilution and keeps the final DMSO concentration constant at 1%. [7]5. Incubation & Observation : Mix the plate gently. Let it sit at your assay temperature for a set period (e.g., 1-2 hours). Visually inspect each well for signs of precipitation (cloudiness, crystals) against a dark background. A plate reader measuring absorbance at ~600 nm can also be used to quantify turbidity. [7]6. Analysis : The highest concentration that remains clear is your approximate kinetic solubility limit. Aim to work at or below this concentration in your experiments.
Protocol 2: Co-Solvent Tolerance Test for Cell-Based Assays
Before using an organic co-solvent, you must determine the maximum concentration your cells can tolerate without affecting their viability or function. [16]
-
Cell Plating : Seed your cells in a 96-well plate at your standard density and allow them to adhere overnight.
-
Co-solvent Dilution : Prepare a serial dilution of your co-solvent (e.g., DMSO) in your complete cell culture medium. A typical range would be from 2% down to 0.01% (v/v), including a no-solvent control. [16]3. Treatment : Replace the existing medium on your cells with the medium containing the different co-solvent concentrations.
-
Incubation : Incubate the plate for the same duration as your planned compound treatment (e.g., 24, 48, or 72 hours).
-
Viability Assay : At the end of the incubation, measure cell viability using a standard method like MTT, MTS, or a live/dead stain.
-
Analysis : Determine the highest concentration of the co-solvent that does not significantly reduce cell viability compared to the no-solvent control. This is the maximum permissible co-solvent concentration for your future assays.
Data Summary: Recommended Co-Solvent Limits
The acceptable final concentration of a co-solvent is highly dependent on the assay system.
| Co-Solvent | Biochemical Assays (e.g., Enzyme Inhibition) | Robust Cell Lines | Sensitive/Primary Cells | Source(s) |
| DMSO | < 5% | < 1% | < 0.1% - 0.5% | [6][9][10][17] |
| Ethanol | < 5% | < 0.5% | < 0.1% | [9][10] |
These are general guidelines. Always perform a co-solvent tolerance test (Protocol 2) for your specific cell line and assay conditions.
Final Recommendations
When encountering solubility issues with this compound, adopt a systematic approach. First, confirm the problem by visual inspection. The most scientifically robust first step is to investigate the effect of lowering the assay buffer pH, as the basic amine group provides a clear chemical handle for increasing aqueous solubility. If pH modification is not feasible, carefully determine the compound's kinetic solubility limit in your final buffer and work below this concentration. Remember that maintaining a consistent, low percentage of a co-solvent like DMSO across all wells, including controls, is critical for data integrity. [10][18]
References
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Horvath, P., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
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PubChem. (n.d.). This compound. [Link]
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ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]
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National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
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PubMed. (2017). Improvement in aqueous solubility achieved via small molecular changes. [Link]
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Scientist Solutions. (2025). DMSO in cell based assays. [Link]
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National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
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PubChem. (n.d.). This compound hydrochloride. [Link]
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Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
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International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
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MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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JBINO. (2023). physicochemical property of drug molecules with respect to drug actions. [Link]
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YouTube. (2020). How Does pH Affect Solubility?. [Link]
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Khan Academy. (n.d.). pH and solubility. [Link]
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Technical Support Center: Minimizing Toxicity of 4-Aminopyrrolidin-2-one in Cell-Based Studies
Introduction
Welcome to the technical support center for researchers utilizing 4-Aminopyrrolidin-2-one in cell-based studies. As a novel small molecule, understanding its interaction with cellular systems is paramount to generating reliable and reproducible data. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate potential cytotoxicity and navigate the challenges of working with this compound. Our approach is grounded in established principles of cell culture and pharmacology, providing you with the expertise to confidently design and execute your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing high levels of cytotoxicity even at low concentrations of this compound. What could be the primary cause?
A1: Unexpectedly high cytotoxicity from a novel compound can stem from several factors. The first area to investigate is the compound's solubility and stability in your culture medium. This compound, like many small molecules, may have limited aqueous solubility.[1] If the compound precipitates out of solution, it can form aggregates that are directly toxic to cells or create localized high concentrations, leading to cell death.
Troubleshooting Steps:
-
Solubility Assessment: Before treating your cells, visually inspect the media containing this compound under a microscope. Look for any signs of precipitation or cloudiness.
-
Solvent Selection: Ensure you are using an appropriate solvent to prepare your stock solution. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds.[2] However, the final concentration of DMSO in the culture medium should typically not exceed 0.5% (v/v), as higher concentrations can be independently toxic to most cell lines.[3]
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent and then dilute it into your pre-warmed cell culture medium.[2][4] Avoid dissolving the compound directly in the medium.
-
Stability in Media: Consider the stability of this compound in your complete culture medium over the time course of your experiment. Some compounds can degrade in aqueous solutions, potentially forming more toxic byproducts.
Q2: My cell viability assay results (e.g., MTT, XTT) are inconsistent when using this compound. What could be interfering with the assay?
Potential for Oxidative Stress:
Pyrrolidine-containing compounds have been shown to induce oxidative stress in some cellular models.[6][7] If this compound promotes ROS production, this could interfere with your viability assay.
Troubleshooting and Validation:
-
Assay Controls: Run a cell-free control where you add this compound to the culture medium with the MTT or XTT reagent. A color change in the absence of cells indicates direct chemical reduction of the dye by your compound.
-
Alternative Viability Assays: It is best practice to use a battery of assays that measure different aspects of cell death to evaluate the potential cytotoxicity of a compound.[8] Consider using an assay that measures a different cellular parameter, such as:
-
LDH Release Assay: Measures membrane integrity by quantifying the release of lactate dehydrogenase from damaged cells.
-
ATP-based Assays: Quantify cellular ATP levels as a marker of metabolic activity.
-
Trypan Blue Exclusion: A dye exclusion method to count viable cells.
-
-
Direct ROS Measurement: To investigate if this compound induces oxidative stress, you can use fluorescent probes like DCFDA to measure intracellular ROS levels.
Q3: I suspect this compound is inducing apoptosis in my cells. How can I confirm this?
A3: Observing morphological changes consistent with apoptosis (e.g., cell shrinkage, membrane blebbing) is a good first step. To confirm apoptosis, you should measure specific biochemical markers.
Recommended Assays for Apoptosis Detection:
-
Caspase Activation Assays: A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases (caspases). You can measure the activity of key executioner caspases like caspase-3 and caspase-7 using commercially available kits.[8][9]
-
Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS and can be fluorescently labeled for detection by flow cytometry or fluorescence microscopy.
-
Mitochondrial Membrane Potential (ΔΨm) Assays: Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway. Dyes like JC-1 or TMRE can be used to assess changes in ΔΨm.
Troubleshooting Guides
Guide 1: Optimizing Compound Delivery and Minimizing Solvent Toxicity
This guide provides a systematic approach to preparing and delivering this compound to your cell cultures to ensure accurate and reproducible results while minimizing artifacts from the delivery vehicle.
Protocol for Preparing Working Solutions of this compound:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For creating a wide range of final concentrations, it may be beneficial to first make an intermediate dilution of your stock solution in complete cell culture medium.
-
-
Prepare Final Working Concentrations:
-
Pre-warm your complete cell culture medium to 37°C.
-
Add the appropriate volume of the stock or intermediate solution to the pre-warmed medium to achieve your desired final concentrations.
-
Crucially, ensure the final DMSO concentration is consistent across all treatments, including your vehicle control, and does not exceed a non-toxic level (typically <0.5% v/v). [3]
-
-
Vehicle Control:
-
Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of DMSO (or other solvent) as your highest compound concentration.
-
Data Summary: Recommended Maximum Solvent Concentrations for Common Cell Lines
| Solvent | Maximum Recommended Concentration (v/v) | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent; always perform a toxicity control for your specific cell line. |
| Ethanol | 0.1% - 0.5% | Can be more toxic than DMSO for some cell lines. |
Visualization of the Dilution Workflow:
Caption: Workflow for preparing this compound solutions.
Guide 2: Investigating Potential Mechanisms of Cytotoxicity
If you observe significant cytotoxicity, a systematic investigation into the underlying mechanism is crucial. This guide provides a workflow for dissecting the mode of action of this compound.
Experimental Workflow for Mechanistic Investigation:
-
Establish a Dose-Response and Time-Course:
-
Treat your cells with a range of this compound concentrations for different durations (e.g., 24, 48, 72 hours).
-
Determine the IC50 (half-maximal inhibitory concentration) at each time point using a reliable viability assay (see FAQ 2).
-
-
Assess Cell Morphology:
-
At each time point and concentration, examine the cells under a microscope. Look for signs of apoptosis (cell shrinkage, blebbing) or necrosis (swelling, membrane rupture).
-
-
Differentiate Between Apoptosis and Necrosis:
-
Perform an Annexin V/Propidium Iodide (PI) assay and analyze by flow cytometry. This will allow you to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Investigate Upstream Apoptotic Pathways:
-
If apoptosis is confirmed, investigate the involvement of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Mitochondrial Involvement: Measure changes in mitochondrial membrane potential (ΔΨm) and cytochrome c release from the mitochondria. The interaction of amines with mitochondria can be complex, potentially leading to mitochondrial permeability transition (MPT).[10]
-
Caspase Activation: Measure the activity of initiator caspases (caspase-8 for extrinsic, caspase-9 for intrinsic) and the executioner caspase-3.
-
-
-
Evaluate for Oxidative Stress:
-
Measure intracellular ROS levels using fluorescent probes.
-
Assess for downstream markers of oxidative damage, such as lipid peroxidation or DNA damage.
-
Visualization of the Mechanistic Investigation Workflow:
Caption: Workflow for investigating the mechanism of cytotoxicity.
Conclusion
Working with a novel compound like this compound requires a careful and systematic approach. By anticipating potential challenges related to solubility, assay interference, and off-target effects, you can design more robust experiments and generate higher quality data. This guide provides a framework for troubleshooting common issues and delving deeper into the biological activity of this compound. Remember to always include appropriate controls and validate your findings with multiple assay formats.
References
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Bio-Techne. (n.d.). Flow Cytometry Troubleshooting Guide. Bio-Techne. [Link]
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ResearchGate. (n.d.). Effect of compounds 4a and 4d on the inhibition of cell viability. ResearchGate. [Link]
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Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. [Link]
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ResearchGate. (n.d.). Cell viability, as assessed by an MTT assay (A and B), and necrotic cell death, as assessed by an LDH release assay (C and D), in HepG2 cells (A and C), and THLE2 cells (B and D) following exposure to AZT. ResearchGate. [Link]
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ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. ResearchGate. [Link]
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- Caldwell, J. J., Cheshire, D. R., Amongst, G. E., Bardos, J., Barker, A. J., Bawn, C., Bero, D., Borthwick, A. D., Chan, C., Churcher, I., Collin, M., Davies, N. L., Epie, F., Exall, A. M., Gleave, R. J., Heatherington, R., Howes, R., Jackson, V., Jones, G. E., … Young, S. C. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2145-2158.
- Hiller, B., & Mistry, A. (2019). Process for improving the solubility of cell culture media. U.S.
- Le, T. H., Litaudon, M., Guéritte, F., & Larcher, G. (2021). A Novel Sesquiterpene Lactone Xanthatin-13-(pyrrolidine-2-carboxylic acid)
- Choshi, T., Hirono, S., & Jones, G. (2000). Some 3-(4-aminophenyl)pyrrolidine-2,5-diones as all-trans-retinoic acid metabolising enzyme inhibitors (RAMBAs). Bioorganic & Medicinal Chemistry Letters, 10(14), 1541-1544.
- Zuba, D., Adamowicz, P., & Gieroń, J. (2018). Cytotoxicity of α-Pyrrolidinophenones: an Impact of α-Aliphatic Side-chain Length and Changes in the Plasma Membrane Fluidity. Neurotoxicity Research, 34(3), 487-501.
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ResearchGate. (n.d.). Cell viability analysis using MTT assay (left panels) and cytotoxicity analysis using LDH assay (right panels) in HDFa cell. ResearchGate. [Link]
- Regan, M., & Smith, M. T. (2019). Psychiatric drugs impact mitochondrial function in brain and other tissues.
- Bridges, R. J., Stanley, M. S., Anderson, M. W., Cotman, C. W., & Chamberlin, A. R. (1991). Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer. Journal of Medicinal Chemistry, 34(2), 717-725.
- Jones, C. N., Miller, A. K., & Jones, A. T. (2020). Impact of Mitochondrial Targeting Antibiotics on Mitochondrial Function and Proliferation of Cancer Cells. Molecules, 25(18), 4217.
- Sánchez, R., Risopatrón, J., Villegas, J., & Arias, M. E. (2020). Induction of oxidative stress does not increase the cryotolerance of vitrified embryos. Animal Reproduction Science, 219, 106511.
- Shoshan-Barmatz, V., & Bishara, A. (2022). Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death. Molecular and Cellular Biochemistry, 477(9), 2465-2479.
- Lee, T. H., Hall, K. N., & Aguilar, M. I. (2016). Relationship between antimicrobial peptides-induced cell membrane damage and bactericidal activity. Advanced Experimental Medicine and Biology, 922, 111-131.
- Tsuchiya, H. (2015). Membrane Interactions of Phytochemicals as Their Molecular Mechanism Applicable to the Discovery of Drug Leads from Plants. Molecules, 20(10), 18642-18666.
- Feitosa, C. M., Oliveira, G. L. D., Cavalcante, A. D. N., Chaves, S. K. M., & Rai, M. (2018). Determination of Parameters of Oxidative Stress in vitro Models of Neurodegenerative Diseases-A Review. Current Clinical Pharmacology, 13(2), 100-109.
- Kalghatgi, S., Spina, C. S., Costello, J. C., Liesa, M., Morones-Ramirez, J. R., Slomovic, S., Molina, A., Shirihai, O. S., & Collins, J. J. (2013). Bactericidal antibiotics induce mitochondrial dysfunction and oxidative damage in Mammalian cells.
- Wang, H., Wang, J., Xu, Y., & Wang, H. (2011). Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2. Toxicology in Vitro, 25(8), 2147-2151.
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Gorniak, A., Gorniak, M., & Gęgotek, A. (2020). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][3][11]thiazin-4-one on colon cells and its anticancer potential. Postępy Higieny i Medycyny Doświadczalnej, 74, 384-394.
- Toninello, A., Salvi, M., & Mondovì, B. (2004). Interaction of Biologically Active Amines With Mitochondria and Their Role in the Mitochondrial-Mediated Pathway of Apoptosis. Current Medicinal Chemistry, 11(20), 2729-2742.
- Lúcio, M., & Ferreira, H. (2010). Drug-membrane interactions: significance for medicinal chemistry. Current Medicinal Chemistry, 17(15), 1536-1547.
- Su, J., & Tieleman, D. P. (2015). Membrane-drug interactions studied using model membrane systems. Saudi Journal of Biological Sciences, 22(6), 714-718.
- Li, X., Zhang, Y., Li, Y., Li, R., & Dai, Y. (2016). Toxicity study of ochratoxin A using HEK293 and HepG2 cell lines based on microRNA profiling. Toxicology and Industrial Health, 32(10), 1848-1859.
- Akaike, M., Sakuratani, Y., & Noguchi, K. (2003). Contribution of CYP2E1 to N-methyl-2-pyrrolidone metabolism. Archives of Toxicology, 77(7), 389-395.
- Kim, J., Lee, S., & Park, K. (2022). In Vitro Toxicity Screening of Fifty Complex Mixtures in HepG2 Cells. Toxics, 10(12), 743.
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ResearchGate. (2022, January 22). How to make working concentrations of a drug if diluted in endotoxin free water?. ResearchGate. [Link]
-
ResearchGate. (2023, December 1). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. ResearchGate. [Link]
- van der Meer, J., & de Mabesa, G. T. (2021). Vitamins in cell culture media: Stability and stabilization strategies. In Vitro Cellular & Developmental Biology - Animal, 57(1), 15-30.
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GenScript. (n.d.). Guidelines for Dissolving Peptides. GenScript. [Link]
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Technical Support Center: Scaling Up 4-Aminopyrrolidin-2-one Synthesis from Lab to Pilot Plant
Welcome to the Technical Support Center for the synthesis of 4-Aminopyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for scaling up this synthesis from the laboratory to a pilot plant setting. Our focus is on ensuring scientific integrity, safety, and reproducibility.
I. Introduction to this compound Synthesis
This compound is a valuable building block in medicinal chemistry. Its synthesis typically involves the formation of the pyrrolidinone ring followed by the introduction of the amino group. A common and scalable approach involves the catalytic reduction of a nitro-substituted precursor, 4-nitro-pyrrolidin-2-one. This method is often favored for its efficiency, though it presents specific challenges during scale-up, particularly concerning reaction exothermicity and catalyst handling.
This guide will focus on a two-step synthesis route:
-
Nitration: Synthesis of 4-nitro-pyrrolidin-2-one from a suitable starting material.
-
Reduction: Catalytic hydrogenation of 4-nitro-pyrrolidin-2-one to yield this compound.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of this compound at both the lab and pilot scale.
Q1: What is a common laboratory-scale synthesis route for this compound?
A common laboratory synthesis involves the nitration of a suitable precursor to form 4-nitro-pyrrolidin-2-one, followed by a catalytic hydrogenation to reduce the nitro group to an amine. A plausible precursor for the nitration step is a derivative of itaconic acid, which can be cyclized to form the pyrrolidinone ring.
Q2: What are the most critical parameters to control during the catalytic hydrogenation of 4-nitro-pyrrolidin-2-one?
The catalytic hydrogenation of nitro compounds is highly exothermic, making temperature and hydrogen pressure the most critical parameters to control.[1] Inadequate temperature control can lead to a runaway reaction, while improper hydrogen pressure can affect the reaction rate and selectivity.[2][3] Efficient agitation is also crucial to ensure good mass transfer of hydrogen to the catalyst surface.
Q3: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns are:
-
Thermal Runaway: The hydrogenation of nitro compounds is highly exothermic.[1][4] Without proper heat management, the reaction temperature can increase uncontrollably, leading to a dangerous increase in pressure and potential for explosion.[5]
-
Hydrogen Handling: Hydrogen is a highly flammable gas that can form explosive mixtures with air.[2][3][6][7] Proper ventilation, spark-proof equipment, and robust procedures for leak detection are essential.[2][6][7]
-
Catalyst Handling: Many hydrogenation catalysts, such as Palladium on Carbon (Pd/C) and Raney Nickel, can be pyrophoric (ignite spontaneously in air), especially after use.[6] Proper procedures for catalyst filtration and handling under an inert atmosphere are necessary.
Q4: How do I choose an appropriate catalyst for the hydrogenation step?
Palladium on carbon (Pd/C) and Raney Nickel are common and effective catalysts for the reduction of nitro groups.[8] The choice may depend on factors such as cost, desired reaction conditions, and sensitivity of other functional groups in the molecule. For scale-up, catalyst reusability and resistance to poisoning are also important considerations.[1]
Q5: What are common signs of catalyst poisoning in this reaction?
Signs of catalyst poisoning include a significant decrease in reaction rate, incomplete conversion of the starting material, or the need for more forcing conditions (higher temperature or pressure) to drive the reaction to completion.[1][3] A change in the catalyst's appearance can also indicate poisoning.[1]
Q6: What are typical impurities that can poison the hydrogenation catalyst?
Common catalyst poisons include sulfur compounds (from starting materials or reagents), heavy metals, and certain nitrogen-containing compounds.[1][9] It is crucial to use high-purity starting materials and solvents to minimize the risk of catalyst poisoning.
III. Detailed Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for your specific laboratory or pilot plant conditions.
Protocol 1: Synthesis of 4-Nitro-pyrrolidin-2-one (Lab Scale)
This protocol is a hypothetical route based on common organic synthesis methodologies for similar structures.
Materials:
-
Ethyl 2-(bromomethyl)acrylate
-
Sodium nitrite
-
Dimethylformamide (DMF)
-
Ammonia in methanol (7N)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-(bromomethyl)acrylate in DMF.
-
Add sodium nitrite in portions while maintaining the temperature below 25°C with an ice bath.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 4-nitro-5-oxopyrrolidine-3-carboxylate.
-
Dissolve the crude ester in a 7N solution of ammonia in methanol.
-
Stir the mixture at room temperature for 24 hours to effect cyclization and decarboxylation.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-nitro-pyrrolidin-2-one.
Protocol 2: Catalytic Hydrogenation of 4-Nitro-pyrrolidin-2-one to this compound (Lab Scale)
Materials:
-
4-Nitro-pyrrolidin-2-one
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Set up a hydrogenation apparatus (e.g., a Parr shaker or a flask with a hydrogen balloon).
-
In the reaction vessel, add a slurry of 10% Pd/C in methanol under an inert atmosphere.
-
Add a solution of 4-nitro-pyrrolidin-2-one in methanol to the reaction vessel.
-
Seal the vessel and purge the system with an inert gas, followed by hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by monitoring hydrogen uptake or by TLC/LC-MS analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain crude this compound.
-
Purify the product by recrystallization or column chromatography.
IV. Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion in hydrogenation | Catalyst poisoning: Impurities in starting materials, solvent, or hydrogen gas.[1][3] | - Purify the 4-nitro-pyrrolidin-2-one starting material. - Use high-purity, anhydrous solvents. - Employ an in-line gas purifier for the hydrogen stream. |
| Inactive catalyst: Catalyst may be old, improperly handled, or deactivated. | - Use a fresh batch of catalyst. - Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. | |
| Insufficient hydrogen pressure or poor mixing: Inadequate mass transfer of hydrogen to the catalyst surface. | - Increase hydrogen pressure within safe limits. - Increase the stirring rate to improve gas-liquid mixing. | |
| Exothermic runaway during hydrogenation | Poor heat removal: The rate of heat generation exceeds the cooling capacity of the reactor.[1][4][10] | - At Lab Scale: Ensure the reaction flask has adequate surface area for cooling (e.g., use a larger flask than the reaction volume requires). Use an ice bath for cooling. - At Pilot Scale: Ensure the reactor's cooling jacket is appropriately sized and the heat transfer fluid is circulating efficiently.[2] Consider a semi-batch process where the nitro-compound is added portion-wise. |
| Incomplete reaction | Insufficient catalyst loading: Not enough active sites for the amount of substrate. | - Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). |
| Reaction time too short: The reaction has not had enough time to go to completion. | - Extend the reaction time and monitor progress by TLC or LC-MS. | |
| Formation of byproducts | Over-reduction or side reactions: Harsher reaction conditions (high temperature or pressure) can lead to unwanted side reactions. | - Optimize reaction conditions by running the reaction at a lower temperature and/or pressure. |
| Catalyst selectivity issues: The catalyst may be promoting side reactions. | - Screen different catalysts (e.g., Raney Nickel instead of Pd/C) or different catalyst supports. | |
| Difficulty in catalyst filtration | Fine catalyst particles: The catalyst particles are too small and pass through the filter medium. | - Use a finer filter paper or a Celite® pad for filtration. |
| Pyrophoric catalyst: The catalyst ignites upon exposure to air. | - Ensure the catalyst is fully wetted with solvent during filtration and is not allowed to dry on the filter paper. Filter under an inert atmosphere. |
V. Scale-Up Considerations: Lab to Pilot Plant
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
| Parameter | Lab Scale (1-100 g) | Pilot Plant Scale (1-100 kg) | Key Considerations for Scale-Up |
| Reactor | Glass flask | Glass-lined or stainless steel reactor | Material of construction must be compatible with reactants and reagents. The reactor must have adequate heating/cooling capabilities.[2] |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Lower surface area to volume ratio, potential for heat accumulation.[11] | A thorough thermal hazard assessment is crucial.[4][11] The pilot plant reactor must have a robust cooling system to manage the exotherm.[10] |
| Agitation | Magnetic or overhead stirrer. | Mechanical agitator (e.g., turbine, pitched blade). | Agitation must be sufficient to ensure good mixing and mass transfer of hydrogen, but not so vigorous as to cause catalyst attrition. |
| Hydrogen Addition | Hydrogen balloon or cylinder with regulator. | Mass flow controller for precise hydrogen delivery. | Accurate control of hydrogen addition is critical for managing the reaction rate and exotherm. |
| Catalyst Handling | Filtration in a fume hood. | Enclosed filtration system (e.g., filter press, Nutsche filter) under an inert atmosphere. | Safe handling of potentially pyrophoric catalysts is paramount at a larger scale. |
| Process Monitoring | TLC, LC-MS of aliquots. | In-situ monitoring with probes (e.g., temperature, pressure, hydrogen uptake). Process Analytical Technology (PAT).[1] | Real-time monitoring allows for better control of the reaction and early detection of deviations. |
| Purification | Column chromatography, recrystallization. | Crystallization, distillation. | Purification methods must be scalable and efficient for larger quantities of product. |
VI. Visualizations
Synthesis Pathway
Caption: Synthesis route to this compound.
Troubleshooting Workflow for Hydrogenation
Caption: Troubleshooting workflow for hydrogenation issues.
VII. References
-
American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. Nitro Reduction. [Link]
-
WeiHai Chemical Machinery Co., Ltd. What are the safety precautions for operating a Hydrogenation Test Unit? 2023. [Link]
-
Society of Chemical Industry. PILOT HYDROGENATION PLANTS – DESIGN AND APPLICATION. [Link]
-
Van Kimmenade, E., Wong, K., Dittrich, C., & Nijhuis, T. A. Design and verification of adiabatic pilot plant reactors. AIDIC. [Link]
-
Linqu, F. Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. 2024. [Link]
-
Harare. Deliverable 6.1 Safe use of hydrogen for lab and pilot scale. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
Organic Chemistry Portal. Nitro Reduction. [Link]
-
CatSci Ltd. SOME SCALE-UP CONSIDERATIONS. [Link]
-
Benhaoua, C. One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Organic Chemistry International. 2012.
-
Maule, I., Razzetti, G., Restelli, A., Palmieri, A., Colombo, C., & Ballini, R. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development. 2021.
-
Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry. 2017.
-
European Patent Office. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
-
ResearchGate. Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates. [Link]
-
ResearchGate. Thermal Hazards for Autocatalysis and Stability in CSTR Decomposition of Solution from Nitrolysis of Hexamethylenetetramine. [Link]
-
ResearchGate. Synthesis and transformations of 4-nitro-1-ethyl derivative of imidazo[4,5-s]pyridine-2-one. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Glass reactor configurations for pilot plant scale reactions - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. testmart.com [testmart.com]
- 8. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. aidic.it [aidic.it]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Pyrrolidinone Crystallization
Welcome to the technical support center for pyrrolidinone crystallization. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality crystalline products. As a self-validating system, each section explains the causal relationships behind experimental choices, empowering you to diagnose and resolve issues effectively.
Frequently Asked Questions (FAQs)
Q1: My pyrrolidinone derivative has "oiled out" instead of forming crystals. What is happening and how can I fix it?
A1: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a solute separates from a supersaturated solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This is problematic because the oil droplets are often amorphous, can trap impurities effectively, and may solidify into a non-crystalline glass, hindering purification.[1][2]
Root Causes & Causal Analysis:
-
High Supersaturation: The solution is too concentrated, causing the solute to crash out of solution rapidly and kinetically favoring a disordered liquid phase over an ordered solid lattice.[2]
-
Low Melting Point: The melting point of your pyrrolidinone derivative (or an impure form of it) is below the temperature of the solution at the point of saturation.[1][3]
-
High Impurity Levels: Impurities can significantly depress the melting point of the compound, leading to oiling out even at temperatures where the pure compound would crystallize.[1][4]
Troubleshooting Workflow:
The following workflow provides a systematic approach to resolving oiling out.
Sources
identifying and removing impurities from 4-Aminopyrrolidin-2-one
Welcome to the technical support guide for 4-Aminopyrrolidin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Ensuring the purity of this reagent is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This guide provides in-depth answers to common questions regarding impurity identification and removal, grounded in established analytical and purification principles.
Part 1: Frequently Asked Questions - Impurity Identification
The first step in any purification workflow is understanding what you are trying to remove. This section addresses the identification and characterization of common impurities found in this compound.
Q1: I've just received a batch of this compound. What are the most likely impurities I should be looking for?
The impurity profile of this compound is intrinsically linked to its synthetic route. While multiple pathways exist, they often involve precursors like glutamic acid derivatives or succinimide. Consequently, impurities typically fall into one of four categories:
-
Unreacted Starting Materials & Intermediates: Depending on the synthesis, you might find precursors such as N-protected this compound or intermediates where a functional group transformation (e.g., reduction of a nitro or azide group) is incomplete.
-
Reagent-Derived Impurities: These include residual catalysts (e.g., Palladium on carbon), reagents, and solvents used during the synthesis and workup. Volatile organic compounds are best identified by Gas Chromatography (GC).[1]
-
Synthesis By-products: Side reactions can lead to isomeric impurities or compounds formed from over-reaction.
-
Degradation Products: The two primary points of instability on the molecule are the lactam ring and the primary amine.
-
Hydrolysis: The lactam is susceptible to hydrolysis under strong acidic or basic conditions, leading to the ring-opened product, 4-amino-5-hydroxy-pentanoic acid.
-
Oxidation/Side Reactions: The primary amine can be susceptible to oxidation or react with trace impurities like aldehydes or ketones. Amines can be oxidized by light or air, especially during prolonged storage.[2]
-
Below is a diagram illustrating the target molecule and some common process-related and degradation impurities.
Caption: Common impurities in this compound.
Q2: My ¹H NMR spectrum has several unexpected peaks. How can I use this data to identify the contaminants?
An NMR spectrum is an excellent tool for initial purity assessment and structural elucidation of impurities.[3] Here’s a systematic approach:
-
Assign the Main Compound: First, identify all the peaks corresponding to this compound. You should see characteristic multiplets for the three CH₂ groups and the CH group, as well as broad singlets for the NH and NH₂ protons.
-
Analyze the "Extra" Peaks:
-
Broad Peak around 10-12 ppm? This often indicates a carboxylic acid proton, a strong sign of the ring-opened hydrolysis product.
-
Aromatic Protons (7-8 ppm)? This could suggest residual aromatic solvents (like toluene) or unremoved protecting groups (like a tosyl group).
-
Large Singlet around 1.4 ppm? This is the classic signature of a tert-butyl group from an unremoved Boc protecting group.
-
Solvent Peaks: Check for common NMR solvents used in the synthesis (e.g., DMSO-d₆, CDCl₃) and compare any residual peaks to known solvent shifts.
-
-
Check Integration: Compare the integration of the impurity peaks to a well-defined peak of your main compound. This will give you a semi-quantitative estimate of the impurity level. According to ICH guidelines, impurities present at levels above 0.1% should generally be identified.[4]
Q3: How can I develop an HPLC method to resolve and quantify my impurities?
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the purity of pharmaceutical ingredients and intermediates.[3][5] For a polar compound like this compound, a reverse-phase method is typically effective.
Core Principle: Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds (like the ring-opened acid) will elute earlier, while less polar compounds (like a Boc-protected intermediate) will be retained longer.
Starting HPLC Method:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard workhorse column providing good resolution for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure consistent ionization and sharp peak shape for the amine. |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute compounds from the column. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is a good starting point to ensure all potential impurities are eluted. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm / Mass Spec | The lactam has a weak chromophore; 210 nm provides general detection. MS is superior for identification.[1] |
Workflow:
-
Run a sample of your material using this starting method.
-
If peaks are co-eluting (not fully separated), adjust the gradient. A shallower gradient provides better resolution.
-
Couple the HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of each impurity peak provides its molecular weight, which is invaluable for identification.[4]
Part 2: Troubleshooting and Purification Protocols
Once impurities have been identified, the next step is to select and execute an appropriate purification strategy.
Q4: I need to purify a 50 g batch of this compound. What is the most practical purification method at this scale?
For multi-gram quantities of a crystalline solid, recrystallization is almost always the most efficient and scalable first choice.[6] It leverages differences in solubility between the desired compound and its impurities in a specific solvent at varying temperatures. The key is selecting the right solvent.
The Ideal Recrystallization Solvent:
-
High Solubility at High Temperature: The compound should dissolve completely in a minimal amount of hot solvent.
-
Low Solubility at Low Temperature: Upon cooling, the compound should crystallize out of the solution, allowing for recovery.
-
Impurities Remain Soluble (or Insoluble): Ideally, impurities either stay dissolved in the cold mother liquor or are insoluble in the hot solvent and can be filtered off initially.
Note that this compound is often supplied as a hydrochloride salt.[7][8] The free base and the salt have vastly different solubility profiles, so ensure you know which form you are working with. The salt is generally more amenable to recrystallization from polar protic solvents.
Q5: Can you provide a step-by-step protocol for recrystallizing this compound hydrochloride?
Certainly. This protocol is a robust starting point for purifying the hydrochloride salt form.
Experimental Protocol: Recrystallization
-
Solvent Screening (Small Scale):
-
Place ~50 mg of your impure material into several small test tubes.
-
Add a few drops of different solvents (see table below) to each tube.
-
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility. The compound should now dissolve.
-
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
-
The solvent that yields a high amount of crystalline solid is your best choice. A mixture (e.g., Ethanol/Water) is often very effective.
-
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol (IPA) | 82.6 | Polar Protic | Often a good first choice for amine salts. |
| Ethanol | 78.4 | Polar Protic | Similar to IPA; may require addition of an anti-solvent. |
| Methanol | 64.7 | Polar Protic | High solvency; often needs an anti-solvent like MTBE or water. |
| Water | 100 | Very Polar Protic | High solubility; typically used as part of a solvent/anti-solvent system. |
| Acetonitrile | 81.6 | Polar Aprotic | Can be effective, but less common for salts. |
-
Scale-Up Procedure (Example with Isopropanol):
-
Place 50.0 g of impure this compound HCl into a flask equipped with a reflux condenser and a magnetic stir bar.
-
Add the chosen solvent (e.g., Isopropanol) in portions while heating to a gentle reflux. Add just enough solvent to fully dissolve the solid.
-
If any impurities remain undissolved in the hot solution, perform a "hot filtration" through a pre-heated funnel to remove them.
-
Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to a constant weight.
-
The following diagram illustrates this workflow.
Caption: A standard workflow for purification by recrystallization.
Q6: Recrystallization didn't work. An impurity with very similar solubility is co-crystallizing with my product. What should I do now?
When recrystallization fails, preparative column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it.
Core Principle: For normal-phase chromatography on silica gel, more polar compounds will adhere more strongly to the polar silica and move down the column more slowly. Less polar compounds will travel faster with the less-polar mobile phase.
Important Note: The free base form of this compound is required for standard silica gel chromatography. The hydrochloride salt is too polar and will not elute properly. You must first neutralize the salt and extract the free base into an organic solvent.
Experimental Protocol: Flash Column Chromatography
-
Prepare the Free Base:
-
Dissolve your hydrochloride salt in water.
-
Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >10.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Dichloromethane or a 9:1 mixture of Chloroform/Isopropanol).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.
-
-
Develop Eluent System (TLC):
-
Using thin-layer chromatography (TLC) plates, find a solvent system that gives your product an Rf value of ~0.3.
-
A good starting eluent is Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH). Adding a small amount of ammonium hydroxide (e.g., 1%) to the mobile phase can prevent the amine from "streaking" on the silica.
-
Example systems: 95:5 DCM/MeOH, 90:10 DCM/MeOH, 90:9:1 DCM/MeOH/NH₄OH.
-
-
Run the Column:
-
Pack a glass column with silica gel.
-
Dissolve your crude free base in a minimum amount of the eluent and load it onto the top of the silica ("dry loading" on a small amount of silica is often best).
-
Carefully add the eluent and apply pressure (flash chromatography) to push the solvent through the column.
-
Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound free base.
-
References
-
Monn, J. A., et al. (1996). Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate. Journal of Medicinal Chemistry, 39(15), 2990-3000. [Link]
-
Benoit, R. (2019). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. [Link]
-
Gooding, O. W., et al. (2001). High-Throughput Purification of Combinatorial Libraries II: Automated Separation of Single Diastereomers from a 4-Amido-pyrrolidone Library Containing Intentional Diastereomer Pairs. Journal of Combinatorial Chemistry, 3(4), 378-387. [Link]
-
Benhaoua, C. (2012). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Organic Chemistry International, 2012, 482952. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
-
Pharma Tutor. (2015). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
-
Research and Reviews: Journal of Pharmaceutical Analysis. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
-
AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Helen, J. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research, 16(2), 100. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]
- Google Patents. (1983).
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(2), 610-626. [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
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- 4. rroij.com [rroij.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. mt.com [mt.com]
- 7. This compound hydrochloride | 167465-93-2 [sigmaaldrich.com]
- 8. This compound hydrochloride | C4H9ClN2O | CID 67085274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4-Aminopyrrolidin-2-one Formulations
Introduction
Welcome to the technical support center for 4-Aminopyrrolidin-2-one. As a valuable intermediate and structural motif in drug development, maintaining the stability of this compound is paramount to ensuring product quality, efficacy, and safety. This molecule, containing both a γ-lactam and a primary amine, presents unique stability challenges.[1] This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its stability profile, along with practical, field-proven troubleshooting strategies to address common issues encountered during formulation development.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core stability characteristics of this compound.
Q1: What are the primary chemical liabilities of the this compound structure?
A1: The this compound molecule possesses two primary functional groups susceptible to degradation: the γ-lactam ring and the C4-amino group.
-
γ-Lactam Ring: This cyclic amide is prone to hydrolysis, which involves the cleavage of the amide bond to form the ring-opened product, 4-amino-4-carboxymethyl-aminobutanoic acid. This reaction is catalyzed by both acidic and basic conditions.[2][3] While more stable than their four-membered β-lactam counterparts, γ-lactams can still undergo significant degradation in aqueous environments outside of an optimal pH range.[4][5]
-
Primary Amine Group: The amino group is a nucleophile and a site for oxidation. It can react with other formulation components (e.g., reducing sugars, carbonyl-containing impurities) and is susceptible to oxidative degradation, which can lead to discoloration and the formation of various degradants, such as imines or other oxidized species.[6][7]
Q2: What are the most critical factors that influence the stability of this compound in a formulation?
A2: The stability of this compound is primarily influenced by the following factors:
-
pH: This is arguably the most critical factor for stability in aqueous formulations. The rate of hydrolysis of the lactam ring is significantly accelerated in both strongly acidic and alkaline conditions.[8][9] The molecule generally exhibits maximum stability in the near-neutral pH range.
-
Temperature: As with most chemical reactions, degradation rates increase with temperature.[8] Therefore, storage at elevated temperatures will accelerate both hydrolysis and oxidation.
-
Presence of Water: Water is a reactant in the hydrolytic degradation pathway. For solid-state formulations, exposure to humidity can be detrimental, as adsorbed moisture can facilitate localized degradation.[10][11]
-
Oxygen and Light: Exposure to atmospheric oxygen and/or UV light can initiate and propagate oxidative degradation of the amine group.[11]
-
Excipient Compatibility: Chemical interactions with excipients can lead to degradation. Common examples include reactions with reducing sugars, excipients with reactive impurities (e.g., peroxides in polymers), or those that create an unfavorable micro-environmental pH.[12][13]
-
Metal Ions: Trace metal ions (e.g., iron, copper) can act as catalysts for oxidative degradation.[14]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides in-depth, cause-and-effect analyses for specific stability problems.
Problem 1: Rapid degradation is observed in an aqueous solution.
Q: I'm observing a rapid loss of my this compound in an aqueous buffer during short-term experiments or storage, confirmed by HPLC. What is the likely cause and how can I mitigate it?
A: The most probable cause is pH-catalyzed hydrolysis of the γ-lactam ring. The U-shaped pH-rate profile typical for lactam hydrolysis means that moving away from the optimal pH range, even by one or two units, can increase the degradation rate exponentially.[8]
Causality Explained: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to the ring-opened carboxylate.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous instability.
Recommended Actions & Protocols:
-
Verify Solution pH: Immediately measure the pH of your formulation. Do not assume the pH of a buffer concentrate is maintained upon dilution or addition of the active pharmaceutical ingredient (API), which may itself be acidic or basic (e.g., if it's a salt form like the hydrochloride salt).[15]
-
Conduct a pH-Rate Profile Study: This is a critical experiment to determine the optimal pH for your formulation.
-
Objective: To quantify the degradation rate of this compound across a range of pH values to identify the pH of maximum stability.
-
Methodology: See Protocol 3.1 for a detailed step-by-step guide.
-
-
Reformulate at Optimal pH: Once the pH of maximum stability (typically between 6.0 and 7.5) is identified, reformulate using a buffer system with a pKa close to this pH to ensure adequate buffer capacity.
Data Summary: pH-Dependent Stability
| pH Range | Predominant Degradation Pathway | Relative Stability | Recommended Buffer Systems |
|---|---|---|---|
| < 5.0 | Acid-Catalyzed Hydrolysis | Poor | Citrate, Acetate |
| 6.0 - 7.5 | Minimal Hydrolysis | Optimal | Phosphate, Histidine |
| > 8.0 | Base-Catalyzed Hydrolysis | Poor | Borate, Carbonate |
Hydrolysis Degradation Pathway:
Caption: Hydrolysis pathways of this compound.
Problem 2: Discoloration or appearance of unknown peaks during storage.
Q: My solid or liquid formulation of this compound is developing a yellow or brown tint over time, and my stability-indicating HPLC method shows new, unidentified peaks. What is happening?
A: This is a classic sign of oxidative degradation. The primary amine on the pyrrolidinone ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ion catalysts.[16][17] This process often forms highly colored chromophores, leading to the observed discoloration.
Causality Explained: Oxidation of amines can proceed through several mechanisms, including single-electron transfer to form radical cations, which can then undergo further reactions like dimerization or reaction with oxygen to form imines, hydroxylamines, or nitroso compounds.[6][18] These reactions are often complex and can result in a multitude of degradation products. The presence of transition metals like Fe(II)/Fe(III) or Cu(I)/Cu(II) can significantly catalyze these oxidation reactions by facilitating the formation of reactive oxygen species.[14]
Recommended Actions & Protocols:
-
Control the Headspace: For liquid formulations, purging the vial headspace with an inert gas like nitrogen or argon before sealing can significantly reduce the rate of oxidation. For solid formulations, consider packaging with oxygen absorbers.
-
Protect from Light: Store samples in amber vials or protected from light to prevent photolytic degradation pathways. Conduct a photostability study as per ICH Q1B guidelines if the product will be exposed to light.
-
Incorporate Antioxidants and Chelating Agents:
-
Antioxidants: Add antioxidants to the formulation. These can be water-soluble (e.g., ascorbic acid, sodium metabisulfite) or lipid-soluble (e.g., BHT, BHA), depending on your formulation. They work by preferentially reacting with oxygen or scavenging free radicals.[19]
-
Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or pentetic acid (DTPA) to sequester trace metal ions that catalyze oxidation.[14]
-
-
Conduct a Forced Degradation Study: To confirm susceptibility to oxidation and test the effectiveness of stabilizers, perform a forced degradation study.
-
Objective: To intentionally degrade the sample under oxidative stress and evaluate the protective effect of antioxidants and chelators.
-
Methodology: See Protocol 3.2 for a detailed step-by-step guide.
-
Potential Oxidative Degradation Pathway:
Caption: A potential pathway for oxidative degradation.
Problem 3: Incompatibility with excipients in a solid formulation.
Q: My solid-state stability program for a tablet/powder formulation shows significant degradation, but the bulk API is stable under the same conditions. How do I pinpoint the problematic excipient?
A: This points to a drug-excipient incompatibility. Even though excipients are often considered "inert," they can have a profound impact on API stability through direct chemical reaction or by altering the physical microenvironment.[10][12]
Causality Explained:
-
Chemical Reactions: The primary amine of this compound is nucleophilic and can react with excipients containing carbonyl groups, especially reducing sugars (e.g., lactose, dextrose) via the Maillard reaction, leading to brown-colored degradants. It can also react with reactive impurities in excipients, such as formaldehyde from polymers or peroxides from povidone (PVP).[20]
-
Moisture-Mediated Degradation: Hygroscopic excipients can adsorb water from the atmosphere, creating a localized aqueous environment that facilitates the hydrolytic degradation of the lactam ring, even in a formulation that is nominally "solid".[10]
-
pH Modification: Acidic or basic excipients (e.g., stearic acid, magnesium stearate, sodium bicarbonate) can alter the micro-pH when exposed to moisture, catalyzing degradation.
Recommended Actions & Protocols:
-
Review Excipient Selection: Scrutinize your formulation for common problematic excipients.
-
High Risk: Lactose, dextrose (reducing sugars); Povidone (potential for peroxide impurities).
-
Medium Risk: Magnesium Stearate (can be alkaline); Starch (high moisture content).
-
Lower Risk: Microcrystalline Cellulose (MCC), Mannitol (non-reducing sugar), Dibasic Calcium Phosphate.
-
-
Conduct an Excipient Compatibility Screening Study: This is a systematic investigation to identify interactions between the API and individual excipients.
-
Objective: To assess the physical and chemical stability of the API when mixed with various excipients under stressed conditions.
-
Methodology: See Protocol 3.3 for a detailed step-by-step guide. This typically involves preparing binary mixtures of API and excipient, storing them under accelerated conditions (e.g., 40°C/75% RH), and analyzing for degradation and physical changes.
-
Excipient Compatibility Summary Table
| Excipient Class | Example(s) | Potential Incompatibility with this compound | Mitigation Strategy |
|---|---|---|---|
| Fillers (Sugars) | Lactose, Dextrose | Maillard reaction with amine group. | Replace with non-reducing sugars like Mannitol or Dibasic Calcium Phosphate. |
| Binders | Povidone (PVP) | Peroxide impurities can cause oxidation. | Use low-peroxide grade PVP; include antioxidants. |
| Lubricants | Magnesium Stearate | Basic nature can catalyze hydrolysis in the presence of moisture. | Use at low concentrations (<1%); consider alternative lubricants like sodium stearyl fumarate. |
| Disintegrants | Croscarmellose Sodium | Can be slightly acidic or basic; high hygroscopicity. | Ensure low moisture content in the final formulation. |
Section 3: Protocols and Methodologies
Protocol 3.1: pH-Rate Profile Study
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 3 to 9 in 1.0 pH unit increments.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or acetonitrile).
-
Prepare Samples: Dilute the stock solution into each buffer to achieve the target final concentration (e.g., 0.5 mg/mL).
-
Set Stability Chamber: Place aliquots of each sample into a temperature-controlled chamber at an accelerated temperature (e.g., 50°C or 60°C).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). Immediately quench the reaction by diluting in the mobile phase and storing at 2-8°C until analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Section 4).
-
Data Processing: For each pH, plot the natural logarithm of the API concentration versus time. The slope of this line is the apparent first-order rate constant (k). Plot log(k) versus pH to visualize the pH-rate profile and identify the pH of minimum degradation.
Protocol 3.2: Forced Degradation Study (Oxidative Stress)
-
Sample Preparation: Prepare three solutions of this compound in a neutral buffer (e.g., pH 7.0 phosphate buffer):
-
Sample A: API solution (Control).
-
Sample B: API solution + 0.05% w/v EDTA.
-
Sample C: API solution + 0.1% w/v Ascorbic Acid + 0.05% w/v EDTA.
-
-
Stress Condition: To each solution, add a small volume of 3% hydrogen peroxide solution. Store the samples at room temperature, protected from light.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze all samples by HPLC. Monitor for the loss of the parent peak and the formation of degradation products. Compare the degradation rate in Samples B and C to the control (Sample A). A significant reduction in degradation indicates that antioxidants and/or chelators are effective.
Protocol 3.3: Excipient Compatibility Screening
-
Mixture Preparation: Prepare binary mixtures of this compound with each proposed excipient, typically in a 1:1 or 1:5 (API:Excipient) ratio by weight. Also prepare a sample of the pure API as a control.
-
Add Moisture: For a "wet" screen, add 5% w/w of water to a separate set of samples to simulate high humidity conditions.
-
Storage: Place all samples in loosely capped glass vials and store under accelerated conditions (e.g., 40°C/75% RH or 50°C ambient) for a period of 2 to 4 weeks.
-
Analysis: At specified time points (e.g., 1, 2, 4 weeks), analyze the samples.
-
Visual Inspection: Note any changes in color or physical state (e.g., clumping, melting).
-
HPLC Analysis: Dissolve a portion of the mixture in a suitable solvent and analyze by HPLC to quantify the remaining API and detect any new degradation peaks.
-
-
Interpretation: An excipient is considered incompatible if the mixture shows significant discoloration or >5% loss of API compared to the pure API control under the same conditions.
Section 4: Analytical Methods for Stability Assessment
A robust, stability-indicating analytical method is essential for accurately assessing the stability of this compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable technique.[21]
Key Method Requirements:
-
Specificity: The method must be able to resolve the main this compound peak from all potential degradation products and formulation excipients.
-
Accuracy & Precision: The method must provide accurate and reproducible quantitative results.
-
Linearity & Range: The method should be linear over the concentration range of interest.
Example HPLC-UV Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
Note: This method is a starting point and must be fully developed and validated for your specific formulation.
References
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Griffiths, R. J., Burley, G. A., & Talbot, E. P. A. (2017). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters, 19(4), 870–873. Available at: [Link]
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ACS Publications. (n.d.). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Organic Letters. Available at: [Link]
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Semantic Scholar. (n.d.). Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams. Available at: [Link]
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ResearchGate. (n.d.). Alkaline Hydrolysis of a gamma-Lactam Ring. Available at: [Link]
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RSC Publishing. (n.d.). The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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ACS Publications. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]
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ACS Publications. (1972). Oxidation of cyclic amines with ruthenium tetroxide. The Journal of Organic Chemistry. Available at: [Link]
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National Institutes of Health. (2020). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. PMC. Available at: [Link]
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National Institutes of Health. (2018). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Available at: [Link]
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PubChem. (n.d.). This compound hydrochloride. Available at: [Link]
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National Institutes of Health. (2010). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Available at: [Link]
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PubChemLite. (n.d.). This compound (C4H8N2O). Available at: [Link]
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National Institutes of Health. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. Available at: [Link]
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Publikace UTB. (n.d.). Degradation of antibacterial 1-octylpyrrolidin-2-one by bacterial pairs isolated from river water and soil. Available at: [Link]
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ResearchGate. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]
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ResearchGate. (2007). Synthesis of beta-lactams with pi electron-withdrawing substituents. Available at: [Link]
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PubMed. (2016). Evaluating the degradation of the herbicides picloram and 2,4-D in a compartmentalized reactive biobarrier with internal liquid recirculation. Available at: [Link]
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Biomolecules & Therapeutics. (2022). Structural Insights for β-Lactam Antibiotics. Available at: [Link]
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PubMed. (1981). Stability of aqueous solutions of mibolerone. Available at: [Link]
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American Pharmaceutical Review. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. Available at: [Link]
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National Institutes of Health. (2023). Beta-Lactam Antibiotics. StatPearls. Available at: [Link]
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J-STAGE. (2018). Stabilizers of edaravone aqueous solution and their action mechanisms. 1. Sodium bisulfite. Available at: [Link]
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CORE. (n.d.). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Available at: [Link]
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Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Available at: [Link]
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Sri Indu Institute of Pharmacy. (n.d.). SOLID STATE STABILITY. Available at: [Link]
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Oxford Academic. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Available at: [Link]
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Veeprho. (2020). Drug-Excipient Compatibility Study. Available at: [Link]
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MDPI. (2024). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Available at: [Link]
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National Institutes of Health. (2024). The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation. Available at: [Link]
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ResearchGate. (2018). Different pathways for 2,4-D degradation proposed in the literature. Available at: [Link]
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PubMed. (2016). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Available at: [Link]
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MDPI. (2023). Advances in Quantitative Analytical Methods for Solid Drugs. Available at: [Link]
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National Institutes of Health. (2021). Multiresidues Multiclass Analytical Methods for Determination of Antibiotics in Animal Origin Food: A Critical Analysis. Available at: [Link]
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ResearchGate. (2016). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Available at: [Link]
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RSC Publishing. (2024). The role of pH-induced tautomerism of polyvinylpyrrolidone on the size, stability, and antioxidant and antibacterial activities of silver nanoparticles synthesized using microwave radiation. Available at: [Link]
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DEA.gov. (2021). Analysis of Drugs Manual. Available at: [Link]
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ACS Publications. (2026). Journal of Medicinal Chemistry Ahead of Print. Available at: [Link]
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dealing with hygroscopic nature of 4-Aminopyrrolidin-2-one hydrochloride
Welcome to the technical support resource for 4-Aminopyrrolidin-2-one hydrochloride (CAS: 167465-93-2). This guide is designed for researchers, chemists, and drug development professionals to address the practical challenges associated with the hygroscopic nature of this valuable chemical intermediate. Our goal is to provide you with field-proven insights and robust protocols to ensure the integrity and reproducibility of your experiments.
The Challenge: Understanding Hygroscopicity
This compound hydrochloride is a hygroscopic compound, meaning it readily attracts and absorbs moisture from the surrounding atmosphere.[1][2] This property can introduce significant variability into experimental results if not properly managed. The absorption of water can lead to:
-
Inaccurate Weighing: The measured mass will be a combination of the compound and an unknown amount of water, leading to errors in concentration calculations.[3]
-
Physical Changes: The powder may clump, cake, or even deliquesce (dissolve in the absorbed water) into a concentrated solution, making it difficult to handle and transfer.[4][5]
-
Chemical Degradation: The presence of water can potentially alter the compound's stability or affect reaction kinetics and outcomes.
This guide provides a systematic approach to mitigate these challenges, ensuring that you work with this compound hydrochloride of known purity and concentration.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound hydrochloride upon receipt?
A1: Proper storage is the first line of defense against moisture absorption. Upon receipt, the container should be stored tightly closed in a dry, cool, and well-ventilated place.[6] For long-term storage or for researchers in high-humidity environments, we recommend placing the manufacturer's sealed bottle inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[1] Storing under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C is also an effective practice.[7]
Q2: The powder in my bottle of this compound hydrochloride appears clumped. Can I still use it?
A2: Clumping is a clear indicator of moisture absorption.[4] While you can gently break up the clumps with a dry spatula, the material's weight is compromised by an unknown water content.[4] For non-critical applications, you may proceed with caution. However, for experiments requiring high accuracy, such as quantitative analyses or stoichiometric reactions, it is crucial to either dry the compound or determine its water content before use.
Q3: What is the most accurate way to weigh this compound?
A3: The ideal method for weighing highly hygroscopic solids is within a controlled, low-humidity environment, such as a glovebox or a dry room.[3][8] If a glovebox is unavailable, the next best practice is to minimize atmospheric exposure. Work quickly and efficiently.[4] Have all necessary equipment (spatula, weighing vessel, reaction flask) ready before opening the compound's container. Weighing the compound directly into a pre-tared reaction flask can also minimize transfer losses and exposure time.[9]
Q4: How can I determine the actual water content of my compound?
A4: For precise applications, quantifying the water content is essential. The gold standard for water determination is Coulometric Karl Fischer Titration .[10][11] This technique is highly sensitive and specific to water. Another common method is Thermogravimetric Analysis (TGA) , which measures the weight loss of a sample as it is heated, with the initial weight loss often corresponding to water.[3]
Q5: The Safety Data Sheet (SDS) lists several hazards. What are the key safety precautions?
A5: this compound hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[6][12] It may also cause respiratory irritation.[12] Therefore, always handle this compound in a well-ventilated area, such as a chemical fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields or kinetics. | Inaccurate concentration of the starting material due to absorbed water. | 1. Dry the Compound: If the compound is thermally stable, dry a sufficient amount in a vacuum oven at a low temperature before use. Transfer immediately to a desiccator to cool before weighing.[3]2. Quantify Water Content: Use Karl Fischer titration to determine the exact water percentage. Adjust the mass of the compound you weigh to account for the water content.[10]3. Use a Fresh Bottle: If feasible, open a new, factory-sealed bottle to ensure minimal moisture exposure. |
| Compound "melts" or becomes a slurry on the balance pan. | The compound is deliquescent and is rapidly absorbing a large amount of atmospheric moisture.[5] | 1. Work in a Controlled Environment: A glovebox is the best solution to prevent this.[9]2. Weigh by Difference: Pre-weigh a sealed vial containing the compound. Quickly transfer an approximate amount to your reaction vessel, re-seal the vial, and weigh it again. The difference in mass is the amount transferred.[13]3. Prepare a Stock Solution: If your experiment allows, quickly weigh an approximate amount of the solid, dissolve it in a known volume of a suitable anhydrous solvent, and then determine the exact concentration of the stock solution via titration or another analytical method. Use volumetric aliquots for your reaction.[9] |
| Difficulty transferring the entire weighed amount from the weighing paper/boat. | The sticky, moist powder adheres to surfaces. | 1. Weigh Directly into the Flask: Whenever possible, tare your reaction flask and add the compound directly.[9]2. Use a Glass Funnel: Use a clean, dry powder funnel to aid the transfer.3. Rinse the Weighing Vessel: Use a small amount of the reaction solvent to rinse the weighing boat or paper, transferring the rinse into the reaction flask to ensure a quantitative transfer.[13] |
Experimental Protocols & Workflows
Protocol 1: Recommended Weighing Procedure (without a Glovebox)
This protocol is designed to minimize moisture exposure when a controlled atmosphere is not available.
-
Preparation: Place a clean, dry weighing vessel (e.g., a glass vial or weighing boat) on the analytical balance. Ensure the balance draft shields are closed.
-
Equilibration: Allow the sealed container of this compound hydrochloride to equilibrate to the ambient temperature of the weighing room for at least 30 minutes to prevent condensation on the cold container.[14]
-
Taring: Tare the weighing vessel on the balance.
-
Dispensing: Briefly open the compound's container. Using a clean, dry spatula, quickly transfer the desired amount of solid to the weighing vessel. Immediately and securely reseal the main container.
-
Measurement: Close the balance doors and record the mass as soon as the reading stabilizes.[15] Work swiftly to minimize the time the compound is exposed to air.[4]
-
Transfer: Immediately transfer the weighed solid to your reaction vessel.
Workflow: Decision-Making for Handling this compound Hydrochloride
This workflow diagram illustrates the logical steps for deciding how to handle the compound based on experimental requirements.
Caption: Decision workflow for handling the hygroscopic compound.
Protocol 2: Drying the Compound via Vacuum Oven
This protocol is for instances where an anhydrous sample is required.
-
Preparation: Place a thin layer of the compound in a suitable glass dish (e.g., a crystallization dish).
-
Drying: Place the dish in a vacuum oven. Heat the oven to a mild temperature (e.g., 40-50°C; Note: confirm thermal stability if data is available) and apply a vacuum.
-
Duration: Dry for several hours (e.g., 12-24 hours) to ensure all surface moisture is removed.
-
Cooling: Release the vacuum using an inert gas like nitrogen. Immediately transfer the hot dish to a desiccator.
-
Storage: Allow the compound to cool to room temperature within the desiccator before use. Do not open the desiccator until the compound is cool to prevent re-absorption of moisture into the warm, dry powder.
Reference List
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This compound hydrochloride SDS, 167465-93-2 Safety Data Sheets. ECHEMI.
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How do you handle hygroscopic solutes in the lab? TutorChase.
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How to weigh a higroscopic substance. Chromatography Forum.
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Tips & Tricks: Weighing. University of Rochester Department of Chemistry.
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Validation & Comparative
Introduction: The Quest for CNS-Permeant GABAergic Modulators
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), critical for maintaining the delicate balance between neuronal excitation and inhibition.[1] Its role in mitigating neuronal hyperexcitability makes it a focal point for therapies targeting conditions like epilepsy, neuropathic pain, and anxiety. However, GABA's therapeutic utility is severely hampered by its inability to efficiently cross the blood-brain barrier.[1] This fundamental limitation has driven the development of GABA analogues—molecules structurally related to GABA but engineered for improved pharmacokinetic properties and diverse mechanisms of action.[1][2]
This guide provides a comparative analysis of 4-aminopyrrolidin-2-one, a rigid cyclic analogue of GABA, against other prominent GABA analogues. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for their characterization, offering researchers a comprehensive resource for navigating this complex class of compounds.
Spotlight on this compound: A Constrained GABA Scaffold
This compound, also known as 3-amino-gamma-butyrolactam, is a heterocyclic compound that can be viewed as a conformationally restricted analogue of GABA.[3][4] Its pyrrolidinone ring locks the backbone of the GABA molecule into a specific spatial arrangement. This structural rigidity can significantly influence its interaction with GABA receptors and transporters, potentially leading to enhanced selectivity and potency compared to the flexible native neurotransmitter. While extensive pharmacological data is not as widespread as for other analogues, its structural similarity to both GABA and the pyrrolidinone-containing nootropic and anticonvulsant drugs makes it a compound of significant research interest.[5][6]
The primary hypothesis for its mechanism of action is direct interaction with GABA receptors (GABA-A, GABA-B) or potential modulation of GABA metabolism or transport. Its activity, therefore, necessitates direct comparison with analogues that operate through both direct and indirect GABAergic pathways.
Comparative Analysis of GABA Analogue Activity
To understand the potential profile of this compound, we compare it to three classes of well-characterized analogues: the structurally related pyrrolidinones (Piracetam and Levetiracetam), a classic indirect modulator (Gabapentin), and a direct GABAA agonist (Muscimol).
Mechanisms of Action: A Diverse Landscape
The therapeutic effects of GABA analogues are not monolithic; they arise from a variety of distinct molecular interactions:
-
This compound (Hypothesized): As a direct structural mimic of GABA, its primary putative mechanism is agonism at ionotropic GABA-A and metabotropic GABA-B receptors. Its rigid structure may confer selectivity for specific receptor subtypes.
-
Levetiracetam: Despite its pyrrolidinone core, it does not act on GABA receptors.[6][7] Its primary mechanism is binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release.[8] This unique target distinguishes it from most other anticonvulsants.[8][9]
-
Piracetam: Structurally similar to Levetiracetam, Piracetam has a different pharmacological profile, acting as a nootropic agent to improve cognitive function.[6][10] Its mechanism is not fully elucidated but does not involve direct interaction with GABAergic or excitatory neurotransmission.[6][7]
-
Gabapentin: This analogue does not bind to GABA receptors nor does it significantly affect GABA synthesis or degradation.[1] Instead, it exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters.
-
Muscimol: A classic GABAA receptor agonist, Muscimol directly opens the receptor's associated chloride channel, leading to hyperpolarization and neuronal inhibition.[11] It serves as a vital positive control in experiments designed to probe GABAA receptor activity.
The diverse mechanisms of these compounds are visualized in the signaling pathway below.
Caption: Comparative Mechanisms of Action at a GABAergic Synapse.
Quantitative Comparison of Receptor Binding Affinity
Receptor binding assays are fundamental in vitro techniques used to quantify the interaction between a ligand and a receptor, determining parameters like affinity (Ki) and density (Bmax).[12] The data below, compiled from various studies, illustrates the differing receptor affinities of key GABA analogues.
| Compound | Target | Assay Type | Radioligand | Ki or IC50 (µM) | Notes | Reference |
| GABA | GABA-A | Binding | [³H]Muscimol | ~0.01-0.1 | High-affinity endogenous agonist. | [13] |
| Muscimol | GABA-A | Binding | [³H]GABA | ~0.002-0.005 | Potent, selective GABAA agonist. | [11] |
| Bicuculline | GABA-A | Binding | [³H]Muscimol | ~0.03-0.1 | Competitive antagonist, used to define specific binding. | [13] |
| Baclofen | GABA-B | Binding | [³H]GABA | ~0.1-1.0 | Selective GABAB agonist. | [14] |
| Levetiracetam | SV2A | Binding | [³H]UCB 30887 | ~0.5-1.0 | High affinity for its specific binding site. | [6][7] |
| Gabapentin | α2δ-1 (VGCC) | Binding | [³H]Gabapentin | ~0.1-0.2 | High affinity for the voltage-gated calcium channel subunit. | [1] |
| Piracetam | N/A | Binding | Various | >100 | Lacks significant affinity for common neurotransmitter receptors. | [6][7] |
Experimental Protocols for Characterizing GABA Analogue Activity
To empirically determine and validate the activity of a novel compound like this compound, a series of well-defined experiments are required. The following protocols are designed to be self-validating systems, incorporating necessary controls to ensure data integrity.
Protocol 1: GABA-A Receptor Radioligand Binding Assay
This protocol determines a compound's affinity for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]muscimol.[13][15]
Causality: The choice of [³H]muscimol is critical as it is a high-affinity, specific agonist for the GABA-A receptor binding site.[16] To distinguish specific binding to the receptor from non-specific binding to other membrane components, a high concentration of an unlabeled competitor (like unlabeled GABA or bicuculline) is used. The difference between total binding (radioligand only) and non-specific binding yields the specific binding, which is the true measure of receptor interaction.[13]
Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in 20 volumes of ice-cold 0.32 M sucrose buffer.[15][16]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[16]
-
Wash the pellet by resuspending in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeating the high-speed centrifugation. Repeat this wash step three times to remove endogenous GABA.[16]
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.
-
-
Binding Assay:
-
Set up triplicate tubes for three conditions:
-
Total Binding: Membrane suspension + [³H]muscimol (e.g., 5 nM final concentration).[16]
-
Non-specific Binding: Membrane suspension + [³H]muscimol + high concentration of unlabeled GABA (e.g., 10 µM) or bicuculline methiodide (100 µM).[13]
-
Competition: Membrane suspension + [³H]muscimol + varying concentrations of the test compound (e.g., this compound).
-
-
Incubate all tubes for 45-60 minutes on ice (4°C) to reach equilibrium.[16]
-
-
Termination and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold buffer to separate bound from free radioligand.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.[16]
-
-
Data Analysis:
-
Calculate specific binding = (Total cpm) - (Non-specific cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Caption: A logical workflow for a competitive radioligand binding assay.
Protocol 2: Electrophysiological Assessment via Patch-Clamp
This protocol directly measures the functional consequences of a compound's interaction with ion channels, such as the GABA-A receptor. It can distinguish between agonists, antagonists, and allosteric modulators.
Causality: Whole-cell patch-clamp recordings on cultured neurons or brain slices allow for the precise control of the voltage across the cell membrane while measuring the ionic currents that flow through it.[17][18] By applying GABA or a GABA analogue to the cell, one can directly observe the current generated by the opening of GABA-A receptor channels. The magnitude and kinetics of this current provide a functional readout of the compound's efficacy and potency.
Methodology:
-
Cell/Slice Preparation:
-
Prepare primary neuronal cultures (e.g., hippocampal or cortical neurons) or acute brain slices from rodents.
-
Transfer the preparation to a recording chamber on the stage of an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
-
Patch-Clamp Recording:
-
Using a glass micropipette filled with an internal solution, form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a target neuron.
-
Rupture the patch of membrane under the pipette to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the neuron's membrane potential at a fixed voltage (e.g., -60 mV).
-
-
Drug Application:
-
Establish a stable baseline recording.
-
Apply a known concentration of GABA via a perfusion system to elicit a control inward current (due to Cl- influx, depending on the internal solution).
-
After washout and return to baseline, apply the test compound (e.g., this compound) at various concentrations to determine if it elicits a current (agonist activity).
-
To test for antagonist activity, co-apply the test compound with GABA and observe any reduction in the GABA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the currents evoked by the compound.
-
Plot the current amplitude against the log concentration of the compound.
-
Fit the data to a dose-response curve to determine the EC50 (concentration for half-maximal effect) for agonists or the IC50 for antagonists.
-
Protocol 3: In Vivo Models of Epilepsy and Neuropathic Pain
To assess the therapeutic potential in a complex biological system, in vivo models are indispensable.
Causality: Animal models are designed to replicate key aspects of human diseases (face validity).[19] For epilepsy, chemically-induced seizure models like the pentylenetetrazole (PTZ) test are used to screen for general anticonvulsant activity.[20][21] For neuropathic pain, models like chronic constriction injury (CCI) of the sciatic nerve create a state of persistent pain, allowing for the evaluation of analgesic compounds.[22][23] A compound's ability to reduce seizure severity or alleviate pain-related behaviors in these models provides strong evidence of its potential therapeutic efficacy.
Methodology (PTZ Seizure Model - Example):
-
Animal Handling: Acclimate rodents (e.g., mice) to the testing environment.
-
Drug Administration: Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Seizure Induction: After a set pre-treatment time, administer a convulsive dose of PTZ (e.g., 60 mg/kg, s.c.).
-
Behavioral Observation: Immediately place the animal in an observation chamber and record seizure activity for 30 minutes, scoring the severity based on a standardized scale (e.g., Racine scale).
-
Data Analysis: Compare the seizure scores and latency to seizure onset between the vehicle-treated and drug-treated groups. A significant reduction in seizure severity or increase in latency indicates anticonvulsant activity.
Conclusion and Future Directions
The landscape of GABA analogues is rich and mechanistically diverse. While compounds like Levetiracetam and Gabapentin have found significant clinical success through indirect modulation of neurotransmission, the potential of direct-acting, structurally constrained analogues like this compound remains an important area of investigation. Its rigid pyrrolidinone structure presents a compelling scaffold for achieving receptor subtype selectivity that is often elusive with the flexible GABA molecule.
The definitive characterization of this compound requires rigorous experimental validation. The protocols detailed in this guide—from in vitro receptor binding and functional electrophysiology to in vivo behavioral models—provide a clear and robust framework for such an investigation. By systematically comparing its activity profile to that of established analogues, the research community can elucidate its mechanism, define its therapeutic potential, and pave the way for the next generation of targeted GABAergic modulators.
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A Comparative Guide to the Nootropic Efficacy of Piracetam and 4-Aminopyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing a Benchmark Against an Unknown
In the expansive field of cognitive enhancement, the term "nootropic" is applied to a wide array of substances, each with varying degrees of scientific validation.[1] This guide provides a comparative analysis of two such molecules: piracetam, the archetypal nootropic, and 4-aminopyrrolidin-2-one, a structurally related but scientifically obscure compound.
Piracetam, synthesized in the 1960s, holds a significant place in the history of cognitive enhancers and has been the subject of extensive research.[2] Conversely, this compound is primarily recognized as a chemical intermediate, with a conspicuous absence of published data regarding its potential nootropic effects. This comparison, therefore, is not one of equivalent contenders but rather a juxtaposition of a well-documented, albeit debated, compound against a largely uninvestigated analogue. The objective is to present the established efficacy and mechanistic understanding of piracetam as a benchmark, while simultaneously highlighting the research void and theoretical potential of this compound. This analysis underscores the critical importance of rigorous, evidence-based evaluation in the field of nootropic research.
Piracetam: The Prototypical Nootropic
Piracetam (2-oxo-1-pyrrolidine acetamide) is a cyclic derivative of the neurotransmitter GABA.[3] Despite its long history of use, particularly in Europe, for conditions such as cognitive disorders, vertigo, and dyslexia, its precise mechanism of action remains a subject of ongoing investigation.[4][5] In the United States, it is not approved for any medical use by the FDA.[3][6]
Mechanism of Action
Piracetam's cognitive-enhancing effects are believed to be multifactorial, targeting various aspects of neuronal function rather than a single receptor.[2][5] Key proposed mechanisms include:
-
Modulation of Neurotransmitter Systems: Piracetam is thought to enhance the function of cholinergic and glutamatergic systems.[2][4] It may increase the density of acetylcholine (ACh) receptors and facilitate neurotransmission at muscarinic cholinergic receptors, which are crucial for memory processes.[2][4] Furthermore, it may positively modulate AMPA and NMDA glutamate receptors, which are fundamental to synaptic plasticity and learning.[2][4]
-
Enhancement of Cell Membrane Fluidity: A prominent hypothesis is that piracetam restores and improves the fluidity of neuronal cell membranes.[2][7] This action is thought to facilitate the function of membrane-bound proteins and receptors, thereby improving signal transduction between neurons.[2]
-
Vascular Effects: Piracetam has been shown to have effects on the vascular system, including reducing red blood cell adhesion to blood vessel walls and decreasing vasospasm.[3][4] These actions may improve microcirculation and oxygen supply to the brain, contributing to its neuroprotective effects.[2]
Caption: Proposed multifaceted mechanism of action for Piracetam.
Preclinical and Clinical Efficacy
The efficacy of piracetam has been evaluated in numerous preclinical and clinical studies, with mixed results.
Preclinical Evidence: In animal models, piracetam has been shown to reverse amnesia induced by various chemical agents (e.g., scopolamine) and physical trauma like electroconvulsive shock.[8][9] These studies often utilize behavioral assays such as the Morris water maze and passive avoidance tests to demonstrate improvements in learning and memory.
Clinical Evidence: In humans, the evidence is less conclusive. Some studies and meta-analyses suggest that piracetam may offer modest benefits for cognitive function in older, cognitively impaired individuals.[6] However, many of these studies have been criticized for their short duration or methodological limitations.[6][10] A 2024 meta-analysis of 18 studies involving 886 patients found no clinically significant difference in memory enhancement between piracetam and placebo groups.[11] There is also some evidence suggesting a neuroprotective effect when administered perioperatively during coronary bypass surgery.[12][13] Adverse effects are generally rare and mild, but can include anxiety, insomnia, and agitation.[10]
This compound: An Unexplored Analogue
This compound is a chemical compound that shares the core 2-oxo-pyrrolidine structure with piracetam.[14] However, beyond this structural similarity and its availability as a chemical reagent, there is a profound lack of published scientific literature investigating its biological or nootropic activity.
Chemical Profile and Inferred Potential
Structurally, this compound is a simple derivative of the pyrrolidinone ring. The pyrrolidine scaffold itself is a common feature in many biologically active compounds due to its ability to form various stereoisomers and its favorable pharmacokinetic properties.[15] Derivatives of pyrrolidinone have been explored for a wide range of biological activities, including as inhibitors of the dopamine and norepinephrine transporters and as potential antioxidants.[15][16]
Given the structural relationship to piracetam and the broader family of racetams, one could speculate that this compound might interact with similar neuronal targets. For instance, other pyrrolidine derivatives have been investigated as agonists and antagonists for metabotropic glutamate receptors.[17][18] However, it is crucial to emphasize that this is purely theoretical. Without any empirical data, it is impossible to predict its pharmacological profile. It could be inactive, possess a completely different mechanism of action, or have an unfavorable toxicity profile.
Comparative Analysis: A Data-Driven Imbalance
The following table starkly illustrates the disparity in the available scientific evidence for the two compounds.
| Feature | Piracetam | This compound |
| Chemical Structure | 2-oxo-1-pyrrolidine acetamide | This compound |
| Nootropic Classification | Prototypical Racetam | Unclassified; Not studied as a nootropic |
| Mechanism of Action | Multifactorial: ↑ Membrane fluidity, modulates ACh & Glutamate systems, improves microcirculation[2][5] | Unknown; No published data |
| Preclinical Data | Extensive data showing reversal of induced amnesia in rodent models[8][9] | None found in published literature |
| Clinical Data | Numerous studies with mixed results; some evidence for mild cognitive impairment, but recent meta-analyses are inconclusive[6][11] | None found in published literature |
| Safety & Tolerability | Generally well-tolerated; rare, mild side effects reported[5][10] | Unknown; No published data |
| Regulatory Status (USA) | Not approved by FDA for medical use[3][6] | Not applicable; sold as a chemical reagent |
Standardized Protocols for Nootropic Efficacy Assessment
To empirically determine the potential nootropic effects of a novel compound like this compound, a standardized battery of preclinical tests is required. These assays, which have been used to characterize piracetam and other nootropics, provide a framework for assessing effects on learning, memory, and synaptic plasticity. Piracetam would serve as a crucial positive control in such an experimental design.
Caption: A generalized workflow for preclinical nootropic drug discovery.
Experimental Protocol 1: Morris Water Maze
This test is a widely used tool in behavioral neuroscience to assess spatial learning and memory in rodents, functions heavily dependent on the hippocampus.[19][20]
Objective: To evaluate the effect of the test compound on the acquisition and retention of spatial memory.
Methodology:
-
Apparatus: A large circular pool (e.g., 2m diameter) is filled with opaque water (made so with non-toxic paint or milk powder).[21] A small escape platform is hidden 1.5 cm below the water's surface.[19] The room should contain various distal visual cues for spatial orientation.[21]
-
Acquisition Phase (e.g., 5 days):
-
Animals are divided into groups (vehicle control, positive control e.g., piracetam, and test compound groups e.g., this compound at various doses).
-
Each animal undergoes a series of trials per day (e.g., 4 trials). For each trial, the animal is placed into the pool at one of four quasi-random starting positions.
-
The animal is allowed to swim for a set time (e.g., 60-90 seconds) to find the hidden platform. If it fails, it is gently guided to the platform.
-
The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.
-
-
Probe Trial (e.g., Day 6):
-
The escape platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
The primary measures are the time spent and the distance swam in the target quadrant (where the platform was previously located).
-
Interpretation: A significant decrease in escape latency across acquisition days indicates learning. In the probe trial, a significant preference for the target quadrant by the compound-treated group compared to the control group suggests enhanced memory retention.
Experimental Protocol 2: Passive Avoidance Test
This is a fear-motivated test used to assess short-term and long-term memory.[22][23] It relies on the animal's innate preference for a dark environment over a light one.[24][25]
Objective: To evaluate the effect of the test compound on fear-conditioned memory.
Methodology:
-
Apparatus: A two-compartment box with a light chamber and a dark chamber, connected by a small opening with a guillotine door. The floor of the dark chamber is equipped to deliver a mild foot shock.
-
Acquisition/Training Phase:
-
Retention/Test Phase (e.g., 24 hours later):
-
The animal is placed back into the light compartment.
-
The door to the dark compartment is opened, and the latency to cross into the dark compartment is measured (up to a cut-off time, e.g., 300 seconds). No shock is delivered in this phase.
-
Interpretation: A significantly longer latency to enter the dark compartment during the test phase in the compound-treated group compared to the control group indicates better memory of the aversive experience.[23]
Experimental Protocol 3: In Vitro Electrophysiology (Long-Term Potentiation)
Long-Term Potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[2][26] It is widely considered a primary cellular mechanism underlying learning and memory.[27]
Objective: To determine if the test compound can modulate synaptic plasticity in isolated brain tissue.
Methodology:
-
Slice Preparation: Acute hippocampal slices (e.g., 300-400 µm thick) are prepared from a rodent brain and maintained in oxygenated artificial cerebrospinal fluid (ACSF).
-
Recording Setup: Slices are transferred to a recording chamber. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[28]
-
Baseline Recording: A stable baseline of synaptic responses is established by delivering low-frequency test pulses for at least 20-30 minutes.[29]
-
Compound Application: The test compound (or vehicle/piracetam) is perfused into the ACSF.
-
LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as theta-burst stimulation (TBS) or tetanus.[26][28][30]
-
Post-Induction Recording: The response to the initial low-frequency test pulses is recorded for at least 60 minutes post-induction.
Interpretation: The magnitude of LTP is measured as the percentage increase in the fEPSP slope after the induction protocol compared to the baseline. A significantly greater potentiation in the presence of the test compound compared to the vehicle control would suggest the compound enhances synaptic plasticity.
Conclusion and Future Directions
This guide establishes a clear distinction between the extensively researched, albeit clinically debated, nootropic piracetam and the uncharacterized compound, this compound. Piracetam offers a rich history of preclinical and clinical data, pointing towards a multifactorial mechanism involving neuronal membrane fluidity and neurotransmitter modulation. However, its real-world efficacy for cognitive enhancement in healthy populations remains contentious.
In stark contrast, this compound exists as a scientific unknown in the context of nootropics. While its pyrrolidinone core is shared with a class of biologically active molecules, any proposed cognitive-enhancing effects are purely speculative and without empirical support. This highlights a critical principle for the scientific community: structural similarity does not guarantee functional equivalence.
For drug development professionals, this compound represents a blank slate. The path to characterizing its potential would require a rigorous, systematic investigation following the established preclinical protocols outlined in this guide. Such an endeavor would be essential to move this compound from the realm of chemical catalog listings to that of a scientifically validated agent, if any activity is indeed present. Until such data exists, any claims regarding its efficacy would be unsubstantiated. The comparison ultimately serves as a reminder that the foundation of nootropic science must be built upon robust experimental evidence and not on structural analogy alone.
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In Vivo Comparative Analysis of (2R,4R)-APDC and Other Metabotropic Glutamate Receptor Agonists: A Guide for Neuropharmacology Researchers
This guide provides a comprehensive in vivo comparison of (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate ((2R,4R)-APDC), a selective group II metabotropic glutamate receptor (mGluR) agonist, with other key mGluR agonists. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanisms of action, pharmacokinetic profiles, and efficacy in preclinical models of neurological and psychiatric disorders. We will explore the rationale behind experimental design choices and provide detailed protocols for key in vivo assays to empower you in your research endeavors.
Introduction to Metabotropic Glutamate Receptors and Their Agonists
Metabotropic glutamate receptors (mGluRs) are a class of G protein-coupled receptors that play a crucial modulatory role in synaptic transmission and neuronal excitability throughout the central nervous system.[1] They are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways.
-
Group I mGluRs (mGluR1 and mGluR5): Typically located postsynaptically, these receptors are coupled to Gq/G11 proteins. Their activation stimulates phospholipase C (PLC), leading to inositol trisphosphate (IP3) production, intracellular calcium mobilization, and protein kinase C (PKC) activation.[2] A prototypical agonist for this group is (S)-3,5-dihydroxyphenylglycine (DHPG).[3]
-
Group II mGluRs (mGluR2 and mGluR3): Predominantly found on presynaptic terminals, these receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a subsequent reduction in neurotransmitter release.[4][5] (2R,4R)-APDC and LY354740 are selective agonists for this group.[4][6]
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to group II, these receptors are also presynaptic Gi/o-coupled receptors that inhibit adenylyl cyclase.[7] L-(+)-2-amino-4-phosphonobutyric acid (L-AP4) is a selective agonist for this group.[7]
The distinct localization and signaling mechanisms of these receptor groups allow for fine-tuned modulation of glutamatergic neurotransmission, making them attractive therapeutic targets for a range of neurological and psychiatric disorders.
Comparative Analysis of mGluR Agonists
This section provides a head-to-head comparison of (2R,4R)-APDC with other representative mGluR agonists. The choice of agonist is a critical experimental decision that dictates the specific research question that can be addressed. For instance, to investigate the role of presynaptic inhibition of glutamate release, a group II or III agonist would be appropriate, whereas a group I agonist would be chosen to study postsynaptic excitatory modulation.
Receptor Selectivity and Potency
The selectivity and potency of an agonist at its target receptor are paramount for interpreting in vivo findings and minimizing off-target effects.
| Agonist | mGluR Group Selectivity | In Vitro Potency (EC50/IC50) | Key References |
| (2R,4R)-APDC | Group II | IC50 = 6.49 µM (ACPD-sensitive [3H]glutamate binding); EC50 = 14.51 µM (cAMP formation) | [8] |
| LY354740 | Group II | IC50 = 5 nM (human mGluR2), 24 nM (human mGluR3) | [6][9] |
| L-AP4 | Group III | EC50 = 0.13 µM (mGluR4), 0.29 µM (mGluR8), 1.0 µM (mGluR6), 249 µM (mGluR7) | [1] |
| (S)-3,5-DHPG | Group I | EC50 = 60 nM (mGluR1) | [2] |
Expert Insight: The higher potency of LY354740 compared to (2R,4R)-APDC for group II mGluRs may translate to lower effective doses in vivo. However, the systemic activity of (2R,4R)-APDC has been demonstrated, making it a valuable tool for in vivo studies.[8]
In Vivo Efficacy: A Comparative Overview
The in vivo effects of these agonists have been characterized in various animal models, providing insights into their therapeutic potential.
| Agonist | Animal Model | In Vivo Effect | Key References |
| (2R,4R)-APDC | Mouse model of limbic seizures | Anticonvulsant effect (ED50 = 271 mg/kg, i.p.) | [8] |
| Rat model of epilepsy | Neuroprotective, reducing neuronal apoptosis | [10] | |
| Rat fear-potentiated startle | Disruption of fear-potentiated startle | [11] | |
| LY354740 | Rat models of anxiety | Anxiolytic-like effects | [12] |
| L-AP4 | Rat model of neuropathic pain | Antinociceptive effect | [1] |
| (S)-3,5-DHPG | Rat chronic constriction injury model | Pro-nociceptive effect | [2] |
Expert Insight: The opposing effects of group II/III and group I agonists in pain models highlight the distinct roles of these receptor families in modulating nociceptive pathways. This underscores the importance of selecting the appropriate agonist to target specific mechanisms of action.
Experimental Protocols for In Vivo Comparison
To ensure the scientific rigor and reproducibility of in vivo studies comparing mGluR agonists, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for key behavioral and neurochemical assays.
Behavioral Assay: Fear-Potentiated Startle (FPS) Test
The FPS test is a widely used paradigm to assess fear and anxiety in rodents. It measures the increase in the startle reflex to a loud noise in the presence of a conditioned fear stimulus.
Protocol:
-
Apparatus: A startle response system consisting of a small animal enclosure mounted on a load cell platform to detect whole-body startle, enclosed within a sound-attenuating chamber.
-
Habituation (Day 1): Place the rat in the startle chamber for a 5-minute acclimation period, followed by the presentation of several acoustic startle stimuli (e.g., 100 dB white noise bursts) to habituate the animal to the apparatus and stimuli.
-
Conditioning (Day 2): Place the rat in the chamber. After a 3-minute acclimation period, present a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 3.7 seconds). The termination of the CS is immediately followed by a mild, brief footshock (unconditioned stimulus, US; e.g., 0.5 mA for 0.5 seconds). Repeat this CS-US pairing several times (e.g., 10 trials) with a variable inter-trial interval.
-
Testing (Day 3): Administer the test compound (e.g., (2R,4R)-APDC or vehicle) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test session. Place the rat in the startle chamber. After a 3-minute acclimation period, present two types of trials in a randomized order:
-
Noise-Alone Trials: The acoustic startle stimulus is presented without the CS.
-
CS-Noise Trials: The acoustic startle stimulus is presented at the end of the CS presentation.
-
-
Data Analysis: The primary endpoint is the potentiation of the startle response, calculated as the difference or percentage increase in the startle amplitude during CS-Noise trials compared to Noise-Alone trials.
Causality Behind Experimental Choices: The FPS paradigm is chosen for its translational relevance to anxiety disorders, as it involves associative fear learning. The use of both noise-alone and CS-noise trials allows for the dissociation of general motor effects of a drug from its specific effects on conditioned fear.
Neurochemical Assay: In Vivo Microdialysis
In vivo microdialysis is a powerful technique to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing a direct assessment of a drug's effect on neurotransmitter release.
Protocol:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Allow for a 1-2 hour equilibration period for the tissue to stabilize.
-
Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate levels.
-
Drug Administration: Administer the mGluR agonist via systemic injection or through the microdialysis probe (reverse dialysis).
-
Post-Drug Sample Collection: Continue collecting dialysate samples for a defined period after drug administration to monitor changes in glutamate levels.
-
Sample Analysis: Analyze the glutamate concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
-
Data Analysis: Express the post-drug glutamate levels as a percentage of the baseline levels.
Causality Behind Experimental Choices: In vivo microdialysis is selected to directly test the hypothesis that group II/III mGluR agonists inhibit glutamate release in a specific brain region implicated in the behavioral effects of the drug. The use of a freely moving animal model minimizes the confounding effects of anesthesia on neurotransmitter levels.
Visualization of Signaling Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Signaling Pathways of mGluR Groups
Caption: Signaling pathways of Group I and Group II/III mGluRs.
Experimental Workflow for In Vivo Microdialysis
Caption: Step-by-step workflow for in vivo microdialysis experiments.
Discussion and Future Directions
The in vivo comparison of (2R,4R)-APDC and other mGluR agonists reveals a complex and nuanced landscape of glutamatergic modulation. The choice of a specific agonist is a critical determinant of the experimental outcome and should be guided by a clear understanding of the target receptor's pharmacology and the specific scientific question being addressed. While significant progress has been made in characterizing the in vivo effects of these compounds, several areas warrant further investigation.
Future studies should focus on direct, head-to-head comparisons of the pharmacokinetic and pharmacodynamic profiles of different mGluR agonists within the same experimental paradigm. This will provide a more comprehensive understanding of their relative in vivo properties. Furthermore, the development of agonists with improved subtype selectivity within the mGluR groups will be instrumental in dissecting the specific roles of individual receptors in health and disease. Ultimately, a deeper understanding of the in vivo pharmacology of mGluR agonists will pave the way for the development of novel and more effective therapeutic strategies for a host of debilitating neurological and psychiatric disorders.
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A Senior Application Scientist's Guide to Cross-Validation of HPLC Methods for 4-Aminopyrrolidin-2-one Analysis
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 4-Aminopyrrolidin-2-one, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a common analytical challenge due to its polar nature. High-Performance Liquid Chromatography (HPLC) is the workhorse for such analyses, yet the selection and validation of an appropriate method are critical for ensuring data integrity.
This guide provides an in-depth, objective comparison of HPLC-based methodologies for the analysis of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and outline a comprehensive cross-validation strategy to ensure consistency and reliability between different analytical approaches. This document is designed to move beyond a simple recitation of steps, offering insights into the "why" behind the "how," grounded in established scientific principles and regulatory expectations.
The Analytical Challenge: Retaining and Resolving a Polar Analyte
This compound's polarity makes it notoriously difficult to retain on traditional reversed-phase (RP) HPLC columns. This often leads to poor peak shape, inadequate separation from polar impurities, and unreliable quantification. To address this, we will explore two distinct, yet complementary, HPLC methodologies: a modern Reversed-Phase HPLC (RP-HPLC) method employing a polar-modified stationary phase and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is specifically designed for polar analytes. Furthermore, we will introduce a high-sensitivity Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method as a benchmark for comparison.
The cross-validation of these methods is not merely a procedural formality; it is a scientific imperative that establishes the equivalency and ruggedness of your analytical procedures, a critical aspect of the analytical procedure lifecycle management advocated by the International Council for Harmonisation (ICH) in its Q14 and Q2(R2) guidelines.[1][2]
Comparative Overview of Analytical Methodologies
The selection of an analytical method is a balance of sensitivity, selectivity, and practicality. The following table provides a high-level comparison of the three methods discussed in this guide.
| Parameter | Method 1: RP-HPLC with UV Detection | Method 2: HILIC with UV Detection | Method 3: UPLC-MS/MS |
| Principle | Separation based on hydrophobic interactions with a polar-modified stationary phase. | Separation based on partitioning between a polar stationary phase and a less polar mobile phase.[3][4] | Separation based on hydrophilicity followed by mass-based detection and quantification. |
| Stationary Phase | C18 with polar end-capping or embedded polar groups. | Amide, bare silica, or zwitterionic.[4] | HILIC (e.g., BEH Amide). |
| Mobile Phase | Aqueous buffer with a moderate percentage of organic solvent (e.g., acetonitrile or methanol). | Acetonitrile-rich with a small percentage of aqueous buffer.[3][4] | Acetonitrile-rich with a small percentage of aqueous buffer containing a volatile modifier (e.g., formic acid). |
| Detector | UV-Vis Detector (e.g., 210 nm). | UV-Vis Detector (e.g., 210 nm). | Tandem Mass Spectrometer (MS/MS). |
| Primary Strengths | Robust, widely available, and cost-effective. | Excellent retention and selectivity for highly polar compounds.[4] | High sensitivity, high selectivity, and structural confirmation capabilities. |
| Primary Limitations | May still exhibit limited retention for very polar analytes. | Can be more sensitive to mobile phase composition and may require longer equilibration times. | Higher initial instrument cost and complexity. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the three analytical approaches. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Method 1: Reversed-Phase HPLC with UV Detection
This method is designed to be a robust, general-purpose QC method. The choice of a polar-embedded C18 column is deliberate, as it provides enhanced retention for polar analytes compared to traditional C18 phases and is more resistant to dewetting in highly aqueous mobile phases.[5]
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).
-
Column: Waters XBridge BEH C18 XP Column, 130 Å, 2.5 µm, 4.6 mm X 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 5 10.0 40 12.0 95 14.0 95 14.1 5 | 17.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in a 25 mL volumetric flask with Mobile Phase A. Further dilute to a final concentration of approximately 0.1 mg/mL.
Method 2: HILIC with UV Detection
This method is proposed as a more selective alternative to RP-HPLC, offering superior retention for the highly polar this compound. An amide-based stationary phase is chosen for its excellent peak shape and reproducibility for a wide range of polar compounds.[6]
-
Instrumentation: Waters ACQUITY UPLC H-Class system or equivalent with a TUV Detector.
-
Column: Waters ACQUITY UPLC BEH Amide Column, 130 Å, 1.7 µm, 2.1 mm X 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.
-
Gradient Program:
Time (min) %B 0.0 2 8.0 30 9.0 2 | 12.0 | 2 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in a 25 mL volumetric flask with 50:50 Acetonitrile:Water. Further dilute with acetonitrile to a final concentration of approximately 0.1 mg/mL in a diluent of 90:10 Acetonitrile:Water.
Method 3: UPLC-MS/MS
This method provides the highest level of sensitivity and selectivity, making it ideal for the detection and quantification of trace-level impurities or for analysis in complex matrices. The use of tandem mass spectrometry allows for unambiguous identification and quantification.
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer with an ESI source.
-
Column: Waters ACQUITY UPLC BEH HILIC Column, 130 Å, 1.7 µm, 2.1 mm X 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 98 3.0 70 3.5 98 | 5.0 | 98 |
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 1 µL.
-
MS Parameters:
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MRM Transition (Hypothetical): Precursor Ion (m/z) 101.1 -> Product Ion (m/z) 84.1 (Collision Energy: 15 eV).
-
-
Sample Preparation: Prepare a stock solution of this compound in 50:50 Acetonitrile:Water. Serially dilute with 90:10 Acetonitrile:Water to construct a calibration curve ranging from 0.1 ng/mL to 100 ng/mL.
Cross-Validation of Analytical Methods
The cross-validation of analytical methods is a formal process to demonstrate that two or more distinct methods are equivalent and can be used interchangeably. This is particularly crucial when transferring a method between laboratories or when updating an existing method. The principles of cross-validation are in line with the ICH M10 guideline on bioanalytical method validation, which emphasizes ensuring the reliability of data throughout the lifecycle of a drug product.[5][7][8]
Cross-Validation Workflow
Caption: A typical workflow for the cross-validation of analytical methods.
Acceptance Criteria for Cross-Validation
The acceptance criteria should be pre-defined in the cross-validation protocol. For the comparison of two HPLC methods, the following criteria are recommended:
| Validation Parameter | Acceptance Criteria |
| Accuracy (as % Recovery) | The mean recovery of spiked samples at three concentration levels (low, medium, high) should be within 98.0% to 102.0% for both methods. The difference in mean recovery between the two methods should not exceed 5.0%. |
| Precision (as %RSD) | The Relative Standard Deviation (RSD) for six replicate injections of a standard solution should be ≤ 2.0% for both methods. The F-test should show no significant difference in the variances of the two methods (p > 0.05). |
| Linearity (r²) | The coefficient of determination (r²) for a five-point calibration curve should be ≥ 0.999 for both methods. |
| Assay of a Common Lot | The mean assay value of a homogeneous lot of this compound analyzed by both methods (n=6) should not differ by more than 2.0%. A two-sample t-test should show no significant difference between the means (p > 0.05). |
Comparative Data Summary
The following tables present hypothetical but realistic data from the cross-validation of the RP-HPLC and HILIC methods.
Table 1: Comparison of Linearity, Accuracy, and Precision
| Parameter | Method 1: RP-HPLC | Method 2: HILIC | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | |||
| Low Conc. (80 µg/mL) | 99.5% | 100.2% | 98.0% - 102.0% |
| Mid Conc. (100 µg/mL) | 100.8% | 101.1% | 98.0% - 102.0% |
| High Conc. (120 µg/mL) | 101.2% | 100.5% | 98.0% - 102.0% |
| Precision (%RSD, n=6) | 0.85% | 0.72% | ≤ 2.0% |
Table 2: Assay of a Homogeneous Lot of this compound
| Replicate | Method 1: RP-HPLC (% Assay) | Method 2: HILIC (% Assay) |
| 1 | 99.6 | 99.8 |
| 2 | 99.8 | 100.1 |
| 3 | 100.1 | 99.5 |
| 4 | 99.5 | 99.9 |
| 5 | 100.2 | 100.3 |
| 6 | 99.9 | 99.7 |
| Mean | 99.85% | 99.88% |
| % Difference | \multicolumn{2}{c | }{0.03% } |
| t-test (p-value) | \multicolumn{2}{c | }{0.88 (p > 0.05) } |
Conclusion and Recommendations
This guide has provided a comprehensive framework for the development and cross-validation of HPLC methods for the analysis of this compound. The presented RP-HPLC and HILIC methods offer viable and robust approaches, each with its own advantages. The RP-HPLC method serves as a reliable workhorse for routine quality control, while the HILIC method provides superior retention and selectivity for this polar analyte. The UPLC-MS/MS method, with its exceptional sensitivity, is the gold standard for trace analysis and definitive confirmation.
The successful cross-validation between the RP-HPLC and HILIC methods, as demonstrated by the hypothetical data, would provide a high degree of confidence in the interchangeability of these methods. This flexibility is invaluable in a dynamic drug development environment.
As a Senior Application Scientist, my recommendation is to develop and validate both an RP-HPLC and a HILIC method for the analysis of this compound. The choice of method for routine use can then be based on the specific requirements of the analysis – the RP-HPLC method for standard purity assays and the HILIC method for more challenging separations or when higher retention is desired. The UPLC-MS/MS method should be reserved for instances requiring the highest sensitivity and for the identification and quantification of unknown impurities.
By adopting a systematic and scientifically sound approach to method development and cross-validation, grounded in the principles outlined in regulatory guidelines, you can ensure the generation of high-quality, reliable, and defensible analytical data for this compound and other challenging polar analytes.
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-
ICH M10 Bioanalytical Method Validation. Bioanalysis Zone. [Link]
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Ultra-Performance Liquid Chromatography-Triple Quadruple Mass Spectrometry (UPLC-TQ/MS) for Evaluation of Biogenic Amines. SciSpace. [Link]
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-
Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. PubMed. [Link]
-
(PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. [Link]
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METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]
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Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard. ResearchGate. [Link]
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Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. National Institutes of Health. [Link]
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Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection. SciSpace. [Link]
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Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation. [Link]
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Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. PubMed. [Link]
-
Quantitative Analysis of Sulpiride and Impurities of 2-Aminomethyl-1-Ethylpyrrolidine and Methyl-5-Sulphamoyl-2-Methoxybenzoate in Pharmaceuticals by High-Performance Thin-Layer Chromatography and Scanning Densitometry. ResearchGate. [Link]
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Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-Aminopyrrolidin-2-one in Neuronal Cells
Abstract
The Scientific Imperative for MOA Validation
Validating a compound's mechanism of action is a cornerstone of drug discovery, transforming a promising molecule into a therapeutic candidate with a clear biological rationale.[3] For 4-Aminopyrrolidin-2-one, its structural similarity to GABA, the chief inhibitory neurotransmitter in the mature central nervous system, makes GABA receptors an obvious primary target for investigation.[4][5] However, a rigorous scientific approach demands we also explore alternative hypotheses. The antiepileptic drug Levetiracetam, which also features a pyrrolidinone ring, exerts its effects not through direct GABA receptor interaction but by binding to SV2A, a protein crucial for neurotransmitter release.[6][7] This presents a compelling alternative pathway.
Our validation strategy is therefore designed to be decisive, employing a three-pillar approach to systematically test these competing hypotheses.
Our Comparative Framework:
-
Test Compound: this compound
-
Positive Control (GABAergic): GABA, the endogenous agonist for GABA receptors.[8]
-
Comparative Control (Alternative MOA): Levetiracetam, the SV2A-binding antiepileptic drug.[9]
Pillar 1: Direct Target Engagement via Radioligand Binding Assays
Scientific Rationale: The foundational question is whether this compound physically interacts with our primary hypothesized target, the GABA-A receptor. A competitive radioligand binding assay is the gold-standard method to determine if a test compound binds to a specific receptor and to quantify its binding affinity (Ki).[8][10] We will measure the ability of our test compound to displace a known high-affinity radioligand from the GABA-A receptor in synaptic membrane preparations.
Detailed Protocol: Competitive GABA-A Receptor Binding Assay
This protocol is adapted from established methods for characterizing GABA-A receptor binding.[8][11][12]
-
Membrane Preparation:
-
Homogenize rat cerebral cortices in 20 volumes of ice-cold 0.32 M sucrose buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspending in 50 mM Tris-HCl buffer (pH 7.4) and centrifuging three additional times to remove endogenous GABA.[11]
-
Resuspend the final pellet in binding buffer to a protein concentration of ~0.5 mg/mL, determined by a BCA assay.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: 150 µL membrane prep + 50 µL [3H]Muscimol (a high-affinity GABA-A agonist, final concentration ~2-5 nM) + 50 µL binding buffer.[8][13]
-
Non-Specific Binding (NSB): 150 µL membrane prep + 50 µL [3H]Muscimol + 50 µL unlabeled GABA (final concentration ~10 mM) to saturate all specific binding sites.[12]
-
Compound Competition: 150 µL membrane prep + 50 µL [3H]Muscimol + 50 µL of this compound, Levetiracetam, or GABA at various concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
-
Incubation & Termination:
-
Incubate plates at 4°C for 60 minutes with gentle agitation to reach equilibrium.[8][13]
-
Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C, presoaked in 0.3% PEI).[13]
-
Wash filters four times with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Dry the filters and add scintillation cocktail.
-
Count radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding CPM - NSB CPM.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine the IC50 (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Data Presentation: Comparative Binding Affinities
| Compound | Target | Ki (nM) | Interpretation |
| GABA | GABA-A Receptor | 15 ± 2.1 | High affinity of the endogenous ligand. |
| This compound | GABA-A Receptor | 250 ± 18.5 | Moderate affinity, suggesting direct interaction. |
| Levetiracetam | GABA-A Receptor | > 100,000 | No significant affinity, as expected.[7] |
This hypothetical data suggests this compound binds to the GABA-A receptor, albeit with lower affinity than GABA itself. This provides the first piece of evidence supporting a GABAergic MOA and justifies proceeding to functional assays.
Pillar 2: Functional Neuronal Modulation via Patch-Clamp Electrophysiology
Scientific Rationale: Binding does not equate to function. We must now determine if the binding of this compound to the GABA-A receptor translates into a functional change in neuronal activity. Whole-cell patch-clamp is the definitive technique for measuring how a compound affects a neuron's electrical properties, such as membrane potential and ion currents.[14][15] Since GABA-A receptors are ligand-gated chloride channels, their activation by an agonist should cause chloride influx and hyperpolarize the neuron, making it less likely to fire an action potential.[5][16]
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for whole-cell patch-clamp recording.
Detailed Protocol: Voltage-Clamp & Current-Clamp Recordings
This protocol is a standard procedure for recording from cultured neurons.[17][18][19]
-
Preparation:
-
Plate SH-SY5Y cells (differentiated into a neuronal phenotype) or primary cortical neurons onto coverslips a few days prior to recording.
-
Prepare artificial cerebrospinal fluid (aCSF) for the external solution and a potassium-gluconate-based internal solution for the pipette.[14]
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ.
-
-
Recording Procedure:
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with aCSF.
-
Using a micromanipulator, approach a healthy-looking neuron with a pipette filled with internal solution, applying slight positive pressure.
-
Gently press the pipette against the cell membrane and apply negative pressure to form a high-resistance (>1 GΩ) "gigaohm seal."
-
Apply a brief, strong pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp: Record the cell's resting membrane potential. Apply steps of current to elicit action potentials. Perfuse the test compound and observe changes in membrane potential and firing frequency. An agonist of an inhibitory receptor should hyperpolarize the cell and reduce firing.
-
Voltage-Clamp: Hold the neuron at a specific voltage (e.g., -70 mV).[15] Perfuse the test compound and record the resulting inward or outward currents. Activation of GABA-A receptors will elicit an inward chloride current at this holding potential (assuming appropriate intracellular chloride concentration).
-
Controls: After recording the effect of this compound, co-apply a known GABA-A antagonist like Bicuculline. If the compound's effect is blocked, it strongly indicates action via the GABA-A receptor.
-
Data Presentation: Comparative Electrophysiological Effects
| Parameter | Control (aCSF) | + 10 µM GABA | + 10 µM this compound | + 10 µM Levetiracetam |
| Resting Membrane Potential (mV) | -65.2 ± 1.8 | -74.5 ± 2.1 | -71.3 ± 1.9 | -65.8 ± 1.5 |
| Action Potential Firing Rate (Hz) | 8.1 ± 0.9 | 0.2 ± 0.1 | 1.5 ± 0.4 | 7.9 ± 1.1 |
| GABA-A Mediated Current (pA) | 0 | -210.5 ± 15.3 | -145.8 ± 12.7 | -2.1 ± 0.5 |
This hypothetical data shows that this compound mimics the action of GABA by hyperpolarizing the neuron, reducing its firing rate, and inducing an inward current characteristic of GABA-A receptor activation. This provides strong functional evidence for an agonistic effect.
Pillar 3: Downstream Cellular Consequences
Scientific Rationale: A comprehensive MOA validation requires looking beyond the membrane to downstream cellular events. We will investigate two key consequences of neuronal modulation: changes in intracellular calcium and activation of immediate early genes.
Experiment A: Intracellular Calcium Imaging
Rationale: While direct GABA-A activation is primarily associated with chloride flux, neuronal inhibition can indirectly affect calcium homeostasis, for example, by reducing depolarization-dependent calcium influx.[20] Calcium imaging provides a dynamic, population-level readout of network activity.[21] We will use a fluorescent calcium indicator like Fluo-4 AM to visualize changes in intracellular calcium in response to our compounds.[22][23]
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Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Aminopyrrolidin-2-one Derivatives
The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, lauded for its conformational flexibility and synthetic tractability.[1] Among its numerous derivatives, the 4-aminopyrrolidin-2-one core has emerged as a particularly privileged substructure, underpinning the development of a diverse array of therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the nuanced interplay between structural modifications and biological activity, supported by experimental data, and provide detailed protocols for key assays.
The Versatile this compound Scaffold: A Gateway to Diverse Biological Activities
The inherent chirality and the presence of modifiable positions—namely the 4-amino group, the lactam nitrogen (N-1), and other positions on the pyrrolidinone ring—make the this compound scaffold a fertile ground for SAR exploration.[1] This versatility has been exploited to develop potent and selective inhibitors for various biological targets, most notably Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and as promising anticancer agents.[2][3]
Comparative SAR Analysis: DPP-4 Inhibition vs. Anticancer Activity
The following sections will delve into a comparative analysis of how structural modifications on the this compound core influence its activity as both a DPP-4 inhibitor and an anticancer agent.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Targeted Approach for Diabetes
DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. The this compound scaffold has proven to be an excellent starting point for the design of potent and selective DPP-4 inhibitors.
Key SAR Insights for DPP-4 Inhibition:
-
The 4-Amino Group: This is a critical interaction point with the active site of DPP-4. The basicity and steric bulk of the substituent on the 4-amino group are paramount. Small, basic groups are generally favored.
-
Substituents on the Pyrrolidinone Ring: Modifications at other positions of the pyrrolidinone ring can significantly impact potency and selectivity. For instance, the introduction of a fluorine atom at the 4-position of the pyrrolidine ring in some related scaffolds has been shown to enhance inhibitory activity.
-
N-1 Substitution: The lactam nitrogen provides a key vector for introducing substituents that can occupy various pockets of the DPP-4 enzyme, thereby influencing binding affinity and pharmacokinetic properties.
Comparative Data for DPP-4 Inhibitors:
| Compound ID | R1 (at N-1) | R2 (at 4-amino) | DPP-4 IC50 (nM) | Reference |
| Sitagliptin | (trifluoromethyl)phenyl | - | 4.38 | [4] |
| Compound 2f | Pyrazolylphenyl | p-Bromobenzylidene | 1.27 | [4] |
| Compound 2g | Pyrazolylphenyl | p-Fluorobenzylidene | >60% inhibition | [4] |
| Compound 2i | Pyrazolylphenyl | p-Nitrobenzylidene | >60% inhibition | [4] |
| Compound 2k | Pyrazolylphenyl | 2,4-Dichlorobenzylidene | >60% inhibition | [4] |
| Compound 2o | Pyrazolylphenyl | 3,4,5-Trimethoxybenzylidene | >60% inhibition | [4] |
Note: The table above showcases representative data. Direct comparison should be made with caution due to potential variations in assay conditions.
The data suggests that for DPP-4 inhibition, specific aromatic substitutions on the N-1 and 4-amino positions are crucial for high potency. The superior activity of compound 2f highlights the favorable interaction of a bromo-substituted phenyl ring in the active site.[4]
Anticancer Activity: A Multifaceted Approach
The this compound scaffold has also been explored for its potential as an anticancer agent, demonstrating cytotoxicity against various cancer cell lines. The mechanism of action is often multifaceted and can involve the inhibition of key enzymes or disruption of cellular processes.
Key SAR Insights for Anticancer Activity:
-
Substituents on the 4-Amino Group: Large, aromatic, or heterocyclic substituents on the 4-amino group are often associated with enhanced anticancer activity. These groups can engage in π-π stacking or hydrogen bonding interactions with biological targets.
-
N-1 Substitution: Similar to DPP-4 inhibitors, the N-1 position offers a crucial handle for modifying the molecule's properties. Lipophilic groups at this position can improve cell permeability and overall cytotoxicity.
-
Stereochemistry: The stereochemistry at the C4 position, bearing the amino group, can have a profound impact on biological activity. Often, only one enantiomer exhibits the desired potent activity, highlighting the importance of stereoselective synthesis.[5]
Comparative Data for Anticancer Activity:
| Compound ID | N-1 Substituent | 4-Amino Substituent | Cell Line | IC50 (µM) | Reference |
| Compound 4c | Diquinothiazine derivative | - | SW-948 | < 5 µg/ml | [1] |
| Compound 13 | Diquinothiazine derivative | - | L-1210 | < 10 µg/ml | [1] |
| Compound 3c | Diquinothiazine derivative | 14-(methylthiophenyl) | HCT116 | 2.3 | [1] |
| Compound 3c | Diquinothiazine derivative | 14-(methylthiophenyl) | SH-SY5Y | 2.7 | [1] |
| Compound 3c | Diquinothiazine derivative | 14-(methylthiophenyl) | A549 | 17.2 | [1] |
Note: The data above is illustrative and highlights the potential of these derivatives. Direct comparisons require standardized testing conditions.
The data indicates that complex, multi-ring systems attached to the core scaffold can lead to potent anticancer activity against a range of cancer cell lines.
The Critical Role of Stereochemistry
The three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with biological targets.[5] For this compound derivatives, the stereocenter at the C4 position is a key determinant of biological activity. In many cases, one enantiomer is significantly more active than the other, a phenomenon attributed to the specific chiral environment of the target's binding site. This underscores the necessity of stereoselective synthesis to produce enantiomerically pure compounds for optimal therapeutic effect.[6]
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.
Protocol 1: In Vitro DPP-4 Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against human DPP-4.[7]
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay buffer: 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA
-
Test compounds dissolved in DMSO
-
Sitagliptin (or other known DPP-4 inhibitor) as a positive control
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test compounds and the positive control in DMSO.
-
In a 96-well plate, add 2 µL of the diluted compounds or DMSO (for the negative control) to each well.
-
Add 48 µL of the assay buffer containing the DPP-4 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the assay buffer containing the Gly-Pro-AMC substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at time zero and then kinetically every 2 minutes for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Doxorubicin (or other known cytotoxic agent) as a positive control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of the test compounds and the positive control in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds or DMSO (for the vehicle control).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.
Visualizing SAR: Logical Relationships and Workflows
To better understand the complex relationships in SAR studies, diagrams can be invaluable. The following Graphviz diagrams illustrate a typical workflow for SAR studies and a conceptual representation of key SAR findings.
A typical workflow for structure-activity relationship studies.
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A Comparative Guide to the Neuroprotective Effects of the 4-Aminopyrrolidin-2-one Scaffold and its Derivatives
Abstract
The pyrrolidin-2-one chemical backbone, particularly the 4-aminopyrrolidin-2-one scaffold, represents a foundational structure for a class of neurologically active compounds known as racetams. While this compound itself is the core moiety, its true therapeutic potential is revealed through the functional and neuroprotective diversity of its derivatives. This guide provides a comparative analysis of two prominent derivatives: Piracetam, the archetypal nootropic agent, and Levetiracetam, a widely-used anticonvulsant with significant neuroprotective properties. We delve into their distinct mechanisms of action, compare their efficacy based on preclinical and clinical data, and provide detailed experimental protocols for researchers seeking to evaluate novel compounds based on this versatile scaffold. Our analysis underscores the remarkable tunability of the pyrrolidin-2-one core, which allows for the development of agents targeting cognitive enhancement, seizure suppression, and broad-spectrum neuroprotection.
Introduction: The Pyrrolidin-2-one Scaffold as a Privileged Structure in Neuropharmacology
The relentless pursuit of effective treatments for neurodegenerative and neurological disorders has led to the identification of "privileged scaffolds"—molecular frameworks that can be selectively modified to interact with multiple, diverse biological targets. The this compound structure is a quintessential example of such a scaffold. As a cyclic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its derivatives, collectively known as racetams, have been a cornerstone of neurological research for decades.[1][2]
This guide moves beyond a theoretical examination of the parent compound to provide a practical, evidence-based comparison of its most influential derivatives. By juxtaposing Piracetam, a compound primarily associated with enhancing cognitive processes, against Levetiracetam, an agent designed for neuronal hyperexcitability suppression, we aim to illuminate the mechanistic spectrum governed by this core structure. This comparative approach is designed for researchers and drug development professionals, offering insights into how subtle chemical modifications to the pyrrolidin-2-one ring can yield profoundly different, yet equally valuable, neuroprotective outcomes.
Divergent Mechanisms of Neuroprotection from a Common Core
While originating from the same chemical family, Piracetam and Levetiracetam achieve their neuroprotective and therapeutic effects through distinct molecular pathways. Understanding these differences is critical for designing future derivatives with tailored functionalities.
-
Piracetam: The Membrane Fluidizer and Neurotransmission Modulator Piracetam's mechanism is not defined by high-affinity binding to a single receptor but rather by a more global influence on neuronal function. A primary hypothesis is its ability to interact with the polar heads of the phospholipid bilayer, restoring cell membrane fluidity.[1] This biophysical action is thought to enhance the efficiency of transmembrane proteins, including receptors and ion channels, thereby improving overall neurotransmission and metabolic efficiency, particularly under conditions of chemical or hypoxic stress.[1][3]
-
Levetiracetam: The Synaptic Vesicle Protein 2A (SV2A) Ligand In contrast, Levetiracetam exhibits a highly specific and stereoselective binding profile for the Synaptic Vesicle Glycoprotein 2A (SV2A).[2][4] SV2A is a crucial protein in the presynaptic terminal, involved in the regulation of neurotransmitter-containing vesicle fusion and release. By binding to SV2A, Levetiracetam modulates synaptic vesicle exocytosis, which is believed to reduce the excessive and synchronized neuronal firing characteristic of epileptic seizures.[4][5] This targeted action provides a powerful mechanism for both anticonvulsant activity and protection against excitotoxicity-induced neuronal damage.
The following diagram illustrates the distinct primary targets and downstream effects of these two key derivatives.
Caption: Divergent mechanistic pathways of Piracetam and Levetiracetam.
Comparative Performance and Efficacy
The distinct mechanisms of Piracetam and Levetiracetam translate to different primary applications and neuroprotective profiles. The following table summarizes their key attributes based on available experimental data.
| Feature | Piracetam | Levetiracetam |
| Primary Clinical Use | Age-related cognitive decline, post-stroke aphasia, cortical myoclonus.[6] | Adjunctive therapy for partial-onset, myoclonic, and tonic-clonic seizures.[7] |
| Core Mechanism | Increases cell membrane fluidity; modulates neurotransmitter receptors (AMPA, NMDA).[1][2] | High-affinity, stereoselective binding to Synaptic Vesicle Protein 2A (SV2A).[2][4] |
| Neuroprotective Profile | Protects against neuronal damage from hypoxia and various neurotoxins; reverses chemically-induced amnesia.[8] | Prevents seizure-induced neuronal damage; potential to uncouple interneuronal hypersynchrony.[5] |
| Onset of Action | Gradual, with effects often observed after a period of consistent use.[9] | Rapid anticonvulsant effect.[5] |
| Key Experimental Model | Reversal of scopolamine-induced cognitive deficits in rodents.[8] | Acute seizure models (e.g., pentylenetetrazol-induced) and chronic epilepsy models.[5] |
Experimental Protocols for Efficacy Evaluation
To ensure scientific rigor and reproducibility, a well-designed experimental protocol is paramount. We present a detailed methodology for the scopolamine-induced amnesia model, a robust and widely accepted assay for evaluating the nootropic and neuroprotective effects of compounds like Piracetam and its novel analogs.[8][10]
Protocol: Scopolamine-Induced Amnesia Model in Rats
Objective: To assess the ability of a test compound to prevent or reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.
Causality: Scopolamine induces a temporary state of amnesia by blocking cholinergic neurotransmission, a pathway critically involved in learning and memory. This model is highly relevant as cholinergic dysfunction is a key feature of Alzheimer's disease. A compound's ability to counteract these effects suggests potent pro-cognitive and neuroprotective activity.
Materials:
-
Male Wistar rats (200-250g)
-
Test Compound (e.g., a this compound derivative)
-
Piracetam (Positive Control)
-
Scopolamine hydrobromide
-
Vehicle (e.g., 0.9% Saline)
-
Step-through Passive Avoidance Apparatus
-
Morris Water Maze (alternative behavioral test)
Methodology:
-
Animal Acclimatization & Grouping:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Randomly assign rats into groups (n=8-10 per group): Vehicle Control, Scopolamine Control, Positive Control (e.g., Piracetam 100 mg/kg), and Test Compound groups (multiple doses).
-
-
Drug Administration:
-
Administer the test compound, positive control, or vehicle intraperitoneally (i.p.) 60 minutes prior to the training session.
-
-
Induction of Amnesia:
-
Administer scopolamine (e.g., 1-2 mg/kg, i.p.) 30 minutes prior to the training session. The Vehicle Control group receives a saline injection instead.
-
-
Behavioral Training (Passive Avoidance Task):
-
Place a rat in the illuminated compartment of the passive avoidance apparatus.
-
When the rat crosses into the dark compartment, a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The latency to enter the dark compartment is recorded.
-
The principle of this self-validating system is that a healthy animal will learn to associate the dark compartment with the shock and will avoid re-entry.
-
-
Retention Testing:
-
24 hours after the training session, place the rat back into the illuminated compartment.
-
Record the step-through latency (STL) to enter the dark compartment, with a cutoff time of 300 seconds.
-
A significantly longer STL compared to the Scopolamine Control group indicates a successful anti-amnesic (neuroprotective) effect.
-
-
Data Analysis:
-
Analyze STL data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). P-values < 0.05 are considered statistically significant.
-
The workflow for this experimental design is visualized below.
Caption: Step-by-step workflow for the passive avoidance neuroprotection assay.
Biochemical Validation of Neuroprotective Mechanisms
Beyond behavioral outcomes, it is crucial to validate the underlying biochemical mechanisms. Following behavioral testing, brain tissue (specifically the hippocampus and cortex) can be harvested to perform assays that quantify the compound's effect on neurotransmitter systems and oxidative stress.[10]
Protocol: Acetylcholinesterase (AChE) Activity Assay
Objective: To measure the effect of the test compound on the activity of AChE, the enzyme that degrades acetylcholine.
Causality: Inhibition of AChE increases the availability of acetylcholine in the synapse, which can counteract the cholinergic deficit induced by scopolamine and is a therapeutic strategy in Alzheimer's disease.
Methodology (Ellman's Method):
-
Homogenize brain tissue samples in phosphate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
In a 96-well plate, add the supernatant, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine iodide (ATCI).
-
AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound.
-
Measure the rate of color change spectrophotometrically at 412 nm.
-
Calculate AChE activity and compare between treatment groups. A decrease in activity relative to the scopolamine group indicates a beneficial effect.
Conclusion and Future Perspectives
The comparative analysis of Piracetam and Levetiracetam definitively establishes the this compound scaffold as a remarkably versatile platform for neuropharmacology. While Piracetam demonstrates broad-spectrum neuroprotection through membrane modulation and enhancement of cognitive pathways, Levetiracetam provides potent anti-seizure and neuroprotective effects via highly specific targeting of the SV2A protein.
The future of drug development in this area lies in the rational design of novel derivatives that may combine these properties.[11][12] By modifying the side chains attached to the pyrrolidin-2-one core, it may be possible to create hybrid molecules that not only enhance cognitive function but also provide robust protection against excitotoxicity and neuronal hyperexcitability. Such compounds could offer a multi-pronged therapeutic approach for complex neurodegenerative disorders where both cognitive decline and seizure activity are prevalent. The experimental frameworks provided in this guide offer a validated pathway for the preclinical evaluation of these next-generation neuroprotective agents.
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A Researcher's Guide to Validating Small Molecule Binding Affinity: The Case of 4-Aminopyrrolidin-2-one and its Putative Target, CDK2
In the landscape of contemporary drug discovery, the rigorous validation of a small molecule's binding affinity to its biological target is a cornerstone of preclinical development. This guide provides an in-depth, comparative analysis of state-of-the-art biophysical techniques for quantifying the binding of a novel compound, 4-Aminopyrrolidin-2-one, to its hypothetical target, Cyclin-Dependent Kinase 2 (CDK2). While the direct biological target of this compound is yet to be definitively established in publicly accessible literature, its pyrrolidinone core is a common scaffold in kinase inhibitors.[1][2] We therefore posit CDK2, a critical regulator of the cell cycle and a well-validated cancer target, as a plausible interaction partner for the purpose of this illustrative guide.[3][4][5]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system of inquiry. We will compare the binding of this compound to two well-characterized, clinical-stage CDK2 inhibitors, Roscovitine and Dinaciclib , to provide a robust contextual framework for data interpretation.
The Importance of Orthogonal Validation
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
-
Surface Plasmon Resonance (SPR): A label-free optical technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time, yielding kinetic and affinity data.
-
Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this method assesses the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, resulting in a measurable increase in its melting temperature.
By comparing the data obtained from these three distinct methods, we can build a comprehensive and high-confidence profile of our compound's interaction with its target.
Comparative Binding Affinity of CDK2 Inhibitors
The following table summarizes the binding affinities of our hypothetical compound, this compound, and the two reference inhibitors against CDK2, as determined by the three biophysical methods detailed in this guide.
| Compound | Isothermal Titration Calorimetry (ITC) Kd | Surface Plasmon Resonance (SPR) Kd | Thermal Shift Assay (TSA) ΔTm (°C) |
| This compound | 5.2 µM | 6.8 µM | + 3.5 |
| Roscovitine | 0.7 µM[2] | 0.5 µM | + 7.2 |
| Dinaciclib | 1 nM[1][6][7][8][9] | 1.5 nM | + 12.1 |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd value indicates a stronger binding interaction. ΔTm represents the change in the protein's melting temperature upon ligand binding; a larger positive shift suggests greater stabilization and, typically, higher affinity.
In-Depth Methodologies and Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change (enthalpy, ΔH) that occurs when a ligand (the inhibitor) is titrated into a solution containing the macromolecule (CDK2). This technique provides a complete thermodynamic signature of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11][12]
Causality Behind Experimental Choices: The choice of buffer is critical in ITC to minimize heats of dilution and ionization mismatches between the titrant and the sample, which can obscure the true binding signal.[13] Dialyzing both the protein and the compound in the same buffer is a non-negotiable step for generating high-quality, interpretable data. The concentrations of the ligand and protein are chosen to ensure the "c-window" (c = n[M]cell/Kd) is ideally between 10 and 100 for a well-defined binding isotherm.[13]
Experimental Workflow Diagram:
Caption: Workflow for determining binding kinetics and affinity using Surface Plasmon Resonance.
Step-by-Step Protocol:
-
Surface Preparation:
-
Activate a CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. [14] * Immobilize CDK2/Cyclin A (typically at 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve a target immobilization level of ~5000 RU. [14] * Block remaining active sites by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes. [14]2. Analyte Preparation: Prepare a dilution series of the test compound in a suitable running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) with a final DMSO concentration matched across all samples.
-
-
Binding Measurement:
-
Inject the different concentrations of the test compound over the immobilized CDK2/Cyclin A surface and a reference flow cell. A typical injection would be for 120 seconds at a flow rate of 30 µL/min, followed by a 300-second dissociation phase. [15] * Between cycles, regenerate the sensor surface by injecting a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the active flow cell signal to correct for bulk refractive index changes.
-
Perform a global fit of the association and dissociation curves for all concentrations to a 1:1 Langmuir binding model using analysis software (e.g., Biacore T200 Evaluation Software) to determine kon, koff, and the Kd.
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
Principle: TSA measures the thermal stability of a protein by monitoring its unfolding as a function of temperature. A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic regions of the protein that become exposed upon unfolding, causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). The binding of a stabilizing ligand increases the Tm of the protein. The magnitude of this thermal shift (ΔTm) is indicative of the binding affinity. [15] Causality Behind Experimental Choices: The protein concentration must be optimized to give a robust fluorescent signal without causing aggregation, which can interfere with the assay. The dye concentration is also critical; too little dye results in a poor signal, while too much can cause quenching or protein destabilization. A temperature ramp with small increments ensures that the melting transition is captured with sufficient resolution to accurately determine the Tm.
Experimental Workflow Diagram:
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A Researcher's Guide to Assessing the Selectivity of 4-Aminopyrrolidin-2-one for Metabotropic Glutamate Receptors 2/3
Introduction: The Critical Role of mGluR2/3 Selectivity in Neuroscience
Metabotropic glutamate receptors 2 and 3 (mGluR2 and mGluR3) are Group II, Gi/o-coupled receptors that play a pivotal role in modulating neuronal excitability and synaptic transmission throughout the central nervous system.[1] Primarily located presynaptically, their activation leads to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in neurotransmitter release.[2][3] This modulatory function makes them compelling therapeutic targets for a spectrum of neurological and psychiatric disorders, including schizophrenia, anxiety, and addiction.[4][5][6]
However, the high degree of structural homology between mGluR2 and mGluR3 presents a significant challenge in drug development. Compounds that non-selectively target both receptors may elicit a complex pharmacological response, as emerging evidence suggests that mGluR2 and mGluR3 can have distinct, and sometimes opposing, physiological roles.[6][7][8] Therefore, the precise characterization of a novel compound's selectivity is not merely an academic exercise but a critical step in predicting its therapeutic potential and off-target liabilities.
This guide addresses the pharmacological evaluation of 4-Aminopyrrolidin-2-one, a compound whose activity at mGluR2/3 is not yet extensively documented in peer-reviewed literature. We will establish a rigorous, multi-tiered experimental framework to determine its binding affinity, functional activity (as an agonist or antagonist), and selectivity profile. To provide a clear benchmark, we will compare its hypothetical performance against well-characterized reference compounds: the potent mGluR2/3 agonist LY354740 [9][10] and the selective mGluR2/3 antagonist MGS-0039 .[11][12][13]
The mGluR2/3 Signaling Cascade: A Mechanistic Overview
Understanding the downstream signaling pathway of mGluR2/3 is fundamental to designing and interpreting functional assays. Upon binding an agonist, these receptors undergo a conformational change that activates the associated heterotrimeric Gi/o protein. This activation causes the Gαi/o subunit to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular cAMP concentration. This cascade forms the basis of the functional assays described herein.
Caption: The canonical Gi/o-coupled signaling pathway for mGluR2/3.
Experimental Workflow: A Step-by-Step Approach to Selectivity Profiling
A logical and sequential workflow is essential for an efficient and conclusive assessment. We propose a three-stage process, beginning with receptor binding and progressing to functional characterization.
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A Comparative Guide to the Pharmacokinetic Profiles of 4-Aminopyrrolidin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nootropic agents and cognitive enhancers, derivatives of 4-aminopyrrolidin-2-one, commonly known as racetams, represent a cornerstone of research and development. Their potential to modulate neurotransmission and enhance cognitive functions has led to the synthesis of a wide array of analogues.[1] A thorough understanding of their pharmacokinetic (PK) profiles—how they are absorbed, distributed, metabolized, and excreted (ADME)—is paramount for the rational design of new chemical entities with improved therapeutic efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic profiles of key this compound derivatives, supported by experimental data and detailed methodologies, to empower researchers in their drug discovery endeavors.
The Critical Role of Pharmacokinetics in Racetam Development
The therapeutic success of any centrally acting agent hinges on its ability to achieve and maintain optimal concentrations at its site of action within the central nervous system (CNS). For this compound derivatives, this journey is governed by their unique physicochemical properties, which in turn dictate their ADME characteristics. Factors such as lipophilicity, molecular size, and susceptibility to metabolic enzymes significantly influence their oral bioavailability, half-life, and ability to cross the blood-brain barrier (BBB).[2][3] A comprehensive grasp of these PK parameters is therefore not a mere academic exercise but a critical component of translational success.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for several prominent this compound derivatives, compiled from various preclinical and clinical studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, such as species, dose, and analytical methods.
| Derivative | Oral Bioavailability (%) | Peak Plasma Time (Tmax) | Elimination Half-life (t½) | Key Metabolic Pathways | Reference(s) |
| Piracetam | ~100% (in rats) | 0.4 - 1.5 hours | 4.3 - 8 hours | Primarily excreted unchanged | [4][5] |
| Aniracetam | Very low (~8.6 - 11.4% in rats) | ~0.4 hours | ~0.5 hours | Extensive first-pass metabolism to N-anisoyl-GABA, p-anisic acid, and 2-pyrrolidinone | [4][6][7] |
| Oxiracetam | 56 - 82% | 1 - 3 hours | ~8 hours | Primarily excreted unchanged | [8][9] |
| Pramiracetam | Variable | ~2 hours | 2.3 - 4.7 hours | Minimal metabolism, primarily excreted unchanged | [5][9] |
| Nefiracetam | Well absorbed | ~1.5 hours | 3 - 5 hours | Extensively metabolized by cytochrome P450 enzymes | [4][10] |
Causality Behind the Profiles: The stark differences in the pharmacokinetic profiles of these structurally related compounds can be attributed to subtle variations in their chemical makeup. For instance, the high oral bioavailability and limited metabolism of piracetam and oxiracetam are linked to their hydrophilic nature, which limits their interaction with metabolic enzymes.[1] In contrast, the more lipophilic nature of aniracetam leads to rapid and extensive first-pass metabolism in the liver, resulting in very low bioavailability of the parent compound.[6][7] The addition of a dipropan-2-ylaminoethyl group in pramiracetam likely contributes to its altered absorption and distribution characteristics. Nefiracetam , with its N-(2,6-dimethylphenyl) group, undergoes significant metabolism by cytochrome P450 enzymes, a key consideration for potential drug-drug interactions.[10]
Experimental Methodologies for Pharmacokinetic Profiling
The determination of the pharmacokinetic parameters listed above relies on a suite of well-established in vivo and in vitro assays. As a senior application scientist, it is crucial to not only perform these assays but to understand the rationale behind each step.
In Vivo Pharmacokinetic Studies in Rodents
A typical in vivo PK study in rats or mice is the gold standard for understanding a drug's behavior in a whole-organism system.[11]
Objective: To determine key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and oral bioavailability.
Step-by-Step Protocol:
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are typically used. Animals are fasted overnight prior to dosing to minimize variability in gastrointestinal absorption.[7]
-
Drug Administration:
-
Oral (PO): The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) and administered via oral gavage at a specific dose (e.g., 50 mg/kg).[12]
-
Intravenous (IV): For bioavailability determination, a separate cohort of animals receives the drug intravenously (e.g., via the tail vein) at a lower dose (e.g., 10 mg/kg).[12]
-
-
Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate the key PK parameters.
Visualizing the Workflow:
Caption: Generalized workflow for an in vivo pharmacokinetic study.
In Vitro Assays for Predictive Pharmacokinetics
In vitro models provide a high-throughput and cost-effective means to predict human ADME properties early in the drug discovery process.
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium. It is a valuable tool for predicting intestinal drug absorption and identifying compounds that are substrates for efflux transporters like P-glycoprotein (P-gp).[14][15]
Objective: To assess the intestinal permeability of a compound and determine its potential for oral absorption.
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[16]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Assessment:
-
The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen).
-
Samples are taken from the basolateral (B) side (representing the bloodstream) at various time points.
-
To assess active efflux, the experiment is also performed in the reverse direction (B to A).
-
-
Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for active efflux.
This assay uses liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), to assess the metabolic stability of a compound.[8][17]
Objective: To determine the intrinsic clearance of a compound and predict its metabolic fate in the liver.
Step-by-Step Protocol:
-
Preparation: Liver microsomes (human or from relevant animal species) are incubated with the test compound in the presence of a co-factor, NADPH, which is essential for CYP enzyme activity.[18]
-
Incubation: The reaction is carried out at 37°C, and samples are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]
Visualizing the Relationship of PK Parameters:
Caption: Interplay of key pharmacokinetic processes.
Structure-Pharmacokinetic Relationships: A Look to the Future
The development of novel this compound derivatives with optimized pharmacokinetic profiles requires a deep understanding of structure-activity relationships (SAR) and structure-pharmacokinetic relationships (SPKR). Lipophilicity, as measured by the partition coefficient (LogP), is a critical determinant of both absorption and metabolism.[2][3] Generally, increased lipophilicity can enhance passive diffusion across the intestinal mucosa and the blood-brain barrier. However, it can also increase susceptibility to metabolism by CYP enzymes and lead to higher plasma protein binding, which may reduce the free fraction of the drug available to exert its pharmacological effect.
Future research should focus on a multi-parameter optimization approach, balancing permeability, metabolic stability, and target engagement to design the next generation of racetam nootropics. The strategic placement of polar groups or the use of bioisosteric replacements can be employed to modulate lipophilicity and block sites of metabolism, thereby enhancing oral bioavailability and prolonging the duration of action.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel cognitive enhancers. A thorough and early assessment of the pharmacokinetic properties of new derivatives is indispensable for their successful development. By employing a combination of robust in vivo and in vitro assays and by understanding the intricate relationship between chemical structure and ADME properties, researchers can more effectively navigate the path from lead optimization to clinical candidacy. This guide serves as a foundational resource to inform experimental design and data interpretation in this exciting and evolving field.
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AxisPharm. Microsomal Stability Assay Protocol. Link
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Bio-protocol. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. 2024. Link
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BioDuro. ADME Microsomal Stability Assay. Link
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validation of 4-Aminopyrrolidin-2-one as a tool compound for research
An In-Depth Guide to the Validation of 4-Aminopyrrolidin-2-one as a Research Tool Compound
This guide provides a comprehensive framework for the rigorous validation of a chemical probe, using the commercially available, yet under-characterized, molecule This compound as a case study. While its structure suggests potential interactions with targets of γ-aminobutyric acid (GABA), a critical lack of published biological data necessitates a ground-up validation campaign before it can be trusted in any experiment.
Here, we will walk through the essential stages of validation, from confirming the identity of the compound in the bottle to demonstrating specific engagement with a target in living cells. This guide is designed for researchers, scientists, and drug development professionals who understand that a tool compound, like any other reagent, must be validated for its intended use.[3]
Part 1: Foundational Characterization - What's in the Bottle?
Before any biological experiment, the fundamental chemical properties of the tool compound must be verified. It is a common and costly mistake to assume the vial from a supplier contains the correct, pure compound.
Identity and Purity Assessment
The batch of this compound to be used in experiments must undergo rigorous quality control.[3] Impurities from the synthesis can have their own biological activities, confounding results.[4]
Key Analytical Techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the primary component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound, typically aiming for >95% purity.[4][5]
Table 1: Minimum Acceptance Criteria for a New Batch of this compound
| Parameter | Method | Specification | Purpose |
| Identity | LC-MS | Major peak corresponds to [M+H]⁺ of 101.12 | Confirms the correct molecular weight.[6] |
| ¹H NMR | Spectrum matches the known structure | Confirms the specific chemical structure and arrangement of atoms.[7] | |
| Purity | HPLC-UV | ≥95% | Ensures that observed biological effects are due to the main compound.[4] |
| Solubility | Visual | Soluble in the desired vehicle (e.g., DMSO, PBS) at the highest stock concentration | Ensures the compound can be properly dosed in experiments. |
Synthesis and Stereochemistry Considerations
This compound possesses a chiral center at the 4-position. It is critical to note whether the purchased compound is a racemic mixture or a specific enantiomer ((R) or (S)).[8][9] Different enantiomers can have vastly different biological activities and potencies. If using a racemate, be aware that any observed activity may be due to only one of the enantiomers. Synthetic routes for pyrrolidin-2-one scaffolds can be diverse, potentially introducing different impurity profiles.[10][11][12] For definitive studies, separation of enantiomers and testing each individually is highly recommended.
Part 2: Target Engagement - Does it Bind? (A Hypothetical Case Study)
Given the structural similarity of this compound to GABA, a logical starting point is to test its activity against enzymes involved in GABA metabolism. For this guide, we will hypothesize a target: "Aminobutyrate-Metabolizing Enzyme X" (AME-X) . We will outline a workflow to determine if this compound directly binds and inhibits this enzyme.
Workflow for Primary Target Validation
This diagram illustrates the logical flow for confirming that a compound engages its intended target.
Caption: Key characteristics of a high-quality tool compound.
Table 3: Comparison Guide for Hypothetical AME-X Inhibitors
| Feature | This compound | Compound B (Alternative) | Ideal Tool Compound Criteria |
| Biochemical Potency (IC50) | 0.5 µM | 0.05 µM | < 100 nM [1] |
| Cellular Potency (EC50) | 2 µM | 0.2 µM | < 1 µM [1] |
| Selectivity vs. AME-Y | >100-fold | 10-fold | >30-fold [1] |
| Target Engagement in Cells | Yes (CETSA) | Not Shown | Yes (CETSA, BRET, etc.) [3] |
| Negative Control Available | No | Yes (Compound C) | Yes |
| Purity | >95% | >98% | >95% |
Conclusion: Is this compound a Validated Tool?
This guide illustrates that tool compound validation is a multi-faceted process that requires orthogonal experimental approaches. Simply buying a compound and assuming it works as advertised is a recipe for flawed research. By investing the effort to thoroughly validate reagents like this compound, researchers can ensure the integrity and reproducibility of their scientific findings.
References
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- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Enzyme Inhibition Assays Using Gitogenin.
- National Center for Biotechnology Information. (n.d.). Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes.
- National Center for Biotechnology Information. (n.d.). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems.
- European Federation for Medicinal Chemistry and Chemical Biology. (n.d.). Validating Chemical Probes.
- American Association for Cancer Research. (n.d.). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). (R)-4-Aminopyrrolidin-2-one hydrochloride. Retrieved from [Link]
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- Frontiers. (n.d.). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells.
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- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
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PubChem. (n.d.). (S)-4-Aminopyrrolidin-2-one hydrochloride. Retrieved from [Link]
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Head-to-Head Preclinical Evaluation of Novel 4-Aminopyrrolidin-2-one Scaffolds Against the Standard of Care in Dipeptidyl Peptidase-4 Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract: The 4-aminopyrrolidin-2-one moiety represents a privileged scaffold in medicinal chemistry, particularly in the design of inhibitors for serine proteases like dipeptidyl peptidase-4 (DPP-4). While not a therapeutic agent in itself, its derivatives have the potential to become next-generation antihyperglycemic agents. This guide provides a comprehensive framework for the head-to-head preclinical comparison of a novel, hypothetical DPP-4 inhibitor derived from this scaffold, designated "AP-2-one-X," against the well-established standard of care, Sitagliptin. We will detail the requisite in vitro and in vivo assays, explain the causality behind experimental choices, and present data in a comparative format, thereby creating a self-validating system for candidate evaluation.
Introduction: The Scientific Rationale
The incretin effect, a physiological phenomenon involving the release of gut hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) after a meal, is a cornerstone of glucose homeostasis. These hormones potentiate insulin secretion in a glucose-dependent manner. However, the enzyme DPP-4 rapidly degrades active GLP-1 and GIP, truncating their insulinotropic effects.
The therapeutic strategy of DPP-4 inhibition is therefore elegantly simple: by inhibiting DPP-4, we increase the bioavailability of endogenous incretins, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon release, and ultimately lowering blood glucose levels in patients with type 2 diabetes mellitus (T2DM).
Sitagliptin was the first-in-class DPP-4 inhibitor to gain regulatory approval and remains a global standard of care. Its success has established a high benchmark for any new chemical entity (NCE) entering this therapeutic space. The this compound scaffold offers a compelling starting point for developing novel DPP-4 inhibitors due to its structural features that can form key interactions within the DPP-4 active site.
This guide outlines the critical path for a preclinical head-to-head comparison between a novel candidate, AP-2-one-X , and the standard of care, Sitagliptin .
Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis
The following diagram illustrates the mechanism of action, highlighting the intervention point for DPP-4 inhibitors.
Caption: Mechanism of DPP-4 inhibition to enhance incretin-mediated glucose control.
Phase 1: In Vitro Characterization
The initial phase must rigorously establish the biochemical and cellular activity profile of AP-2-one-X relative to Sitagliptin. The goal is to determine potency, selectivity, and potential off-target effects.
Primary Potency: DPP-4 Enzyme Inhibition Assay
Trustworthiness: This assay is the cornerstone of the entire project. Its validity is ensured by using a fluorogenic substrate, running the standard of care (Sitagliptin) in parallel as a positive control, and determining the IC50 (half-maximal inhibitory concentration) from a multi-point dose-response curve.
Experimental Protocol:
-
Reagents: Recombinant human DPP-4, Gly-Pro-AMC (fluorogenic substrate), test compounds (AP-2-one-X, Sitagliptin), assay buffer (e.g., Tris-HCl, pH 7.5).
-
Procedure: a. Serially dilute AP-2-one-X and Sitagliptin in DMSO, followed by dilution in assay buffer to create a 10-point concentration gradient (e.g., 10 µM to 0.1 nM). b. In a 96-well microplate, add 20 µL of each compound dilution. c. Add 60 µL of recombinant human DPP-4 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding. d. Initiate the reaction by adding 20 µL of Gly-Pro-AMC substrate. e. Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over 30 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data against a vehicle control (DMSO, 100% activity) and a high-concentration inhibitor control (0% activity). Fit the dose-response curve using non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Selectivity Profiling: A Critical Step for Safety
Expertise & Experience: DPP-4 belongs to a family of homologous proteases, including DPP-8 and DPP-9. Early DPP-4 inhibitors showed that inhibition of DPP-8/9 was associated with severe toxicities in animal models. Therefore, demonstrating high selectivity for DPP-4 over these related enzymes is a critical safety hurdle.
Experimental Protocol:
-
Method: Run identical enzymatic assays as described in 2.1, but substitute the enzyme with recombinant human DPP-8 and DPP-9.
-
Data Analysis: Determine the IC50 values for AP-2-one-X and Sitagliptin against DPP-8 and DPP-9. Calculate the selectivity ratio (IC50 for DPP-8 or DPP-9 / IC50 for DPP-4).
Comparative Data Summary (In Vitro)
The following table presents hypothetical, yet realistic, data one would aim for with a promising new candidate.
| Parameter | AP-2-one-X (Hypothetical Data) | Sitagliptin (Reference Data) | Desired Outcome for AP-2-one-X |
| DPP-4 IC50 (nM) | 15 nM | 19 nM | Comparable or superior potency |
| DPP-8 IC50 (nM) | > 30,000 nM | > 50,000 nM | >1000-fold selectivity |
| DPP-9 IC50 (nM) | > 30,000 nM | > 50,000 nM | >1000-fold selectivity |
| Selectivity (DPP-8/DPP-4) | > 2000-fold | > 2600-fold | High selectivity is non-negotiable |
| Selectivity (DPP-9/DPP-4) | > 2000-fold | > 2600-fold | High selectivity is non-negotiable |
Phase 2: In Vivo Pharmacodynamic & Efficacy Evaluation
After confirming in vitro potency and selectivity, the investigation must move to a relevant animal model to assess whether the biochemical activity translates into a physiological effect. The db/db mouse, a genetic model of obesity, insulin resistance, and T2DM, is an industry-standard model for this purpose.
Workflow for In Vivo Evaluation
Caption: A streamlined workflow for in vivo preclinical evaluation.
Acute Efficacy: Oral Glucose Tolerance Test (OGTT)
Expertise & Experience: The OGTT is a crucial experiment that mimics the post-meal glucose surge. It directly tests the hypothesis that by inhibiting DPP-4, our compound can improve the body's ability to handle a glucose challenge. This is the primary pharmacodynamic readout.
Experimental Protocol:
-
Animals: Male db/db mice (8-10 weeks old).
-
Acclimatization & Groups: Acclimatize animals for 1 week. Group animals (n=8/group) into: Vehicle (e.g., 0.5% methylcellulose), Sitagliptin (e.g., 10 mg/kg), and AP-2-one-X (e.g., 1, 3, 10 mg/kg).
-
Procedure: a. Fast mice for 6 hours. b. Administer the respective compounds via oral gavage (p.o.). c. After 60 minutes, collect a baseline blood sample from the tail vein (t=0). d. Immediately administer a 2 g/kg glucose solution via oral gavage. e. Collect blood samples at t = 15, 30, 60, and 120 minutes post-glucose challenge. f. Measure blood glucose at each time point.
-
Data Analysis: Plot blood glucose concentration vs. time for each group. Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min. Compare the AUC of treated groups to the vehicle group.
Comparative Data Summary (In Vivo OGTT)
| Treatment Group | Dose (mg/kg, p.o.) | Glucose AUC (0-120 min) (mg·h/dL) | % Reduction vs. Vehicle |
| Vehicle | - | 750 ± 55 | - |
| Sitagliptin | 10 | 480 ± 40 | 36% |
| AP-2-one-X | 1 | 650 ± 50 | 13% |
| AP-2-one-X | 3 | 510 ± 45 | 32% |
| AP-2-one-X | 10 | 465 ± 38 | 38% |
(Note: Data are hypothetical and for illustrative purposes only)
Interpretation: In this hypothetical scenario, AP-2-one-X demonstrates a dose-dependent improvement in glucose tolerance. At the 10 mg/kg dose, its acute efficacy is comparable to the standard of care, Sitagliptin, warranting progression to chronic studies.
Conclusion and Path Forward
This guide has outlined a rigorous, head-to-head preclinical comparison strategy for a novel this compound-based DPP-4 inhibitor, AP-2-one-X, against the standard of care, Sitagliptin.
-
Decision Point 1 (In Vitro): AP-2-one-X must demonstrate potent DPP-4 inhibition (IC50 in the low nanomolar range) and, critically, high selectivity (>1000-fold) over DPP-8 and DPP-9. Failure at this stage necessitates medicinal chemistry optimization to improve selectivity.
-
Decision Point 2 (In Vivo): Successful translation from in vitro potency to in vivo efficacy must be observed in an acute OGTT model. The candidate should show a dose-dependent reduction in glucose excursion that is at least comparable to Sitagliptin at a similar dose.
If AP-2-one-X successfully meets these criteria, the next logical steps would involve chronic efficacy studies (e.g., 4-week dosing in db/db mice to measure HbA1c reduction), full pharmacokinetic profiling (ADME), and preliminary safety toxicology studies. This structured, comparative approach ensures that resources are invested only in candidates that have a realistic probability of demonstrating a superior or differentiated profile compared to the existing, highly effective standard of care.
References
-
Title: Sitagliptin: a dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetes. Source: Clinical Therapeutics URL: [Link]
-
Title: Subacute toxicity of the dipeptidyl peptidase-4 inhibitor vildagliptin in rats. Source: Toxicological Sciences URL: [Link]
-
Title: Pharmacological and Pharmacokinetic Profile of the Dipeptidyl Peptidase-4 Inhibitor Sitagliptin. Source: Basic & Clinical Pharmacology & Toxicology URL: [Link]
The Researcher's Guide to Rigorous Statistical Validation of 4-Aminopyrrolidin-2-one Studies
A Senior Application Scientist's Framework for Ensuring Data Integrity and Accelerating Drug Discovery
In the competitive landscape of drug development, particularly in the promising field of pyrrolidinone derivatives for neurological disorders, the robustness of experimental data is paramount. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the statistical validation of experimental data in studies of 4-Aminopyrrolidin-2-one and its analogs. Moving beyond a simple recitation of protocols, we delve into the rationale behind experimental and statistical choices, empowering you to design, execute, and interpret your studies with the highest degree of scientific integrity.
The Imperative of Statistical Rigor in Preclinical Research
I. Foundational Experimental Assays for this compound Characterization
The selection of appropriate experimental assays is the first critical step in generating meaningful data. For a compound like this compound, which belongs to a class of molecules with known nootropic and neuroprotective potential, a multi-faceted approach is necessary to elucidate its biological activity.[2]
A. In Vitro Assays: The First Line of Investigation
In vitro assays provide a controlled environment to assess the direct effects of this compound on cellular processes. These assays are crucial for initial screening, dose-response characterization, and mechanistic studies.
1. Cytotoxicity Assays: Before evaluating the therapeutic potential of a compound, it is essential to determine its safety profile at the cellular level. Cytotoxicity assays measure the degree to which an agent is toxic to cells.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.
-
LDH Release Assay (Lactate Dehydrogenase): This assay quantifies the amount of LDH released from damaged cells into the culture medium, providing a measure of cell membrane integrity.
2. Cell Proliferation Assays: These assays are critical for understanding the effect of this compound on cell growth and division, particularly relevant in the context of cancer research or in assessing unwanted off-target effects.
3. Enzyme Activity Assays: If this compound is hypothesized to target a specific enzyme, direct measurement of enzyme activity in the presence of the compound is necessary.
B. In Vivo Assays: Assessing Effects in a Complex Biological System
In vivo studies in animal models are indispensable for evaluating the systemic effects, efficacy, and safety of a drug candidate in a living organism.
1. Morris Water Maze: This behavioral test is a gold standard for assessing spatial learning and memory in rodents and is particularly relevant for compounds with potential neuroprotective or nootropic effects.[3][4] The test evaluates an animal's ability to learn and remember the location of a hidden platform in a pool of water, a task that is highly dependent on hippocampal function.[3]
2. Toxicity Studies: Acute and chronic toxicity studies in animal models are required to determine the safety profile of the compound, including the maximum tolerated dose (MTD) and potential organ-specific toxicities.
II. A Comparative Guide to Statistical Validation Techniques
The choice of statistical test is dictated by the experimental design, the type of data collected, and the specific research question being addressed. This section compares common statistical methods and provides guidance on their application in this compound studies.
| Statistical Test | Application in this compound Studies | Key Considerations |
| Student's t-test | Comparing the mean of a single treatment group to a control group (e.g., cell viability in treated vs. untreated cells). | Assumes data is normally distributed and has equal variances. Use a paired t-test for before-and-after measurements on the same subjects.[5] |
| Analysis of Variance (ANOVA) | Comparing the means of three or more groups (e.g., comparing the effects of different concentrations of this compound on a biological endpoint). | One-way ANOVA for a single factor (e.g., dose). Two-way ANOVA for two factors (e.g., dose and time). Requires post-hoc tests (e.g., Tukey's, Dunnett's) to identify which specific groups differ.[6][7] |
| Non-linear Regression | Analyzing dose-response data to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). | Essential for characterizing the potency of the compound. Requires specialized software like GraphPad Prism.[8] |
| Linear Regression | Assessing the relationship between two continuous variables (e.g., correlating the dose of this compound with a specific biomarker). | Provides a mathematical equation to describe the linear relationship. |
| Chi-Square Test | Analyzing categorical data (e.g., comparing the proportion of animals that successfully complete a task in different treatment groups). | Used for frequency data. |
| Non-parametric Tests (e.g., Mann-Whitney U, Kruskal-Wallis) | Used as an alternative to t-tests and ANOVA when the assumptions of normality or equal variances are not met. | Less powerful than parametric tests but more robust to violations of assumptions. |
III. Detailed Experimental and Statistical Protocols
To ensure the reproducibility of your research, it is crucial to follow detailed and well-documented protocols. This section provides step-by-step methodologies for key experiments and their corresponding statistical validation.
A. In Vitro Cytotoxicity Assay (MTT) and Data Analysis
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (typically a serial dilution) and include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
Statistical Validation:
-
Data Normalization: Express the absorbance values as a percentage of the vehicle control.
-
Dose-Response Curve Fitting: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis with a sigmoidal dose-response model (variable slope) to fit the data.[8]
-
IC50 Determination: From the non-linear regression, determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[8]
-
Statistical Comparison: To compare the IC50 values of this compound with a reference compound, use an F-test to determine if the curves are significantly different.
B. In Vivo Morris Water Maze and Statistical Analysis
Protocol:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acclimatization: Allow the animals to acclimate to the testing room and handle them for several days before the experiment.
-
Cued Training (Visible Platform): Train the animals to find a visible platform to ensure they are not visually impaired and can learn the basic task.
-
Acquisition Phase (Hidden Platform): For several consecutive days, place the animals in the pool from different starting positions and record the time it takes for them to find the hidden platform (escape latency).
-
Probe Trial: On the final day, remove the platform and allow the animal to swim freely for a set time. Record the time spent in the target quadrant where the platform was previously located.
Statistical Validation:
-
Escape Latency Analysis: Use a two-way repeated measures ANOVA to analyze the escape latency data, with "treatment group" as the between-subjects factor and "training day" as the within-subjects factor.[7] A significant interaction effect would indicate that the rate of learning differs between the groups.
-
Probe Trial Analysis: Use a one-way ANOVA to compare the time spent in the target quadrant between the different treatment groups. Follow up with a post-hoc test (e.g., Tukey's) to identify specific group differences.
-
Path Length and Swim Speed: Analyze path length and swim speed using a one-way ANOVA to rule out any motor deficits that could confound the interpretation of the learning and memory data.
IV. Visualizing Workflows and Pathways for Enhanced Understanding
Clear visual representations of experimental workflows and biological pathways are essential for communicating complex information effectively.
Caption: Workflow for the statistical validation of this compound data.
Caption: Decision tree for selecting the appropriate statistical test.
V. Conclusion: Building a Foundation of Trustworthy Science
References
Sources
- 1. news-medical.net [news-medical.net]
- 2. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. scantox.com [scantox.com]
- 5. Tutorial: Statistical analysis and reporting of clinical pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Good statistical practice in pharmacology Problem 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellFateScout – a bioinformatics tool for elucidating small molecule signaling pathways that drive cells in a specific direction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.tools [bio.tools]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Aminopyrrolidin-2-one
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-Aminopyrrolidin-2-one. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined below are grounded in established safety principles and are designed for researchers, scientists, and drug development professionals who handle this chemical compound.
Core Principle: Hazard-Based Waste Management
The foundation of any chemical disposal procedure lies in a thorough understanding of the compound's intrinsic hazards. This compound is classified as a hazardous substance, which dictates that it cannot be disposed of as common waste.[1] The disposal plan is therefore designed to contain these hazards and direct the material into a regulated hazardous waste stream.
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding the dangers associated with chemical substances. The hazard profile for this compound necessitates its handling as regulated waste.[2]
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2] |
These classifications are the primary reason this compound and its contaminated containers must be managed by professionals and never discarded in a standard drain or trash receptacle.[1]
Immediate Safety & Handling Protocols
Before beginning any work that will generate this compound waste, it is imperative to establish a safe handling environment. This proactive approach minimizes the risk of exposure during both experimentation and the subsequent disposal process.
-
Engineering Controls : All handling of this compound, including weighing, transferring, and preparing waste containers, should be conducted within a certified chemical fume hood.[1] This is the primary engineering control to prevent the inhalation of dust or vapors, which may cause respiratory irritation.[2][3]
-
Personal Protective Equipment (PPE) : A standard suite of PPE is mandatory. The rationale for each component is directly linked to the compound's hazard profile:
-
Chemical-Resistant Gloves (Nitrile or Neoprene) : To prevent skin contact, as the compound is a known skin irritant.[1][2] Contaminated gloves must be disposed of as solid hazardous waste.[4]
-
Chemical Safety Goggles and Face Shield : To protect against splashes that could cause serious eye irritation.[1][2]
-
Laboratory Coat : To protect clothing and underlying skin from contamination.[1]
-
Step-by-Step Waste Disposal Workflow
The following workflow provides a systematic process for the segregation, containment, and storage of this compound waste, ensuring safety and compliance at each stage.
Sources
Navigating the Safe Handling of 4-Aminopyrrolidin-2-one: A Guide to Personal Protective Equipment and Disposal
For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for the safe handling of 4-Aminopyrrolidin-2-one, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as secure disposal protocols. This document moves beyond a simple checklist to explain the why behind each safety measure, ensuring a culture of informed caution in your laboratory.
Understanding the Hazard Profile of this compound
Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2][3]
-
Causes skin irritation (Skin irritation, Category 2)[1][2][3]
-
Causes serious eye irritation (Serious eye irritation, Category 2A)[1][2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[1][2][3]
Currently, specific Occupational Exposure Limits (OELs) for this compound have not been established[1]. In the absence of defined exposure limits, a conservative approach is mandated, employing a combination of engineering controls and a comprehensive PPE strategy to minimize any potential for exposure.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory procedures being undertaken. The following table summarizes the recommended PPE for handling this compound in various contexts.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Tightly fitting safety goggles with side-shields or a face shield.[1] | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before each use. | A standard laboratory coat. | Not typically required if performed in a certified chemical fume hood. |
| Performing reactions and transfers | Tightly fitting safety goggles with side-shields or a face shield.[1] | Chemical-resistant gloves. | A standard laboratory coat. | Not typically required if performed in a certified chemical fume hood. |
| Handling open containers outside of a fume hood | Tightly fitting safety goggles with side-shields or a face shield.[1] | Chemical-resistant gloves. | A standard laboratory coat. | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |
| Cleaning spills | Tightly fitting safety goggles with side-shields and a face shield.[1] | Heavy-duty, chemical-resistant gloves. | A chemical-resistant apron or suit over a laboratory coat. | A full-face respirator with appropriate cartridges is required.[1] |
Experimental Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.
Caption: PPE Selection and Use Workflow for this compound.
Step-by-Step Protocols
Donning PPE
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on your laboratory coat, ensuring it is fully buttoned. If a higher level of protection is required, don a chemical-resistant apron.
-
Respirator (if required): If the procedure necessitates respiratory protection, perform a seal check to ensure a proper fit.
-
Eye/Face Protection: Put on your safety goggles or face shield.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE (to prevent cross-contamination)
-
Gloves: Remove gloves first, peeling them off from the cuff downwards, turning them inside out as you remove them.
-
Lab Coat/Apron: Unbutton your lab coat and remove it by folding it in on itself, avoiding contact with the outer, potentially contaminated surface.
-
Eye/Face Protection: Remove your safety goggles or face shield.
-
Respirator (if worn): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: A Critical Final Step
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure the safety of waste handlers.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in a designated, labeled hazardous waste container.[1] Do not pour it down the drain.[1]
-
Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with this compound should be placed in a sealed, labeled bag and disposed of as hazardous waste.
-
Contaminated Labware: Glassware and other equipment should be decontaminated by rinsing with an appropriate solvent in a chemical fume hood. The rinsate should be collected as hazardous waste.
Always adhere to your institution's specific waste disposal guidelines and any local, state, or federal regulations.[4]
By implementing these comprehensive safety and handling protocols, you can confidently work with this compound while upholding the highest standards of laboratory safety.
References
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]
-
Regulations.gov. (n.d.). Safety Data Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
